3-Hydroxy-2-pyrrolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKGSNOMLIYPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15166-68-4, 15116-68-4 | |
| Record name | 3-Hydroxy-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2-PYRROLIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Hydroxy-2-pyrrolidinone basic properties
An In-depth Technical Guide to 3-Hydroxy-2-pyrrolidinone: Core Properties and Applications
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1] Among its many derivatives, this compound stands out as a particularly versatile building block. Its bifunctional nature, possessing both a hydroxyl group and a lactam moiety, coupled with the chirality at the C3 position, makes it a valuable precursor for a wide range of biologically active compounds. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound for researchers and professionals in drug development.
Chemical Identity and Structure
This compound is a five-membered lactam (a cyclic amide) bearing a hydroxyl group on the carbon adjacent to the carbonyl.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The physical properties of this compound make it a convenient solid to handle in a laboratory setting. Its polar nature, imparted by the hydroxyl and amide groups, dictates its solubility profile.
Physical Properties
| Property | Value | Source |
| Appearance | Solid | [3] |
| Melting Point | 102-107 °C | [3] |
| Boiling Point | 363.6 °C at 760 mmHg | [4] |
| Density | 1.292 g/cm³ | [4] |
| XLogP3 | -0.9 | [2][4] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Profile
While experimental spectra should always be acquired for lot-specific confirmation, the following provides an expected spectroscopic profile based on the molecule's structure.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring. The proton at C3 (adjacent to the hydroxyl group) would appear as a multiplet. The two protons at C4 would likely be diastereotopic and appear as separate multiplets. The protons at C5, adjacent to the nitrogen, would also present as a multiplet. The N-H and O-H protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR : The carbon NMR spectrum should display four signals corresponding to the four carbon atoms of the pyrrolidinone ring. The carbonyl carbon (C2) will be the most downfield signal, typically above 170 ppm. The carbon bearing the hydroxyl group (C3) will appear in the 60-70 ppm range.
-
IR Spectroscopy : The infrared spectrum is characterized by prominent absorption bands. A broad peak in the 3200-3400 cm⁻¹ region corresponds to the O-H and N-H stretching vibrations. A strong, sharp peak around 1680-1700 cm⁻¹ is indicative of the C=O (amide) stretch.
-
Mass Spectrometry : The nominal mass of the molecule is 101. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 101. Common fragmentation patterns would involve the loss of water (H₂O) or the carbonyl group (CO).
Synthesis and Reactivity
Synthetic Approaches
This compound can be synthesized through several routes. A common and effective method involves the cyclization of a derivative of 4-amino-2-hydroxybutyric acid. This approach is particularly useful for producing enantiomerically pure forms of the target molecule, which are often required in drug development.[5][6]
The synthesis of (S)-3-Hydroxy-2-pyrrolidinone from (S)-4-amino-2-hydroxybutyric acid serves as an illustrative example.[5][6] The process involves an initial esterification of the carboxylic acid, followed by a base-mediated intramolecular cyclization to form the lactam ring.
Sources
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Introduction: The Significance of a Chiral Lactam
An In-Depth Technical Guide to the Synthetic Routes of (S)-3-hydroxy-pyrrolidin-2-one
(S)-3-hydroxy-pyrrolidin-2-one is a valuable chiral building block in modern medicinal chemistry and drug development. Its rigid, five-membered lactam structure, adorned with a stereodefined hydroxyl group, serves as a crucial synthon for a variety of complex pharmaceutical agents. The precise spatial arrangement of its functional groups allows for specific molecular interactions, making it a key component in compounds targeting a range of therapeutic areas. The primary challenge in its synthesis lies in controlling the stereochemistry at the C3 position, demanding strategies that are not only selective but also efficient, scalable, and economically viable for industrial application.
This guide provides a detailed exploration of the principal and most effective strategies for the enantioselective synthesis of (S)-3-hydroxy-pyrrolidin-2-one. We will delve into methodologies rooted in the chiral pool, chemoenzymatic kinetic resolution, and asymmetric catalysis, offering insights into the rationale behind procedural choices, detailed experimental protocols, and a comparative analysis to inform researchers and drug development professionals.
Core Synthetic Strategies: A Triad of Approaches
The synthesis of (S)-3-hydroxy-pyrrolidin-2-one is dominated by three distinct and powerful strategies. The choice among them often depends on factors such as the desired scale, cost of starting materials, and available equipment.
-
Chiral Pool Synthesis: This classical approach leverages naturally occurring, enantiomerically pure starting materials, such as amino acids, to transfer their inherent chirality to the target molecule.
-
Chemoenzymatic Kinetic Resolution: This method starts with a racemic mixture of a precursor and uses a highly selective enzyme to modify only one enantiomer, allowing for the separation of the two.
-
Asymmetric Catalysis: This modern strategy creates the desired chiral center from a prochiral substrate using a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand.
Caption: Overview of the main strategic approaches to synthesize the target molecule.
Chiral Pool Synthesis: Leveraging Nature's Chirality
The most established route begins with L-glutamic acid, an inexpensive and enantiomerically pure amino acid. The strategy involves transforming the carboxylic acid and amine functionalities of the starting material through a multi-step sequence to construct the target lactam. A key intermediate in this pathway is (S)-4-amino-2-hydroxybutyric acid.
The overall transformation relies on standard, well-understood organic reactions, making it a robust and reliable method. The chirality of the final product is directly inherited from the L-glutamic acid starting material, ensuring very high enantiomeric purity.
Caption: Synthesis pathway starting from the chiral pool material L-Glutamic Acid.
Field-Proven Insights & Rationale
The conversion of L-glutamic acid to the target lactam typically proceeds via (S)-4-amino-2-hydroxybutyric acid or its ester. A common industrial method involves the reduction of a protected glutamic acid derivative, followed by cyclization[1]. The final step, an intramolecular aminolysis, is often driven by a base like potassium carbonate in an aqueous or alcoholic solvent system[2]. The reaction proceeds readily as it forms a thermodynamically stable five-membered ring.
Detailed Experimental Protocol: Synthesis from a Glutamic Acid Derivative
This protocol describes the final cyclization step from a commercially available precursor derived from L-glutamic acid.
Reaction: Lactam formation from (S)-4-amino-2-hydroxybutyric acid methyl ester[2]
-
Starting Material: (S)-4-amino-2-hydroxybutyric acid methyl ester sulfonate salt.
-
Reagents & Solvent: Potassium carbonate (K₂CO₃), Water, Methanol.
-
Procedure:
-
Dissolve the (S)-4-amino-2-hydroxybutyric acid methyl ester salt in water.
-
Add a stoichiometric amount of potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature (approx. 20-25°C) for 12 hours. The reaction progress can be monitored by NMR to confirm the formation of the lactam.
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Add methanol to the residue to precipitate any remaining inorganic substances. Filter the mixture again.
-
Concentrate the methanolic filtrate under reduced pressure to yield crude (S)-3-hydroxy-pyrrolidin-2-one.
-
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Chemoenzymatic Kinetic Resolution
This elegant strategy combines a straightforward chemical synthesis of a racemic precursor with a highly selective enzymatic resolution step. The typical precursor is racemic 3-acetoxy-pyrrolidin-2-one, which is subjected to hydrolysis catalyzed by a lipase. Lipases are ideal for this transformation due to their stereoselectivity, mild reaction conditions, and environmental compatibility.
The enzyme selectively hydrolyzes one enantiomer of the acetate, leading to a mixture of two easily separable compounds: the desired (S)-3-acetoxy-pyrrolidin-2-one and the (R)-3-hydroxy-pyrrolidin-2-one. A final, simple chemical hydrolysis step removes the acetyl group from the (S)-acetate to yield the final product with very high enantiomeric excess.
Sources
3-Hydroxy-2-pyrrolidinone chemical structure and stereochemistry
An In-Depth Technical Guide to 3-Hydroxy-2-pyrrolidinone: Structure, Stereochemistry, and Applications
Abstract
This compound is a pivotal heterocyclic compound featuring a five-membered γ-lactam ring functionalized with a hydroxyl group. This structural motif is of profound interest in medicinal chemistry and drug development due to its prevalence in numerous biologically active molecules and its utility as a chiral building block. The stereochemistry at the C3 position is a critical determinant of pharmacological activity, making enantioselective synthesis and characterization paramount. This guide provides a comprehensive technical overview of the chemical structure, stereochemical properties, spectroscopic characterization, synthetic methodologies, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery.
Introduction to the 2-Pyrrolidinone Scaffold
The 2-pyrrolidinone ring, a γ-lactam, is a privileged structure in chemical biology and medicinal chemistry.[1] It is the core component of the "racetam" class of nootropic drugs and is found in a wide array of natural products and synthetic pharmaceuticals that exhibit diverse pharmacological activities, including anticonvulsant, antibacterial, and anticancer properties.[2][3][4] The functionalization of this scaffold at the C3 position with a hydroxyl group introduces a chiral center, yielding this compound. This addition dramatically expands its synthetic utility, allowing it to serve as a versatile precursor for complex, stereochemically defined molecules.[5][6]
Core Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound consisting of a five-membered ring containing a nitrogen atom and a carbonyl group, with a hydroxyl substituent at the adjacent carbon. Its systematic IUPAC name is 3-hydroxypyrrolidin-2-one.[7] The molecule is relatively polar and water-miscible.
Caption: Enantiomers of this compound.
Spectroscopic and Analytical Characterization
The structural elucidation and confirmation of this compound and its derivatives rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum typically shows a multiplet for the proton at C3 (around 4.0-4.4 ppm). The protons on the C4 methylene group are diastereotopic and often appear as distinct multiplets. The C5 methylene protons also appear as a multiplet, and the N-H proton gives a broad singlet. For example, the ¹H-NMR spectrum of (S)-3-Hydroxy-2-pyrrolidinone in DMSO-d₆ shows signals at δ 7.6 (bs, 1H, NH), 5.4 (bs, 1H, OH), 3.97 (t, 1H, H-3), 3.0-3.2 (m, 2H, H-5), 2.2-2.3 (m, 1H, H-4), and 1.6-1.8 (m, 1H, H-4). [5] * ¹³C NMR : The carbonyl carbon (C2) resonates significantly downfield (~170-175 ppm). The carbon bearing the hydroxyl group (C3) appears around 60-70 ppm, while the other ring carbons (C4 and C5) are found further upfield.
-
-
Infrared (IR) Spectroscopy : Key absorption bands confirm the presence of principal functional groups. A strong, broad band around 3200-3400 cm⁻¹ corresponds to the O-H and N-H stretching vibrations. A sharp, intense absorption between 1650-1700 cm⁻¹ is characteristic of the C=O stretch of the γ-lactam. [8][9]
-
Mass Spectrometry (MS) : The electron ionization mass spectrum provides the molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision. [1][7] Table 2: Summary of Key Spectroscopic Data
| Technique | Functional Group / Atom | Characteristic Signal | Source(s) |
| ¹H NMR | N-H (amide) | δ ~7.6 ppm (broad singlet) | [5] |
| O-H (alcohol) | δ ~5.4 ppm (broad singlet) | [5] | |
| H-3 (CH-OH) | δ ~4.0 ppm (triplet) | [5] | |
| IR | O-H / N-H stretch | 3200-3400 cm⁻¹ (broad) | [8][9] |
| C=O stretch (lactam) | 1650-1700 cm⁻¹ (strong, sharp) | [8][9] | |
| HRMS | Molecular Ion [M+H]⁺ | m/z calculated for C₄H₈NO₂: 102.0555 | [7] |
Synthesis and Chiral Resolution
The synthesis of this compound can be achieved through various routes, with a significant focus on methods that provide enantiomeric control.
A. Synthetic Strategies
A common and effective method for preparing optically pure (S)-3-hydroxy-2-pyrrolidinone involves the cyclization of a chiral precursor, (S)-4-amino-2-hydroxybutyric acid. [5]This approach leverages the readily available chiral pool to establish the desired stereochemistry.
Caption: Synthetic workflow for (S)-3-hydroxy-2-pyrrolidinone.
[5] This protocol describes the lactam cyclization of (S)-4-amino-2-hydroxybutyric acid.
-
Esterification: Dissolve (S)-4-amino-2-hydroxybutyric acid (1 equivalent) in methanol. Heat the mixture under reflux to facilitate esterification of the carboxylic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the esterification is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Cyclization: Cool the residue to room temperature. Add water and a base, such as potassium carbonate (K₂CO₃), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours to promote intramolecular cyclization and formation of the lactam ring.
-
Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting residue can be further purified, for instance by column chromatography, to yield pure (S)-3-hydroxy-2-pyrrolidinone.
Causality: The initial esterification step is crucial as it activates the carboxyl group, making it more susceptible to nucleophilic attack by the distal amino group during the base-catalyzed cyclization step. Methanol serves as both the solvent and the reagent for esterification. Potassium carbonate provides the necessary basic conditions to deprotonate the amino group, enhancing its nucleophilicity for the intramolecular reaction that forms the stable five-membered lactam ring.
B. Enantioselective Synthesis and Chiral Resolution
Achieving high enantiomeric purity is essential for pharmaceutical development. This can be accomplished either by synthesizing a single enantiomer directly or by separating a racemic mixture.
[6] This method utilizes the high stereoselectivity of enzymes to resolve a racemic mixture.
-
Substrate Preparation: Synthesize the racemic acetate precursor, (±)-3-acetoxy-2-pyrrolidinone, by acetylating racemic this compound.
-
Enzymatic Hydrolysis: Dissolve the racemic acetate in a suitable buffer/solvent system (e.g., tetrahydrofuran/phosphate buffer).
-
Enzyme Addition: Add a lipase, such as Candida antarctica lipase B (CAL-B), to the solution.
-
Selective Reaction: The enzyme will selectively hydrolyze one enantiomer of the acetate (e.g., the (R)-acetate) to the corresponding alcohol ((R)-3-hydroxy-2-pyrrolidinone), leaving the other enantiomer ((S)-3-acetoxy-2-pyrrolidinone) unreacted.
-
Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.
-
Separation: Stop the reaction and separate the resulting alcohol from the unreacted acetate using standard chromatographic techniques (e.g., column chromatography).
-
Final Hydrolysis: The separated, enantiomerically pure (S)-3-acetoxy-2-pyrrolidinone can then be chemically hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the desired (S)-3-hydroxy-2-pyrrolidinone.
Causality: Lipases are highly effective chiral catalysts. Their active sites are inherently chiral, allowing them to differentiate between the two enantiomers of the substrate. This results in a significant difference in the rate of hydrolysis for the (R)- and (S)-acetates, enabling a clean and efficient separation (kinetic resolution).
Applications in Research and Drug Development
The this compound core is a valuable building block for a diverse range of therapeutic agents.
-
Antibacterial Agents : Derivatives of the related 3-hydroxy-pyrrolidin-2-one scaffold have been identified as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. [10]Structure-activity relationship studies revealed that the 3-hydroxyl group is a key structural feature required for inhibitory activity, highlighting its importance in molecular recognition at the active site. [10]
-
Transdermal Enhancers : N-methyl-3-hydroxy-2-pyrrolidinone, a simple derivative, has been patented as an effective transdermal enhancer. [11][12]It facilitates the absorption of other drug molecules through the skin, potentially improving the efficacy and delivery of topical and transdermal therapeutic systems.
-
Chiral Intermediates : The enantiomerically pure forms, particularly (S)-3-hydroxy-2-pyrrolidinone, are crucial intermediates in the synthesis of complex chiral pharmaceuticals. [5]These include advanced carbapenem antibiotics, quinolone-based antibacterial agents, and analgesics that act as κ-receptor agonists. [5]The pyrrolidine ring is also a precursor for many drugs targeting the central nervous system. [2]
Conclusion and Future Outlook
This compound stands out as a molecule of significant synthetic and pharmaceutical value. Its simple structure, containing a lactam, a hydroxyl group, and a crucial stereocenter, makes it an ideal scaffold and building block for drug discovery. The profound impact of its C3 stereochemistry on biological activity underscores the continued need for efficient and scalable enantioselective synthetic and resolution techniques. Future research will likely focus on incorporating this versatile chiral synthon into novel therapeutic agents, exploring new derivatives with enhanced or unique biological profiles, and developing more sustainable and catalytic methods for its production.
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Spectroscopic data of 3-Hydroxy-2-pyrrolidinone (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Hydroxy-2-pyrrolidinone
This guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to ensure the unambiguous identification and structural elucidation of this versatile heterocyclic compound.
This compound is a chiral γ-lactam, a structural motif of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility as a chiral building block is well-documented, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Given its role in complex molecular architectures, rigorous and unequivocal structural verification is paramount. Spectroscopic analysis provides the definitive fingerprint required to confirm the identity, purity, and stereochemistry of this compound, ensuring the integrity of downstream applications in research and development. This guide explains the "what" and the "why" behind the spectroscopic data, grounding the interpretation in the fundamental principles of chemical structure and reactivity.
Molecular Structure and Spectroscopic Overview
The structural features of this compound—a secondary alcohol, a cyclic amide (lactam), and a chiral center—give rise to a distinct and interpretable set of spectroscopic signals. Understanding this structure is the first step in decoding its spectra.
Caption: Key fragmentation steps for protonated this compound.
-
Loss of Water (-18 Da): The most facile fragmentation is the dehydration (loss of H₂O) from the protonated molecule, yielding a resonance-stabilized acyliminium ion at m/z 84.04.
-
Loss of Carbon Monoxide (-28 Da): The resulting ion at m/z 84.04 can subsequently lose carbon monoxide from the lactam ring, leading to a fragment at m/z 56.05.
Protocol 3: Electrospray Ionization (ESI)-MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of this compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 water:acetonitrile with 0.1% formic acid. The acid is critical for promoting protonation and ensuring efficient ionization.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).
-
Calibrate the instrument using a known standard solution to ensure high mass accuracy.
-
-
Infusion and Ionization:
-
Infuse the sample solution into the ESI source at a low flow rate (5-10 µL/min) using a syringe pump.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.
-
Drying Gas (N₂): Set to a temperature (~250-300 °C) and flow rate sufficient to desolvate the ions.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a range of m/z 50-300 to observe the protonated molecular ion.
-
For fragmentation data (MS/MS), select the [M+H]⁺ ion (m/z 102.05) as the precursor and apply collision energy (typically 10-30 eV) to induce fragmentation, then scan for the resulting product ions.
-
Integrated Spectroscopic Workflow: A Holistic Approach
No single technique provides all the necessary information. The true power of spectroscopic characterization lies in the synergistic integration of data from multiple methods.
Caption: A logical workflow combining MS, IR, and NMR for confident analysis.
Conclusion
The spectroscopic characterization of this compound is a clear and logical process when the principles of each technique are properly applied. The ¹H and ¹³C NMR spectra provide the definitive carbon-hydrogen framework and connectivity. Infrared spectroscopy rapidly confirms the presence of the key hydroxyl and lactam functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a robust analytical toolkit for any scientist working with this important chemical entity, ensuring quality, consistency, and confidence in their research.
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The Pyrrolidinone Ring: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolidinone ring, a five-membered nitrogen-containing lactam, stands as a cornerstone in contemporary medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This guide provides a comprehensive technical overview of the biological significance of the pyrrolidinone core. We will delve into its prevalence in natural products and approved pharmaceuticals, explore the diverse pharmacological activities exhibited by its derivatives, and elucidate the underlying mechanisms of action through a detailed examination of key signaling pathways. Furthermore, this document serves as a practical resource, offering field-proven, step-by-step protocols for the evaluation of pyrrolidinone-based compounds in anticancer, antibacterial, and enzyme inhibition assays.
The Pyrrolidinone Scaffold: Structural Merits and Biological Versatility
The pyrrolidinone ring's success in drug design can be attributed to a confluence of advantageous features. Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, a critical factor in achieving specific and high-affinity interactions with biological targets.[1] The presence of a lactam moiety provides a rigid dipole and hydrogen bonding capabilities, while the nitrogen atom serves as a key site for synthetic diversification.[1]
This inherent versatility has led to the discovery and development of a wide array of therapeutic agents targeting a broad spectrum of diseases. The pyrrolidinone nucleus is a common feature in numerous natural and synthetic drugs, underscoring its importance in medicinal chemistry.[2]
Pyrrolidinone-Containing Drugs: A Therapeutic Landscape
The following table provides a summary of selected FDA-approved drugs that feature the pyrrolidinone core, highlighting their therapeutic applications and mechanisms of action.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Levetiracetam | Anticonvulsant | Binds to synaptic vesicle glycoprotein 2A (SV2A), modulating neurotransmitter release.[3] |
| Piracetam | Nootropic | Enhances cognitive function through various proposed mechanisms, including modulation of neurotransmitter systems and increased cell membrane permeability.[4] |
| Sitagliptin | Antidiabetic | Inhibitor of dipeptidyl peptidase-4 (DPP-4), which increases incretin levels, leading to enhanced insulin secretion and reduced glucagon levels.[5][6] |
| Linagliptin | Antidiabetic | A potent and selective inhibitor of DPP-4.[5] |
| Aniracetam | Nootropic | A pyrrolidinone derivative with cognitive-enhancing effects. |
| Pramiracetam | Nootropic | Another member of the racetam family with purported nootropic properties. |
| Captopril | Antihypertensive | Angiotensin-converting enzyme (ACE) inhibitor.[7] |
| Enalapril | Antihypertensive | An ACE inhibitor used to treat high blood pressure and heart failure. |
| Rolipram | Anti-inflammatory | A selective phosphodiesterase-4 (PDE4) inhibitor. |
Pharmacological Activities of Pyrrolidinone Derivatives
The pyrrolidinone scaffold has been extensively derivatized to yield compounds with a remarkable range of pharmacological activities. This section will explore some of the most significant therapeutic areas where pyrrolidinone-based compounds have shown promise.
Anticancer Activity
Pyrrolidinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes implicated in cancer progression, such as histone deacetylases (HDACs).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9][10][11]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the pyrrolidinone test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Antibacterial Activity
The pyrrolidinone ring is a key structural feature in several antibiotics. Synthetic derivatives have also shown significant potential in combating bacterial infections.
The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of the antimicrobial activity of chemical compounds.[12][13][14][15][16]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific bacterium. If the compound possesses antibacterial activity, it will create a clear zone of inhibition around the well where bacterial growth is prevented.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Nutrient Broth or Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton Agar plate.
-
-
Well Preparation:
-
Using a sterile cork borer (6-8 mm in diameter), create wells in the agar plate.
-
-
Compound Application:
-
Pipette a fixed volume (e.g., 50-100 µL) of the pyrrolidinone test compound solution (dissolved in a suitable solvent like DMSO) into each well.
-
Include a negative control (solvent alone) and a positive control (a known antibiotic).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (in millimeters) around each well.
-
A larger zone of inhibition indicates greater antibacterial activity.
-
Enzyme Inhibition
The ability of pyrrolidinone derivatives to inhibit specific enzymes is a cornerstone of their therapeutic efficacy. This section will focus on three key enzyme targets: Acetylcholinesterase (AChE), Dipeptidyl Peptidase-4 (DPP-4), and Histone Deacetylases (HDACs).
Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[4][17][18][19]
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity.[20][21][22][23][24]
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrrolidinone test compound in a suitable solvent (e.g., DMSO).
-
Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of buffer
-
20 µL of the test compound solution (or buffer for control)
-
20 µL of DTNB solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value.
-
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[5][6][25][26]
This assay utilizes a fluorogenic substrate to measure DPP-4 activity.[27][28][29][30]
Principle: DPP-4 cleaves the substrate Gly-Pro-AMC, releasing the fluorescent aminomethylcoumarin (AMC) molecule. The increase in fluorescence is proportional to DPP-4 activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrrolidinone test compound.
-
Prepare solutions of recombinant human DPP-4 and the fluorogenic substrate Gly-Pro-AMC in an appropriate assay buffer.
-
-
Assay Procedure (96-well black plate format):
-
To each well, add:
-
50 µL of DPP-4 enzyme solution
-
25 µL of the test compound solution (or buffer for control)
-
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition and the IC₅₀ value.
-
HDAC inhibitors are a class of anticancer agents that interfere with the function of HDACs, leading to cell cycle arrest and apoptosis in cancer cells.[1][31][32][33][34][35][36][37][38]
This assay employs a fluorogenic substrate to quantify HDAC activity.
Principle: A substrate containing an acetylated lysine residue is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrrolidinone test compound.
-
Use a commercially available HDAC assay kit containing the HDAC substrate, developer, and purified HDAC enzyme.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the test compound and the purified HDAC enzyme.
-
Incubate according to the kit manufacturer's instructions.
-
Add the HDAC substrate and incubate to allow for deacetylation.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Signaling Pathways and Mechanisms of Action
A deeper understanding of the biological significance of the pyrrolidinone ring requires an examination of the signaling pathways modulated by its derivatives.
Levetiracetam and the SV2A Pathway in Epilepsy
Levetiracetam, a widely prescribed antiepileptic drug, exerts its effects by binding to the synaptic vesicle glycoprotein 2A (SV2A).[39][40][41][42] SV2A is crucial for the proper trafficking and function of synaptic vesicles, which are responsible for releasing neurotransmitters. By binding to SV2A, levetetiracetam is thought to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability and preventing seizures.
Caption: Levetiracetam's mechanism of action via the SV2A pathway.
DPP-4 Inhibitors and the Incretin Pathway in Diabetes
DPP-4 inhibitors, such as sitagliptin, play a vital role in the management of type 2 diabetes by enhancing the incretin pathway.[25][26] Incretins, like glucagon-like peptide-1 (GLP-1), are hormones that stimulate insulin secretion in a glucose-dependent manner. DPP-4 is the enzyme that rapidly degrades incretins. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to improved glycemic control.
Caption: The incretin pathway and the mechanism of DPP-4 inhibitors.
Conclusion and Future Perspectives
The pyrrolidinone ring has unequivocally established itself as a privileged scaffold in drug discovery, with its presence in a diverse range of clinically successful drugs. Its inherent structural and chemical properties provide a versatile platform for the design of novel therapeutic agents. The continued exploration of new synthetic methodologies for the derivatization of the pyrrolidinone core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers in their quest to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
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- Nicotinic Acetylcholine Receptors in the P
- The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention. [Link]
- Role of the Incretin Pathway in the Pathogenesis of Type 2 Diabetes Mellitus. [Link]
- Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers. [Link]
- Acetylcholine And Alzheimer's Disease. [Link]
- Natural Compound Histone Deacetylase Inhibitors (HDACi)
- Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus. [Link]
- Cell Viability Assays. [Link]
- Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction. [Link]
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
- Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). [Link]
- Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric). [Link]
- Antimicrobial activity by Agar well diffusion. [Link]
- Histone Deacetylase P
- SV2A in Epilepsy: The Plot Thickens. [Link]
- Synaptic vesicle glycoprotein 2A (SV2A) regulates kindling epileptogenesis via GABAergic neurotransmission. [Link]
- What are SV2A modul
- Mechanism of Action of DPP-4 Inhibitors-New Insights. [Link]
- DPP-4 Inhibition and the P
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]
- Role of the incretin pathway in the pathogenesis of type 2 diabetes mellitus. [Link]
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]
- A Missense Mutation of the Gene Encoding Synaptic Vesicle Glycoprotein 2A (SV2A) Confers Seizure Susceptibility by Disrupting Amygdalar Synaptic GABA Release. [Link]
- List of Pyrrolidine anticonvulsants. [Link]
- Ellman Esterase Assay Protocol. [Link]
- Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]
- Agar well diffusion assay. [Link]
- Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentr
- DPP4 ACTIVITY ASSAY KIT. [Link]
- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. [Link]
- Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosph
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aqu
- FDA-approved pyrrolidine-containing drugs in 2022. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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The Pervasive Presence of the 3-Hydroxy-2-Pyrrolidinone Scaffold in Nature: A Technical Guide for Researchers
Abstract
The 3-hydroxy-2-pyrrolidinone ring system, a seemingly simple heterocyclic motif, is a privileged scaffold that appears in a diverse array of naturally occurring bioactive compounds. Its inherent chirality and the presence of versatile functional groups make it a valuable building block in the synthesis of complex natural products and a pharmacophore of interest in drug discovery. This technical guide provides an in-depth exploration of the natural occurrence of this compound derivatives, delving into their biosynthesis, biological activities, and the methodologies for their isolation and structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this important class of natural products.
Introduction: The Significance of the this compound Core
The 2-pyrrolidinone, or γ-lactam, is a five-membered ring containing a nitrogen atom and a carbonyl group. The addition of a hydroxyl group at the 3-position introduces a chiral center and enhances the molecule's polarity and hydrogen-bonding capabilities, significantly influencing its biological activity. This seemingly minor substitution unlocks a vast chemical space, allowing nature to generate a remarkable diversity of compounds with a wide spectrum of pharmacological properties.
Derivatives of this compound are found in organisms ranging from plants to bacteria, showcasing nature's repeated selection of this scaffold for various biological functions. Their activities span from antimicrobial and anticancer to neuroprotective and enzyme inhibition, making them attractive starting points for the development of new therapeutic agents[1]. This guide will explore specific examples of these natural products, providing a comprehensive overview of their origins and potential applications.
Natural Sources of this compound Derivatives
The this compound moiety is found in a variety of natural products, from simple, monomeric structures to complex polycyclic alkaloids. Below are examples from different natural sources.
Plant-Derived Derivatives: The Case of (R)-3-Hydroxypyrrolidin-2-one
A straightforward example of a naturally occurring this compound is the simple molecule, (R)-3-Hydroxypyrrolidin-2-one . This compound has been reported to be present in plants of the Cistanche genus, specifically Cistanche tubulosa and Cistanche phelypaea[2]. These desert plants are used in traditional Chinese medicine for a variety of ailments, suggesting the potential bioactivity of their chemical constituents.
| Compound | Natural Source | Reported Biological Activity |
| (R)-3-Hydroxypyrrolidin-2-one | Cistanche tubulosa, Cistanche phelypaea | Potential antioxidant and anti-inflammatory properties[3] |
Microbial Metabolites: The Jadomycin Family
While not a simple this compound, the jadomycins are a fascinating family of complex polyketide natural products produced by the soil bacterium Streptomyces venezuelae ISP5230 under stress conditions[4][5]. A key feature of their biosynthesis is the non-enzymatic incorporation of an amino acid to form a unique oxazolone ring system fused to the core structure[5][6]. This process highlights the versatility of the pyrrolidinone-like scaffold in natural product biosynthesis. Jadomycin B , a prominent member of this family, exhibits significant antibacterial and anticancer activities[7][8][9].
| Compound | Natural Source | Reported Biological Activity |
| Jadomycin B | Streptomyces venezuelae ISP5230 | Antibacterial (including against MRSA), anticancer[7][8][9][10] |
Biosynthesis of Pyrrolidinone-Containing Natural Products
The biosynthetic pathways leading to the this compound core and its derivatives are diverse and often involve key amino acid precursors.
General Biosynthetic Precursors
The biosynthesis of many pyrrolidine and pyrrolidinone-containing natural products, including the related pyrrolizidine alkaloids, often originates from the amino acid L-ornithine or L-arginine . These precursors undergo a series of enzymatic transformations, including decarboxylation, oxidation, and cyclization, to form the characteristic five-membered nitrogen-containing ring.
Biosynthesis of Jadomycin B: A Complex Pathway
The biosynthesis of Jadomycin B is a well-studied example of a complex pathway leading to a pyrrolidinone-related structure. It begins with a type II polyketide synthase (PKS) that assembles the angucycline core[5]. A key and unusual step is the subsequent non-enzymatic reaction where an amino acid, such as L-isoleucine in the case of Jadomycin B, is incorporated to form the oxazolone E-ring[5][6].
Methodologies for Isolation and Structural Elucidation
The successful study of natural products hinges on robust methods for their isolation and the unambiguous determination of their chemical structures.
General Workflow for Isolation and Characterization
The process typically begins with the extraction of the biological material, followed by chromatographic separation and purification of the target compounds. Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed for structural elucidation.
Experimental Protocol: Isolation of Jadomycin B from Streptomyces venezuelae
This protocol is a representative method for the isolation of Jadomycin B, adapted from published procedures[4][11][12].
Step 1: Fermentation and Extraction
-
Inoculate a seed culture of Streptomyces venezuelae ISP5230 into a suitable production medium containing D-galactose and L-isoleucine.
-
Induce Jadomycin B production by applying a stressor, such as heat shock or the addition of ethanol (e.g., 3% v/v)[12][13].
-
After a suitable incubation period (e.g., 48-72 hours), harvest the culture broth.
-
Separate the mycelia from the supernatant by centrifugation or filtration.
-
Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate or by using a resin like Amberlite XAD-16.
Step 2: Chromatographic Purification
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., dichloromethane/methanol or chloroform/methanol) to separate the components.
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the presence of Jadomycin B, which is typically colored.
-
Combine the fractions containing Jadomycin B and further purify using preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) to obtain the pure compound.
Structural Elucidation: The Role of NMR and Mass Spectrometry
The definitive identification of a natural product's structure relies on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule, providing its molecular formula. Tandem mass spectrometry (MS/MS) experiments can reveal fragmentation patterns that offer clues about the connectivity of different structural motifs[5][14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete three-dimensional structure of a molecule.
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting different spin systems and piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.
-
-
For a compound like (R)-3-Hydroxypyrrolidin-2-one , the relatively simple structure can be readily confirmed by these techniques. For more complex molecules like Jadomycin B , a full suite of 2D NMR experiments is necessary to assign all proton and carbon signals and to establish the intricate stereochemistry of the molecule[6][15].
Biological Activities and Therapeutic Potential
The natural products containing the this compound scaffold and its relatives exhibit a broad range of biological activities, highlighting their potential as leads for drug development.
-
(R)-3-Hydroxypyrrolidin-2-one: While less studied, its presence in medicinal plants suggests potential pharmacological effects. As a chiral building block, it is also of significant interest in synthetic chemistry for the preparation of more complex bioactive molecules[3].
-
Jadomycin B: This compound has demonstrated potent cytotoxic activity against various cancer cell lines, including multidrug-resistant breast cancer cells[9][10]. Its mechanism of action is thought to involve the induction of reactive oxygen species (ROS) in a copper-dependent manner[10]. Furthermore, Jadomycin B exhibits antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[7][8].
Conclusion and Future Perspectives
The this compound scaffold is a testament to nature's ingenuity in creating structurally diverse and biologically active molecules from simple building blocks. The examples of (R)-3-Hydroxypyrrolidin-2-one and the more complex Jadomycin B illustrate the broad distribution and varied biological roles of compounds containing this and related motifs. For researchers in natural product chemistry and drug discovery, these molecules offer exciting opportunities.
Future research should focus on the continued exploration of diverse natural sources for novel this compound derivatives. Advances in analytical techniques will undoubtedly facilitate the rapid isolation and structural elucidation of these compounds, even from minute quantities. Furthermore, a deeper understanding of their biosynthetic pathways could pave the way for synthetic biology approaches to generate novel analogues with improved therapeutic properties. The inherent "drug-likeness" of the this compound core ensures that it will remain a valuable and inspiring scaffold in the quest for new medicines.
References
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- On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers.
- Biosynthesis and Total Synthesis Studies on The Jadomycin Family of Natural Products. PubMed Central (PMC).
- How Does NMR Help Identify Natural Compounds?. Creative Biostructure.
- The Dynamic Structure of Jadomycin B and the Amino Acid Incorporation Step of Its Biosynthesis. Journal of the American Chemical Society.
- Antimicrobial Activities of Jadomycin B and Structurally Related Analogues. PubMed Central (PMC).
- Antimicrobial Activities of Jadomycin B and Structurally Related Analogues. DalSpace.
- Regulation of jadomycin B production in Streptomyces venezuelae ISP5230: involvement of a repressor gene, jadR2. PubMed.
- Jadomycins: A potential chemotherapy for multi-drug resistant metastatic breast cancer. Wiley Online Library.
- Biosynthesis, synthetic studies, and biological activities of the jadomycin alkaloids and related analogues. ResearchGate.
- Jadomycin breast cancer cytotoxicity is mediated by a copper-dependent, reactive oxygen species–inducing mechanism. National Institutes of Health (NIH).
- Jadomycin. Wikipedia.
- Jadomycin B. PubChem.
- Structures of jadomycin A (1), jadomycin B (2), jadomycin T (20),... ResearchGate.
- Isolation and Synthetic Diversification of Jadomycin 4-Amino-l-phenylalanine. SciSpace.
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An In-depth Technical Guide to the Enantioselective Synthesis of 3-Hydroxy Substituted Lactams
A Senior Application Scientist's Perspective on Core Strategies and Methodologies for Researchers and Drug Development Professionals.
The architectural elegance of 3-hydroxy substituted lactams, particularly their defined stereochemistry, positions them as privileged scaffolds in medicinal chemistry and as versatile chiral building blocks in organic synthesis. Their prevalence in the core structures of numerous therapeutic agents, including the iconic anti-cancer drug paclitaxel and the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, underscores the critical need for efficient and highly selective synthetic routes to access these enantiopure compounds. This guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of 3-hydroxy substituted lactams, delving into the mechanistic underpinnings, practical considerations, and field-proven protocols.
Strategic Pillars of Enantioselective Synthesis
The synthesis of enantiomerically pure 3-hydroxy lactams hinges on the ability to control the stereochemistry at the C3 position. The primary approaches to achieve this can be broadly categorized into three main strategies: the resolution of racemic mixtures, the asymmetric reduction of a prochiral ketone, and substrate-controlled diastereoselective reactions. Each of these strategies offers distinct advantages and is suited to different synthetic contexts.
The Power of Resolution: Enzymatic and Dynamic Kinetic Approaches
Kinetic resolution is a powerful tool for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.
Enzymatic kinetic resolution (EKR) has emerged as a highly practical and scalable method for accessing enantiopure 3-hydroxy lactams, particularly due to the high selectivity and mild operating conditions of enzymes. Lipases are the most commonly employed enzymes for this purpose, catalyzing the enantioselective acylation or deacylation of a racemic mixture of 3-hydroxy lactams or their corresponding esters.
A seminal example is the resolution of racemic cis-3-acetoxy-β-lactams. In this process, a lipase selectively hydrolyzes one enantiomer of the acetate, leaving the other enantiomer unreacted. This results in the formation of an enantiopure 3-hydroxy-β-lactam and the corresponding enantiopure 3-acetoxy-β-lactam, which can then be separated.[1] The choice of enzyme is crucial for achieving high enantioselectivity. For instance, lipases such as Amano PS-C and PS-D have demonstrated excellent performance in the resolution of various 3-acetoxy-2-pyrrolidinones and 3-acetoxy-2-piperidinones.[2]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Acetoxy-1-benzyl-2-pyrrolidinone [2]
-
Substrate Preparation: Racemic 3-acetoxy-1-benzyl-2-pyrrolidinone is prepared from 3-bromo-1-benzyl-2-pyrrolidinone by treatment with sodium acetate in a suitable solvent like DMF.
-
Enzymatic Hydrolysis: To a solution of the racemic acetate in a phosphate buffer (pH 7.0) containing a small amount of an organic co-solvent (e.g., acetone) to aid solubility, Amano PS-C lipase is added.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored by chiral HPLC to track the conversion and enantiomeric excess (e.e.) of both the product alcohol and the remaining acetate.
-
Work-up and Separation: Once approximately 50% conversion is reached, the enzyme is filtered off. The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are dried and concentrated. The resulting mixture of the (R)-alcohol and (S)-acetate can be separated by column chromatography.
-
Hydrolysis of Acetate (Optional): The separated (S)-acetate can be hydrolyzed (e.g., using potassium carbonate in methanol) to afford the (S)-3-hydroxy-1-benzyl-2-pyrrolidinone.
While EKR is effective, its maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution with an in situ racemization of the slower-reacting enantiomer.[3] This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields approaching 100%.
A notable application of DKR is the asymmetric hydrogenation of α-keto-β-lactams.[4][5] In this process, a chiral ruthenium or nickel catalyst facilitates the enantioselective reduction of the ketone. Concurrently, a racemization catalyst or the reaction conditions promote the rapid interconversion of the enantiomers of the starting α-keto-β-lactam, ensuring that the substrate for the asymmetric reduction is continuously supplied. The success of a DKR process hinges on the careful selection of catalysts and conditions to ensure that the rate of racemization is faster than or comparable to the rate of the kinetic resolution.
Conceptual Workflow for Dynamic Kinetic Resolution
Caption: Dynamic Kinetic Resolution (DKR) Workflow.
Asymmetric Reduction of Prochiral Ketones
The direct asymmetric reduction of a prochiral 3-keto lactam is a highly atom-economical approach to chiral 3-hydroxy lactams. This strategy relies on a chiral reducing agent or a catalyst to deliver a hydride to one of the two enantiotopic faces of the carbonyl group.
Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with exceptional enantioselectivity. The synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, is a prime example of the industrial application of this technology.[6] In this process, a KRED, often co-expressed with a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration, reduces N-Boc-3-piperidone to the desired (S)-alcohol with high conversion and optical purity.[6]
Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction of N-Boc-3-piperidone [6]
-
Biocatalyst Preparation: An E. coli strain co-expressing the desired ketoreductase and glucose dehydrogenase is cultured and the cells are harvested. The catalyst can be used as whole cells or as a cell-free extract.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), the substrate (N-Boc-3-piperidone), a glucose source (for cofactor regeneration), and NADP+ are added.
-
Biocatalytic Reduction: The reaction is initiated by the addition of the KRED/GDH biocatalyst. The mixture is stirred at a controlled temperature (e.g., 30 °C).
-
Reaction Monitoring: The progress of the reduction is monitored by HPLC or GC to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or crystallization.
Chiral chemical catalysts also play a significant role in the asymmetric reduction of 3-keto lactams. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst, is a well-established and reliable method for the enantioselective reduction of a wide range of ketones.[7] These catalysts can be generated in situ from chiral lactam alcohols and borane, offering a practical and reproducible approach.[7]
Substrate-Controlled Diastereoselective Reactions
When a chiral center is already present in the lactam precursor, it can direct the stereochemical outcome of a subsequent reaction at the C3 position. The chiral ester enolate-imine cyclocondensation is a powerful illustration of this principle for the synthesis of 3-hydroxy-β-lactams.[1] In this reaction, a chiral auxiliary on the ester component controls the facial selectivity of the enolate addition to the imine, leading to the formation of the β-lactam with high diastereoselectivity and enantiopurity.[1]
Another important substrate-controlled method is the Staudinger [2+2] cycloaddition between a ketene and an imine. By using a chiral imine, derived from a chiral aldehyde or amine, the cycloaddition can proceed with high diastereoselectivity to yield an optically pure cis-β-lactam.[8]
Key Synthetic Strategies Comparison
| Strategy | Key Features | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution (EKR) | Selective reaction of one enantiomer in a racemic mixture. | High enantioselectivity, mild conditions, scalable. | Maximum 50% yield for one enantiomer. |
| Dynamic Kinetic Resolution (DKR) | EKR combined with in-situ racemization. | Theoretical yield up to 100%, high enantioselectivity. | Requires compatible resolution and racemization catalysts. |
| Asymmetric Ketone Reduction | Direct reduction of a prochiral ketone. | Atom economical, high enantioselectivity (especially with enzymes). | May require specialized catalysts (enzymes or chiral ligands). |
| Substrate-Controlled Diastereoselection | A chiral center in the starting material directs stereochemistry. | Can achieve high diastereoselectivity and enantiopurity. | Requires access to enantiopure starting materials. |
The Significance in Drug Discovery and Development
The ability to synthesize enantiomerically pure 3-hydroxy substituted lactams is of paramount importance in the pharmaceutical industry. Chirality plays a crucial role in the interaction of a drug molecule with its biological target. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other enantiomer may be inactive, have undesirable side effects, or even be toxic.[9]
The development of stereoselective synthetic methods allows for the production of single-enantiomer drugs, leading to improved therapeutic indices, reduced patient-to-patient variability in response, and simplified pharmacokinetic and pharmacodynamic profiles. The methods described in this guide provide the foundational tools for medicinal chemists and process development scientists to access these critical chiral building blocks, thereby accelerating the discovery and development of new and improved medicines.
Future Perspectives
The field of enantioselective synthesis is continuously evolving. Future advancements in the synthesis of 3-hydroxy substituted lactams are likely to focus on the development of more efficient and sustainable catalytic systems. This includes the discovery of novel enzymes with broader substrate scopes and enhanced stability, as well as the design of new, more active, and selective chemo-catalysts. The integration of flow chemistry and other process intensification technologies will also play a crucial role in making these synthetic routes more scalable, cost-effective, and environmentally benign.
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An In-depth Technical Guide to 3-Hydroxy-2-pyrrolidinone as a Privileged Building Block in Medicinal Chemistry
Abstract
The 3-hydroxy-2-pyrrolidinone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile chiral building block for a diverse array of biologically active molecules.[1][2] Its rigid, five-membered γ-lactam structure, combined with a stereogenic hydroxyl center and a modifiable nitrogen atom, provides an ideal platform for creating compounds with precise three-dimensional orientations necessary for specific biological target engagement. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, providing researchers and drug development professionals with a comprehensive understanding of its utility in constructing novel therapeutic agents.
Introduction: The Strategic Value of the this compound Core
The pyrrolidine ring is a privileged scaffold, frequently found in natural products and synthetic drugs.[3][4] The introduction of a hydroxyl group at the C3-position and a carbonyl at C2 creates this compound, a molecule endowed with unique chemical and stereochemical properties. Its significance in drug design stems from several key features:
-
Chirality: The C3-hydroxyl group introduces a chiral center, which is paramount for stereospecific interactions with biological targets like enzymes and receptors. The configuration at this position can dramatically influence pharmacological activity.[5]
-
Hydrogen Bonding Capability: The hydroxyl group and the lactam N-H group are excellent hydrogen bond donors, while the lactam carbonyl is an effective acceptor. This allows molecules incorporating this scaffold to form critical interactions within protein binding pockets.
-
Structural Rigidity and Vectorial Display: The cyclic nature of the lactam ring restricts conformational flexibility, which can be entropically favorable for binding. It positions the hydroxyl group and substituents on the nitrogen in well-defined spatial vectors, enabling precise pharmacophore mapping.
-
Synthetic Tractability: The scaffold contains multiple reactive sites that can be selectively functionalized, making it an ideal starting point for library synthesis and lead optimization.
This guide will dissect these features, beginning with the foundational methods for its synthesis and culminating in its application in cutting-edge drug discovery programs.
The Chiral Core: Synthesis and Stereocontrol
Access to enantiomerically pure this compound is the critical first step for its use in medicinal chemistry. The choice of synthetic route is often dictated by the desired stereochemistry and scalability.
Chiral Pool Synthesis
A highly effective strategy involves using readily available, inexpensive chiral molecules as starting materials. This "chiral pool" approach directly transfers the stereochemistry of the starting material to the final product.[6][7]
(S)-Malic acid is a prominent precursor for synthesizing (S)-3-hydroxy-2-pyrrolidinone.[8][] The synthesis leverages the existing stereocenter of malic acid, transforming it through a series of steps into the target lactam. This approach is stereoconservative and avoids costly chiral resolution or asymmetric synthesis steps.[] Similarly, amino acids like (R)- or (S)-aspartic acid can be employed to generate the corresponding chiral pyrrolidinones.[10]
Caption: Chiral pool synthesis from (S)-malic acid.
Chemoenzymatic and Asymmetric Methods
For instances where a suitable chiral pool starting material is unavailable or for accessing the opposite enantiomer, chemoenzymatic methods provide a powerful alternative. Lipases, such as immobilized lipase from Pseudomonas cepacia, have been successfully used for the enantioselective synthesis of 3-hydroxy-2-pyrrolidinones, yielding products with high enantiomeric excess.[5] These enzymatic resolutions often operate under mild conditions, offering an advantage over classical chemical methods that may require laborious crystallization or derivatization processes.[5]
Reactivity and Strategic Functionalization
The synthetic versatility of this compound lies in its three principal points of reactivity: the lactam nitrogen, the C3-hydroxyl group, and the lactam carbonyl. A medicinal chemist must understand how to selectively manipulate these sites to build molecular complexity.
Caption: Key sites for functionalization on the this compound scaffold.
Protection and Deprotection Strategies
To achieve selective functionalization, orthogonal protection strategies are essential.[11] The lactam nitrogen is often protected with a tert-butoxycarbonyl (Boc) group, which is stable to many reaction conditions but readily cleaved with acid. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn), which offer different deprotection conditions (fluoride sources for silyl ethers, hydrogenolysis for benzyl ethers), allowing for selective unmasking of reactive sites.[12] The choice of protecting group is a critical experimental decision, dictated by the planned downstream reaction sequence. For example, choosing a benzyl ether to protect the alcohol allows for a subsequent N-Boc deprotection with acid without affecting the O-Bn bond.
N-Functionalization
The lactam nitrogen is a common site for introducing diversity. After deprotonation with a suitable base, it can undergo a variety of reactions, including alkylation and acylation, to append different side chains that can probe binding pockets or modulate physicochemical properties like solubility and cell permeability.
O-Functionalization
The secondary alcohol can be converted into ethers or esters to introduce new functionality. More importantly, it can be activated by conversion to a good leaving group (e.g., a tosylate or mesylate), enabling nucleophilic substitution to introduce a wide range of substituents with inversion of stereochemistry, if desired.
Carbonyl Reduction
The lactam carbonyl can be reduced to afford the corresponding 3-hydroxypyrrolidine.[13] This transformation is valuable as it converts the planar amide into a stereogenic sp3-hybridized amine center, further increasing the three-dimensional complexity of the scaffold. Reagents like NaBH₄ with sulfuric acid or other hydride sources are effective for this reduction.[13]
Applications in Drug Discovery: Case Studies
The true value of this compound is demonstrated by its incorporation into successful drug discovery campaigns targeting a range of diseases.
| Therapeutic Area/Target | Role of this compound | Example Compound Class | References |
| Oncology (CDK2/cyclin A) | Forms a key metabolite scaffold, likely contributing to the pharmacokinetic profile. | 3-Aminopyrazole Inhibitors | [] |
| Infectious Disease (P. aeruginosa PBP3) | The 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one core is essential for inhibitory activity. | Pyrrolidine-2,3-diones | [14] |
| Neurology | N-substituted pyrrolidinones are explored as cognition activators. | Nootropic Agents | [5] |
| Antioxidant Agents | The 3-hydroxy-3-pyrroline-2-one core acts as a promising hydroxyl radical scavenger. | Polysubstituted 3-pyrroline-2-ones | [15] |
| Drug Delivery | 3-hydroxy-N-methyl-2-pyrrolidone serves as a transdermal penetration enhancer. | Transdermal Formulations | [16] |
Case Study 1: PBP3 Inhibitors for Pseudomonas aeruginosa
P. aeruginosa is a challenging opportunistic pathogen. Researchers identified novel inhibitors of Penicillin-Binding Protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis, based on a 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one core.[14] Structure-activity relationship (SAR) studies revealed that the hydroxyl group at position 3 was critical for activity. The scaffold allowed for systematic modification at the N1, C4, and C5 positions, leading to the development of potent inhibitors. This exemplifies how the building block provides a rigid core upon which a pharmacophore can be elaborated to optimize target engagement.[14]
Case Study 2: Metabolite of a CDK2/cyclin A Inhibitor
In the development of potent 3-aminopyrazole inhibitors for cyclin-dependent kinase 2 (CDK2)/cyclin A, a major metabolite was identified as a this compound derivative.[] The practical synthesis of this metabolite was crucial for fully characterizing the drug candidate's profile. A stereoconservative synthesis starting from malic acid was employed to construct the hydroxy-substituted pyrrolidinone moiety, highlighting the importance of having robust synthetic routes to key scaffolds for supporting drug development programs.[]
Key Experimental Protocols
The following protocols are representative of common transformations involving this compound.
Protocol 1: Synthesis of (S)-3-hydroxy-2-pyrrolidinone from 4-amino-(S)-2-hydroxybutyric acid[13][17]
-
Rationale: This protocol demonstrates a lactam cyclization, a fundamental ring-forming reaction. Starting from the open-chain amino acid, an ester is first formed, which then undergoes intramolecular aminolysis to form the thermodynamically stable five-membered lactam.
-
Step-by-Step Methodology:
-
Dissolve 4-amino-(S)-2-hydroxybutyric acid (1.0 eq) in methanol.
-
Carefully add concentrated sulfuric acid dropwise to the solution at room temperature.
-
Heat the mixture to reflux for 4 hours to facilitate Fischer esterification.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Add potassium carbonate (e.g., 2.0 eq) in portions and stir the mixture at room temperature for 12-20 hours to promote intramolecular cyclization.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by recrystallization or column chromatography to yield (S)-3-hydroxy-2-pyrrolidinone.
-
Protocol 2: N-Benzylation of this compound[5]
-
Rationale: This protocol illustrates a standard N-alkylation of the lactam. Sodium hydride (NaH) is a strong base used to deprotonate the lactam nitrogen, forming a sodium amide salt. This highly nucleophilic anion then readily displaces a halide from an alkylating agent like benzyl bromide.
-
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-benzyl-3-hydroxy-2-pyrrolidinone.
-
Conclusion and Future Outlook
This compound has firmly established itself as a high-value building block in medicinal chemistry. Its utility is rooted in its inherent chirality, structural rigidity, and synthetic accessibility. The examples provided herein demonstrate its successful application in diverse therapeutic areas, from infectious diseases to oncology.
The future of this scaffold likely lies in its use for more complex molecular architectures. As drug discovery moves towards novel target classes and modalities, such as protein-protein interaction inhibitors and proteolysis-targeting chimeras (PROTACs), the ability of the this compound core to present vectors in a defined 3D space will become even more critical. Continued innovation in the stereoselective synthesis and functionalization of this privileged core will undoubtedly fuel the discovery of the next generation of therapeutic agents.
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Strategic Synthesis of 3-Hydroxy-2-Pyrrolidinones: A Guide to Navigating the Racemic versus Chiral Landscape
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 3-hydroxy-2-pyrrolidinone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its significance is profoundly amplified by the stereochemistry at the C3 position, where the specific spatial arrangement of the hydroxyl group can dictate pharmacological efficacy, target selectivity, and metabolic fate. This guide provides a comprehensive technical overview for researchers navigating the synthesis of these critical molecules. We will dissect the fundamental choice between producing a racemic mixture and pursuing an enantiomerically pure compound, exploring the causality behind various synthetic strategies, from classical racemic syntheses to advanced chiral resolution techniques and state-of-the-art asymmetric methods. This document serves as a practical manual, complete with field-proven protocols and mechanistic insights, to empower scientists in making informed, strategic decisions in their drug discovery and development endeavors.
The Central Role of Chirality in this compound Bioactivity
The pyrrolidinone ring is a cornerstone in drug discovery, valued for its ability to present substituents in a well-defined three-dimensional space.[2] The introduction of a hydroxyl group at the C3 position creates a chiral center, which is often the pivotal interaction point with biological targets like enzymes and receptors. These biological macromolecules are themselves chiral, meaning they differentiate between enantiomers. One enantiomer (the eutomer) may bind with high affinity and elicit the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or, in some cases, contribute to undesirable off-target effects or toxicity.[1] Therefore, the decision to synthesize a racemic mixture versus a single enantiomer is not merely a chemical challenge but a critical step in developing a safe and effective therapeutic agent.
Foundational Strategy: Synthesis of Racemic 3-Hydroxy-2-Pyrrolidinones
Before delving into stereoselectivity, it is essential to master the synthesis of the racemic scaffold. Racemic synthesis is often more straightforward and cost-effective, making it ideal for initial screening, assay development, or as a starting point for chiral resolution. A highly efficient and atom-economical approach is the one-pot, three-component reaction.[3][4]
Mechanistic Rationale
This reaction leverages the nucleophilicity of an amine, the electrophilicity of an aldehyde, and the unique reactivity of a dialkyl acetylenedicarboxylate. The probable mechanism involves the initial formation of an enamine intermediate from the reaction of the arylamine and the aldehyde. This is followed by a Michael-type addition to the acetylenedicarboxylate, and subsequent intramolecular cyclization and tautomerization to yield the stable 3-hydroxy-3-pyrroline-2-one core. The choice of a one-pot protocol is deliberate; it minimizes intermediate isolation steps, which saves time, reduces solvent waste, and often improves overall yield.[5]
Experimental Protocol: Three-Component Synthesis of a Racemic 3-Hydroxy-3-pyrroline-2-one Derivative[3]
-
Reagent Preparation: To a 50 mL round-bottom flask, add an aromatic aldehyde (1.0 mmol), an arylamine (1.0 mmol), and dialkyl acetylenedicarboxylate (1.0 mmol).
-
Solvent Addition: Add 10 mL of ethanol as the solvent. The choice of ethanol is based on its ability to dissolve the reactants and its appropriate boiling point for the reaction.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solid product often precipitates from the solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed to yield the pure racemic product.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Strategic Crossroads: Resolution or Direct Asymmetric Synthesis?
Once a racemic mixture is in hand, or if the project goal is an enantiopure compound from the outset, the synthetic chemist faces a critical decision. The choice between resolving a racemic mixture and performing a direct asymmetric synthesis has profound implications for yield, cost, scalability, and time.
Caption: Core decision workflow in synthesizing chiral 3-hydroxy-2-pyrrolidinones.
Chiral Resolution: Isolating Enantiomers
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[6] While this approach "discards" up to 50% of the material as the undesired enantiomer, it can be a pragmatic and effective strategy, especially when the racemic synthesis is highly optimized.
Enzymatic Kinetic Resolution
This elegant technique utilizes the high stereoselectivity of enzymes. A common choice is lipase, which can selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. The resulting acylated and unreacted enantiomers have different physical properties and can be easily separated by standard column chromatography.
-
Setup: In a dry flask, dissolve racemic 3-hydroxy-1-benzyl-2-pyrrolidinone (1.0 g, 5.23 mmol) in 50 mL of dry diisopropyl ether.
-
Enzyme Addition: Add immobilized lipase from Pseudomonas cepacia (1.0 g). The immobilization of the enzyme is crucial for easy removal post-reaction via simple filtration.
-
Acyl Donor: Add vinyl acetate (1.5 mL, 16.2 mmol) to serve as the acyl donor. Vinyl acetate is often chosen because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, driving the reaction forward.
-
Reaction: Stir the suspension at 45 °C. Monitor the reaction progress by chiral HPLC or TLC until approximately 50% conversion is reached. Over-running the reaction will decrease the enantiomeric excess of both products.
-
Enzyme Removal: Once ~50% conversion is achieved, filter off the immobilized enzyme and wash it with diisopropyl ether.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Purification: Separate the resulting unreacted (S)-alcohol and the acetylated (R)-ester using silica gel column chromatography.
-
Deprotection (if necessary): The acetylated enantiomer can be deprotected (e.g., using K₂CO₃ in methanol) to yield the pure (R)-alcohol.
Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.
Asymmetric Synthesis: A Direct Path to Enantiopurity
Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the inherent 50% yield limitation of resolution. This is the preferred industrial approach for its efficiency and sustainability.
Chiral Pool Synthesis
This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For 3-hydroxy-2-pyrrolidinones, (S)-malic acid is an excellent chiral precursor.[7]
The logic of this pathway is to transform the two carboxylic acid groups and one hydroxyl group of malic acid into the lactam ring system while preserving the stereochemistry of the existing C-OH bond.
-
Protection/Activation: (S)-Malic acid is first reacted with an agent like hexafluoroacetone, which serves to both protect the hydroxyl and one carboxyl group and activate the remaining carboxyl group for amidation.
-
Amidation: The activated intermediate is then reacted with an amine (e.g., benzylamine) to form an amide.
-
Cyclization: Subsequent treatment with a reducing agent can induce reductive cyclization to form the N-benzyl-(S)-3-hydroxy-2-pyrrolidinone.
-
Deprotection: If the N-unsubstituted pyrrolidinone is desired, a final debenzylation step (e.g., hydrogenolysis with Pd/C) is performed.
Biological Impact: A Comparative Analysis
The ultimate justification for pursuing chiral synthesis lies in the differential biological activity of the enantiomers. A racemic drug is effectively a 1:1 mixture of two different substances. This can have significant pharmacological consequences. For instance, in the development of novel inhibitors for Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, the precise orientation of substituents on a pyrrolidine-2,3-dione core was found to be critical for activity.[4] While not the exact same scaffold, the principle is directly transferable: the 3-hydroxyl group is a key hydrogen-bonding feature, and its stereochemistry dictates the possibility of forming a productive interaction with the target protein.
Data Presentation: Hypothetical Bioactivity Comparison
To illustrate this critical point, consider the following hypothetical data for a new pyrrolidinone-based kinase inhibitor.
| Compound | Target Kinase Inhibition (IC₅₀, nM) | Off-Target hERG Channel Block (IC₅₀, nM) |
| Racemic Mixture | 120 | 850 |
| (S)-Enantiomer (Eutomer) | 25 | > 10,000 |
| (R)-Enantiomer (Distomer) | 2,500 | 900 |
In this example, the (S)-enantiomer is the active component (eutomer), being significantly more potent than the racemate. The (R)-enantiomer (distomer) is largely inactive against the target but retains the off-target liability, contributing to potential cardiotoxicity without any therapeutic benefit. Administering the racemate exposes the patient to a 50% dose of an unnecessary and potentially harmful substance.
Caption: Differential binding of enantiomers to a chiral biological receptor.
Conclusion and Future Outlook
The choice between racemic and chiral synthesis of 3-hydroxy-2-pyrrolidinones is a multifaceted decision dictated by the stage of research, economic considerations, and the ultimate application. While racemic mixtures are valuable for initial discovery, the development of a successful therapeutic candidate almost invariably requires an enantiomerically pure compound. The field is continuously evolving, with advances in catalytic asymmetric synthesis and chemoenzymatic methods offering increasingly efficient, scalable, and environmentally benign routes to these vital chiral building blocks.[5][8] A thorough understanding of the synthetic options detailed in this guide empowers researchers to strategically and efficiently access the precise molecules needed to advance the frontiers of medicine.
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Physical and chemical properties of 3-Hydroxy-2-pyrrolidinone
An In-Depth Technical Guide to 3-Hydroxy-2-pyrrolidinone: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a functionalized γ-lactam, its structure incorporates a chiral center, making it a valuable stereospecific building block for the synthesis of complex, biologically active molecules. The pyrrolidine ring is a prevalent scaffold in numerous pharmaceuticals, and the introduction of a hydroxyl group at the 3-position provides a key site for further chemical modification, profoundly influencing the molecule's interaction with biological targets.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide an in-depth understanding of the core physical and chemical properties of this compound, detail common synthetic and analytical methodologies, and explore its applications as a precursor in pharmaceutical research. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and practical relevance.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound define its behavior in experimental settings. These properties are crucial for designing synthetic routes, developing analytical methods, and formulating drug delivery systems. The compound is a solid at room temperature and is highly soluble in water.[3][4]
A summary of its key physicochemical data is presented below. It is important to note that some properties, such as the melting point, may vary between suppliers, potentially due to differences in purity or the presence of racemic mixtures versus single enantiomers.
| Property | Value | Source(s) |
| IUPAC Name | 3-hydroxypyrrolidin-2-one | [5] |
| Molecular Formula | C₄H₇NO₂ | [5][6] |
| Molecular Weight | 101.10 g/mol | [3][5] |
| CAS Number | 15166-68-4 (racemate); 15116-68-4 | [3][6] |
| Appearance | Solid | [3] |
| Melting Point | 75°C or 102-107°C | [3][6] |
| Boiling Point | 363.6°C at 760 mmHg | [6] |
| Density | 1.292 g/cm³ | [6] |
| Water Solubility | 253.0 mg/mL (2.5 mol/L) | [4] |
| LogP (XLogP3) | -0.804 | [6] |
| Refractive Index | 1.513 | [6] |
| Polar Surface Area | 49.33 Ų | [6] |
Synthesis and Reactivity
The synthesis of this compound, particularly its enantiomerically pure forms, is a key area of research due to the stereospecific requirements of many pharmaceutical targets.
Synthetic Strategies
Multiple synthetic routes have been developed, often employing either chemical or enzymatic methods.[1] A common and effective approach involves the cyclization of a linear precursor, such as an amino acid derivative. For instance, the synthesis of (S)-3-Hydroxy-2-pyrrolidinone can be achieved from (S)-4-amino-2-hydroxybutyric acid.[4][7] This process typically involves an initial esterification of the carboxylic acid, followed by lactam cyclization.[7]
Chemoenzymatic methods are also employed to achieve high enantioselectivity, leveraging enzymes like lactate dehydrogenase for stereospecific reductions.[1] These biological catalysts offer a green and efficient alternative to traditional chemical resolutions, which can be laborious.[1]
Below is a generalized workflow for the synthesis and purification of this compound from an amino acid precursor.
Caption: Generalized workflow for synthesis and purification.
Chemical Reactivity
The reactivity of this compound is dominated by its two primary functional groups: the secondary alcohol and the cyclic amide (lactam).
-
Hydroxyl Group: The -OH group at the C3 position is a versatile handle for further functionalization. It can undergo esterification, etherification, or oxidation, allowing for the introduction of various substituents to modulate the molecule's properties.
-
Amide Group: The lactam nitrogen can be deprotonated and subsequently alkylated or acylated to produce N-substituted derivatives.[1] This is a common strategy in drug design to alter solubility, cell permeability, and target binding affinity. The amide carbonyl can also be reduced to yield the corresponding 3-hydroxypyrrolidine, another important chiral building block.[7]
Spectroscopic and Chromatographic Analysis
Accurate characterization of this compound is essential for quality control and regulatory compliance. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum provides detailed structural information. Key signals include a multiplet for the proton at the chiral C3 position (adjacent to the hydroxyl group), distinct multiplets for the diastereotopic protons on C4, and a multiplet for the protons on C5. The N-H proton typically appears as a broad singlet. For N-substituted derivatives, characteristic signals corresponding to the substituent will also be present.[1]
-
¹³C NMR: The carbon spectrum will show four distinct signals for the pyrrolidinone ring carbons, including a downfield signal for the carbonyl carbon (C2).
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the O-H stretch (broad, ~3400 cm⁻¹), N-H stretch (~3200 cm⁻¹), and the amide C=O stretch (strong, ~1680 cm⁻¹).
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The molecular ion peak [M]⁺ is expected at an m/z of 101.10.[1]
Analytical Workflow: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for separating enantiomers using a chiral stationary phase.
Caption: Standard workflow for HPLC purity analysis.
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of water and acetonitrile (e.g., 95:5 v/v).
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
HPLC System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
Column Temperature: 25°C.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample solution.
-
Data Processing: Record the chromatogram for a sufficient time to elute the main peak and any impurities. Integrate the area of all peaks and calculate the purity as the percentage of the main peak area relative to the total peak area.
Applications in Drug Development
The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[2] this compound serves as a key chiral intermediate for several classes of therapeutic agents.
-
Cognition Enhancers: N-substituted pyrrolidinones are of significant interest for treating cognitive disorders. The core structure is a key component in nootropic drugs.[1]
-
Chiral Building Block: The stereocenter at C3 is crucial for enantioselective synthesis. The specific configuration can dramatically affect a drug's efficacy and safety profile.[1] For example, it is a precursor for optically pure (S)-3-hydroxypyrrolidine, an important intermediate for chiral compounds.[7]
-
Transdermal Enhancers: N-Alkyl derivatives, such as 3-hydroxy-N-methylpyrrolidone, have been investigated and patented as effective and non-toxic enhancers for the percutaneous absorption of drugs.[8][9] They increase the permeability of the skin, allowing for more efficient transdermal drug delivery.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research and development use only.[10]
| Hazard Information | GHS Classification | Precautionary Statements |
| Pictogram | GHS07 (Exclamation Mark) | [3][11] |
| Signal Word | Warning | [3][11] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [3][5][11] |
| Precautionary Codes | P264, P270, P280, P301+P317, P305+P351+P338 | [5][10] |
Handling and Storage Recommendations
-
Handling: Handle in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10][12] Avoid formation of dust and aerosols.[10]
-
Storage: Store in a tightly closed container in a cool, dry place.[10] The recommended storage temperature is between 2-8°C.[3][11]
-
First Aid:
-
If Swallowed: Rinse mouth and get medical help.[10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[10][12]
-
In Case of Skin Contact: Wash with plenty of soap and water.[12]
-
Conclusion
This compound is a fundamentally important molecule whose value lies in its structural simplicity combined with its functional versatility. Its chiral nature and the reactivity of its hydroxyl and amide groups make it an indispensable building block for the synthesis of advanced pharmaceutical intermediates and active ingredients. A thorough understanding of its physicochemical properties, analytical profiles, and safe handling procedures, as detailed in this guide, is essential for any scientist working with this compound. As research into novel therapeutics continues, the strategic application of scaffolds like this compound will undoubtedly contribute to the development of the next generation of medicines.
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- Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. [Link]
- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
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- UKnowledge.
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A Technical Guide to 3-Hydroxy-2-pyrrolidinone: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Hydroxy-2-pyrrolidinone as a Chiral Building Block
This compound, a hydroxylated derivative of 2-pyrrolidinone, is a crucial chiral building block in medicinal chemistry and drug development.[1][2] Its rigid, five-membered lactam structure, combined with the stereogenic center at the 3-position, makes it an invaluable scaffold for the synthesis of complex, biologically active molecules. The pyrrolidine ring is a common feature in numerous natural products and pharmaceuticals, and the addition of a hydroxyl group provides a key functional handle for further chemical modifications, influencing the molecule's polarity, hydrogen bonding capabilities, and ultimately its interaction with biological targets.[2][3] This guide provides an in-depth overview of the commercial availability of this compound, its synthesis, and its applications, with a focus on empowering researchers in their drug discovery endeavors.
Commercial Availability and Sourcing
This compound is commercially available from a variety of suppliers, ranging from large, multinational corporations to specialized chemical manufacturers. It is typically offered as a racemic mixture or as the individual (R)- and (S)-enantiomers, with purity levels generally suitable for research and development purposes.
Key Suppliers and Product Specifications
The following table provides a comparative overview of prominent suppliers of this compound. Researchers should always consult the suppliers' websites for the most current information on availability, pricing, and detailed specifications.
| Supplier | Product Name(s) | CAS Number(s) | Purity/Grades Offered | Available Forms |
| Sigma-Aldrich (Merck) | This compound, (S)-3-hydroxy-pyrrolidin-2-one | 15116-68-4 (racemic), 34368-52-0 ((S)-enantiomer) | ≥95%, AldrichCPR | Solid[4] |
| Thermo Scientific (Alfa Aesar) | This compound | 15166-68-4 | 95% | Solid[5][6] |
| Alfa Chemistry | (S)-(-)-3-Hydroxy-2-pyrrolidinone | 78340-48-4 ((S)-enantiomer) | Not specified | Not specified[7] |
| CHEMLYTE SOLUTIONS CO.,LTD | 3-hydroxypyrrolidin-2-one | 15166-68-4 | Industrial Grade (95%), 99.00% | Not specified[8] |
| Shaanxi Feier Mino Technology Co., Ltd. | This compound | 15166-68-4 | 97% | Not specified[9] |
It is crucial for researchers to obtain and review the Certificate of Analysis (CoA) for each batch to confirm its purity, identity, and any potential impurities. For applications where chirality is critical, verifying the enantiomeric excess (e.e.) through appropriate analytical methods is paramount.
Navigating the Supply Chain: A Workflow for Researchers
To ensure the quality and suitability of this compound for research purposes, a systematic approach to sourcing is recommended. The following workflow outlines key steps for researchers.
Caption: A typical workflow for sourcing this compound.
Technical Data: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental work.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [10] |
| Molecular Weight | 101.10 g/mol | [10] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 102-107 °C (racemic) | [4] |
| Boiling Point | 194 °C at 10 Torr | [1] |
| Solubility | Soluble in water and polar organic solvents. | |
| pKa | 12.82 ± 0.20 (Predicted) | [1] |
| InChIKey | FRKGSNOMLIYPSH-UHFFFAOYSA-N (racemic) | [10] |
Synthesis of this compound: A Practical Approach
While commercially available, understanding the synthesis of this compound, particularly its enantiomerically pure forms, provides valuable insights for researchers. A common strategy involves the cyclization of a protected amino acid derivative.
Synthesis of (S)-3-Hydroxy-2-pyrrolidinone from (S)-4-Amino-2-hydroxybutyric acid
A method for preparing optically pure (S)-3-hydroxypyrrolidine involves the synthesis of (S)-3-hydroxy-2-pyrrolidinone as a key intermediate.[11] The following protocol is adapted from this methodology.
Reaction Scheme:
(S)-4-Amino-2-hydroxybutyric acid -> (S)-4-Amino-2-hydroxybutyric acid methyl ester -> (S)-3-Hydroxy-2-pyrrolidinone
Step-by-Step Protocol:
-
Esterification: (S)-4-amino-2-hydroxybutyric acid (0.1 mol) is dissolved in methanol (1.5 mol). The solution is cooled, and sulfuric acid is added dropwise. The mixture is then heated under reflux for several hours.
-
Cyclization: After cooling the reaction mixture to room temperature, water and potassium carbonate are added, and the mixture is stirred for approximately 12 hours. This promotes the intramolecular cyclization to form (S)-3-hydroxy-2-pyrrolidinone.
-
Work-up and Purification: The reaction mixture is filtered and concentrated under reduced pressure. Methanol is added to the residue to precipitate inorganic salts, which are removed by filtration. The filtrate is then concentrated under reduced pressure to yield (S)-3-hydroxy-2-pyrrolidinone.[11]
¹H NMR Data for (S)-3-Hydroxy-2-pyrrolidinone (in DMSO-d₆):
-
δ 7.6 (bs, 1H)
-
δ 5.4 (bs, 1H)
-
δ 3.97 (t, 1H, J=8.4 Hz)
-
δ 3.0-3.2 (m, 2H)
-
δ 2.2-2.3 (m, 1H)
-
δ 1.6-1.8 (m, 1H)[11]
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of a wide range of pharmacologically active compounds. Its utility stems from the ability to functionalize the hydroxyl group and the lactam nitrogen, as well as to introduce substituents on the pyrrolidine ring.
As a Precursor to Chiral Amines
(S)-3-Hydroxy-2-pyrrolidinone is a direct precursor to (S)-3-hydroxypyrrolidine, a crucial chiral intermediate in the synthesis of various pharmaceuticals, including:
-
Calcium antagonists (e.g., Barnidipine)[11]
-
Carbapenem antibiotics [11]
-
Quinolone-based antibiotics [11]
-
Analgesics (κ-receptor agonists)[11]
The reduction of the lactam carbonyl group in this compound provides access to the corresponding 3-hydroxypyrrolidine.
In the Development of Novel Therapeutics
The inherent biological activity of the pyrrolidinone core, coupled with the synthetic versatility of the 3-hydroxy derivative, has led to its exploration in various therapeutic areas. For instance, derivatives of this compound have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin A, a key target in cancer therapy.[6] More recently, the pyrrolidine-2,3-dione scaffold, which can be synthesized from 3-hydroxy-pyrrolin-2-one derivatives, has been identified as a promising starting point for the development of novel inhibitors of P. aeruginosa PBP3, a critical enzyme in bacterial cell wall synthesis.
Quality Control and Analytical Methods
Ensuring the chemical purity and, where applicable, the enantiomeric purity of this compound is critical for its use in drug development.
Purity Determination
Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the chemical purity. Identity is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Enantiomeric Purity Analysis
For chiral applications, determining the enantiomeric excess is essential. Chiral HPLC is the most common method for this purpose.
Illustrative Chiral HPLC Method Development Workflow:
Caption: A simplified workflow for developing a chiral HPLC method.
Conclusion
This compound is a versatile and valuable building block for researchers in the pharmaceutical sciences. Its commercial availability from a range of suppliers, coupled with established synthetic routes to its enantiomerically pure forms, makes it an accessible and attractive starting material. The demonstrated and potential applications of this scaffold in the development of novel therapeutics underscore its importance in the ongoing quest for new and effective medicines. A thorough understanding of its properties, sourcing, and handling is crucial for its successful application in the laboratory.
References
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An In-Depth Technical Guide to the Safe Handling of 3-Hydroxy-2-pyrrolidinone for Research and Development
This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Hydroxy-2-pyrrolidinone (CAS RN: 15116-68-4), a versatile heterocyclic compound utilized in pharmaceutical research and as a building block in organic synthesis. This document is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The protocols and recommendations herein are grounded in established safety principles and an understanding of the compound's chemical nature to ensure a self-validating system of laboratory safety.
Compound Profile and Hazard Identification
This compound, also known as 3-hydroxypyrrolidin-2-one, is a solid, moisture-sensitive compound.[1][2][3] A thorough understanding of its properties is the foundation of a robust safety protocol.
Physicochemical Properties
A summary of key physical and chemical data is presented below. This information is critical for predicting the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | PubChem[4] |
| Molecular Weight | 101.10 g/mol | PubChem[4] |
| Appearance | White to light yellow solid | ChemicalBook[5] |
| Melting Point | 102-107 °C | Sigma-Aldrich[2] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |
| Solubility | Soluble in water | Implied by miscibility of related compounds |
GHS Hazard Classification and Toxicological Profile
Based on aggregated data from multiple suppliers, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:
While specific toxicological studies on this compound are not extensively available in the public domain, data from structurally related pyrrolidinone derivatives, such as N-methyl-2-pyrrolidone (NMP), can provide valuable insights into potential hazards. NMP has been shown to have reproductive and developmental toxicity in animal studies.[6][7][8][9][10] Although direct extrapolation is not possible, this underscores the need for cautious handling of all compounds within this class until more specific data for this compound becomes available.
The primary routes of occupational exposure are ingestion, eye contact, and potentially skin contact or inhalation of dust.[11] The oral toxicity necessitates strict hygiene measures to prevent accidental ingestion, and the serious eye irritation potential demands mandatory eye protection.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Ventilation and Engineering Controls
All handling of solid this compound and its solutions should be conducted in a well-ventilated area.
-
Chemical Fume Hood: For procedures with the potential to generate dust (e.g., weighing, transferring solids) or aerosols/vapors (e.g., heating solutions), a certified chemical fume hood is mandatory. This provides the primary barrier of protection.
-
Glove Box: For handling highly pure or anhydrous forms of the compound, especially when moisture sensitivity is a concern, a glove box with an inert atmosphere (e.g., nitrogen or argon) is recommended.
The workflow for handling the compound should be designed to minimize the potential for release.
Personal Protective Equipment (PPE) Selection
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound.[12] A face shield should be worn over the goggles when there is a significant risk of splashes, such as during the transfer of solutions or when working with larger quantities.[12]
-
Skin Protection:
-
Gloves: Due to the lack of specific glove breakthrough data for this compound, recommendations are based on data for N-methyl-2-pyrrolidone (NMP) and general principles of chemical resistance. Standard nitrile gloves may offer limited splash protection but are rated as "Not Recommended" or "Poor" for prolonged contact with NMP.[11][13][14]
-
Recommended for Splash Protection: Nitrile gloves (minimum 5-mil thickness). Gloves should be changed immediately upon known or suspected contact with the compound.
-
Recommended for Extended Handling: Butyl rubber gloves offer superior resistance to many polar organic solvents and are a more conservative and protective choice for extended work or when handling larger quantities.[13] Always inspect gloves for any signs of degradation or perforation before and during use.
-
-
Lab Coat/Gown: A flame-resistant lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
-
Respiratory Protection: Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood. If work outside of a fume hood is unavoidable or if there is a potential for significant aerosolization, a NIOSH-approved respirator with organic vapor cartridges should be used.
Chemical Reactivity and Stability
Understanding the reactivity of this compound is crucial for safe handling and for designing robust experimental protocols. The molecule contains a secondary alcohol and a cyclic amide (lactam), which are its primary reactive sites.
Stability and Incompatibilities
-
Hydrolytic Stability: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form 4-amino-3-hydroxybutanoic acid. This reaction is accelerated by heat. Experiments should be designed to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures, unless hydrolysis is the desired outcome.
-
Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., peroxides, nitric acid), which can react with the secondary alcohol. Strong reducing agents (e.g., lithium aluminum hydride) can reduce the lactam carbonyl.[15]
-
Thermal Decomposition: When heated to decomposition, pyrrolidinone-containing compounds may emit toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[16] All heating procedures should be conducted with appropriate ventilation.
Safe Handling and Emergency Procedures
A systematic approach to handling and being prepared for emergencies is a hallmark of a strong safety culture.
Standard Handling Protocol
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment, including PPE, spill kit, and waste containers.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound on a disposable weigh paper or in a tared container within a fume hood to contain any dust.
-
Dissolution: Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Do not eat, drink, or apply cosmetics in the laboratory.[12]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12] An eyewash station must be readily accessible in the laboratory.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure proper PPE is worn before attempting cleanup.
-
For a solid spill, gently cover with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
Storage and Waste Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8°C.[2] It should be stored away from incompatible materials such as strong oxidizing agents.[3] Given its moisture sensitivity, storage under an inert atmosphere is advisable for long-term stability.[3]
Waste Disposal
All waste containing this compound, including contaminated consumables and excess solutions, must be treated as hazardous waste.
-
Waste Segregation: Do not dispose of this chemical in standard trash or down the drain. Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local regulations. While specific EPA waste codes for this compound are not explicitly listed, waste streams may be classified based on their characteristics (e.g., ignitability, corrosivity, toxicity).[17] For example, solutions may fall under codes like D001 (ignitable) or D002 (corrosive) depending on the solvent and pH.[17] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream characterization and disposal procedures.[18][19][20][21]
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- Scientific Committee on Consumer Safety. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. [Link]
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The Pyrrolidinone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Pharmacological Properties of N-Substituted Pyrrolidinones
Abstract
The N-substituted pyrrolidinone motif is a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the multifaceted pharmacological properties of this versatile scaffold, intended for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the rich chemistry of N-substituted pyrrolidinones, dissect their mechanisms of action across various biological targets, and provide detailed experimental protocols for their synthesis and pharmacological evaluation. This guide aims to be a definitive resource, bridging the gap between foundational knowledge and practical application in the pursuit of novel therapeutics based on the pyrrolidinone core.
Introduction: The Enduring Legacy of the Pyrrolidinone Scaffold
The pyrrolidinone ring, a five-membered lactam, is a recurring structural feature in both natural products and synthetic pharmaceuticals.[1][2] Its unique combination of a polar amide group and a non-polar hydrocarbon backbone imparts favorable pharmacokinetic properties, including good water solubility and the ability to cross the blood-brain barrier. The true pharmacological versatility of this scaffold is unlocked through substitution at the nitrogen atom, giving rise to a vast chemical space of N-substituted pyrrolidinones with a wide range of biological activities.
Historically, the exploration of N-substituted pyrrolidinones was spearheaded by the discovery of piracetam in the 1960s, which introduced the concept of "nootropic" agents – substances that enhance cognitive function.[3][4] This seminal discovery catalyzed decades of research, leading to the development of a family of "racetam" drugs for cognitive enhancement and the treatment of neurological disorders. Beyond their nootropic effects, subsequent investigations have revealed the profound potential of N-substituted pyrrolidinones as anticonvulsants, anti-inflammatory agents, and antimicrobial compounds, solidifying the pyrrolidinone core as a "privileged scaffold" in drug discovery.[1][2][5]
This guide will systematically explore these key pharmacological domains, providing not only a theoretical framework but also practical, actionable insights for the modern drug discovery laboratory.
Nootropic Properties: Enhancing Cognitive Function
The "racetam" class of N-substituted pyrrolidinones represents the most well-established group of nootropic agents. These compounds are characterized by a 2-oxo-1-pyrrolidine acetamide structure and are believed to enhance cognitive functions such as memory and learning.[3][6]
Mechanism of Action: Modulating Neuronal Plasticity
The precise mechanism of action of nootropic pyrrolidinones is not fully elucidated, but evidence points towards a multi-pronged approach that enhances neuronal plasticity.[4] A key proposed mechanism involves the allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity. By potentiating AMPA receptor function, these compounds are thought to facilitate long-term potentiation (LTP), a cellular process underlying learning and memory.
Another significant aspect of their mechanism is the potentiation of cholinergic neurotransmission. Piracetam, for instance, has been shown to increase the release of acetylcholine, a neurotransmitter vital for cognitive processes. The following diagram illustrates the proposed interplay of these mechanisms.
Caption: Experimental Workflow for Anticonvulsant Screening.
Structure-Activity Relationship (SAR)
The anticonvulsant profile of N-substituted pyrrolidinones is highly dependent on their structural features:
-
N-Substitution: The nature of the substituent on the nitrogen atom is critical. N-phenylamino derivatives have shown significant anticonvulsant activity. [7]* Substitution on the Pyrrolidinone Ring: The presence of alkyl or aryl groups at the 3- and 4-positions of the pyrrolidinone ring can significantly influence potency. For instance, a phenyl group at the 4-position is often associated with enhanced activity. [8]* Hydrogen Bonding Capability: The ability of the molecule to form hydrogen bonds is an important feature for anticonvulsant activity in phenytoin-like drugs, and this principle extends to some pyrrolidinone derivatives. [9]
Experimental Protocols for Anticonvulsant Screening
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure, a model for generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock generator with corneal electrodes.
-
Test animals (e.g., male Sprague-Dawley rats, 200-250g).
-
Test compound.
-
Vehicle.
-
Topical anesthetic (e.g., 0.5% tetracaine).
-
Saline solution.
Procedure:
-
Animal Preparation: Administer the test compound or vehicle at a predetermined time before the test.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes on the eyes.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds for rats). [10]4. Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.
Objective: To evaluate the ability of a compound to raise the threshold for clonic seizures induced by the chemical convulsant pentylenetetrazole, a model for absence seizures.
Materials:
-
Test animals (e.g., male CF-1 mice, 25-30g).
-
Test compound.
-
Vehicle.
-
Pentylenetetrazole (PTZ) solution.
-
Observation cages.
Procedure:
-
Drug Administration: Administer the test compound or vehicle at a specific time before the PTZ challenge.
-
PTZ Injection: Inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the back of the neck. [11]3. Observation: Place the animal in an individual observation cage and observe for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions of the limbs and body) for a period of 30 minutes. Protection is defined as the absence of a generalized clonic seizure lasting for at least 5 seconds. [11]
Quantitative Data Summary: Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of representative N-substituted pyrrolidinone derivatives.
| Compound | Test Model | Animal | Route | ED50 (mg/kg) | Reference |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | MES | Rat | i.p. | 69.89 | [7] |
| 3-(3-CF3-phenyl)-...-acetamide (Compound 14) | MES | Mouse | i.p. | 49.6 | [12] |
| 3-(3-CF3-phenyl)-...-acetamide (Compound 14) | scPTZ | Mouse | i.p. | 67.4 | [12] |
| 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one | MES | Rat/Mouse | p.o. | Potent | [8] |
Anti-inflammatory Properties: Quelling the Inflammatory Cascade
Recent research has highlighted the potential of N-substituted pyrrolidinones as potent anti-inflammatory agents, offering a new therapeutic avenue for a range of inflammatory conditions. [1][13][14][15][16]
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many N-substituted pyrrolidinones exhibit inhibitory activity against COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [1][14]Some derivatives show selectivity for COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. [1]* Suppression of the NF-κB Signaling Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Some pyrrolidinone derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines.
The diagram below illustrates the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB Pathway by N-Substituted Pyrrolidinones.
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of N-substituted pyrrolidinones is influenced by:
-
The N-Aryl Substituent: The nature and substitution pattern of an N-aryl group can significantly impact COX inhibitory activity and selectivity.
-
The Pyrrolidine-2,5-dione Core: This particular pyrrolidinone variant has been a focus of anti-inflammatory drug design. [1]* Lipophilicity: The overall lipophilicity of the molecule can affect its ability to reach its target and exert its anti-inflammatory effects.
Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compound dissolved in DMSO.
-
Reference inhibitors (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition).
-
96-well microplate reader.
-
Stannous chloride solution (to stop the reaction).
Procedure:
-
Enzyme Preparation: Prepare a solution of the COX enzyme (either COX-1 or COX-2) in the reaction buffer containing heme.
-
Inhibitor Incubation: Add the test compound at various concentrations to the enzyme solution and pre-incubate for a specific time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Reaction Termination: After a set incubation period (e.g., 2 minutes at 37°C), stop the reaction by adding stannous chloride.
-
Detection: The product of the reaction (prostaglandins) can be measured using various methods, such as an enzyme immunoassay (EIA) for PGE2 or by monitoring the oxidation of a chromogenic substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Quantitative Data Summary: Anti-inflammatory Activity
The following table presents the COX inhibitory activity of selected N-substituted pyrrolidinone derivatives.
| Compound | Target | IC50 (µM) | Reference |
| Pyrrolidine-2,5-dione derivative 13e | COX-2 | 0.98 | [1] |
| Pivalate-based Michael product (MAK01) | COX-1 | 314 | [14] |
| Pivalate-based Michael product (MAK01) | COX-2 | 130 | [14] |
| Pyrrolidine-2,3-dione derivative 5e | iNOS | 43.69 | [13] |
Antimicrobial Properties: A New Frontier in Fighting Infections
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. N-substituted pyrrolidinones have emerged as a promising class of compounds with a broad spectrum of antibacterial and antifungal activities. [6][10][11][17][18][19][20][21][22][23]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of N-substituted pyrrolidinones are diverse and can involve:
-
Disruption of Cell Membrane Integrity: Some derivatives are thought to interfere with the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. [3]* Inhibition of Essential Enzymes: These compounds may target and inhibit crucial microbial enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.
-
Chelation of Metal Ions: The ability of some pyrrolidinone derivatives to chelate metal ions, such as zinc, may be essential for their antibacterial activity, as these ions are often crucial for the function of microbial metalloenzymes. [10]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of N-substituted pyrrolidinones is closely tied to their structure:
-
N-Substituent: The nature of the N-substituent, including the presence of aryl or long alkyl chains, can significantly impact antimicrobial potency.
-
Substitution on the Pyrrolidinone Ring: The introduction of various functional groups on the pyrrolidinone ring can modulate the antimicrobial spectrum and activity.
-
Overall Molecular Properties: Factors such as lipophilicity and electronic properties play a crucial role in the ability of the compounds to penetrate microbial cells and interact with their targets. The topology, shape, and charge distribution of the molecules have been shown to have a pronounced effect on their antibacterial activity. [18]
Experimental Protocol: Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a panel of pathogenic microorganisms.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Microplate reader or visual inspection.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Quantitative Data Summary: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MICs) of representative N-substituted pyrrolidinone derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,5-dione derivative 5 | Staphylococcus aureus | 32-128 | [11] |
| Pyrrolidine-2,5-dione derivative 8 | Staphylococcus aureus | 16-64 | [11] |
| Dispiropyrrolidine 4a-d | Bacillus subtilis | 32 | [9] |
| Dispiropyrrolidine 4a-d | Staphylococcus epidermidis | 32 | [9] |
Synthesis of N-Substituted Pyrrolidinones: Enabling Discovery
The exploration of the pharmacological potential of N-substituted pyrrolidinones is critically dependent on the availability of efficient and versatile synthetic methodologies. A variety of synthetic routes have been developed to access this important class of compounds. [24][25][26][27][28][29][30][31][32][33]
General Synthetic Strategies
A common and straightforward method for the synthesis of N-alkyl-2-pyrrolidinones involves the deprotonation of 2-pyrrolidinone with a strong base, such as sodium hydride, followed by reaction with an appropriate alkyl halide. [28] Experimental Protocol: Synthesis of N-Benzyl-2-pyrrolidinone
-
Reaction Setup: Dissolve 2-pyrrolidinone (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon).
-
Deprotonation: Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The synthesis of N-aryl-2-pyrrolidinones can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. [25]This method allows for the formation of a C-N bond between the pyrrolidinone nitrogen and an aryl halide.
One-pot multicomponent reactions offer an efficient and atom-economical approach to the synthesis of highly substituted pyrrolidinones. For example, a three-component reaction of an aromatic aldehyde, an aniline, and diethyl acetylenedicarboxylate can be used to generate functionalized pyrrolidinone scaffolds. [31]
Conclusion and Future Perspectives
The N-substituted pyrrolidinone scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding a remarkable diversity of pharmacologically active compounds. From the pioneering nootropics to the promising new generation of anticonvulsants, anti-inflammatory agents, and antimicrobials, this versatile core continues to be a fertile ground for drug discovery.
The future of N-substituted pyrrolidinone research lies in the continued exploration of their diverse biological activities, driven by a deeper understanding of their mechanisms of action and structure-activity relationships. The development of novel, efficient, and stereoselective synthetic methodologies will be crucial in expanding the accessible chemical space and enabling the synthesis of more complex and potent derivatives. Furthermore, the application of computational modeling and in silico screening will undoubtedly accelerate the identification of new lead compounds with improved pharmacological profiles.
As our understanding of the intricate biology of diseases evolves, the N-substituted pyrrolidinone core is poised to remain a central and highly valuable scaffold in the ongoing quest for safer and more effective medicines.
References
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- synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin.
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Whitepaper: The Decisive Role of the 3-Hydroxy Group in the Bioactivity of Pyrrolidinone Scaffolds
A Technical Guide for Drug Development Professionals
Executive Summary
The pyrrolidinone ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] While the core structure provides a robust three-dimensional framework, the specific functionalization of the ring dictates its biological target and efficacy. This guide focuses on a single, yet profoundly impactful, substituent: the hydroxyl group at the C3 position. We will dissect the multifaceted role of the 3-hydroxy group, demonstrating how this seemingly simple modification is a critical determinant of a molecule's bioactivity, influencing everything from target binding and stereochemical specificity to pharmacokinetic properties. This document serves as a technical resource for researchers and drug development professionals, providing insights into the strategic incorporation of the 3-hydroxypyrrolidinone motif in modern drug design.
The Physicochemical Authority of the 3-Hydroxy Group
The introduction of a hydroxyl group at the C3 position fundamentally alters the electronic and steric character of the pyrrolidinone ring. This transformation is not trivial; it imbues the scaffold with new capabilities that are central to its biological function.
Polarity, Solubility, and Hydrogen Bonding
The most immediate effect of the 3-hydroxy group is the introduction of a potent hydrogen-bonding moiety. This has two major consequences:
-
Increased Polarity and Aqueous Solubility: The hydroxyl group can engage in hydrogen bonds with water molecules, often leading to improved aqueous solubility compared to its non-hydroxylated counterpart. This property is a critical consideration in the early stages of drug design, influencing formulation and bioavailability.
-
Pharmacophore Element: In the context of a biological target, such as an enzyme's active site or a receptor's binding pocket, the 3-hydroxy group is a powerful pharmacophoric element. It can act as both a hydrogen bond donor (HBD) via its proton and a hydrogen bond acceptor (HBA) through its lone pairs of electrons. This dual nature allows it to form highly specific and stabilizing interactions that are often essential for potent bioactivity.
A Locus of Chirality
The substitution at the C3 position renders this carbon a stereocenter. The resulting enantiomers, (R)-3-hydroxypyrrolidinone and (S)-3-hydroxypyrrolidinone, can exhibit dramatically different biological activities, potencies, and metabolic profiles. This is because biological systems are inherently chiral. The specific spatial orientation of the hydroxy group dictates how the molecule fits into a chiral binding site, making stereochemistry a critical parameter to control and investigate. The (R)- and (S)-3-hydroxypyrrolidine hydrochlorides are widely utilized as chiral building blocks in the synthesis of complex, enantiomerically pure bioactive molecules.[4]
The 3-Hydroxy Group in Molecular Recognition and Structure-Activity Relationships (SAR)
The true power of the 3-hydroxy group is realized in its interactions with biological macromolecules. Its ability to form precise, directional hydrogen bonds is frequently the linchpin of a drug's mechanism of action.
Driving Target Affinity and Specificity
Numerous studies have demonstrated that the 3-hydroxy group is indispensable for the bioactivity of certain pyrrolidinone-containing compounds. For example, in the design of inhibitors for various enzymes, the hydroxyl group often forms a critical hydrogen bond with a key amino acid residue (e.g., Asp, Ser, Thr, or a backbone carbonyl) in the active site. Removing or masking this group (e.g., through methylation) frequently results in a significant loss of potency, confirming its role as an essential binding determinant.
The following diagram illustrates a generalized binding hypothesis where the 3-hydroxy group is essential for anchoring the ligand within a target's binding site.
Caption: Conceptual workflow for synthesis and evaluation.
Experimental Protocols
To facilitate research in this area, we provide two foundational, step-by-step protocols for assessing the key properties influenced by the 3-hydroxy group.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive transcellular permeability. It is particularly useful for assessing how modifications like the addition of a 3-hydroxy group affect a compound's ability to cross lipid membranes.
Objective: To determine the permeability coefficient (Pe) of a 3-hydroxypyrrolidinone derivative and its non-hydroxylated analog.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (matching the filter plate)
-
Dodecane
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
96-well UV-Vis plate reader or LC-MS system
Procedure:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the phospholipid/dodecane solution to each well of the filter plate, ensuring the entire surface of the filter is coated.
-
Prepare Donor Plate: Dissolve test compounds in a PBS/co-solvent solution to a final concentration of 100 µM. Add 200 µL of this solution to each well of a separate 96-well plate (the donor plate).
-
Prepare Acceptor Plate: Add 200 µL of fresh PBS to each well of the acceptor plate.
-
Assemble the PAMPA "Sandwich": Carefully place the lipid-coated filter plate on top of the donor plate. Then, invert this assembly and place it onto the acceptor plate. This ensures the filter membrane is in contact with both donor and acceptor solutions.
-
Incubation: Incubate the assembled plates at room temperature for 4-16 hours, protected from vibration.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor (Cdonor) and acceptor (Cacceptor) wells using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or LC-MS for higher sensitivity and specificity).
-
Calculate Permeability: The permeability coefficient (Pe) is calculated using the following equation: Pe = C * [-ln(1 - Cacceptor / Cequilibrium)] Where C is a constant related to the plate geometry and incubation time, and Cequilibrium is the concentration if the compound were allowed to fully equilibrate between chambers.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Target Binding
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
Objective: To quantify the binding thermodynamics of a 3-hydroxypyrrolidinone derivative to its purified protein target.
Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein (e.g., >95% purity) at a known concentration (typically 10-50 µM)
-
Test compound (ligand) at a known concentration (typically 10-20x the protein concentration)
-
Matching buffer for both protein and ligand (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5), degassed thoroughly.
Procedure:
-
Instrument Setup: Set the instrument to the desired experimental temperature (e.g., 25°C).
-
Prepare Samples: Prepare the protein solution in the sample cell (~200-300 µL) and the ligand solution in the injection syringe (~40-50 µL). Ensure both are in identical, degassed buffer to minimize heat of dilution effects.
-
Perform a Control Titration: Titrate the ligand from the syringe into the sample cell containing only buffer to measure the heat of dilution. This will be subtracted from the experimental data.
-
Perform the Experimental Titration:
-
Load the protein solution into the sample cell and the ligand solution into the syringe.
-
Program the instrument to perform a series of small injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the peaks from the raw titration data to obtain the heat change per injection.
-
Subtract the heat of dilution data from the experimental data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the instrument's software. This will yield the thermodynamic parameters: KD, n, and ΔH.
-
Compare the KD values for the (S) and (R) enantiomers, as well as the deoxy-analog, to quantify the energetic contribution of the 3-hydroxy group and its stereochemistry to the binding event.
-
Conclusion and Future Perspectives
The 3-hydroxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its influence extends from the atomic level of molecular recognition to the macroscopic level of pharmacokinetics. By serving as a key hydrogen bonding element, a determinant of stereospecificity, and a modulator of ADME properties, it plays a decisive role in the ultimate bioactivity of pyrrolidinone-based compounds. Future research will likely focus on leveraging the 3-hydroxy group in more sophisticated ways, such as in the design of covalent inhibitors, targeted protein degraders (PROTACs), and advanced drug delivery systems. A thorough understanding of the principles outlined in this guide is essential for any scientist seeking to harness the full potential of the 3-hydroxypyrrolidinone scaffold in the development of next-generation therapeutics.
References
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- Novel routes to either racemic or enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold. (2016).
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Literature review of 3-Hydroxy-2-pyrrolidinone research
An In-Depth Technical Guide to 3-Hydroxy-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a versatile five-membered γ-lactam, serves as a pivotal building block in modern medicinal chemistry and organic synthesis. Its inherent chirality and functional group arrangement make it a valuable scaffold for developing a wide array of biologically active compounds. This guide provides a comprehensive review of this compound, covering its synthesis, physicochemical properties, known biological activities, and critical applications in drug discovery. Detailed experimental protocols, mechanistic insights, and data visualizations are presented to equip researchers with the practical and theoretical knowledge required to leverage this important molecule in their work.
Introduction: The Significance of the Pyrrolidinone Core
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] These five-membered lactams exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3] The introduction of a hydroxyl group at the 3-position, creating this compound, adds a crucial point of functionality and a stereocenter, significantly expanding its synthetic utility.
This chiral handle allows for the stereoselective synthesis of complex molecules, making it an indispensable intermediate for drugs where specific stereochemistry is critical for efficacy and safety.[4] Its derivatives have been explored as inhibitors of key biological targets like CDK2/cyclin A and bacterial enzymes, as well as agents with neuroprotective and cognitive-enhancing potential.[5][6] This guide will delve into the core aspects of this compound chemistry and biology, providing a foundation for its application in advanced research.
Physicochemical Properties & Spectroscopic Analysis
Accurate identification and characterization are fundamental to any chemical research. This compound is a solid at room temperature with a melting point between 102-107 °C.[7] It is sensitive to moisture and should be stored under a dry, inert atmosphere.[5]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [7][8] |
| Molecular Weight | 101.10 g/mol | [7][8] |
| CAS Number | 15116-68-4 (Racemic) | [7] |
| 34368-52-0 ((S)-enantiomer) | [9] | |
| Melting Point | 102-107 °C | [7] |
| Appearance | Solid | [7] |
| XLogP3 | -0.9 | [8] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.
Table 2: Representative ¹H NMR Data for (S)-3-Hydroxy-2-pyrrolidinone
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent | Reference |
| 7.6 ppm | bs | 1H | -NH | DMSO-d₆ | [10] |
| 5.4 ppm | bs | 1H | -OH | DMSO-d₆ | [10] |
| 3.97 ppm | t | 1H | -CH(OH) | DMSO-d₆ | [10] |
| 3.0-3.2 ppm | m | 2H | -CH₂-N | DMSO-d₆ | [10] |
| 2.2-2.3 ppm | m | 1H | -CH₂- ( diastereotopic H) | DMSO-d₆ | [10] |
| 1.6-1.8 ppm | m | 1H | -CH₂- (diastereotopic H) | DMSO-d₆ | [10] |
Note: bs = broad singlet, t = triplet, m = multiplet. Chemical shifts can vary slightly based on concentration and solvent purity.
Synthesis of this compound
The synthesis of this compound, particularly its enantiomerically pure forms, is a key area of research. Various strategies have been developed, often starting from chiral precursors like amino acids or their derivatives.
Common Synthetic Approaches
-
Cyclization of Amino Acid Derivatives: A prevalent method involves the intramolecular cyclization of derivatives of 4-amino-2-hydroxybutyric acid. This approach leverages the readily available chiral pool of starting materials to produce optically pure products.[10][11]
-
Reductive Rearrangement: A heterocycle-to-heterocycle interconversion strategy can provide access to 4,5-disubstituted 3-hydroxy-2-pyrrolidinones.[12]
-
Multi-component Reactions (MCRs): MCRs offer an efficient pathway to synthesize highly substituted 3-hydroxy-3-pyrroline-2-one derivatives in a single step from simple starting materials like aromatic aldehydes and arylamines.[13]
-
Dieckmann Condensation: A general route to 3-pyrrolidinones involves an initial Michael condensation followed by a base-catalyzed intramolecular Dieckmann condensation.[14]
Caption: General workflow for synthesizing this compound and its derivatives.
Detailed Protocol: Synthesis of (S)-3-Hydroxy-2-pyrrolidinone
This protocol is adapted from a reported synthesis involving an intramolecular aza-Wittig reaction.[9] The causality for this choice is the high yield and stereochemical retention reported.
Objective: To synthesize (S)-3-Hydroxy-2-pyrrolidinone from (S)-4-azido-2-hydroxybutyric acid ethyl ester.
Materials:
-
(S)-4-azido-2-hydroxybutyric acid ethyl ester
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Aza-Wittig Reaction Setup:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (S)-4-azido-2-hydroxybutyric acid ethyl ester in anhydrous THF.
-
Causality: Anhydrous conditions are critical to prevent premature hydrolysis of reagents and intermediates. The inert atmosphere prevents unwanted side reactions with oxygen.
-
-
Staudinger Reaction:
-
To the stirred solution, add triphenylphosphine (1.1 equivalents) portion-wise at room temperature (20 °C). Effervescence (N₂ evolution) should be observed.
-
Continue stirring at 20 °C for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting azide.
-
Causality: This step forms an intermediate phosphazene via the Staudinger reaction. Triphenylphosphine acts as the reducing agent, converting the azide to an amine precursor.
-
-
Intramolecular Cyclization and Hydrolysis:
-
After 6 hours, add water to the reaction mixture.
-
Continue stirring at 20 °C for an additional 48 hours.
-
Causality: The addition of water facilitates the hydrolysis of the intermediate iminophosphorane and promotes the intramolecular cyclization to form the stable γ-lactam ring. The long reaction time ensures complete conversion.
-
-
Workup and Purification:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
The crude product can be purified using column chromatography on silica gel (a typical eluent system would be ethyl acetate/methanol) to yield (S)-3-Hydroxy-2-pyrrolidinone as a solid.
-
Expected Yield: ~75%.[9]
-
-
Characterization:
-
Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis, comparing the data with literature values.[10]
-
Biological Activities and Potential Mechanisms
The this compound scaffold is a component of molecules with a wide range of biological activities. The hydroxyl group and the lactam moiety can participate in hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors.
-
Antioxidant Activity: Certain derivatives of 3-hydroxy-3-pyrroline-2-one have demonstrated potent hydroxyl radical scavenging activity, suggesting potential applications in conditions associated with oxidative stress.[13]
-
Antibacterial Agents: The pyrrolidine-2,3-dione scaffold, which features the core structure, has been identified as a novel inhibitor of Pseudomonas aeruginosa Penicillin-Binding Protein 3 (PBP3).[15] The 3-hydroxyl group was found to be a key structural feature for inhibitory activity, making this a promising avenue for developing new antibiotics against multidrug-resistant bacteria.[15]
-
Anticancer Potential: The broader pyrrolidinone class has shown promise as anticancer agents.[1][3] Specifically, this compound has been cited as a component of potent inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin A, a key complex in cell cycle regulation whose dysregulation is common in cancer.[5]
-
Neuroactivity: The parent pyrrolidone structure is the basis for the "racetam" class of nootropic drugs, which are investigated for cognitive enhancement and neuroprotection.[6] While direct studies on this compound are less common, related compounds like 1-Hydroxy-3-amino-pyrrolidone-2 (HA-966) have shown GABA-like effects and have been studied for potential use in extrapyramidal diseases.[16]
Applications in Drug Development
The primary value of this compound in drug development is its role as a versatile chiral building block. Its stereocenter can be used to control the three-dimensional architecture of a final drug molecule, which is often critical for selective target engagement.
Caption: Role of this compound as a chiral scaffold in drug synthesis.
Examples of Application:
-
Chiral Intermediates: (S)-3-hydroxypyrrolidine, which can be derived from the corresponding pyrrolidinone, is a crucial intermediate in the synthesis of pharmaceuticals like the calcium antagonist Barnidipine, carbapenem antibiotics, and various quinolone-based antibiotics.[10]
-
Transdermal Enhancers: The N-methylated derivative, 3-hydroxy-N-methylpyrrolidone, has been synthesized and proven effective as a transdermal penetration enhancer.[17] It facilitates the absorption of other drugs through the skin, potentially offering a safer profile than related enhancers like N-methylpyrrolidone.[17][18]
-
Scaffold for Library Synthesis: Due to its accessible functional groups (secondary amine after reduction, hydroxyl group, and lactam carbonyl), it is an excellent starting point for creating libraries of diverse compounds for high-throughput screening in drug discovery campaigns.
Conclusion and Future Outlook
This compound stands out as a molecule of significant synthetic and medicinal value. Its straightforward yet powerful combination of a lactam ring, a hydroxyl group, and a stereocenter provides a robust platform for the construction of complex and biologically active molecules. The continued development of efficient, stereoselective synthetic routes will further enhance its accessibility and utility. Future research will likely focus on expanding the library of derivatives based on this scaffold to explore new therapeutic areas, from novel antibiotics to targeted cancer therapies and neuroprotective agents. The foundational chemistry and biology outlined in this guide provide a strong starting point for researchers aiming to innovate in these critical fields.
References
- Zhang, T.-T., Wei, K.-F., Ru, G.-X., Zhu, X.-H., Xie, L-X., & Shen, W.-B. (2023). Synthesis of 3-pyrrolin-2-ones. Synlett, 34, 149-152.
- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- National Institutes of Health. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.
- National Institutes of Health. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
- ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.
- MDPI. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. International Journal of Molecular Sciences, 22(9), 4851.
- ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
- National Institutes of Health. (n.d.). Spectroscopic dataset of Hedione's derivatives gathered during process development.
- National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- ResearchGate. (n.d.). Plausible mechanism for the synthesis of this compound derivatives.
- Google Patents. (n.d.). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
- UKnowledge. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof.
- PubMed. (n.d.). Pyrrolidone derivatives.
- MDPI. (2012). Synthesis of a New Chiral Pyrrolidine. Molbank, 2012(4), M778.
- ResearchGate. (n.d.). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones.
- PubChem. (n.d.). 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 5858.
- NIST WebBook. (n.d.). 2-Pyrrolidinone.
- PubMed. (n.d.). 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases.
- Wikipedia. (n.d.). Pyrrolidine.
- SpectraBase. (n.d.). Pyrrolidine - 1H NMR Spectrum.
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Methodological & Application
Application Note & Protocol: Chiral Synthesis of (S)-3-hydroxypyrrolidine from D-Malic Acid
Introduction and Significance
(S)-3-hydroxypyrrolidine is a pivotal chiral building block in modern medicinal chemistry.[1][2] Its rigid, five-membered heterocyclic structure is a key pharmacophore in a wide array of pharmaceuticals, including treatments for overactive bladder (Darifenacin), hypertension (Barnidipine), and various antibiotics and analgesics.[2][3][4] The pyrrolidine ring is a common motif in natural products and alkaloids, and its derivatives are fundamental to drug design.[5][6][7] The absolute stereochemistry at the C3 position is often critical for biological activity, making enantioselective synthesis not just an academic challenge, but a commercial necessity.
This document provides a detailed protocol for the synthesis of enantiomerically pure (S)-3-hydroxypyrrolidine, leveraging the readily available and inexpensive chiral pool starting material, D-malic acid.[8] The strategy relies on a robust and well-documented pathway involving the formation of a cyclic imide, followed by a powerful reduction to yield the target molecule.[9][10] We will delve into the causality behind experimental choices, provide step-by-step instructions, and offer insights for successful execution and scale-up.
Overall Synthetic Strategy
The synthetic route transforms D-malic acid, a C4 dicarboxylic acid with a hydroxyl group at the C2 position, into the C4 heterocyclic amine, (S)-3-hydroxypyrrolidine. The stereocenter in the starting material directly dictates the stereochemistry of the final product. The core transformations involve:
-
Condensation & Cyclization: D-malic acid is reacted with a primary amine (benzylamine is commonly used) to form an amide, which then undergoes intramolecular cyclization to form a stable N-substituted succinimide intermediate.
-
Stereospecific Reduction: The two carbonyl groups of the succinimide ring are reduced to methylenes, and the C3-hydroxyl is preserved, yielding the N-substituted 3-hydroxypyrrolidine.
-
Deprotection: The N-substituent (e.g., benzyl group) is removed to afford the final, unprotected (S)-3-hydroxypyrrolidine.
Caption: High-level workflow for the synthesis of (S)-3-hydroxypyrrolidine.
Detailed Experimental Protocols
Step 1: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (Imide Intermediate)
Principle: This step involves a condensation reaction between D-malic acid and benzylamine. The initial reaction forms diamides, which upon heating, undergo dehydration and cyclization to form the thermodynamically stable five-membered succinimide ring. Benzylamine is an excellent choice as it is a readily available reagent, and the resulting N-benzyl group is stable to the subsequent reduction step but can be easily removed via catalytic hydrogenation.
Materials & Reagents:
-
D-(-)-Malic Acid
-
Benzylamine
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add D-(-)-malic acid (13.4 g, 0.1 mol) and toluene (200 mL).
-
Begin stirring the suspension and add benzylamine (10.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction will occur, and the mixture will become a thick slurry.
-
Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 3-5 hours or until no more water is collected, and the reaction mixture becomes a clear, homogenous solution.
-
Cool the reaction mixture to room temperature. The product may begin to crystallize. If not, cool further in an ice bath to induce crystallization.
-
Filter the solid product using a Büchner funnel and wash the crystals with cold toluene or hexane to remove any unreacted starting materials.
-
Dry the resulting white crystalline solid under vacuum to yield (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is typically in the range of 80-90%.
Step 2: Reduction of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione
Principle: This is the most critical step of the synthesis. The two carbonyl groups of the succinimide are reduced to methylene groups. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride are ineffective at reducing amides/imides.[4][10] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Materials & Reagents:
-
(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (from Step 1)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Multi-neck round-bottom flask (oven-dried)
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Sodium sulfate, potassium sodium tartrate, or dilute NaOH for quenching
-
Diatomaceous earth (Celite®)
Procedure:
-
Set up an oven-dried, three-neck flask under an inert atmosphere of nitrogen. Add anhydrous THF (150 mL) via cannula.
-
Cool the flask in an ice bath. Carefully and portion-wise, add LiAlH₄ (approx. 2.5-3.0 molar equivalents) to the stirred THF. Caution: LiAlH₄ is highly reactive.
-
In a separate flask, dissolve the imide from Step 1 (e.g., 10.0 g) in anhydrous THF (50 mL).
-
Transfer the imide solution to a dropping funnel and add it dropwise to the LiAlH₄ suspension over 1-2 hours, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back down in an ice bath.
-
Quenching (Fieser workup): Quench the reaction by the slow, sequential, and dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate that is easy to filter.
-
Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude (S)-N-Benzyl-3-hydroxypyrrolidine.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 3: Debenzylation to (S)-3-Hydroxypyrrolidine
Principle: The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is used to facilitate the hydrogenolysis of the C-N bond, releasing toluene as a byproduct and yielding the desired primary amine.
Materials & Reagents:
-
(S)-N-Benzyl-3-hydroxypyrrolidine (from Step 2)
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Parr shaker or similar hydrogenation equipment
Procedure:
-
Dissolve the N-benzyl pyrrolidine from Step 2 in methanol (100 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the starting material) to the solution under an inert atmosphere.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-3-hydroxypyrrolidine.
Purification: The final product is a viscous oil or low-melting solid and is typically purified by vacuum distillation to achieve high purity.[3]
Summary of Quantitative Data
| Step | Reaction Name | Key Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Imide Formation | D-Malic Acid (1), Benzylamine (1) | Toluene | 110-120 | 3-5 | 80-90 |
| 2 | Imide Reduction | LiAlH₄ (2.5-3.0) | Anhydrous THF | 0 → 65 | 5-8 | 70-85 |
| 3 | Debenzylation | H₂ (gas), 10% Pd/C (catalytic) | Methanol | 20-25 | 12-24 | >95 |
Key Structures and Stereochemistry
The stereochemical integrity of the synthesis is paramount. The (S) configuration of the hydroxyl group in D-malic acid is retained throughout the reaction sequence, resulting in the desired (S) enantiomer of 3-hydroxypyrrolidine.
Caption: Key chemical structures in the synthetic pathway.
Trustworthiness and Field-Proven Insights
-
Anhydrous Conditions: The success of the LiAlH₄ reduction (Step 2) is critically dependent on maintaining strictly anhydrous conditions. All glassware should be oven- or flame-dried, and anhydrous solvents must be used. Failure to do so will result in decomposition of the reducing agent and significantly lower yields.
-
Quenching Procedure: The Fieser workup for quenching LiAlH₄ is highly recommended over adding acid. It is safer and produces an easily filterable granular aluminum salt precipitate, simplifying the workup, especially at a larger scale.
-
Catalyst Handling: Palladium on carbon is pyrophoric when dry and exposed to air. It should always be handled wet or under an inert atmosphere. The filtration step after hydrogenation must be done carefully to avoid ignition.
-
Alternative Reducing Agents: While LiAlH₄ is effective, its industrial handling can be hazardous and problematic.[3][4] Alternative reduction methods reported in patent literature sometimes involve other reducing agents like sodium borohydride in the presence of an acid, or catalytic hydrogenation under different conditions, though these may require more specific optimization.[3]
-
Final Purification: Vacuum distillation is the most effective method for purifying the final product, which is hygroscopic. This removes non-volatile impurities and residual solvent to provide a product of high chemical and optical purity.[3]
References
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- Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate.
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- Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2002). PubMed.
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- Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. (n.d.). ACS Publications.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2024). National Center for Biotechnology Information.
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007). Google Patents.
- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (2016). Google Patents.
- (S)-3-Hydroxypyrrolidine. (n.d.). Pharmaffiliates.
- Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives. (2012). ResearchGate.
- Harnessing Chirality: D-Malic Acid in Asymmetric Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (2012). Organic Chemistry Portal.
- A New Asymmetric Synthesis of (R)-3-Methylpyrrolidine Alkaloids Starting from (S)-Malic Acid. (1998). ResearchGate.
- Process for preparing optically active 3-hydroxy-pyrrolidine derivatives by enzymatic hydroxylation. (2002). Google Patents.
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Chemoenzymatic Synthesis of Enantioselective 3-Hydroxy-2-Pyrrolidinones: An Application Guide
Introduction: The Significance of Chiral 3-Hydroxy-2-Pyrrolidinones
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of numerous natural products and pharmaceuticals.[1][2] The introduction of a hydroxyl group at the 3-position, creating a chiral center, significantly expands the chemical space available for drug design. The specific stereochemistry at this position can have a profound impact on a molecule's biological activity.[3] Enantiomerically pure 3-hydroxy-2-pyrrolidinones are valuable building blocks for a range of therapeutic agents, including cognition activators and treatments for brain insufficiencies.[3] Their low toxicity profile has made them increasingly attractive in pharmaceutical development.[3]
Traditional chemical methods for obtaining these chiral synthons often involve laborious crystallization or derivatization processes.[3] Chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a more efficient, environmentally friendly, and highly selective alternative. This guide details two robust chemoenzymatic strategies for the synthesis of enantioselective 3-hydroxy-2-pyrrolidinones: Lipase-Catalyzed Kinetic Resolution and Ketoreductase-Mediated Asymmetric Reduction .
Strategy 1: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Hydroxy-2-Pyrrolidinones
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. Lipases are particularly well-suited for this purpose due to their broad substrate scope, high stability in organic solvents, and commercial availability. The strategy typically involves the acylation of a racemic 3-hydroxy-2-pyrrolidinone or the deacylation of its corresponding acetate.
Causality Behind Experimental Choices
-
Enzyme Selection: Lipases from Pseudomonas cepacia (e.g., Amano PS-C and PS-D) and Candida antarctica (e.g., CAL-B, Novozym 435) are frequently employed due to their demonstrated high enantioselectivity in resolving chiral alcohols and their derivatives.[3][4][5] Immobilized lipases are often preferred as they simplify product recovery and enhance enzyme stability and reusability.[4]
-
Acyl Donor: For acylation reactions, vinyl acetate is a common choice as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward and preventing the reverse reaction.[5]
-
Solvent System: The choice of solvent can significantly impact reaction rate and enantioselectivity. Polar solvents like acetonitrile may lead to faster reactions, while tetrahydrofuran (THF) often provides a good balance of conversion and high enantiomeric excess.[3] Non-polar solvents such as toluene are also used.[3] The optimal solvent is a result of complex interactions between the lipase, substrate, and support carrier.[3]
Workflow for Lipase-Catalyzed Kinetic Resolution
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Hydroxy-2-pyrrolidinone
Introduction: The Analytical Imperative for 3-Hydroxy-2-pyrrolidinone
This compound is a heterocyclic organic compound belonging to the γ-lactam class of molecules.[1][2] Its structural motif is found in various biologically active compounds and serves as a key chiral intermediate in the synthesis of a range of pharmaceutical products.[3] The precise and accurate quantification of this compound is paramount in drug development and manufacturing for ensuring product quality, stability, and for conducting pharmacokinetic and toxicological studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented herein are grounded in established analytical principles and are designed to be robust and reliable, with a strong emphasis on the rationale behind experimental choices to ensure scientific integrity.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a widely accessible and robust technique for the quantification of moderately polar compounds like this compound. The principle lies in the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Causality of Experimental Choices
-
Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a broad range of polar and non-polar compounds. The hydrophobicity of the C18 stationary phase provides adequate retention for this compound.
-
Mobile Phase: A gradient of acetonitrile and water with a phosphoric acid modifier is proposed. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. The addition of phosphoric acid to the aqueous phase helps to control the pH, ensuring consistent ionization of the analyte and improving peak shape by minimizing tailing.
-
Detection: Although this compound lacks a strong chromophore, it is expected to have sufficient UV absorbance at lower wavelengths (e.g., 210 nm) for detection at typical analytical concentrations.
Experimental Workflow: RP-HPLC-UV
Caption: General workflow for the quantification of this compound by RP-HPLC-UV.
Detailed Protocol: RP-HPLC-UV
1. Materials and Reagents:
- This compound reference standard
- Acetonitrile (HPLC grade)
- Phosphoric acid (ACS grade)
- Ultrapure water
2. Instrumentation:
- HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% Phosphoric acid in water
- Mobile Phase B: Acetonitrile
- Gradient: 5% B to 40% B over 10 minutes, then hold at 40% B for 2 minutes, followed by a return to 5% B and equilibration for 3 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
4. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the initial mobile phase, and dilute to a concentration within the calibration range.[4]
5. Data Analysis:
- Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
- Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of this compound, especially in complex matrices such as biological fluids.
Causality of Experimental Choices
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for highly polar analytes that show poor retention on traditional reversed-phase columns. A polar stationary phase and a mobile phase with a high percentage of organic solvent are used.
-
Ionization: Electrospray ionization (ESI) in positive mode is suitable for polar molecules containing nitrogen, such as this compound, as it facilitates the formation of protonated molecules ([M+H]^+).
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. A specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This process minimizes matrix interference.
Experimental Workflow: LC-MS/MS
Sources
- 1. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3-Hydroxy-2-pyrrolidinone in the Synthesis of CDK2/cyclin A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Cell Cycle Engine with Precision
The cell division cycle is a fundamental process, the deregulation of which is a hallmark of cancer. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are the master regulators of this intricate process. Among them, CDK2, in complex with its regulatory partner cyclin A, plays a pivotal role in the G1/S and S phase transitions of the cell cycle. The aberrant activity of the CDK2/cyclin A complex is frequently observed in various human cancers, making it a compelling target for the development of novel anticancer therapeutics.
This document provides a detailed guide on the utilization of the 3-hydroxy-2-pyrrolidinone scaffold, a key building block in the synthesis of potent and selective CDK2/cyclin A inhibitors. We will delve into the synthetic chemistry, offering a rationale for the chosen methodologies, and provide detailed protocols for the biological evaluation of these compounds.
The Significance of the this compound Scaffold
The this compound moiety has emerged as a valuable pharmacophore in the design of CDK2/cyclin A inhibitors. Its structural features, including a chiral center and hydrogen bonding capabilities, allow for specific and high-affinity interactions within the ATP-binding pocket of CDK2. Notably, this scaffold is a key component of the major metabolite of a potent 3-aminopyrazole CDK2/cyclin A inhibitor, highlighting its biological relevance and drug-like properties.[1]
Synthetic Strategy: A Stereoconservative Approach from Malic Acid
A practical and stereoconservative synthesis of (S)-3-hydroxy-2-pyrrolidinone can be achieved starting from the readily available and chiral starting material, (S)-malic acid.[1][2] This approach ensures the desired stereochemistry at the C3 position of the pyrrolidinone ring, which is often crucial for potent biological activity.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound-based CDK2/cyclin A inhibitors.
Experimental Protocol: Synthesis of (S)-3-Hydroxy-2-pyrrolidinone
This protocol is a representative procedure based on established synthetic routes.[3] Researchers should adapt and optimize the conditions based on their specific requirements and available resources.
Step 1: Amidation of (S)-Malic Acid
-
To a solution of (S)-malic acid (1.0 eq) in a suitable solvent (e.g., methanol), add the desired amine (e.g., benzylamine, 1.1 eq).
-
Heat the reaction mixture to a temperature between 55-150°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to yield the intermediate amide.
Step 2: Cyclization to the Succinimide Derivative
-
The crude amide from the previous step is dissolved in a high-boiling point solvent (e.g., toluene, xylene).
-
Heat the reaction mixture to 80-250°C to facilitate intramolecular cyclization.
-
Monitor the formation of the succinimide derivative.
-
After the reaction is complete, cool the mixture and remove the solvent to obtain the crude product.
Step 3: Reduction to (S)-3-Hydroxy-2-pyrrolidinone
-
Dissolve the succinimide derivative in a suitable solvent (e.g., THF, diglyme).
-
Carefully add a reducing agent, such as sodium borohydride (1-10 eq), in the presence of an acid or acyl chloride at a temperature between -30 to 70°C.[3]
-
Stir the reaction mixture until the reduction is complete.
-
Quench the reaction carefully with water or a mild acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain pure (S)-3-hydroxy-2-pyrrolidinone.
Coupling to the 3-Aminopyrazole Core
The synthesized (S)-3-hydroxy-2-pyrrolidinone can then be coupled to a suitable 3-aminopyrazole core to generate the final CDK2/cyclin A inhibitor. The specific coupling conditions will depend on the nature of the reactive groups on both fragments.
Biological Evaluation: Assessing Inhibitory Potency
The inhibitory activity of the synthesized compounds against CDK2/cyclin A is a critical step in the drug discovery process. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
CDK2/cyclin A Kinase Assay Protocol (ADP-Glo™ Luminescent Assay)
The ADP-Glo™ Kinase Assay is a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4][5][6][7]
Materials:
-
CDK2/Cyclin A2 Kinase Enzyme System (e.g., Promega, V2971)[4]
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega, V9101)[5]
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and equilibrate to room temperature.
-
Prepare the Kinase Detection Reagent by reconstituting the Kinase Detection Substrate with Kinase Detection Buffer.[5]
-
Prepare a serial dilution of the test compounds in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or DMSO (for control wells).
-
Add 2 µL of the CDK2/Cyclin A2 enzyme diluted in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[4]
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]
-
Incubate at room temperature for 40 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]
-
Incubate at room temperature for 30-60 minutes.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
While specific IC50 values for a series of this compound-based CDK2/cyclin A inhibitors are not extensively available in the public domain, general SAR principles for related pyrazole-based inhibitors can provide valuable guidance for optimization.
| Compound/Scaffold | Modification | CDK2/cyclin A IC50 (nM) | Reference |
| 3-Aminopyrazole Core | N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide | 37 | [8] |
| Pyrazolopyridine | Varied substitutions | 240 - 3520 | [9] |
| Pyrazole Derivatives | Varied substitutions | 960 - 18650 | [10] |
Key Observations from Related Inhibitors:
-
Hydrogen Bonding: The pyrazole and amide moieties are crucial for forming key hydrogen bonds within the ATP binding site of CDK2.
-
Hydrophobic Interactions: The nature and position of hydrophobic substituents significantly impact potency.
-
Stereochemistry: The stereocenter at the 3-position of the pyrrolidinone ring is expected to play a critical role in orienting the molecule for optimal binding.
The CDK2/cyclin A Signaling Pathway: A Deeper Dive
Understanding the biological context in which these inhibitors function is paramount. The CDK2/cyclin A complex is a key driver of the S phase of the cell cycle through the phosphorylation of several key substrates, most notably the Retinoblastoma protein (Rb) and the transcription factor E2F1.[11][12][13]
Visualizing the Signaling Cascade
Caption: The role of CDK2/cyclin A in the G1/S transition and its inhibition.
Mechanism of Action:
-
G1 Phase Progression: In early G1, mitogenic signals lead to the activation of CDK4/6-cyclin D complexes, which initiate the phosphorylation of Rb.
-
Release of E2F: Phosphorylation of Rb causes it to dissociate from the E2F transcription factor.
-
Transcriptional Activation: Free E2F then activates the transcription of genes required for S phase entry, including cyclin E and cyclin A.
-
CDK2-cyclin E Activation: The newly synthesized cyclin E binds to CDK2, and the resulting complex further phosphorylates Rb, creating a positive feedback loop.
-
S Phase Entry and Progression: As cells enter S phase, cyclin A levels rise, and it replaces cyclin E as the primary partner for CDK2. The CDK2/cyclin A complex then phosphorylates a broad range of substrates to promote DNA replication.
-
Negative Feedback: CDK2/cyclin A also phosphorylates E2F1, which inhibits its DNA binding activity, providing a negative feedback mechanism to downregulate the transcription of S-phase genes.[12]
-
Inhibitor Intervention: this compound-based inhibitors competitively bind to the ATP pocket of CDK2, preventing the phosphorylation of its substrates and thereby arresting the cell cycle.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel and selective CDK2/cyclin A inhibitors. The stereoselective synthesis from malic acid provides a reliable route to this key intermediate. The detailed protocols for biological evaluation outlined in this guide will enable researchers to accurately assess the potency of their synthesized compounds. Future efforts in this area should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship, with the goal of identifying compounds with improved potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.
References
Sources
- 1. A practical synthesis of the major this compound metabolite of a potent CDK2/cyclin A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof - Google Patents [patents.google.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of E2F-1 by cyclin A-cdk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclin A/CDK2 binds directly to E2F-1 and inhibits the DNA-binding activity of E2F-1/DP-1 by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collaborative role of E2F transcriptional activity and G1 cyclindependent kinase activity in the induction of S phase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxy-2-pyrrolidinone in Asymmetric Synthesis
Introduction: The Versatile Chiral Synthon
(S)-3-Hydroxy-2-pyrrolidinone, a hydroxylated γ-lactam, has emerged as a valuable and versatile chiral building block in the field of asymmetric synthesis. Its rigid five-membered ring structure, coupled with the stereogenic center at C3 and the presence of both hydroxyl and amide functionalities, makes it an attractive scaffold for the synthesis of a wide array of enantiomerically pure compounds. This application note provides a comprehensive overview of the utility of (S)-3-hydroxy-2-pyrrolidinone as a chiral auxiliary, a precursor for chiral ligands, and a key intermediate in the synthesis of biologically active molecules. We will delve into the mechanistic principles that govern its stereodirecting influence and provide detailed protocols for its synthesis and application.
The significance of this chiral synthon lies in its ability to impart high levels of stereocontrol in various carbon-carbon and carbon-heteroatom bond-forming reactions. The hydroxyl group can act as a coordinating site for metal ions or a hydrogen bond donor, effectively shielding one face of a reactive intermediate. The amide nitrogen provides a point of attachment for acyl groups, transforming the molecule into a powerful chiral auxiliary. Furthermore, the pyrrolidinone core is a common motif in many pharmaceuticals and natural products, making it a strategic starting material for their synthesis.[][2]
Synthesis of Enantiopure (S)-3-Hydroxy-2-pyrrolidinone
The accessibility of enantiomerically pure (S)-3-hydroxy-2-pyrrolidinone is crucial for its application in asymmetric synthesis. Two common and efficient synthetic routes are highlighted below.
Protocol 1: Synthesis from (S)-4-Amino-2-hydroxybutyric Acid
This protocol describes the synthesis of (S)-3-hydroxy-2-pyrrolidinone via the cyclization of (S)-4-amino-2-hydroxybutyric acid.[3]
Experimental Workflow:
Caption: Workflow for the synthesis of (S)-3-hydroxy-2-pyrrolidinone.
Step-by-Step Procedure:
-
Dissolve (S)-4-amino-2-hydroxybutyric acid (1.0 eq) in methanol (approx. 4 M solution).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add solid potassium carbonate (approx. 2.0 eq) in portions to neutralize the acid and promote lactamization.
-
Stir the resulting suspension at room temperature for 12 hours.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford pure (S)-3-hydroxy-2-pyrrolidinone.
Protocol 2: Synthesis from (S)-Malic Acid
An alternative route utilizes the readily available and inexpensive (S)-malic acid as the starting material.[4] This multi-step synthesis involves the formation of an intermediate dioxolanone.
Key Transformation:
Caption: Key steps in the synthesis from (S)-malic acid.
This approach offers a flexible route to both (S)-3-hydroxy-2-pyrrolidinone and its N-alkylated derivatives.[4]
Application as a Chiral Building Block in Pharmaceutical Synthesis
(S)-3-Hydroxy-2-pyrrolidinone and its derivatives are key intermediates in the synthesis of a variety of pharmaceuticals. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a hydroxyl group provides a handle for further functionalization and can contribute to binding interactions with biological targets.[2][5]
Table 1: Examples of Pharmaceuticals Derived from 3-Hydroxypyrrolidine
| Pharmaceutical Class | Example Drug | Reference |
| Calcium Antagonist | Barnidipine | [3] |
| Carbapenem Antibiotics | - | [3] |
| Quinolone-based Antibiotics | - | [3] |
| Analgesics (κ-receptor agonists) | - | [3] |
The synthesis of these complex molecules often involves the initial elaboration of the 3-hydroxy-2-pyrrolidinone core, followed by the introduction of the necessary pharmacophoric groups.
Application as a Chiral Auxiliary
The true power of (S)-3-hydroxy-2-pyrrolidinone in asymmetric synthesis is realized when it is employed as a chiral auxiliary. By temporarily attaching it to a substrate, it can effectively direct the stereochemical outcome of a reaction.
Mechanism of Stereochemical Control
The stereodirecting ability of N-acyl-3-hydroxy-2-pyrrolidinone auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The hydroxyl group, after deprotonation or coordination to a Lewis acid, and the carbonyl oxygen of the lactam ring can chelate to a metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺). This chelation locks the conformation of the enolate, leading to one face of the enolate being sterically shielded by the pyrrolidinone ring. Consequently, an incoming electrophile will preferentially attack from the less hindered face, resulting in a high degree of diastereoselectivity.
Caption: General mechanism of stereocontrol.
Protocol 3: Diastereoselective Alkylation of an N-Acyl-(S)-3-hydroxy-2-pyrrolidinone
This protocol provides a general procedure for the diastereoselective alkylation of an N-propionyl-(S)-3-hydroxy-2-pyrrolidinone, a common transformation for creating a new stereocenter α to a carbonyl group.
Experimental Workflow:
Caption: Workflow for diastereoselective alkylation.
Step-by-Step Procedure:
-
To a solution of N-propionyl-(S)-3-hydroxy-2-pyrrolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
-
The chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with LiOH) to afford the corresponding chiral carboxylic acid.
Application in the Synthesis of Chiral Ligands
The C2-symmetric nature and the presence of functional groups in derivatives of this compound make them excellent starting materials for the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate to transition metals, creating a chiral environment that enables highly enantioselective transformations.
Protocol 4: Synthesis of a Chiral P,N-Ligand Precursor
This protocol outlines the synthesis of a key intermediate that can be further elaborated into a variety of chiral phosphine-containing ligands.
Key Transformation:
Caption: General strategy for chiral P,N-ligand synthesis.
The resulting chiral ligands, often featuring a phosphine group and the pyrrolidine nitrogen as coordinating atoms, have shown great promise in asymmetric hydrogenation and other transition metal-catalyzed reactions.[6][7]
Conclusion
(S)-3-Hydroxy-2-pyrrolidinone is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its utility as a chiral building block for complex molecules, a highly effective chiral auxiliary for diastereoselective reactions, and a precursor for the synthesis of novel chiral ligands underscores its importance in modern asymmetric synthesis. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers and professionals in drug development and chemical synthesis, enabling the efficient and stereocontrolled preparation of enantiomerically pure compounds.
References
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- Synthesis of (S)-vasicol and (S)-3-hydroxy-2-pyrrolidinone.
- Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]
- Synthesis and applications of high-performance P-chiral phosphine ligands. PMC. [Link]
- Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. ScienceDirect. [Link]
- Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin.
- Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Asymmetric Hydrative Aldol Reaction (HAR) via Vinyl-Gold Promoted Intermolecular Ynamide Addition to Aldehydes. PMC. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
- Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives.
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- 3. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective N-Alkylation of 3-Hydroxy-2-pyrrolidinone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated 3-Hydroxy-2-pyrrolidinone Scaffolds
The this compound core is a privileged scaffold in medicinal chemistry and materials science. Its inherent chirality and the presence of versatile functional groups—a lactam, a secondary alcohol, and an amenable nitrogen for substitution—make it a valuable building block for a diverse array of complex molecules. N-alkylation of this scaffold is a critical transformation, enabling the introduction of various side chains that can modulate the pharmacological, physical, and chemical properties of the resulting derivatives. These N-substituted compounds are integral to the synthesis of bioactive natural products and novel therapeutic agents.
This application note provides a detailed, field-proven protocol for the selective N-alkylation of this compound. A key challenge in this synthesis is the presence of the C3 hydroxyl group, which can compete with the lactam nitrogen for the alkylating agent, leading to undesired O-alkylation. To address this, the protocol employs a robust protection-alkylation-deprotection strategy, ensuring high selectivity and yield of the desired N-alkylated product. We will delve into the causality behind each experimental choice, from the selection of the protecting group to the choice of base and reaction conditions, providing a comprehensive guide for researchers.
Overall Synthetic Strategy: A Three-Stage Approach
The selective N-alkylation of this compound is most effectively achieved through a three-stage process. This strategy ensures that the alkylation occurs exclusively at the nitrogen atom by temporarily masking the reactive hydroxyl group.
Caption: Workflow for Selective N-Alkylation
Part 1: Protection of the Hydroxyl Group
The initial and most critical step is the protection of the C3 hydroxyl group. Silyl ethers are excellent protecting groups for alcohols due to their ease of installation, stability under a wide range of reaction conditions, and selective removal under mild conditions.[1][2] For this protocol, we will use tert-butyldimethylsilyl (TBS) chloride. The bulky TBS group provides steric hindrance, preventing undesired reactions at the oxygen atom, and is stable to the basic conditions required for the subsequent N-alkylation.
Protocol 1: Synthesis of 3-(tert-Butyldimethylsilyloxy)-2-pyrrolidinone
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 101.11 | 1.0 g |
| tert-Butyldimethylsilyl chloride (TBS-Cl) | 1.2 | 150.72 | 1.79 g |
| Imidazole | 2.5 | 68.08 | 1.68 g |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 g, 9.89 mmol) and imidazole (1.68 g, 24.7 mmol).
-
Dissolution: Add anhydrous dichloromethane (20 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Addition of Silylating Agent: In a separate vial, dissolve tert-butyldimethylsilyl chloride (1.79 g, 11.87 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the reaction mixture at room temperature over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes to yield 3-(tert-butyldimethylsilyloxy)-2-pyrrolidinone as a colorless oil.
Part 2: N-Alkylation of the Protected Pyrrolidinone
With the hydroxyl group protected, the lactam nitrogen is now the most nucleophilic site. The N-alkylation proceeds via deprotonation of the lactam N-H with a strong, non-nucleophilic base, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[3][4] Sodium hydride (NaH) is an excellent choice of base for this transformation as it irreversibly deprotonates the lactam, and the only byproduct is hydrogen gas.[5]
Protocol 2: N-Alkylation with an Alkyl Halide
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-(tert-Butyldimethylsilyloxy)-2-pyrrolidinone | 1.0 | 215.38 | 1.0 g |
| Sodium Hydride (NaH, 60% in mineral oil) | 1.2 | 24.00 | 186 mg |
| Alkyl Halide (R-X, e.g., Benzyl Bromide) | 1.1 | 171.04 | 0.87 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 20 mL |
Step-by-Step Methodology:
-
Preparation of NaH: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride (186 mg, 4.64 mmol of 60% dispersion). Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time.
-
Reaction Setup: Add anhydrous tetrahydrofuran (10 mL) to the washed NaH and cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve 3-(tert-butyldimethylsilyloxy)-2-pyrrolidinone (1.0 g, 4.64 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (e.g., benzyl bromide, 0.87 g, 5.11 mmol) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction by TLC (30% ethyl acetate in hexanes) until the starting material is consumed.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes.
Part 3: Deprotection of the Silyl Ether
The final step is the removal of the TBS protecting group to reveal the hydroxyl functionality. This can be achieved under acidic conditions or, more commonly, with a fluoride source such as tetrabutylammonium fluoride (TBAF).[6][7] TBAF is highly selective for silicon-oxygen bonds and offers a mild deprotection method.[7]
Protocol 3: Deprotection to Yield N-Alkyl-3-hydroxy-2-pyrrolidinone
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Alkyl-3-(tert-butyldimethylsilyloxy)-2-pyrrolidinone | 1.0 | Varies | 1.0 g |
| Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) | 1.5 | - | 1.5 x (moles of substrate) mL |
| Tetrahydrofuran (THF) | - | - | 15 mL |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the purified N-alkyl-3-(tert-butyldimethylsilyloxy)-2-pyrrolidinone in THF (15 mL) in a round-bottom flask at room temperature.
-
Addition of Deprotecting Agent: Add the TBAF solution (1.0 M in THF) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC (50% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly load the residue onto a silica gel column and purify by flash chromatography using a gradient of 50-100% ethyl acetate in hexanes, followed by 5-10% methanol in dichloromethane to elute the final product.
Discussion of Alternative Methodologies
The Mitsunobu Reaction
An alternative approach for functionalizing the this compound scaffold is the Mitsunobu reaction.[8][9] This powerful reaction allows for the conversion of a primary or secondary alcohol to a variety of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[8][10] In the context of this protocol, it could be employed for O-alkylation if that were the desired outcome. For N-alkylation, a different strategy would be needed, such as using a nitrogen nucleophile like phthalimide, followed by deprotection.[10]
Caption: Mitsunobu Reaction Mechanism
While versatile, the Mitsunobu reaction has drawbacks for large-scale synthesis, including poor atom economy and the generation of triphenylphosphine oxide and reduced azodicarboxylate byproducts, which can be challenging to remove.[11]
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[12][13] In the context of this compound, if the hydroxyl group were deprotonated, it could undergo O-alkylation. This highlights the importance of the protection strategy in our primary protocol to prevent this side reaction. Understanding the principles of the Williamson ether synthesis is crucial for troubleshooting and optimizing the selective N-alkylation.[14][15]
Troubleshooting and Scientific Insights
-
Side Product Formation (O-Alkylation): The most common side product is the O-alkylated pyrrolidinone. This occurs if the hydroxyl group is not fully protected or if the protecting group is labile under the reaction conditions.
-
Solution: Ensure complete protection of the hydroxyl group by using a slight excess of the silylating agent and allowing sufficient reaction time. Confirm complete protection by NMR or LC-MS before proceeding to the N-alkylation step.
-
-
Low Yield in N-Alkylation: This can be due to incomplete deprotonation of the lactam, steric hindrance from a bulky alkylating agent, or the use of a less reactive alkyl halide.
-
Solution: Ensure the sodium hydride is fresh and properly washed to remove the protective mineral oil. For sterically hindered or less reactive alkylating agents, consider using a more polar aprotic solvent like dimethylformamide (DMF) and increasing the reaction temperature. However, be mindful that higher temperatures can also promote side reactions.
-
-
Difficulty in Deprotection: Some silyl ethers can be stubborn to remove, especially if the molecule is sterically congested around the silicon atom.
-
Solution: If TBAF is ineffective, acidic conditions (e.g., acetic acid in THF/water or dilute HCl in methanol) can be employed. However, be cautious as other functional groups in the molecule may be sensitive to acid.
-
Conclusion
The protocol detailed in this application note provides a reliable and selective method for the N-alkylation of this compound. By employing a robust protection-alkylation-deprotection strategy, researchers can access a wide range of N-substituted derivatives for applications in drug discovery and materials science. The key to success lies in the careful execution of each step, with particular attention to the complete protection of the hydroxyl group to prevent unwanted side reactions.
References
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- Sudhakar, D., & Kulkarni, S. J. (2007). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 72(11), 4233–4236*.
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Application Notes & Protocols: 3-Hydroxy-2-pyrrolidinone in Coordination Chemistry
Foreword: Unveiling the Potential of a Privileged Scaffold
The pyrrolidinone ring is a "privileged scaffold" in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1][2] Its inherent bio-compatibility and versatile structure make its derivatives prime candidates for further functionalization. 3-Hydroxy-2-pyrrolidinone (CAS: 15166-68-4, Formula: C₄H₇NO₂) emerges as a particularly compelling molecule, not just as a synthetic intermediate, but as a sophisticated ligand for coordination chemistry.[3] Its array of heteroatomic functional groups—a hydroxyl group, an amide carbonyl, and the amide nitrogen—provides multiple potential coordination sites, allowing it to act as a versatile chelating agent for a wide range of metal ions.
This guide moves beyond simple procedural lists to provide an in-depth exploration of this compound's coordination behavior. We will dissect the fundamental principles of its binding, provide detailed, rationale-driven protocols for complex synthesis and characterization, and discuss the potential applications of the resulting coordination compounds. This document is intended for researchers in inorganic chemistry, materials science, and drug development seeking to leverage this unique ligand in their work.
Part 1: Fundamental Coordination Behavior
The versatility of this compound as a ligand stems from its ability to present multiple donor atoms to a metal center. The specific coordination mode is highly dependent on the reaction conditions, particularly the pH, the nature of the metal ion, and the solvent system employed.
Primary Binding Modes: Under neutral or mildly acidic conditions, the ligand is likely to remain protonated and could coordinate as a monodentate ligand. However, its most potent and stable coordination behavior is observed upon deprotonation of the hydroxyl group in a basic medium. This creates a monoanionic ligand that acts as a bidentate chelator, binding through the hydroxyl oxygen and the carbonyl oxygen. This arrangement forms a thermodynamically stable five-membered chelate ring, a favored conformation in coordination chemistry.[4][5]
-
Mode A (Neutral Monodentate): Coordination primarily through the carbonyl oxygen (the most Lewis basic site on the neutral molecule).
-
Mode B (Anionic Bidentate - Chelating): Upon deprotonation of the hydroxyl group, the ligand coordinates strongly through both the alkoxide and carbonyl oxygens. This is the most common and stable binding mode.
-
Mode C (Bridging Ligand): In polynuclear complexes, the ligand could potentially bridge two metal centers using its different donor atoms.
The following diagram illustrates the principal coordination modes.
Caption: Key coordination modes of this compound.
Part 2: Application Protocols
Protocol 1: Synthesis of a Representative Metal Complex: Bis(3-hydroxy-2-pyrrolidinonato)copper(II)
This protocol details the synthesis of a typical coordination compound using Cu(II) as the metal center, illustrating the formation of a 1:2 metal-to-ligand complex. The principles described can be adapted for other transition metals like Zn(II), Ni(II), or Co(II).[4][6]
Materials:
-
This compound (2.0 mmol, 202.2 mg)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (1.0 mmol, 170.5 mg)
-
Sodium Hydroxide (NaOH) (2.0 mmol, 80.0 mg)
-
Ethanol (95%, ~50 mL)
-
Deionized Water
Step-by-Step Methodology:
-
Ligand Solution Preparation:
-
In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 20 mL of 95% ethanol. Stir at room temperature until fully dissolved.
-
Expertise Note: Ethanol is chosen as it readily dissolves the organic ligand and is a poor ligand itself, preventing significant solvent competition at the metal coordination sites.
-
-
Base-Induced Deprotonation:
-
Prepare a 0.5 M NaOH solution by dissolving 80.0 mg of NaOH in 4 mL of deionized water.
-
Slowly add the NaOH solution dropwise to the stirring ligand solution over 5 minutes.
-
Expertise Note: This step is critical. The addition of a stoichiometric amount of base deprotonates the hydroxyl group, transforming the neutral ligand into its anionic, chelating form (3-hydroxy-2-pyrrolidinonato). This significantly enhances its nucleophilicity and ability to form a stable complex.[5][6]
-
-
Metal Salt Solution Preparation:
-
In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 15 mL of 95% ethanol. Gentle warming may be required.
-
Expertise Note: A 2:1 ligand-to-metal molar ratio is used to favor the formation of the bis-chelated complex, M(L)₂. Using hydrated salts is common, but the water molecules will be readily displaced by the stronger chelating ligand.
-
-
Complexation Reaction:
-
Add the copper(II) solution dropwise to the basic ligand solution at room temperature with vigorous stirring.
-
Upon addition, a color change (e.g., to a bluish-green) and the formation of a precipitate should be observed, indicating complex formation.
-
Fit the flask with a condenser and heat the mixture to a gentle reflux (~60-70°C) for 2 hours.
-
Expertise Note: Heating the reaction mixture ensures completion of the reaction and can improve the crystallinity of the product, a process known as digestion, which facilitates easier filtration.
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate sequentially with cold deionized water (2 x 10 mL) to remove inorganic salts like NaCl, followed by cold ethanol (2 x 10 mL) to remove any unreacted ligand.
-
Dry the final product in a vacuum oven at 60°C overnight.
-
Expertise Note: The washing steps are crucial for obtaining a pure product. Using cold solvents minimizes the loss of product due to dissolution.
-
Protocol 2: A Logic-Driven Characterization Workflow
Once synthesized, a systematic workflow is essential to confirm the identity, purity, and structure of the coordination compound.
Caption: Logical workflow for characterizing coordination compounds.
Interpreting Characterization Data:
The key to successful characterization is comparing the data for the final complex against that of the free this compound ligand.
| Technique | Observation in Free Ligand | Expected Change Upon Complexation (O,O-Chelation) | Rationale & Causality |
| FT-IR Spectroscopy | Strong, broad O-H stretch (~3400 cm⁻¹).[6] Strong C=O stretch (~1680 cm⁻¹). | Disappearance of the O-H stretch. Shift of the C=O stretch to a lower wavenumber (e.g., 1620-1650 cm⁻¹).[6] Appearance of new M-O bands (400-600 cm⁻¹).[5] | The O-H proton is removed for coordination. Coordination of the carbonyl oxygen to the Lewis acidic metal center weakens the C=O double bond, lowering its vibrational frequency. Formation of new metal-ligand bonds. |
| ¹H NMR (for diamagnetic complexes) | Distinct signals for C3-H and OH protons. | Disappearance of the OH proton signal. Downfield shift of the C3-H proton signal. | The labile OH proton is removed. The electron-withdrawing effect of the coordinated metal center deshields adjacent protons. |
| UV-Vis Spectroscopy | Ligand-based π→π* transitions in the UV region. | Appearance of new, weak absorption bands in the visible region for d-block metals (e.g., Cu(II), Ni(II)). | These new bands correspond to forbidden d-d electronic transitions within the metal's d-orbitals, which become partially allowed in the coordination environment. Their position provides information on the coordination geometry.[4] |
| Mass Spectrometry (ESI-MS) | Peak corresponding to [M+H]⁺ or [M+Na]⁺. | Peaks corresponding to [M(L)₂ + H]⁺ or fragments like [M(L)]⁺, confirming the complex's mass and stoichiometry.[7] | Provides direct evidence of the molecular weight of the synthesized complex. |
Part 3: Applications and Future Outlook
The coordination of this compound to metal centers opens avenues for a variety of applications, leveraging both the properties of the metal and the biological relevance of the ligand scaffold.
-
Bioinorganic Chemistry & Drug Development: Coordination of metal ions can significantly enhance the biological activity of an organic ligand.[6] Complexes of this compound could be investigated for their antimicrobial, antifungal, or cytotoxic properties, potentially acting as novel therapeutic agents.[8][9]
-
Asymmetric Catalysis: The ligand is chiral (unless a racemic mixture is used). Synthesizing enantiomerically pure metal complexes can create a defined chiral pocket around the metal's active site. Such complexes are promising candidates for catalysts in asymmetric synthesis, where stereocontrol is paramount.[10]
-
Materials Science: The ligand's ability to connect to metal ions makes it a potential building block (a "strut") for the construction of larger, ordered materials like Metal-Organic Frameworks (MOFs) or coordination polymers. These materials have applications in gas storage, separation, and heterogeneous catalysis.
The exploration of this compound in coordination chemistry is a burgeoning field. Future research will likely focus on synthesizing a broader range of complexes with different metals, exploring their catalytic efficiencies, and performing in-depth biological evaluations to unlock their full therapeutic potential.
References
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Application Notes & Protocols: The Use of 3-Hydroxy-2-pyrrolidinone in the Development of Bioactive Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract & Introduction
The pursuit of advanced biomaterials for tissue engineering and controlled drug delivery has identified 3-hydroxy-2-pyrrolidinone (HPyr) as a highly promising monomer. This five-membered heterocyclic compound, containing both a hydroxyl and an amide group, serves as a critical building block for a class of biodegradable polymers known as poly(ester amides) (PEAs). The unique chemical architecture of PEAs imparts a combination of desirable properties: the ester linkages are susceptible to hydrolysis, ensuring biodegradability, while the amide groups, through hydrogen bonding, provide mechanical strength and thermal stability comparable to polyamides.[1][2][3]
This guide provides a comprehensive overview of the synthesis of PEAs from HPyr via ring-opening polymerization (ROP), their fabrication into bioactive scaffolds using techniques like electrospinning, and their subsequent application in tissue regeneration and drug delivery. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and offer insights into data interpretation and troubleshooting. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage HPyr-based scaffolds in their work.
Physicochemical Properties of this compound
The utility of HPyr as a monomer is rooted in its distinct chemical structure. The presence of a hydroxyl group allows it to act as an alcohol, while the cyclic amide (a lactam) contains a reactive bond that can be opened for polymerization. The chirality of the 3-position carbon also offers opportunities for creating stereocontrolled polymers, which can influence degradation kinetics and biological interactions.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄H₇NO₂ | |
| Molecular Weight | 101.10 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 75-107 °C (Varies with purity) | [6] |
| Boiling Point | 363.6 °C at 760 mmHg | [6] |
| CAS Number | 15116-68-4 (racemate) | [6] |
| Solubility | Soluble in water, methanol, DMSO | [7] |
Synthesis of Bioactive Polymers: Ring-Opening Polymerization (ROP)
The most effective method for converting HPyr into a high molecular weight polymer is through ring-opening polymerization (ROP).[3][8] This process involves the nucleophilic attack on the carbonyl carbon of the lactam ring, leading to the formation of a linear polymer chain with alternating ester and amide linkages.
Causality of Experimental Choices:
-
Catalyst Selection: While various catalysts can initiate ROP, organometallic catalysts like tin(II) octoate (Sn(Oct)₂) are frequently used due to their high efficiency. For biomedical applications where catalyst residue is a concern, enzymatic catalysis (e.g., using lipases) presents a biocompatible alternative, though reaction times may be longer.[8]
-
Temperature Control: The polymerization is typically conducted at elevated temperatures (e.g., 130-170 °C) to ensure the monomer is in a molten state and to provide sufficient energy to overcome the activation barrier for ring opening. This also helps to drive the reaction to completion and achieve higher molecular weights.
Caption: Ring-Opening Polymerization (ROP) of HPyr to form a poly(ester amide).
Fabrication of Bioactive Scaffolds via Electrospinning
Once the poly(ester amide) is synthesized, it must be processed into a three-dimensional scaffold that can support cell growth and/or deliver drugs. Electrospinning is a widely used technique because it produces non-woven mats of nanofibers with high surface-area-to-volume ratios and porosity, mimicking the native extracellular matrix (ECM).[9][10][11][12]
Causality of Experimental Choices:
-
Solvent System: A suitable solvent must completely dissolve the polymer while having appropriate volatility and conductivity for the electrospinning process. A common choice for PEAs is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which is an excellent solvent for hydrogen-bond-forming polymers and evaporates quickly.[12]
-
Parameter Optimization: The applied voltage, solution flow rate, and collector distance are critical parameters. High voltage is needed to overcome surface tension and form the Taylor cone. The flow rate must be balanced to allow for fiber formation without solvent-beading. The distance to the collector ensures complete solvent evaporation before the fiber is deposited. Adjusting these parameters allows for precise control over fiber diameter and mat morphology.[9][12]
Caption: Workflow for fabricating a bioactive scaffold using electrospinning.
Applications in Biomedicine
Tissue Engineering
HPyr-derived PEA scaffolds provide an excellent substrate for tissue regeneration. Their ECM-like architecture encourages cell attachment, proliferation, and differentiation.[9] The biodegradability is crucial; the scaffold provides temporary support and is gradually replaced by newly generated tissue.[10][13] The degradation products, primarily amino acids and hydroxy acids, are biocompatible and can be safely metabolized by the body. Studies have shown these scaffolds support the growth of various cell types, including mesenchymal progenitor cells for vascular grafts and osteoblasts for bone repair.[9][13]
Controlled Drug Delivery
The porous structure of electrospun scaffolds is ideal for encapsulating therapeutic agents.[13] Drugs can be loaded by dissolving them in the polymer solution before spinning. The release mechanism is typically a combination of initial burst release from the fiber surface followed by sustained release governed by drug diffusion and polymer degradation.[14][15] This allows for localized, long-term delivery of drugs, minimizing systemic toxicity and improving therapeutic efficacy.[15] The degradation rate, and thus the drug release profile, can be tuned by altering the polymer's molecular weight or copolymerizing HPyr with other monomers.[13]
Caption: Drug release from a PEA scaffold fiber via diffusion and degradation.
Detailed Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via ROP
A. Materials & Reagents:
-
This compound (HPyr), >98% purity
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂), catalyst
-
Toluene, anhydrous
-
Methanol, ACS grade
-
Schlenk flask and manifold
-
Magnetic stirrer with heating
-
Vacuum oven
B. Procedure:
-
System Preparation: Thoroughly dry all glassware in an oven at 120 °C overnight. Assemble the Schlenk flask and purge with dry nitrogen or argon for 15 minutes to create an inert atmosphere. This is critical to prevent premature termination of the polymerization by atmospheric moisture.
-
Monomer & Catalyst Addition: Add HPyr (e.g., 5.0 g, 49.4 mmol) to the Schlenk flask. Add the Sn(Oct)₂ catalyst. A monomer-to-catalyst ratio of 1000:1 to 5000:1 is typical. For 5.0 g of HPyr, this corresponds to approximately 4-20 mg of catalyst.
-
Polymerization: Place the flask in a preheated oil bath at 150 °C. Stir the molten mixture under a slow, continuous flow of inert gas. The viscosity of the mixture will increase noticeably as polymerization proceeds. Allow the reaction to proceed for 12-24 hours.
-
Purification: Cool the flask to room temperature. The resulting solid polymer will be a glassy, amber-colored solid. Dissolve the crude polymer in a minimal amount of a suitable solvent like chloroform or THF.
-
Precipitation: Slowly pour the polymer solution into a large volume (10x) of cold methanol with vigorous stirring. The polymer will precipitate as a white solid. This step removes unreacted monomer and catalyst residues.
-
Collection & Drying: Collect the precipitated polymer by vacuum filtration. Wash the solid with fresh cold methanol. Dry the final polymer in a vacuum oven at 40 °C for 48 hours to remove all residual solvent.
-
Characterization: Confirm the structure and purity using ¹H NMR and FTIR. Determine the molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Fabrication of an Electrospun PEA Scaffold
A. Materials & Reagents:
-
Synthesized PEA polymer
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), electrospinning grade
-
5 mL syringe with a 22-gauge blunt-tip needle
-
Syringe pump
-
High-voltage DC power supply
-
Grounded collector (e.g., a flat plate or rotating mandrel covered in aluminum foil)
B. Procedure:
-
Solution Preparation: Prepare a 10-15% (w/v) solution of the PEA polymer in HFIP. For example, dissolve 1.0 g of PEA in enough HFIP to make a final volume of 10 mL. Allow the polymer to dissolve completely overnight on a shaker. The concentration is a key parameter; lower concentrations may lead to beaded fibers, while higher concentrations may be too viscous to spin.[11]
-
Apparatus Setup: Load the polymer solution into the syringe and mount it on the syringe pump. Connect the positive lead of the high-voltage supply to the metal needle and ground the collector. Place the setup in a fume hood.
-
Electrospinning:
-
Set the distance between the needle tip and the collector to 15 cm.
-
Set the solution flow rate to 1.0 mL/hour.
-
Begin applying voltage. Slowly increase the voltage until a stable Taylor cone and a continuous jet of fluid are ejected from the needle tip. This typically occurs between 15-20 kV.
-
-
Scaffold Collection: Allow the fibers to deposit onto the collector for a desired period (e.g., 4-8 hours) to achieve the desired scaffold thickness.
-
Post-Processing: Carefully remove the aluminum foil with the deposited scaffold mat from the collector. Place the scaffold in a vacuum oven at room temperature for 72 hours to ensure complete removal of residual HFIP.
-
Sterilization: For cell culture experiments, sterilize the scaffolds by exposure to UV light for 30 minutes on each side or by sterilizing with 70% ethanol followed by washing with sterile phosphate-buffered saline (PBS).
Protocol 3: In Vitro Cell Viability Assessment
A. Materials & Reagents:
-
Sterilized PEA scaffolds, cut into discs (e.g., 6 mm diameter)
-
Human Mesenchymal Stem Cells (hMSCs) or other relevant cell line (e.g., 3T3 fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plate
-
Fluorescence microscope
B. Procedure:
-
Scaffold Preparation: Place one sterile scaffold disc into each well of a 24-well plate. Pre-wet the scaffolds by soaking them in complete culture medium for 2 hours in a 37 °C, 5% CO₂ incubator.
-
Cell Seeding: Aspirate the pre-wetting medium. Seed cells directly onto the top surface of each scaffold at a density of 2 x 10⁴ cells per scaffold in a small volume (50 µL) of medium.[16] Allow the cells to attach for 2-4 hours in the incubator before gently adding 1 mL of complete medium to each well.
-
Incubation: Culture the cell-seeded scaffolds for a desired period (e.g., 1, 3, and 7 days), changing the medium every 2-3 days.
-
Live/Dead Staining: After the incubation period, aspirate the culture medium and wash the scaffolds twice with sterile PBS.
-
Prepare the Live/Dead staining solution according to the manufacturer's protocol (typically 2 µM Calcein AM and 4 µM EthD-1 in PBS).
-
Add enough staining solution to completely cover each scaffold (approx. 300 µL). Incubate for 30 minutes at 37 °C, protected from light.
-
Imaging: Carefully transfer the stained scaffolds to a glass slide. Image immediately using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1). A high ratio of green to red cells indicates good biocompatibility.[17] According to ISO standards, cell viability greater than 75% is considered non-toxic for medical devices.[18]
Data Summary and Troubleshooting
Table 2: Expected Experimental Outcomes
| Parameter | Typical Value/Observation | Significance |
| Polymer MW (GPC) | 15,000 - 50,000 g/mol | Affects mechanical properties and degradation rate. |
| Polymer PDI (GPC) | 1.5 - 2.5 | Indicates the breadth of molecular weight distribution. |
| Fiber Diameter (SEM) | 200 - 1000 nm | Influences cell infiltration and scaffold mechanics. |
| Cell Viability | >85% live cells | Confirms scaffold is non-cytotoxic.[18] |
| Cell Morphology | Spread, elongated morphology | Indicates good cell adhesion and interaction with fibers. |
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Incomplete reaction- Moisture contamination | - Increase reaction time/temperature.- Ensure a fully inert atmosphere using a Schlenk line. |
| Beaded Fibers (not smooth) | - Polymer concentration too low- Voltage too low- Surface tension too high | - Increase polymer concentration in the spinning solution.- Increase the applied voltage.- Use a solvent with lower surface tension if possible. |
| Poor Cell Attachment | - Residual solvent toxicity- Scaffold surface chemistry | - Increase vacuum drying time for the scaffold post-fabrication.- Pre-wet scaffolds in medium for a longer duration. |
| High Cell Death | - Scaffold not properly sterilized- Cytotoxic degradation products | - Use a reliable sterilization method (UV, ethylene oxide).- Characterize degradation byproducts (unlikely for pure PEA). |
Conclusion and Future Perspectives
This compound is a versatile and valuable monomer for creating the next generation of bioactive scaffolds. The resulting poly(ester amides) offer a unique combination of biodegradability, mechanical integrity, and biocompatibility. By mastering the synthesis and fabrication techniques detailed in this guide, researchers can develop sophisticated platforms for tissue engineering and targeted drug delivery. Future work in this area will likely focus on the synthesis of functionalized HPyr derivatives to introduce specific cell-binding motifs or stimuli-responsive moieties, further enhancing the "bioactive" nature of these advanced materials.
References
- Electrospinning of poly (ester amide)
- Biodegradable polymeric scaffolds. Improvements in bone tissue engineering through controlled drug delivery.PubMed.
- Controlled delivery of mesenchymal stem cells via biodegradable scaffolds for fracture healing.PubMed.
- 3D-Printed Degradable Anti-Tumor Scaffolds for Controllable Drug Delivery.PMC - NIH.
- Controlled Drug Delivery with Biodegradable Polymers.Bezwada Biomedical.
- Biodegradable Scaffolds for Bone Regeneration Combined with Drug-Delivery Systems in Osteomyelitis Therapy.MDPI.
- This compound 15116-68-4.Sigma-Aldrich.
- Electrospun Scaffolds from Low Molecular Weight Poly(ester amide)s Based on Glycolic Acid, Adipic Acid and Odd or Even Diamines.MDPI.
- In-Vitro and In-Vivo Biocompatibility Assessment of Free Radical Scavenging Nanocomposite Scaffolds for Bone Tissue Regener
- In Vitro Biocompatibility Assessment of a Novel Membrane Containing Magnesium-Chitosan/Carboxymethyl Cellulose and Alginate Intended for Bone Tissue Regener
- Buy this compound Industrial Grade
- Biocompatibility of the scaffolds in vitro. (A) Live/dead staining of...
- This compound | C4H7NO2 | CID 10240772.PubChem.
- Electrospun scaffolds from low molecular weight poly(ester amide)s based on glycolic acid, adipic acid and odd or even diamines.UPCommons.
- Evaluation of cell viability in the presence of the scaffolds. Cell...
- Fabrication, Characterization, and In Vitro Cytotoxicity Assessment of Tri-Layered Multifunctional Scaffold for Effective Chronic Wound Healing.MDPI.
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- Synthesis and characterization of poly(ester amide)-based materials for 3D printing of tissue engineering scaffolds.RSC Publishing.
- Poly(ester amide)
- Electrospun nanofibers of a degradable poly(ester amide). Scaffolds loaded with antimicrobial agents.
- (S)-3-hydroxy-pyrrolidin-2-one AldrichCPR.Sigma-Aldrich.
- Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry.PMC - NIH.
- BIODEGRADABLE POLY (ESTER AMIDE)
- Degradable Poly(ester amide)
- Synthesis and preliminary findings of poly (Amide-co-Ester Amide)s.
- Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights.NIH.
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- Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones.ScienceDirect.
- Ring-opening Polymerization of Unprotected Hydroxyproline N- Carboxyanhydride for the Facile Synthesis of Linear and Branch.ChemRxiv.
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
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Scalable Synthesis of Optically Pure (S)-3-Hydroxypyrrolidine: A Senior Application Scientist's Guide
(S)-3-hydroxypyrrolidine stands as a cornerstone chiral building block in modern medicinal chemistry. Its rigid, five-membered ring structure, adorned with a stereodefined hydroxyl group, is a privileged scaffold found in a multitude of pharmaceuticals, including treatments for cancer, viral infections, and neurological disorders. The ever-increasing demand for this intermediate necessitates robust, scalable, and economically viable synthetic routes that consistently deliver high optical purity.[1][2] This guide provides an in-depth analysis of field-proven strategies for the large-scale production of (S)-3-hydroxypyrrolidine, tailored for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying principles and rationale that govern each synthetic choice, ensuring a comprehensive understanding for successful implementation and optimization.
Strategic Approaches to Asymmetric Synthesis
The synthesis of optically pure (S)-3-hydroxypyrrolidine can be broadly categorized into three main strategies, each with its own set of advantages and considerations for scalability. The choice of a particular route often depends on factors such as the cost and availability of starting materials, the desired scale of production, and the stringency of purity requirements.
-
Chiral Pool Synthesis: This classical approach leverages naturally occurring, enantiomerically pure starting materials. The inherent chirality of these precursors is transferred through a series of chemical transformations to the final product. Common chiral pool starting materials for (S)-3-hydroxypyrrolidine include L-malic acid, L-glutamic acid, and their derivatives.[2] While often reliable, these multi-step syntheses can sometimes be lengthy and may require protecting group manipulations.
-
Biocatalysis: The use of enzymes or whole-cell systems offers an elegant and environmentally benign alternative to traditional chemical methods. Ketoreductases (KREDs) and certain microbial strains can catalyze the stereoselective reduction of a prochiral ketone precursor or the regioselective and stereoselective hydroxylation of a pyrrolidine derivative with exceptional enantiomeric excess (>99% ee).[1][3][4] This approach is particularly attractive for industrial-scale synthesis due to its high selectivity, mild reaction conditions, and reduced waste generation.
-
Chemoenzymatic One-Pot Synthesis: This cutting-edge strategy combines the power of chemical and biological catalysis in a single reaction vessel. A notable example involves the photochemical oxyfunctionalization of pyrrolidine to generate an in-situ ketone intermediate, which is then stereoselectively reduced by a biocatalyst.[1] This approach minimizes intermediate purification steps, leading to a more streamlined and efficient process.
Comparative Overview of Key Synthetic Routes
| Synthetic Strategy | Starting Material | Key Transformation | Advantages | Challenges |
| Chiral Pool | L-Malic Acid | Reductive amination and cyclization | Readily available starting material | Multiple steps, potential for racemization |
| Chiral Pool | 4-amino-(S)-2-hydroxybutylic acid | Intramolecular cyclization | High optical purity | Multi-step synthesis |
| Biocatalysis | N-protected-3-pyrrolidinone | Asymmetric reduction with KRED | High enantioselectivity (>99% ee), mild conditions | Enzyme cost and stability |
| Biocatalysis | N-protected pyrrolidine | Regio- and stereoselective hydroxylation | Direct C-H functionalization | Biocatalyst screening and optimization |
| Chemoenzymatic | Pyrrolidine | Photochemical oxyfunctionalization and enzymatic reduction | One-pot process, high efficiency | Requires specialized photochemical equipment |
Detailed Protocols and Methodologies
This section provides detailed, step-by-step protocols for selected scalable synthetic routes to (S)-3-hydroxypyrrolidine. The rationale behind key experimental choices is highlighted to provide a deeper understanding of the process.
Protocol 1: Synthesis from 4-amino-(S)-2-hydroxybutylic acid (Chiral Pool Approach)
This patented method provides a reliable route to optically and chemically pure (S)-3-hydroxypyrrolidine through a series of well-defined chemical transformations.[5] The overall workflow is depicted below.
Workflow for the synthesis of (S)-3-hydroxypyrrolidine from 4-amino-(S)-2-hydroxybutylic acid.
Step 1: Protection of the Amine Group
-
Rationale: The amine group is protected to prevent it from interfering with the subsequent reduction of the carboxylic acid. The choice of protecting group (e.g., Boc or Cbz) will depend on the desired deprotection conditions later in the synthesis.
-
Procedure:
-
Dissolve 4-amino-(S)-2-hydroxybutylic acid (1.0 eq) in a suitable solvent (e.g., a mixture of water and dioxane).
-
Add a base such as sodium bicarbonate (2.0 eq).
-
Slowly add the protecting group reagent, for example, di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Acidify the reaction mixture and extract the N-protected product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected intermediate.
-
Step 2: Reduction of the Carboxylic Acid
-
Rationale: The carboxylic acid is reduced to a primary alcohol. Borane complexes are commonly used for this transformation due to their selectivity for carboxylic acids in the presence of other functional groups.
-
Procedure:
-
Dissolve the N-protected 4-amino-(S)-2-hydroxybutylic acid (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and slowly add a solution of borane-THF complex (BH₃·THF, ~2.0 eq).
-
Allow the reaction to stir at room temperature for several hours until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol.
-
Concentrate the reaction mixture under reduced pressure and purify the resulting diol by column chromatography.
-
Step 3: Deprotection of the Amine and Halogenation of the Primary Alcohol
-
Rationale: The amine protecting group is removed under acidic conditions, and the primary alcohol is subsequently converted to a good leaving group (halide) to facilitate the final cyclization step.
-
Procedure:
-
Treat the N-protected diol with a strong acid (e.g., HCl in dioxane or HBr in acetic acid) to remove the protecting group.
-
The resulting amino diol salt is then treated with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to selectively convert the primary alcohol to a halide.
-
Step 4: Intramolecular Cyclization
-
Rationale: The addition of a base promotes an intramolecular Sₙ2 reaction, where the free amine attacks the carbon bearing the halide, leading to the formation of the pyrrolidine ring.
-
Procedure:
-
Dissolve the 4-amino-1-halo-2-butanol salt in a suitable solvent and treat with a base (e.g., sodium hydroxide or potassium carbonate) to induce cyclization.
-
The reaction is typically heated to drive it to completion.
-
After cooling, the product is extracted into an organic solvent.
-
The final (S)-3-hydroxypyrrolidine can be purified by distillation under reduced pressure.[5]
-
Protocol 2: Biocatalytic Asymmetric Reduction of N-Boc-3-pyrrolidinone
This method utilizes a ketoreductase (KRED) enzyme to achieve the highly enantioselective reduction of a prochiral ketone to the desired (S)-alcohol.[1][4]
Biocatalytic reduction of N-Boc-3-pyrrolidinone to (S)-N-Boc-3-hydroxypyrrolidine.
Step 1: Bioreduction
-
Rationale: The KRED enzyme, in the presence of a nicotinamide cofactor (NADH or NADPH), stereoselectively delivers a hydride to the carbonyl group of N-Boc-3-pyrrolidinone. A cofactor regeneration system (e.g., glucose and glucose dehydrogenase) is employed to continuously replenish the active form of the cofactor, making the process economically feasible on a large scale.
-
Procedure:
-
Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).
-
Add the N-Boc-3-pyrrolidinone substrate (e.g., at a concentration of 50-100 g/L). A co-solvent such as isopropanol may be used to improve substrate solubility.
-
Add the components of the cofactor regeneration system, such as D-glucose (1.1-1.5 eq) and glucose dehydrogenase (GDH).
-
Add the nicotinamide cofactor (NAD⁺ or NADP⁺) at a catalytic amount.
-
Initiate the reaction by adding the ketoreductase (KRED) enzyme preparation.
-
Maintain the reaction at a controlled temperature (e.g., 25-30 °C) and pH with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and separate the organic layer.
-
The product can be isolated by evaporation of the solvent.
-
Step 2: Deprotection
-
Rationale: The Boc protecting group is removed to yield the final product.
-
Procedure:
-
Dissolve the crude (S)-N-Boc-3-hydroxypyrrolidine in a suitable solvent (e.g., methanol or dioxane).
-
Add a strong acid, such as hydrochloric acid, and stir at room temperature until the deprotection is complete.
-
The final product can be isolated as its hydrochloride salt or neutralized with a base and purified by distillation.
-
Quality Control and Analytical Methods
Ensuring the chemical and optical purity of (S)-3-hydroxypyrrolidine is paramount. The following analytical techniques are essential for quality control:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the primary methods for determining the enantiomeric excess (ee) of the final product. Separation is achieved on a chiral stationary phase, allowing for the quantification of both the (S) and (R) enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure of the product and to identify any impurities.
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the product, further confirming its identity.
-
Melting Point and Specific Rotation: These physical properties can be used as indicators of purity.
Conclusion
The scalable synthesis of optically pure (S)-3-hydroxypyrrolidine is a well-established field with multiple robust and efficient methodologies. The choice between a chiral pool-based approach and a biocatalytic route will depend on the specific needs and resources of the manufacturing setting. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, cost-effective, and sustainable synthetic methods for key chiral intermediates like (S)-3-hydroxypyrrolidine will remain an active area of research and development.
References
- Chiroad Incorporate. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S. Patent No. 7,652,152 B2.
- Buller, R., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ChemCatChem.
- Li, Z., et al. (2004). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. Advanced Synthesis & Catalysis.
- Rstech Corporation. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WIPO Patent No. WO2007024113A1.
- Melnykov, K. P., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
- Frings, M., et al. (2022). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Chemistry – A European Journal.
- Haufe, G., et al. (2000). A New Asymmetric Synthesis of (R)-3-Methylpyrrolidine Alkaloids Starting from (S)-Malic Acid. European Journal of Organic Chemistry.
- Ju, X., et al. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development.
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Application Note: Reductive Amination Protocols for Pyrrolidinone Synthesis
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidinone (or γ-lactam) motif is a cornerstone in modern chemistry, recognized for its prevalence in a wide array of biologically active compounds, pharmaceuticals, and advanced materials.[1][2] From the potent anticonvulsant drug Levetiracetam to complex natural products, the five-membered lactam ring provides a conformationally constrained scaffold that is synthetically versatile and crucial for molecular recognition in biological systems. Consequently, the development of efficient, modular, and robust synthetic routes to access substituted pyrrolidinones is a primary objective for researchers in drug discovery and process development.
Among the various synthetic strategies, the intramolecular reductive amination of γ-keto acids or their derivatives stands out as a particularly powerful and convergent approach.[3][4] This method allows for the direct construction of the pyrrolidinone core from readily available linear precursors, often in a single, atom-economical step. A significant advantage is the potential to utilize biomass-derived platform chemicals, such as levulinic acid (LA), positioning this strategy at the forefront of sustainable and green chemistry initiatives.[1][5][6][7]
This guide provides an in-depth exploration of reductive amination for pyrrolidinone synthesis. We will dissect the underlying mechanisms, evaluate critical reaction parameters, and present detailed, field-proven protocols suitable for both research and development laboratories.
Mechanistic Foundations: From Keto Acid to Lactam
The transformation of a γ-keto acid or ester into a pyrrolidinone via reductive amination is a tandem sequence involving two key chemical events: imine/iminium formation and reductive cyclization. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
The process begins with the condensation of a primary amine with the ketone moiety of the γ-keto precursor. This forms a hemiaminal intermediate, which subsequently dehydrates to yield a crucial imine (or its protonated form, the iminium ion).[8][9] The equilibrium of this step is often driven forward by the removal of water or by operating under slightly acidic conditions which catalyze the dehydration.
Once the iminium ion is formed, two competing pathways are possible: intermolecular reduction to a γ-amino acid, or the desired intramolecular nucleophilic attack by the terminal carboxylic acid (or ester) group onto the electrophilic iminium carbon. For pyrrolidinone synthesis, conditions are optimized to favor this intramolecular cyclization, which forms a cyclic acyliminium intermediate. This intermediate is then reduced by a hydride source or catalytic hydrogenation to furnish the final, stable pyrrolidinone product.
Caption: General mechanism for pyrrolidinone synthesis.
The Pyrrolidinone vs. Pyrrolidine Selectivity Challenge
A critical consideration in designing these reactions is the potential for the formation of pyrrolidines (fully reduced cyclic amines) as a side product. The reaction outcome is highly dependent on the choice of catalyst and reducing agent. For instance, using a powerful reducing system under harsh conditions can lead to the reduction of the lactam carbonyl itself. Conversely, certain catalytic systems can be explicitly tuned to favor one product over the other. A notable study demonstrated that with levulinic acid and phenylsilane, AlCl₃ catalysis exclusively yields pyrrolidinones at room temperature, whereas switching the catalyst to RuCl₃ selectively produces pyrrolidines.[10] This highlights the importance of catalyst choice in directing the reaction pathway.
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- 4. Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 3-Hydroxy-2-pyrrolidinone for Enhanced Biological Activity
Introduction: The Therapeutic Potential of the 3-Hydroxy-2-pyrrolidinone Scaffold
The γ-lactam moiety, particularly the 2-pyrrolidinone ring system, is a cornerstone in medicinal chemistry, forming the structural core of a diverse array of pharmacologically active agents.[1] Within this class, this compound serves as a versatile chiral building block for the synthesis of compounds with significant therapeutic potential, including nootropic, neuroprotective, and anticonvulsant agents.[2] The presence of both a hydroxyl group and a lactam nitrogen provides two key reactive sites for structural modification. Strategic derivatization at these positions can profoundly influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These modifications, in turn, can lead to enhanced binding affinity for biological targets, improved metabolic stability, and optimized pharmacokinetic profiles, ultimately resulting in heightened therapeutic efficacy.
This guide provides an in-depth exploration of key derivatization strategies for the this compound core, focusing on N-alkylation and O-acylation to enhance anticonvulsant and anti-inflammatory activities, respectively. We will delve into the scientific rationale behind these modifications, provide detailed, field-proven protocols, and present a framework for the systematic evaluation of the resulting derivatives.
Core Principles of Derivatization for Enhanced Activity
The derivatization of the this compound scaffold is guided by established structure-activity relationship (SAR) principles. The goal is to introduce new functional groups that favorably interact with biological targets or improve the molecule's drug-like properties.
-
N-Substitution (Position 1): The lactam nitrogen is a key site for modification. Introducing alkyl or aryl groups at this position can significantly impact a compound's lipophilicity and its ability to interact with hydrophobic pockets in target proteins. For instance, in the realm of anticonvulsant agents, an N-benzyl group is a common motif that has been shown to enhance activity, potentially by facilitating entry across the blood-brain barrier and interacting with specific neural targets.[1][3]
-
O-Substitution (Position 3): The hydroxyl group at the C3 position is a prime target for modifications such as alkylation (ether formation) or acylation (ester formation). Acylation, for example, can serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active hydroxyl compound. Alternatively, the acyl group itself can contribute to target binding, potentially leading to enhanced anti-inflammatory or other activities.
-
Substitution at C4 and C5: While this guide focuses on N- and O-derivatization, it is noteworthy that substitutions at the C4 and C5 positions of the pyrrolidinone ring also play a critical role in modulating biological activity. These positions allow for the introduction of a wide variety of substituents that can fine-tune the molecule's steric and electronic properties.
The following diagram illustrates the key sites for derivatization on the this compound core.
Caption: Key derivatization sites on the this compound scaffold.
Protocol 1: N-Alkylation for Enhanced Anticonvulsant Activity
Rationale: The introduction of lipophilic groups, such as a benzyl group, at the N1 position of the pyrrolidinone ring is a well-established strategy for enhancing anticonvulsant activity. This modification is believed to improve the compound's ability to cross the blood-brain barrier and interact with central nervous system targets. The following protocol details the N-benzylation of this compound.
Experimental Workflow:
Caption: Workflow for the N-alkylation of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Sodium hydride (NaH), 60% in mineral oil | Reagent grade | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |
| Benzyl bromide | 98% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Fisher Scientific |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS reagent | Fisher Scientific |
| Brine (Saturated aqueous NaCl) | ACS reagent | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | ACS reagent | Fisher Scientific |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.01 g, 10 mmol).
-
Dissolution: Add anhydrous DMF (20 mL) to the flask and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.44 g of 60% dispersion in mineral oil, 11 mmol, 1.1 equivalents) portion-wise over 10 minutes.
-
Expert Insight: The addition of NaH should be done slowly to control the evolution of hydrogen gas. The reaction mixture will typically become a slurry.
-
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium salt.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.3 mL, 11 mmol, 1.1 equivalents) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-benzyl-3-hydroxy-2-pyrrolidinone as a solid or viscous oil. Characterize the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Expected Results and Structure-Activity Relationship:
The N-benzylated derivative is expected to show significantly enhanced anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) test, compared to the parent this compound.[1] The table below presents hypothetical comparative data based on literature trends for similar compounds.
| Compound | MES ED₅₀ (mg/kg, mouse, i.p.) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound | > 300 | > 500 | - |
| N-Benzyl-3-hydroxy-2-pyrrolidinone | ~40 - 60 | ~150 - 200 | ~3 - 4 |
| Phenytoin (Reference Drug) | ~9 | ~65 | ~7.2 |
Note: These values are illustrative and would need to be determined experimentally.
Protocol 2: O-Acylation for Potential Anti-inflammatory Activity
Rationale: Acylation of the 3-hydroxy group can modulate the compound's properties, potentially leading to new biological activities. Esters of various heterocyclic compounds have demonstrated anti-inflammatory properties. This protocol describes the synthesis of 3-acetoxy-2-pyrrolidinone, a simple ester derivative, which can be a starting point for exploring more complex acyl derivatives.
Experimental Workflow:
Caption: Workflow for the O-acylation of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| Acetyl chloride | ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | ≥99.8% | Sigma-Aldrich |
| 1 M Hydrochloric acid (HCl) | ACS reagent | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS reagent | Fisher Scientific |
| Brine (Saturated aqueous NaCl) | ACS reagent | Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent | Fisher Scientific |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve this compound (1.01 g, 10 mmol) in anhydrous DCM (30 mL).
-
Base Addition: Add anhydrous pyridine (1.2 mL, 15 mmol, 1.5 equivalents) to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (0.85 mL, 12 mmol, 1.2 equivalents) dropwise over 10 minutes.
-
Expert Insight: The reaction is often exothermic, and slow addition of the acyl chloride is crucial. The formation of pyridinium hydrochloride salt is typically observed as a white precipitate.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by TLC (eluent: 2:1 ethyl acetate/hexanes).
-
Washing: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (30 mL), and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-acetoxy-2-pyrrolidinone.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).
Evaluation of Anti-inflammatory Activity:
The synthesized O-acyl derivatives can be evaluated for their anti-inflammatory potential using in vitro assays, such as the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes or the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Hypothetical Comparative Data:
| Compound | COX-2 Inhibition IC₅₀ (µM) |
| This compound | > 100 |
| 3-Acetoxy-2-pyrrolidinone | ~15 - 25 |
| Celecoxib (Reference Drug) | ~0.04 |
Note: These values are illustrative and require experimental validation.
Conclusion
The derivatization of this compound at its N1 and O3 positions represents a powerful strategy for the development of novel therapeutic agents with enhanced biological activities. The protocols outlined in this guide provide a robust framework for the synthesis of N-alkylated and O-acylated derivatives, targeting anticonvulsant and anti-inflammatory applications, respectively. The causality behind these modifications lies in the principles of medicinal chemistry, where strategic structural changes lead to improved pharmacokinetic and pharmacodynamic properties. Each protocol is designed as a self-validating system, with clear steps for synthesis, purification, and characterization, ensuring reproducibility and scientific integrity. Researchers are encouraged to use these methods as a foundation for further exploration of the rich chemical space surrounding the this compound scaffold.
References
- Reddy, P. A., et al. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 39(9), 1898-906. [Link]
- Kohn, H., & Movassaghi, M. (2010). Synthesis of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 264-267. [Link]
- Rubottom, G. M., & Chabala, J. C. (1974). N-ALKYLINDOLES FROM THE ALKYLATION OF SODIUM INDOLIDE IN HEXAMETHYLPHOSPHORIC TRIAMIDE: 1-BENZYLINDOLE. Organic Syntheses, 54, 60. [Link]
- OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (2023). Pharmacological Reports, 75(3), 645-657. [Link]
- Pyrrolidone derivatives. (2001). Current Medicinal Chemistry, 8(14), 1639-1653. [Link]
- Kaminski, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11649-11668. [Link]
- Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (2022). RSC Advances, 12(41), 26863-26874. [Link]
- Obniska, J., et al. (2014). Design, synthesis, and anticonvulsant activity of N-benzyl derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones. Bioorganic & Medicinal Chemistry, 22(1), 413-423. [Link]
Sources
- 1. 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Hydroxy-2-pyrrolidinone in Pharmaceutical Development
Abstract
This document provides a comprehensive technical guide on 3-Hydroxy-2-pyrrolidinone, a pivotal heterocyclic intermediate in modern pharmaceutical synthesis. We will explore its fundamental physicochemical properties, delve into its critical role as a chiral building block for a diverse range of therapeutic agents, and provide detailed, field-tested protocols for its synthesis and subsequent chemical transformations. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable methodologies to leverage this versatile compound in their research and development pipelines.
Introduction: The Strategic Importance of a Simple Lactam
The five-membered pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its unique stereochemical and physicochemical properties that allow it to effectively explore pharmacological space.[1] Within this structural class, this compound (also known as a γ-hydroxy-γ-lactam) has emerged as a particularly valuable building block. Its structure incorporates a hydroxyl group on a chiral center, making it a highly sought-after precursor for the enantioselective synthesis of complex drug molecules.[2]
The configuration at the C3 position has a profound influence on the biological properties of the final active pharmaceutical ingredient (API).[2] Consequently, optically pure forms, especially (S)-3-Hydroxy-2-pyrrolidinone, are crucial intermediates for synthesizing a wide array of pharmaceuticals, from cognition activators to antiviral and antibiotic agents.[2][3][4] This guide will illuminate the practical applications and handling of this key intermediate.
Physicochemical & Structural Characteristics
A thorough understanding of a starting material's properties is fundamental to successful process development and scale-up. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇NO₂ | [5] |
| Molecular Weight | 101.10 g/mol | [5] |
| CAS Number | 15166-68-4 (racemate) | [5] |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 75 - 107 °C | [6][7] |
| Boiling Point | 194 °C (at 10 Torr) | [6] |
| Density | ~1.292 g/cm³ | [6][7] |
| Storage Temperature | 2-8°C, Moisture Sensitive | [6] |
| InChI Key | FRKGSNOMLIYPSH-UHFFFAOYSA-N (racemate) | [5] |
| SMILES | O=C1NCC(O)C1 |
Core Applications in Pharmaceutical Synthesis
The utility of this compound stems from the reactivity of its functional groups: the lactam, the secondary amine (once the lactam is opened), and the secondary hydroxyl group. It serves as a precursor to (S)-3-hydroxypyrrolidine, a chiral intermediate for numerous marketed and investigational drugs.[3]
Key therapeutic areas where this intermediate is employed include:
-
Cognition Enhancers: N-substituted pyrrolidinones are investigated for treating brain insufficiencies.[2]
-
Antibiotics: The pyrrolidine core is essential for certain carbapenem and quinolone-based antibiotics.[3]
-
Antiviral Agents: It is a building block for Hepatitis C inhibitors like Asunaprevir and Daclatasvir.[4]
-
Calcium Channel Blockers: Used in the synthesis of drugs like Barnidipine.[3]
-
Analgesics: Serves as an intermediate for κ-receptor agonists.[3]
The following diagram illustrates the central role of this compound as a divergent intermediate for generating various pharmaceutically relevant scaffolds.
Sources
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- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 15166-68-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Renewable Pyrrolidinones
Welcome to the Technical Support Center for the synthesis of renewable pyrrolidinones. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable nitrogen-containing heterocycles from bio-based feedstocks. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The guidance provided is grounded in established scientific principles and field-proven insights to ensure the reliability and success of your synthetic routes.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that can arise during the synthesis of pyrrolidinones from renewable sources like levulinic acid and succinic acid. Each issue is presented in a question-and-answer format, detailing the potential causes and providing step-by-step solutions.
Issue 1: Low Yield in Reductive Amination of Levulinic Acid
Question: My reductive amination of levulinic acid to produce N-substituted-5-methyl-2-pyrrolidones is resulting in significantly lower yields than reported in the literature. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in this transformation are a frequent challenge and can often be attributed to several factors related to catalyst activity, reaction conditions, and substrate purity.[1][2]
Potential Causes & Solutions:
-
Catalyst Deactivation or Poisoning:
-
Insight: Heterogeneous catalysts, such as Palladium on carbon (Pd/C) or supported Ruthenium (Ru), are susceptible to poisoning from impurities present in biomass-derived levulinic acid.[3] Sulfur and nitrogen-containing compounds, as well as certain inorganic ions, can irreversibly bind to the active sites of the catalyst, reducing its efficacy.[4][5]
-
Troubleshooting Protocol:
-
Substrate Purification: Ensure the levulinic acid feedstock is of high purity. Consider a pre-treatment step, such as activated carbon treatment or recrystallization, to remove potential catalyst poisons.
-
Catalyst Selection: If catalyst poisoning is suspected, consider using a more robust catalyst system. For instance, some bimetallic catalysts have shown enhanced resistance to poisoning.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst, which can lead to deactivation.[6]
-
-
-
Suboptimal Reaction Conditions:
-
Insight: The reductive amination of levulinic acid is sensitive to temperature, pressure, and solvent choice.[7] For example, insufficient hydrogen pressure can lead to incomplete reduction of the imine intermediate.[8]
-
Optimization Strategy: A systematic optimization of reaction parameters is recommended. A design of experiments (DoE) approach can efficiently identify the optimal conditions.
-
| Parameter | Range to Investigate | Rationale |
| Temperature (°C) | 120 - 180 | Higher temperatures can increase reaction rates but may also lead to side reactions.[7] |
| Hydrogen Pressure (bar) | 5 - 70 | Sufficient pressure is crucial for the hydrogenation step.[8] |
| Catalyst Loading (mol%) | 0.1 - 5 | Higher loading can improve conversion but increases cost. |
| Solvent | Water, GVL, CPME | Green solvents like gamma-valerolactone (GVL) and cyclopentyl methyl ether (CPME) have shown promising results.[8] |
-
Formation of Side Products:
-
Insight: The reaction pathway involves the formation of an imine intermediate, which is then hydrogenated and cyclized.[9] Under certain conditions, side reactions such as the formation of N-formylated byproducts (if formic acid is used as a hydrogen source) can occur.[8]
-
Mitigation:
-
Control of Amine Stoichiometry: Use a slight excess of the amine to favor the formation of the desired imine.
-
Choice of Reducing Agent: If using a hydrogen source other than H2 gas, such as formic acid or ammonium formate, carefully control its concentration to minimize side reactions.[7]
-
-
Issue 2: Catalyst Deactivation and Poor Recyclability
Question: My heterogeneous catalyst shows good initial activity but quickly deactivates after one or two cycles. How can I improve its stability and reusability?
Answer: Catalyst deactivation is a significant hurdle in the sustainable synthesis of pyrrolidinones, impacting process economics and environmental footprint.[4][10] The primary causes are often coking, poisoning, and sintering of the active metal particles.[4]
Strategies for Enhancing Catalyst Stability:
-
Understanding Deactivation Mechanisms:
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites. This is more prevalent at higher reaction temperatures.
-
Poisoning: As discussed in Issue 1, impurities in the feedstock can poison the catalyst.[3]
-
Sintering: At high temperatures, metal nanoparticles on the support can agglomerate, reducing the active surface area.[8]
-
-
Troubleshooting and Mitigation Workflow:
Caption: Workflow for diagnosing and addressing catalyst deactivation.
-
Regeneration Protocols:
-
For Coking: A common regeneration method is calcination in air or a controlled oxygen environment to burn off the carbon deposits. The temperature and duration of calcination must be carefully controlled to avoid sintering.
-
For Certain Types of Poisoning: Acid or base washing can sometimes remove adsorbed poisons, although this is highly dependent on the nature of the poison and the catalyst.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to isolate my target pyrrolidinone in high purity from the reaction mixture. What are the common impurities and what purification strategies are most effective?
Answer: Purification challenges in renewable pyrrolidinone synthesis often stem from the presence of unreacted starting materials, intermediates, and side products with similar polarities to the desired product.[11][12]
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Technique |
| Unreacted Levulinic Acid | Incomplete conversion | Aqueous extraction with a mild base (e.g., sodium bicarbonate solution). |
| Unreacted Amine | Excess reagent | Acid wash (e.g., dilute HCl) to form a water-soluble salt. |
| γ-Valerolactone (GVL) | Side reaction from levulinic acid hydrogenation | Fractional distillation, as GVL often has a different boiling point than the target pyrrolidinone. |
| Oligomeric Byproducts | Polymerization of intermediates | Column chromatography on silica gel. |
Step-by-Step General Purification Protocol:
-
Initial Work-up: After the reaction, filter off the heterogeneous catalyst. If the reaction was conducted in an organic solvent, wash the filtrate with brine to remove any water-soluble impurities.
-
Liquid-Liquid Extraction: Perform a series of extractions to remove acidic and basic impurities as outlined in the table above.
-
Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification: Depending on the nature of the remaining impurities and the physical properties of the product, employ either distillation (for volatile products) or column chromatography (for non-volatile or thermally sensitive products).
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main renewable feedstocks for pyrrolidinone synthesis?
A1: The most prominent renewable feedstocks are levulinic acid and succinic acid.[1][3] Levulinic acid is a versatile platform chemical derived from the hydrolysis of lignocellulosic biomass.[2] Succinic acid can be produced via fermentation of sugars.[3] Both can be converted to various pyrrolidinones through catalytic processes.
Q2: What are the advantages of using biomass-derived feedstocks for pyrrolidinone synthesis?
A2: The primary advantages are rooted in sustainability. Utilizing renewable biomass reduces the dependence on fossil fuels, which can lead to a lower carbon footprint.[1] It also offers the potential to create a more circular economy by valorizing agricultural waste streams.
Q3: Can water be used as a solvent for these reactions?
A3: Yes, water is often used as a green solvent for the synthesis of pyrrolidinones, particularly in the reductive amination of levulinic acid.[7] However, the presence of water can also influence reaction pathways and catalyst stability. In some cases, excess water can promote side reactions like ring-opening, which may lead to catalyst deactivation.[13] Therefore, the water content should be carefully controlled and optimized for the specific catalytic system being used.
Q4: What is the typical reaction mechanism for the formation of N-substituted-5-methyl-2-pyrrolidones from levulinic acid?
A4: The generally accepted mechanism involves three key steps:
-
Imine Formation: The carbonyl group of levulinic acid reacts with a primary amine in an acid-catalyzed condensation to form an imine intermediate.
-
Hydrogenation: The imine is then reduced to a secondary amine, typically through heterogeneous catalytic hydrogenation.
-
Cyclization: Finally, an intramolecular cyclization occurs between the amine and the carboxylic acid group to form the pyrrolidinone ring, with the elimination of a water molecule.[8][9]
Caption: General reaction pathway for pyrrolidinone synthesis from levulinic acid.
Q5: Are there catalyst-free methods for synthesizing pyrrolidinones from renewable resources?
A5: Yes, some methods have been developed that avoid the use of metal catalysts. For instance, the reductive amination of levulinic acid has been achieved using reducing agents like HBpin in a solvent-free system.[2][14] Additionally, the synthesis of 2-pyrrolidone from γ-butyrolactone and ammonia can be carried out at high temperatures and pressures without a catalyst.[15] While these methods can be advantageous in avoiding catalyst-related issues, they may require more forcing conditions or stoichiometric reagents.
References
- White, J. F., et al. (2011). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate.
- Zhang, Y., et al. (2024).
- Li, H., et al. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. PubMed. [Link]
- Bollu, V. R., et al. (2022). Possible mechanism for pyrrolidone synthesis from levulinic acid with....
- Tantraviwat, D., et al. (2020). Batch and Flow Green Microwave-Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. University of Turin. [Link]
- Liu, Y., et al. (2022). Sustainable Efficient Synthesis of Pyrrolidones from Levulinic Acid over Pd/C Catalyst.
- Al-Shaal, M. G., & Wright, A. (2020). Reductive amination of levulinic acid or its derivatives to pyrrolidones over heterogeneous catalysts in the batch and continuous flow reactors: A review.
- Li, F., et al. (2019). Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. RSC Publishing. [Link]
- Bartholomew, C. H. (2019).
- ChemCatBio. (2020). Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks.
- Pescarmona, P. P., & Fruchtl, H. A. (2021).
- Kenworthy, M. N., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Argyle, M. D., & Bartholomew, C. H. (2015).
- Smith, E. A., et al. (2022). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.
- Shenyang East Chemical Science-Tech Co., Ltd. (2023). The manufacturing process of NMP (N-Methyl-2-pyrrolidone). ES CHEM Co.,Ltd. [Link]
- Bollu, V. R., et al. (2022). Control experiments for reductive amination of levulinic acid with aniline.
- Okchem. (2025). Expanding Applications of 2-Pyrrolidone Across Industries. Okchem. [Link]
- Hosseininezhad, S., & Ramazani, A. (2023). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- Bryan, M. C., et al. (2019).
- Agyei, D., et al. (2016). Bioprocess Challenges to the Isolation and Purification of Bioactive Peptides.
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- 4. mdpi.com [mdpi.com]
- 5. chemcatbio.org [chemcatbio.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iris.unito.it [iris.unito.it]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst Deactivation, Poisoning and Regeneration [ouci.dntb.gov.ua]
- 11. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of water content on the homogeneous catalytic process of N -vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00652B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-Hydroxypyrrolidine
Welcome to the technical support center for the synthesis of 3-hydroxypyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this critical heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific problems you may encounter during the synthesis of 3-hydroxypyrrolidine. Each question is followed by a detailed explanation of the potential causes and actionable troubleshooting steps.
FAQ 1: My yield of 3-hydroxypyrrolidine is significantly lower than expected, and I observe several unidentified impurities. What are the likely side reactions?
Low yields and the presence of multiple impurities are common challenges, often stemming from the chosen synthetic route and reaction conditions. The most prevalent side reactions depend on your starting materials.
Common Synthetic Routes and Associated Side Reactions:
-
From 4-Chloro-3-hydroxybutyronitrile via Hydrogenation: This route is attractive for its directness but is notoriously prone to side reactions, especially during the reduction of the nitrile group.[1]
-
Formation of Secondary and Tertiary Amines: The primary amine formed after nitrile reduction is highly nucleophilic and can react with imine intermediates, leading to the formation of secondary and tertiary amine byproducts.[1] This is particularly problematic in large-scale reactions.[1]
-
Epoxide Formation and Subsequent Reactions: The starting material's structure allows for intramolecular cyclization to an epoxide intermediate. This epoxide can then undergo intermolecular reactions with the amine product or other nucleophiles present in the reaction mixture, leading to a complex mixture of oligomeric byproducts.[1]
-
-
From Malic Acid: This "chiral pool" approach often involves strong reducing agents.
-
Over-reduction: The use of powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (B₂H₆) can lead to the reduction of other functional groups if not carefully controlled.[2]
-
Racemization: Harsh reaction conditions, particularly with strong bases or acids, can lead to racemization at the chiral center, compromising the optical purity of the final product.[3]
-
Incomplete Cyclization: The intramolecular cyclization step to form the pyrrolidine ring may be incomplete, leaving acyclic amino alcohol intermediates in the product mixture.
-
-
Via Dieckmann Condensation to form a 3-Pyrrolidinone Precursor: This route involves the formation of a β-keto ester followed by hydrolysis and decarboxylation.
-
Incomplete Hydrolysis/Decarboxylation: The final step of removing the ester group and subsequent decarboxylation might not go to completion, leaving the carbethoxy-substituted pyrrolidinone as a significant impurity.[4]
-
Michael Addition Side Products: The initial step often involves a Michael addition, which can be reversible or lead to the formation of multiple addition products if not properly controlled.[4]
-
Troubleshooting Flowchart for Low Yields
Caption: Troubleshooting flowchart for low yields in 3-hydroxypyrrolidine synthesis.
FAQ 2: I am attempting a chiral synthesis of (S)- or (R)-3-hydroxypyrrolidine, but the enantiomeric excess (ee) is poor. What could be causing the racemization?
Maintaining stereochemical integrity is paramount in the synthesis of chiral pharmaceuticals. Racemization can occur at various stages and is often promoted by harsh reaction conditions.
Potential Causes of Racemization:
-
Use of Strong Bases or Acids: Deprotonation of the chiral center, especially if it is alpha to a carbonyl group (as in a pyrrolidinone intermediate), can lead to the formation of a planar enolate, which upon reprotonation can give a racemic mixture.[5]
-
High Reaction Temperatures: Elevated temperatures can provide the activation energy needed to overcome the stereochemical barrier, leading to racemization.
-
Mitsunobu Reaction Conditions: While the Mitsunobu reaction is designed for stereochemical inversion, side reactions can sometimes lead to retention of configuration or elimination, ultimately reducing the enantiomeric excess of the desired inverted product.[3]
-
Purification Issues: If the desired enantiomer and the racemate have similar physical properties, purification by standard chromatography or distillation may be challenging, leading to an apparent loss of enantiomeric purity.
Troubleshooting Guide for Poor Enantiomeric Excess:
| Symptom | Potential Cause | Recommended Action |
| Low ee after a base-catalyzed step | Formation of an enolate intermediate | Use a non-nucleophilic, sterically hindered base. Lower the reaction temperature. Minimize reaction time. |
| Low ee after a reaction at high temperature | Thermally induced racemization | Explore lower temperature conditions, perhaps with a more active catalyst or for a longer reaction time. |
| Low ee after a Mitsunobu reaction | Incomplete inversion or side reactions | Ensure anhydrous conditions. Use freshly prepared reagents. Optimize the stoichiometry of the phosphine and azodicarboxylate. |
| Difficulty in separating enantiomers | Co-elution or azeotrope formation | Consider derivatization to diastereomers for easier separation. Use chiral chromatography (HPLC or SFC). |
FAQ 3: During the N-protection or subsequent derivatization of 3-hydroxypyrrolidine, I am getting a mixture of N- and O-functionalized products. How can I improve the selectivity?
3-Hydroxypyrrolidine possesses two nucleophilic centers: the secondary amine (N) and the secondary alcohol (O). Competitive reaction at these sites is a common issue.[1]
Understanding the Reactivity:
-
The nitrogen atom is generally more nucleophilic than the oxygen atom. However, the relative reactivity can be influenced by several factors:
-
Solvent: Protic solvents can solvate the amine, reducing its nucleophilicity, while aprotic solvents may favor N-alkylation.
-
Base: The choice of base can selectively deprotonate one group over the other. For example, a strong, non-nucleophilic base might favor deprotonation of the less acidic N-H bond, while a base like sodium hydride could deprotonate the hydroxyl group.
-
Electrophile: Hard electrophiles tend to react with the harder oxygen nucleophile, while softer electrophiles prefer the softer nitrogen nucleophile.
-
Strategies for Selective Functionalization:
-
Orthogonal Protection Strategy: The most robust method is to use a protection strategy.
-
To achieve N-functionalization: First, protect the hydroxyl group with a suitable protecting group (e.g., silyl ether like TBDMS, or a benzyl ether). Then, perform the desired reaction on the nitrogen. Finally, deprotect the hydroxyl group.
-
To achieve O-functionalization: First, protect the amine with a suitable protecting group (e.g., Boc, Cbz, or Fmoc). Then, perform the desired reaction on the hydroxyl group. Finally, deprotect the amine.
-
Workflow for Selective N-Functionalization
Caption: A typical protection-functionalization-deprotection workflow.
Section 2: Key Experimental Protocols
To provide practical guidance, here are detailed protocols for mitigating some of the common side reactions discussed above.
Protocol 1: Minimizing Secondary/Tertiary Amine Formation During Nitrile Reduction via Hydroxyl Protection
This protocol is adapted from methodologies that emphasize the prevention of side reactions by protecting the hydroxyl group prior to hydrogenation.[1]
Step 1: Protection of the Hydroxyl Group of 4-chloro-3-hydroxybutyronitrile
-
Dissolve 4-chloro-3-hydroxybutyronitrile (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 eq) or imidazole (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq), or an acylating agent like acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.
Step 2: Hydrogenation of the Protected Nitrile
-
Dissolve the protected 4-chloro-3-(protected-oxy)butyronitrile (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C) (5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Heat the reaction to 40-60 °C and stir vigorously. The reaction progress should be monitored by GC-MS.
-
Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.
-
The filtrate contains the protected 3-hydroxypyrrolidine.
Step 3: Deprotection
-
Concentrate the filtrate from the previous step.
-
Dissolve the residue in a suitable solvent (e.g., THF for silyl groups, methanol for acyl groups).
-
For a TBDMS group, add a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.1 eq). For an acetyl group, add a base like potassium carbonate in methanol.
-
Stir at room temperature until deprotection is complete (monitored by TLC or GC-MS).
-
Work up the reaction as appropriate to isolate the final 3-hydroxypyrrolidine product.
Section 3: References
Sources
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Improving yield and purity in 3-Hydroxy-2-pyrrolidinone synthesis
Technical Support Center: Synthesis of 3-Hydroxy-2-pyrrolidinone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and purification of this important chiral building block. As Senior Application Scientists, we have structured this resource in a question-and-answer format to directly address the issues you may face in the lab, ensuring scientific integrity and providing actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is typically synthesized via intramolecular cyclization of a linear precursor. The most prevalent methods start from readily available chiral molecules to preserve stereochemistry. Key routes include:
-
From 4-amino-2-hydroxybutyric acid derivatives: This is a very direct approach where a 4-amino-2-hydroxybutyric acid ester undergoes lactam cyclization. This can be achieved by heating the ester in a suitable solvent, often with a base catalyst to improve reaction rates and yield[1][2].
-
From malic acid: L-malic acid can be converted to (S)-3-hydroxy-γ-butyrolactone, which serves as a key intermediate[3][4]. Subsequent reaction steps can then introduce the nitrogen atom to form the pyrrolidinone ring.
-
Via reduction of 3-hydroxy-succinimide derivatives: This method involves the selective reduction of one of the carbonyl groups of a protected succinimide.
-
From epichlorohydrin: Chiral epichlorohydrin can be used to synthesize 4-chloro-3-hydroxybutyronitrile, which then undergoes hydrogenation and in-situ cyclization[5]. Protecting the hydroxyl group before reduction is crucial to prevent side reactions[5].
Q2: My reaction to form the lactam from 4-amino-2-hydroxybutyric acid methyl ester is slow and gives a low yield. Why is this happening?
A2: Low yields and slow reaction rates in this cyclization are common issues. The primary cause is often the reaction conditions. Simply heating the amino ester may not be sufficient for efficient cyclization[2]. The nucleophilicity of the amine and the electrophilicity of the ester carbonyl are key.
-
Causality: At neutral pH, the amino group can be protonated, reducing its nucleophilicity. The ester itself is only moderately electrophilic. Without proper catalysis, the equilibrium may not strongly favor the cyclic product, and side reactions like intermolecular polymerization can occur.
-
Solution: The addition of a catalytic amount of a non-nucleophilic base (e.g., sodium methoxide, potassium carbonate) can significantly accelerate the reaction. The base deprotonates a small fraction of the alcohol or amine, increasing nucleophilicity without causing significant ester hydrolysis. One study noted that without a base catalyst, the ring-closing reaction did not proceed, whereas its addition facilitated the synthesis in one step[2].
Q3: What are the typical impurities I should expect, and how can I detect them?
A3: Impurities can arise from starting materials, side reactions, or product degradation. Common impurities include:
-
Unreacted starting material: (e.g., 4-amino-2-hydroxybutyric acid ester).
-
Polymeric byproducts: From intermolecular condensation reactions.
-
Diastereomers: If the stereocenter is compromised by harsh reaction conditions (e.g., strong base or high heat).
-
Solvent adducts: Residual high-boiling point solvents like DMSO or DMF.
Detection Methods:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress and identify the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A chiral column can be used to determine enantiomeric or diastereomeric purity[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant concentration (>1-5%).
-
Mass Spectrometry (MS): Useful for identifying the molecular weights of potential byproducts.
Troubleshooting Guide: Yield and Purity
Scenario 1: Low Isolated Yield
Q: I've confirmed product formation via TLC/NMR, but my isolated yield after workup and purification is consistently below 40%. What are the likely causes and solutions?
A: Low isolated yield can stem from issues in the reaction itself, the workup procedure, or the final purification. Let's break down the possibilities.
Caption: Troubleshooting logic for low yield issues.
Scenario 2: Product Purity Issues
Q: My final product shows multiple spots on TLC and extra peaks in the NMR. How can I improve its purity?
A: Purity issues require a systematic approach to identify the source of the impurity and select the appropriate purification method.
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity Type | Likely Source | Recommended Purification Method | Key Considerations |
| Unreacted Starting Material | Incomplete reaction | Flash Column Chromatography: Optimize solvent gradient to achieve good separation. | Starting materials are often more polar; elute after the product. |
| Polymeric Byproducts | High reaction concentration or temperature | Precipitation/Trituration: Polymers may be insoluble in a solvent that dissolves your product. | Test various solvents (e.g., diethyl ether, hexanes) to find one that selectively dissolves the desired compound. |
| Salts | Workup (e.g., from neutralization) | Filtration/Washing: If the product is solid, wash with a solvent in which the salt is insoluble. If liquid, perform an aqueous wash. | Ensure the product is not soluble in the wash solvent. For aqueous washes, back-extract the aqueous layer. |
| Diastereomers/Enantiomers | Non-stereoselective reaction or racemization | Chiral HPLC or Recrystallization: Chiral HPLC for analytical separation; fractional crystallization may resolve diastereomers. | Recrystallization is often trial-and-error; screen multiple solvents. |
Pro-Tip on Purification: Recrystallization is a powerful technique for enhancing purity, especially optical purity. For 4-hydroxy-2-pyrrolidinone, a mixed solvent system like ethanol/ethyl acetate can be effective. Dissolving the crude product in a minimum amount of hot ethanol and then slowly adding ethyl acetate until turbidity appears, followed by slow cooling, can yield high-purity crystals[2].
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxy-2-pyrrolidinone from (S)-4-amino-2-hydroxybutyric acid methyl ester
This protocol is adapted from methodologies involving lactam cyclization[1].
Materials:
-
(S)-4-amino-2-hydroxybutyric acid methyl ester hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Neutralization: To a solution of (S)-4-amino-2-hydroxybutyric acid methyl ester hydrochloride (1 eq.) in methanol (approx. 0.2 M), add anhydrous potassium carbonate (1.5 eq.) in portions at room temperature.
-
Reaction: Stir the resulting suspension at room temperature for 30 minutes. Then, heat the mixture to reflux (approx. 65°C) and monitor the reaction by TLC (e.g., 10% MeOH in DCM with ninhydrin stain). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of hot methanol or ethanol.
-
Perform flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield (S)-3-hydroxy-2-pyrrolidinone as a white solid or viscous oil.
-
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of the final compound[6].
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column (e.g., CHIRALPAK AD) for optical purity or a standard C18 column for general purity.
Conditions (General C18 Method):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the initial mobile phase composition.
Analysis:
-
Inject the sample and integrate the peaks.
-
Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
References
- Zhu, J., Chen, Y., & Shen, Z. (2009). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed. [Link]
- Le, T., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. National Institutes of Health (NIH). [Link]
- Zhang, G., et al. (2020). Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli.
- Shin, H., et al. (2005). A process for the synthesis of 3-hydroxy-gamma-butyrolactone.
- Park, O., & Lee, H. (2006).
- Park, O., & Lee, H. (2006). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals.
- Kim, C., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- Al-Harrasi, A., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. National Institutes of Health (NIH). [Link]
- Lee, K., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Kamal, A., et al. (2002). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. ScienceDirect. [Link]
- Method of purifying 4-hydroxy-2-pyrrolidione. (2003).
- Li, Z., et al. (2013). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst.
- Synthesis of 3-pyrrolin-2-ones. Organic Chemistry Portal. [Link]
- Kormann, K., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. National Institutes of Health (NIH). [Link]
- Gaponova, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Synthesis of pyrrolidines. Organic Chemistry Portal. [Link]
- This compound. PubChem. [Link]
- Devaux, E., et al. (2012). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives.
Sources
- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 3. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxy-2-pyrrolidinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 3-hydroxy-2-pyrrolidinone, a valuable building block in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your reaction conditions.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several pathways. The most common strategies involve the cyclization of a linear precursor containing both an amine and a carboxylic acid (or its derivative) functionality, separated by a four-carbon chain with a hydroxyl group at the C2 or C3 position relative to the carbonyl group.
A prevalent method involves the intramolecular cyclization of 4-amino-2-hydroxybutyric acid or its esters. This can be achieved under various conditions, often requiring activation of the carboxylic acid and subsequent nucleophilic attack by the amine. Another strategy employs the reductive rearrangement of other heterocyclic structures.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, from incomplete reactions to the formation of side products. Here’s a systematic approach to troubleshooting:
-
Incomplete Cyclization: The lactamization of 4-amino-2-hydroxybutyric acid or its esters is an equilibrium process.
-
Causality: Insufficient heating or inadequate removal of the condensation byproduct (e.g., water or alcohol) can prevent the reaction from going to completion.
-
Solution:
-
Ensure the reaction is heated to the appropriate temperature. For instance, the cyclization of 4-amino-(S)-2-hydroxybutyric acid can be conducted at reflux in methanol.[1]
-
If starting from the amino acid, esterification followed by cyclization is often more efficient. One method involves dissolving the amino acid in methanol and adding an acid catalyst like sulfuric acid, followed by heating under reflux.[2] The subsequent cyclization can be promoted by a base such as potassium carbonate.[1][2]
-
The use of molecular sieves can help to remove water generated during the reaction, driving the equilibrium towards the product.[3]
-
-
-
Side Reactions: The formation of secondary or tertiary amines through intermolecular condensation can be a significant issue, especially at larger scales.[4]
-
Causality: These side reactions are often favored under certain hydrogenation conditions if a nitrile precursor is used.[4]
-
Solution:
-
Protecting the hydroxyl group of a precursor like 3-chloro-2-hydroxypropionitrile can prevent unwanted side reactions during subsequent reduction and cyclization steps.[4]
-
Careful control of reaction conditions such as temperature, pressure, and catalyst choice is crucial when reducing a nitrile group to the primary amine.[4]
-
-
-
Substrate Purity: The purity of the starting materials is paramount.
-
Causality: Impurities in the starting 4-amino-2-hydroxybutyric acid or other precursors can interfere with the reaction.
-
Solution:
-
Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
If synthesizing the precursor, ensure it is thoroughly purified before proceeding to the cyclization step.
-
-
Q2: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS/NMR). What are these impurities and how can I minimize them?
A2: Impurity profiles can vary depending on the synthetic route.
-
Unreacted Starting Material: This is often the most common "impurity."
-
Causality: As mentioned in Q1, incomplete reaction is a primary cause.
-
Solution: Extend the reaction time or increase the temperature, and consider methods to remove byproducts.
-
-
Polymerization: Under harsh acidic or basic conditions, amino acids and their derivatives can polymerize.
-
Causality: High temperatures and prolonged reaction times can promote polymerization.
-
Solution: Optimize the reaction temperature and time. A step-wise approach, such as esterification followed by base-mediated cyclization at room temperature, can be gentler.[1]
-
-
Epoxide Formation: In syntheses starting from precursors like chiral 3-chloro-2-hydroxypropionitrile, intramolecular cyclization can lead to an epoxide intermediate, which can then undergo further reactions to form side products.[4]
-
Causality: This is an inherent reactivity pattern for such molecules.
-
Solution: Protecting the hydroxyl group before the reduction/cyclization step can effectively block this side reaction pathway.[4]
-
Q3: The reaction seems to stall and does not proceed to completion. What should I investigate?
A3: A stalled reaction can be due to catalyst deactivation, insufficient reagent, or unfavorable reaction conditions.
-
Catalyst Issues (if applicable):
-
Causality: In routes involving hydrogenation, the catalyst (e.g., Raney Nickel, Palladium) can become poisoned by impurities or lose activity over time.[4]
-
Solution:
-
Use fresh, high-quality catalyst.
-
Ensure the solvent and substrate are free from potential catalyst poisons (e.g., sulfur compounds).
-
Increase the catalyst loading, but be mindful of potential side reactions.
-
-
-
Reagent Stoichiometry:
-
Causality: In multi-step syntheses or multi-component reactions, an incorrect ratio of reactants can halt the reaction. For example, in a three-component synthesis of 3-hydroxy-3-pyrroline-2-one derivatives, the ratio of aldehyde, amine, and sodium diethyl oxalacetate was found to be critical.[5]
-
Solution: Carefully control the stoichiometry of your reagents. A slight excess of one reagent may be beneficial in some cases to drive the reaction to completion.
-
-
Solvent Effects:
-
Causality: The choice of solvent can significantly impact reaction rates and equilibria.
-
Solution: Experiment with different solvents. For instance, in the synthesis of 2-pyrrolidones, THF was found to be an effective solvent.[3] For the cyclization of 4-amino-2-hydroxybutyric acid ethyl ester, a mixture of ethanol and methylene chloride saturated with ammonia has been used successfully.[6]
-
Q4: How can I effectively purify the final this compound product?
A4: Purification is critical to obtain a high-purity product.
-
Crystallization: This is a common and effective method for purifying solid this compound.
-
Procedure: After the reaction workup, the crude product can be dissolved in a suitable hot solvent and allowed to cool slowly to induce crystallization. The choice of solvent is crucial and may require some experimentation.
-
Example: An improved preparation method reports isolation of the product by extraction with methylene chloride and subsequent crystallization.[6]
-
-
Chromatography: If crystallization is not effective or for removing closely related impurities, column chromatography is a good option.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of polar and non-polar solvents, such as acetonitrile and tetrahydrofuran with water, can be employed.[6]
-
-
Distillation: For some derivatives or related compounds, distillation under reduced pressure can be an effective purification method.[1]
III. Optimized Experimental Protocol: Synthesis from 4-Amino-(S)-2-hydroxybutyric Acid
This protocol is based on a common and effective method for the synthesis of (S)-3-hydroxy-2-pyrrolidinone.
Step 1: Esterification
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve (S)-4-Amino-2-hydroxybutyric acid (1.0 eq) in methanol.
-
Cool the stirring solution in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC to confirm the formation of the methyl ester.
-
Cool the reaction mixture to room temperature.
Step 2: Cyclization
-
To the cooled reaction mixture from Step 1, add water and potassium carbonate (e.g., 1.5 eq).
-
Monitor the disappearance of the ester and the formation of the lactam by TLC.
Step 3: Workup and Purification
-
Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).
-
Concentrate the mixture under reduced pressure to remove methanol and some of the water.
-
Extract the aqueous residue multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure (S)-3-hydroxy-2-pyrrolidinone.
IV. Data Summary and Visualization
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Effect on Yield | Reference |
| Cyclization Catalyst | Heat (neat or in diglyme) | Ammonia in Ethanol/CH2Cl2 | Condition B showed successful cyclization (56% yield) while Condition A failed. | [6] |
| Water Removal | Not employed | Molecular Sieves | Increased product conversion from 74% to 83% in a related pyrrolidone synthesis. | [3] |
| Reactant Ratio (in a 3-component synthesis) | 1:1:1 (aldehyde:amine:diester) | 1:1:2 (aldehyde:amine:diester) | Yield dramatically increased to 86% with excess diester. | [5] |
Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
V. References
-
Huang, P-Q., Zheng, X., & Wei, H. (2003). A new synthesis of enantiopure (S)-3-hydroxy-γ-butyrolactone and (S)-3-hydroxy-2-pyrrolidinone from (S)-malic acid. Heterocycles, 60(8), 1833-1841. (URL not directly available from search results)
-
Verma, R., et al. (2023). Comprehensive Review of Dihydro-2H-pyrrol-2-one Derivatives. ResearchGate. [Link]
-
Kim, H., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. US Patent 7,652,152.
-
Kamal, A., et al. (2004). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 15(21), 3567-3574. [Link]
-
Le, T. H. D., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(39), 25603-25612. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. organic-chemistry.org. [Link]
-
Kim, D-C., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WIPO Patent WO/2007/024113.
-
García, N., et al. (2020). Synthesis of 2-pyrrolidones and optimization of the reaction conditions. ResearchGate. [Link]
-
Goel, O. P., Krolls, U., & Lewis, E. P. (1985). An improved preparation of (±) this compound. Organic Preparations and Procedures International, 17(2), 91-97. [Link]
Sources
- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. 34368-52-0 | (S)-3-Hydroxypyrrolidin-2-one | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Catalyst Poisoning in Pyrrolidinone Production
Welcome to the Technical Support Center for catalytic pyrrolidinone production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning, a common challenge that can significantly impact reaction efficiency, selectivity, and overall process viability. Catalyst deactivation is an inevitable process, but understanding its mechanisms allows for effective mitigation and management.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, prevent, and resolve issues related to catalyst poisoning in your pyrrolidinone synthesis.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation
This section addresses specific experimental issues you might encounter, providing a logical workflow from symptom to solution.
Issue 1: Sudden and Rapid Decline in Conversion Efficiency
You observe a sharp drop in the conversion of γ-butyrolactone (GBL) or other precursors to pyrrolidinone, often within a single run or over a few cycles.
Possible Cause: Acute Catalyst Poisoning. This is often due to the introduction of a potent poison into the feedstock.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sudden drop in catalyst activity.
In-Depth Explanation:
-
Feedstock Analysis: Impurities in raw materials are a primary source of catalyst poisons.[4] Sulfur compounds in GBL derived from certain petrochemical routes, or trace metals from upstream processes, can rapidly deactivate common hydrogenation catalysts like nickel, palladium, and copper.[4][5]
-
Catalyst Characterization: Analyzing the catalyst surface provides direct evidence of poisoning.[6][7][8]
-
X-ray Photoelectron Spectroscopy (XPS): Can identify the elemental composition of the catalyst surface and the chemical state of the elements, confirming the presence of poisons like sulfur or chlorine.[6]
-
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS): Provides morphological information and elemental mapping of the catalyst particles, revealing the distribution of poisons.[5]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): After digestion of the catalyst, this technique can quantify trace amounts of metallic poisons like lead, mercury, or arsenic.[6]
-
Issue 2: Gradual Decline in Selectivity with Increased Byproduct Formation
Over several runs, you notice a decrease in the yield of the desired pyrrolidinone and a corresponding increase in byproducts.
Possible Cause: Non-selective Poisoning or Thermal Degradation. Some poisons may not completely deactivate the catalyst but can alter its surface properties, leading to different reaction pathways. Alternatively, prolonged operation at high temperatures can cause sintering.[1][9]
Troubleshooting Steps:
-
Review Operating Conditions: Have there been any recent changes in reaction temperature, pressure, or flow rates? Exceeding the recommended operating temperature can lead to thermal degradation (sintering), where the catalyst's active surface area is reduced.[1]
-
Analyze Byproducts: Identify the structure of the major byproducts using techniques like GC-MS or NMR. This can provide clues about the altered reaction mechanism.
-
Temperature Programmed Desorption (TPD): This technique can be used to study the adsorption/desorption characteristics of reactants and products on the catalyst surface, revealing changes due to poisoning or sintering.[8]
-
Consider Feedstock Impurities: Some impurities, while not potent poisons, can slowly accumulate on the catalyst surface and alter its selectivity. For instance, in bio-derived feedstocks, organic acids or residual fermentation byproducts can be problematic.[10]
Mitigation Strategies:
-
Optimize Operating Conditions: Ensure the reaction is carried out within the catalyst's specified temperature range to prevent sintering.[1]
-
Implement a Regeneration Protocol: For deactivation caused by coke or strongly adsorbed species, a controlled oxidation or steam treatment may restore selectivity.[5][11]
-
Catalyst Modification: The addition of promoters can sometimes enhance the catalyst's resistance to certain types of poisoning and improve selectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in pyrrolidinone production?
The most common poisons depend on the specific synthesis route and feedstock quality.
| Poison Type | Common Sources | Affected Catalysts | Mechanism of Action |
| Sulfur Compounds | Hydrogen sulfide (H₂S), mercaptans, thiophenes in feedstocks.[4][5] | Nickel, Palladium, Copper, Ruthenium.[5][12] | Strong chemisorption on active metal sites, forming stable metal sulfides and blocking reactant adsorption.[13] |
| Carbon Monoxide (CO) | Impurity in hydrogen gas streams. | Palladium, Platinum, Copper.[14][15] | Competitive adsorption on active sites, blocking sites required for hydrogen activation.[14] |
| Nitrogen Compounds | Ammonia (in excess), certain amines, nitriles. | Can affect acidic support materials. | Strong adsorption on acid sites of the support (e.g., alumina), altering the catalyst's overall properties. |
| Heavy Metals | Lead, mercury, arsenic from raw materials or equipment corrosion.[4][6] | Most hydrogenation catalysts. | Formation of stable alloys with the active metal, leading to irreversible deactivation.[4] |
| Halogens | Chlorides, fluorides from precursors or contaminants. | Nickel, Copper. | Can cause volatilization of the active metal through the formation of metal halides.[9] |
Q2: How can I design a more poison-resistant catalytic process?
A multi-faceted approach is most effective:
-
Feedstock Purification: This is the first and most critical line of defense.
-
Guard Beds: Install a bed of adsorbent material upstream of the main reactor to trap specific poisons. For example, a zinc oxide bed can effectively remove sulfur compounds.
-
Distillation: For liquid feedstocks like GBL, fractional distillation can remove many non-volatile impurities.
-
-
Catalyst Selection:
-
Bimetallic Catalysts: Alloying a primary catalyst with a second metal can sometimes improve poison resistance. For example, Pd-Cu catalysts have shown good selectivity in related hydrogenations.[16]
-
Support Modification: The choice of catalyst support can influence poison resistance. For instance, supports that have a strong interaction with the metal particles can help anchor them and prevent sintering.
-
-
Process Optimization:
-
Lower Operating Temperatures: Where kinetically feasible, operating at lower temperatures can reduce the rate of many deactivation processes, including sintering and some forms of poisoning.[17]
-
Q3: What are the standard procedures for catalyst regeneration?
Regeneration aims to remove the poison from the catalyst surface and restore its activity. The appropriate method depends on the nature of the poison and the catalyst.[3]
Protocol 1: Oxidative Regeneration for Coke and Organic Residues
This method is effective for removing carbonaceous deposits (coking) that can block active sites.
Materials:
-
Poisoned Catalyst
-
Inert Gas (Nitrogen)
-
Dilute Oxygen in Nitrogen (e.g., 1-2% O₂)
-
Tubular Reactor/Furnace
Procedure:
-
Purge the reactor containing the poisoned catalyst with an inert gas like nitrogen at a low temperature to remove any residual reactants.
-
Slowly increase the temperature to the target oxidation temperature (typically 300-500°C, consult catalyst manufacturer's specifications).
-
Carefully introduce a stream of dilute oxygen in nitrogen into the reactor. The low oxygen concentration is crucial to control the exotherm from the combustion of the deposits.
-
Hold at the oxidation temperature until the combustion is complete, which can be monitored by analyzing the off-gas for CO₂.
-
Once complete, switch back to an inert gas stream and cool the reactor.
-
The catalyst will likely be in an oxidized state (e.g., NiO) and will require a reduction step (e.g., with hydrogen) before being used again.
Protocol 2: Steam/Hydrogen Treatment for Sulfur Poisoning
This is a common method for regenerating sulfur-poisoned nickel catalysts.[5]
Materials:
-
Sulfur-Poisoned Nickel Catalyst
-
Nitrogen
-
Steam
-
Hydrogen
Procedure:
-
Purge the reactor with nitrogen.
-
Introduce steam at a high temperature (e.g., 700-850°C).[5] This helps to convert the nickel sulfide (NiS) to nickel oxide (NiO) and release H₂S.
-
After the steam treatment, cool the reactor under a nitrogen flow.
-
Perform a standard reduction of the NiO back to active Ni using a hydrogen stream at the recommended reduction temperature.
Caption: A simplified diagram of the sulfur poisoning and regeneration cycle for a nickel catalyst.
Q4: When should I consider replacing the catalyst instead of regenerating it?
Replacement is necessary when:
-
Regeneration is Ineffective: Some poisons, particularly heavy metals, cause irreversible deactivation that cannot be reversed by standard regeneration techniques.[4]
-
Mechanical Degradation: The catalyst has physically broken down (attrition) or crushed, leading to high pressure drops across the reactor.[1][18]
-
Severe Sintering: The catalyst has been exposed to excessively high temperatures, causing an irreversible loss of surface area.[1]
-
Economic Considerations: The cost of the regeneration process (including downtime) outweighs the cost of a fresh catalyst charge.[19]
Section 3: Proactive Catalyst Management
Effective catalyst management is proactive, not just reactive.
-
Routine Monitoring: Keep detailed logs of reaction performance (conversion, selectivity, temperature profiles, pressure drop). A gradual change in these parameters is often the first sign of deactivation.[18]
-
Regular Feedstock Analysis: Do not assume feedstock quality is constant. Implement a regular testing schedule for known potential poisons.
-
Scheduled Maintenance: Plan for periodic shutdowns for catalyst regeneration or replacement based on historical performance data, rather than waiting for a catastrophic failure.
By understanding the fundamental mechanisms of catalyst poisoning and implementing a robust troubleshooting and management plan, you can significantly enhance the efficiency, reliability, and cost-effectiveness of your pyrrolidinone production processes.
References
- Li, L., Howard, C., King, D. L., Gerber, M., Dagle, R., & Stevens, D. (n.d.). Regeneration of Sulfur Deactivated Ni-Based Biomass Syngas Cleaning Catalysts. Industrial & Engineering Chemistry Research - ACS Publications.
- Ahmed, M. A. A. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow.
- MDPI. (n.d.). Experimental Study on Sulfur Deactivation and Regeneration of Ni-Based Catalyst in Dry Reforming of Biogas.
- Google Patents. (n.d.). US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst.
- StudySmarter. (2024, August 27). Catalyst Deactivation: Mechanism & Causes.
- IntechOpen. (2025, August 6). Deactivation and Regeneration of Nickel-Based Catalysts for Steam-Methane Reforming.
- MDPI. (n.d.). Deactivation and Regeneration Method for Ni Catalysts by H₂S Poisoning in CO₂ Methanation Reaction.
- ResearchGate. (2025, August 7). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate.
- Intertek. (n.d.). Catalyst Poisoning Testing.
- Slideshare. (n.d.). Troubleshooting of Catalytic Reactors.
- DiVA portal. (n.d.). Study of Catalyst Deactivation in Three Different Industrial Processes.
- ResearchGate. (2025, August 10). Gold and gold–platinum as active and selective catalyst for biomass conversion: Synthesis of γ-butyrolactone and one-pot synthesis of pyrrolidone.
- PubMed. (2025, May 5). CO-resistant hydrogenation over noble metal/α-MoC catalyst.
- Scribd. (n.d.). Troubleshoot FCC Catalyst Losses.
- ResearchGate. (2025, November 5). Phase Engineering of Mg–Pt Intermetallic Hydrogenation Catalysts for CO Poisoning Resistance.
- MDPI. (n.d.). Special Issue : Characterization Analysis of Heterogeneous Catalysts.
- Refining Community. (n.d.). Troubleshooting Catalyst Losses in the FCC Unit.
- Refining Community. (2019, May 28). Catalyst Losses and Troubleshooting.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Dürr Group. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Scribd. (n.d.). FCC Troubleshooting Guide - Catalyst Losses.
- SACHEM. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Royal Society of Chemistry. (n.d.). Ammonia formation by reduction of nitrogen monoxide with carbon monoxide using copper-deposited ceria in the presence of water.
- ResearchGate. (n.d.). Sustainable processes for the catalytic synthesis of safer chemical substitutes of N-methyl-2-pyrrolidone.
- RSC Publishing. (2024, January 17). Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene.
- University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- Google Patents. (n.d.). US6008375A - Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones.
- Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques.
- ResearchGate. (2025, December 21). Review on copper catalysts for simultaneous ammonia selective catalytic reduction and carbon monoxide oxidation in industrial flue gas.
- ResearchGate. (n.d.). Mechanisms of catalyst deactivation.
- MDPI. (n.d.). Catalysis for CO2 Hydrogenation—What We Have Learned/Should Learn from the Hydrogenation of Syngas to Methanol.
- ResearchGate. (2014, December 16). Characterization of Heterogeneous Catalysts.
- Area. (n.d.). Catalyst Characterization Techniques.
- ResearchGate. (2025, August 6). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid.
- Google Patents. (n.d.). US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP).
- SciSpace. (n.d.). Mechanisms of catalyst deactivation.
- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
- National Institutes of Health. (2013, August 9). Copper's Contribution to Amination Catalysis.
- ResearchGate. (n.d.). Copper Manganese Oxide Catalysts Modified by Gold Deposition: The Influence on Activity for Ambient Temperature Carbon Monoxide Oxidation.
- Wikipedia. (n.d.). Acetylene.
- Wikipedia. (n.d.). γ-Butyrolactone.
- Royal Society of Chemistry. (n.d.). Selective hydrogenation of succinic acid to gamma-butyrolactone with PVP-capped CuPd catalysts.
- ResearchGate. (n.d.). Catalyst: Possible Consequences of the N-Methyl Pyrrolidone REACH Restriction.
- ACS Publications. (n.d.). The Reduction of Copper Oxide by Carbon Monoxide and the Catalytic Oxidation of Carbon Monoxide in the Presence of Copper and Copper Oxide.
- ResearchGate. (n.d.). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines.
Sources
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst Poisoning Testing [intertek.com]
- 7. Catalysts | Special Issue : Characterization Analysis of Heterogeneous Catalysts [mdpi.com]
- 8. Catalyst Characterization Techniques [hidenanalytical.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst - Google Patents [patents.google.com]
- 14. CO-resistant hydrogenation over noble metal/α-MoC catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ammonia formation by reduction of nitrogen monoxide with carbon monoxide using copper-deposited ceria in the presence of water - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Selective hydrogenation of succinic acid to gamma-butyrolactone with PVP-capped CuPd catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction [mdpi.com]
- 18. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 19. diva-portal.org [diva-portal.org]
Technical Support Center: Purification Strategies for 3-Hydroxy-2-pyrrolidinone Isomers
Welcome to the technical support center for the purification of 3-Hydroxy-2-pyrrolidinone isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of these valuable chiral building blocks. 3-Hydroxy-2-pyrrolidinones are significant structural motifs in many biologically active compounds, and their stereochemistry often plays a crucial role in their pharmacological activity.[1] Therefore, robust and efficient purification strategies are paramount.
This guide is structured to provide practical, actionable advice in a question-and-answer format, addressing specific issues you may encounter in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound isomers?
The primary methods for the purification of this compound isomers are:
-
Chiral Chromatography (HPLC and SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most widely used and effective methods for separating enantiomers and diastereomers of this compound.[2]
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[3]
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[1][4][5][6][7]
Q2: How do I select the right chiral stationary phase (CSP) for my HPLC or SFC separation?
The selection of the optimal CSP is a critical first step. For pyrrolidinone derivatives, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and success.[2] Chlorinated polysaccharide-based CSPs have also shown good resolution for similar compounds.[2][8] A systematic screening of a small, diverse set of CSPs is often the most efficient approach to identify the best column for your specific isomers.
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| CSP Type | Common Trade Names | Recommended For |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Broad range of chiral compounds |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | Broad range of chiral compounds |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC | Compounds with aromatic groups |
| Immobilized Polysaccharide Phases | Chiralpak IA, IB, etc. | Robust methods, wider solvent compatibility |
Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) over HPLC for this separation?
SFC offers several key advantages over traditional HPLC for chiral separations of this compound isomers, including:
-
Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times.[2][]
-
Reduced Solvent Consumption: SFC primarily uses compressed CO2, significantly reducing the consumption of organic solvents, making it a "greener" and more cost-effective technique.[2][]
-
Higher Efficiency: SFC can often provide higher chromatographic efficiency, leading to better resolution.[2]
Troubleshooting Guide
Chromatography Issues
Q4: I am seeing poor or no resolution between my this compound enantiomers on a chiral column. What should I do?
Poor resolution is a common issue that can often be resolved through systematic optimization.
Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor chiral resolution.
Detailed Steps:
-
Verify CSP Selection: As mentioned in the FAQ, polysaccharide-based CSPs are a good starting point. If you are not using one, consider switching. If you are, proceed to mobile phase optimization.
-
Optimize the Mobile Phase:
-
Normal Phase (HPLC & SFC): The ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane for HPLC, CO2 for SFC) is critical. Systematically vary the modifier percentage in small increments (e.g., 2-5%).
-
Additives: Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine for basic compounds) can significantly impact peak shape and selectivity.[10] Be aware of "additive memory effects," where residual additives can affect subsequent analyses.[11]
-
-
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[10]
-
Check Column Health: A loss of performance can indicate a compromised column.[13]
-
Contamination: If the column is old or has been used with a variety of samples, strongly adsorbed impurities can affect performance. Flushing the column according to the manufacturer's instructions may help.
-
Void Formation: A sudden shock or pressure surge can cause a void at the column inlet, leading to broad and distorted peaks.
-
Q5: My peaks are tailing. How can I improve the peak shape?
Peak tailing can obscure small impurities and lead to inaccurate quantification.
Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Rule out Column Overload: Injecting too much sample is a common cause of peak tailing. Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves, you were overloading the column.
-
Optimize Mobile Phase Additives: Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based CSPs.
-
For the slightly acidic this compound, adding a small amount of a stronger acid like trifluoroacetic acid (TFA) or formic acid (0.1%) can help to suppress these interactions and improve peak shape.
-
-
Check for System Issues:
-
Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.
-
Column Frit Blockage: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column.[13] Reversing the column and flushing it may help, but replacement of the frit may be necessary. Using a guard column is highly recommended.[13]
-
Crystallization Issues
Q6: My diastereomeric salt crystallization is not yielding a product with high enantiomeric excess (e.e.). How can I improve this?
The success of a diastereomeric salt crystallization depends on a significant difference in solubility between the two diastereomeric salts.
Key Optimization Parameters:
-
Choice of Resolving Agent: The interaction between the this compound and the resolving agent is crucial. For the acidic this compound, chiral bases are suitable resolving agents. Screening different resolving agents is often necessary.
-
Solvent Selection: The solubility of the diastereomeric salts is highly dependent on the solvent. A good solvent will have a large difference in solubility between the two diastereomers and a moderate solubility for the desired diastereomer.
-
Cooling Rate: Slow cooling allows for the formation of more ordered crystals and can improve the enantiomeric purity of the product. Crash cooling often traps impurities and the other diastereomer.
-
Seeding: Adding a small crystal of the desired pure diastereomeric salt to the supersaturated solution can promote the crystallization of that specific diastereomer.
Experimental Protocol: Diastereomeric Salt Crystallization of this compound
-
Salt Formation: In a suitable flask, dissolve the racemic this compound in a minimal amount of a heated solvent (e.g., ethanol, isopropanol).
-
Add Resolving Agent: Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic Acid or a chiral amine).[3]
-
Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[3]
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.[3]
-
Analysis: Dry the crystals and determine the diastereomeric excess (and thus the enantiomeric excess of the this compound) by a suitable analytical method, such as chiral HPLC.
-
Liberation of the Free Amine: The enantiomerically enriched this compound can be recovered by treating the salt with a base to neutralize the resolving agent, followed by extraction.[3]
Enzymatic Resolution Issues
Q7: My enzymatic kinetic resolution is slow or not selective. What factors should I investigate?
Enzymatic resolutions are sensitive to several experimental parameters.
Key Optimization Parameters:
-
Enzyme Selection: Lipases are commonly used for the resolution of hydroxyl compounds.[1][5][6] Screening different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) is recommended.[1][5][6]
-
Acyl Donor: For the acylation of the hydroxyl group, a suitable acyl donor is required. Vinyl acetate is a common and effective choice.
-
Solvent: The choice of solvent can dramatically impact enzyme activity and selectivity. Non-polar organic solvents are often used.
-
Temperature: Enzyme activity is temperature-dependent. Operating at the optimal temperature for the chosen enzyme is important.
-
Reaction Time: Kinetic resolutions should ideally be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the product.
References
- BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Chiral Phenylpyrrolidinone Derivatives.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Martín-Matute, B., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261–1265.
- SIELC Technologies. (n.d.). Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column.
- BenchChem. (n.d.). Troubleshooting poor resolution in chiral chromatography of alkanes.
- Kamal, A., Ramana, K. V., Ramana, A. V., & Rao, A. B. (2002). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 13(12), 1265-1273.
- Dascălu, A. E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 258-264.
- Martín-Matute, B., & Bäckvall, J. E. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry, 67(4), 1261-1265.
- Wynn, T. (2020, May 20). Trouble with chiral separations. Chromatography Today.
- Gładkowski, W., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 21(11), 1569.
- Gładkowski, W., et al. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. PubMed.
- Martín-Matute, B., & Bäckvall, J. E. (2002). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry.
- Chiral Technologies Europe. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it.
- Dascălu, A. E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Semantic Scholar.
- Park, M. K., et al. (2007). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S. Patent No. 7,652,152 B2.
- Kim, T. H., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WIPO Patent Application WO/2007/024113 A1.
- Nguyen, T. T., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(35), 22965-22975.
- De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301.
- Scriba, G. K. (2008). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
- Ghislieri, D., et al. (2015). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 5(8), 4539-4543.
- Massar, N. P., & Pierce, J. G. (2018). 3-Hydroxy-5-pentyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one. Organic Syntheses, 95, 24-37.
- Wang, X. J., & Ching, C. B. (2006). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. Crystal Growth & Design, 6(11), 2534-2539.
- BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Musolino, V., et al. (2015). Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3-Hydroxy-2-Pyrone-6-Carboxylic Acid. ACS Omega, 5(1), 269-275.
- BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 2-Pyrrolidinone.
- Baciu, T., & Gherghel, A. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 619.
- Shcherbakov, D. N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Tölgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1739, 466599.
- Senak, L., et al. (2008). The reverse phase HPLC chromatographic profile of vinyl pyrrolidone in polyvinyl pyrrolidone. ResearchGate.
- Ebbers, E. J., et al. (1997). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Topics in Stereochemistry, 22, 1-70.
- Senturk, M., et al. (2011). Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. Bioorganic & Medicinal Chemistry, 19(11), 3438-3442.
- Minaskanian, G., & Smith, G. S. (1991). 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. U.S. Patent No. 5,032,402.
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Troubleshooting low yields in the preparation of (S)-3-hydroxy-2-pyrrolidinone
Technical Support Center: (S)-3-hydroxy-2-pyrrolidinone Synthesis
Welcome to the technical support guide for the preparation of (S)-3-hydroxy-2-pyrrolidinone. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in this synthesis. Our goal is to provide in-depth, field-proven insights and practical solutions to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of (S)-3-hydroxy-2-pyrrolidinone.
Section 1: Issues with Reaction Initiation and Conversion
Question 1: My reaction shows very low or no conversion of the starting material. What are the primary factors to investigate?
Low or no product formation is often traced back to the quality of starting materials or fundamental flaws in the reaction setup.
Core Areas to Investigate:
-
Starting Material Integrity: The most common route involves the cyclization of an L-glutamic acid derivative or, more directly, a compound like (S)-4-amino-2-hydroxybutyric acid or its ester.[1]
-
Purity: Ensure the starting material is of high chemical and optical purity. Impurities can act as catalyst poisons or promote side reactions.[2]
-
Moisture: Many reagents, especially reducing agents like sodium borohydride if used in an alternative route, are highly sensitive to moisture.[3] Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Reaction Conditions:
-
Temperature: The cyclization of linear precursors like 4-amino-2-hydroxybutyric acid esters is often temperature-sensitive. For instance, heating L-glutamic acid directly is a known method to produce pyroglutamic acid, a related precursor, indicating the importance of thermal control.[4][5] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation.
-
Catalyst/Base Activity: If the cyclization is base-catalyzed (e.g., using potassium carbonate), ensure the base is fresh and active.[1] The molar ratio of the base is also critical; too little will result in incomplete reaction, while too much may lead to side products.[6]
-
Troubleshooting Workflow: Low Conversion The following diagram outlines a logical workflow for diagnosing low conversion issues.
Caption: Troubleshooting workflow for low reaction conversion.
Section 2: Chronic Low Yields and Side Product Formation
Question 2: I am consistently getting yields below 50%. What are the likely causes and how can I mitigate them?
Consistently low yields, despite achieving some conversion, point towards competing side reactions, product degradation, or inefficient reaction pathways.
| Potential Cause | Explanation | Recommended Action |
| Incomplete Cyclization | The intramolecular ring-closing reaction may be slow or reach an unfavorable equilibrium. In some methods, this step requires heat, and the reaction rate can be low without a catalyst.[6] | Increase reaction time or temperature moderately. If using a base catalyst, consider screening other bases (e.g., NaOMe in MeOH) or slightly increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).[6] |
| Side Product Formation | Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers, especially at high concentrations. If a reduction step is involved, over-reduction or reduction of the lactam carbonyl can occur.[7] | Run the reaction at a higher dilution to favor intramolecular cyclization. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, preventing further side reactions. |
| Product Degradation | The product, containing both a hydroxyl group and a lactam, may be sensitive to harsh pH or high temperatures during the reaction or work-up, leading to hydrolysis or other decomposition pathways. | Maintain a mild pH during work-up. Avoid excessively high temperatures for prolonged periods. If possible, perform the reaction at the lowest effective temperature. |
| Racemization | While not directly a cause of low chemical yield, harsh conditions (especially strong bases) can cause epimerization at the chiral center, leading to a mixture of diastereomers if other chiral centers are present or a racemic mixture, complicating purification and lowering the yield of the desired (S)-enantiomer. | Use milder bases or catalytic amounts where possible. Keep reaction temperatures as low as possible. |
Section 3: Product Isolation and Purification Challenges
Question 3: I am having difficulty isolating the product during work-up and purification. How can I improve my recovery?
(S)-3-hydroxy-2-pyrrolidinone is a polar, hydrophilic molecule, which can make its extraction and purification from aqueous media challenging.
-
Problem: Poor Extraction Efficiency
-
Cause: The product has high water solubility and low solubility in common non-polar organic solvents like hexanes or diethyl ether.
-
Solution 1 (Solvent Choice): Use more polar solvents for extraction, such as ethyl acetate, dichloromethane (DCM), or a mixture of chloroform and isopropanol. Perform multiple extractions (5-10 times) with smaller volumes of solvent.
-
Solution 2 (Salting Out): Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.
-
Solution 3 (Continuous Extraction): For larger scales, a continuous liquid-liquid extractor can be highly effective for exhaustive extraction.
-
-
Problem: Difficulty with Crystallization
-
Cause: The product may be slow to crystallize or may form an oil, especially if impurities are present.
-
Solution: A common and effective method is recrystallization from ethanol.[6] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. If it oils out, try adding a co-solvent like ethyl acetate or seeding with a previously obtained pure crystal.
-
-
Problem: Issues with Column Chromatography
-
Cause: The high polarity of the product can lead to poor separation on silica gel, often requiring highly polar mobile phases.
-
Solution: Use a polar mobile phase, such as DCM/Methanol or Ethyl Acetate/Methanol. A gradient elution may be necessary. Pre-treating the crude material to remove inorganic salts is crucial; this can be done by filtering a methanolic solution of the crude product.[1]
-
Section 4: Ensuring Optical Purity
Question 4: My product shows low enantiomeric excess (ee). How do I troubleshoot this?
Low enantiomeric excess is a critical failure in chiral synthesis. The first step is always to validate your analytical method.[8]
-
Validate Your Analytical Method:
-
Action: Prepare a true racemic sample of 3-hydroxy-2-pyrrolidinone.
-
Test: Analyze the racemic sample using your chiral chromatography method (HPLC or GC).
-
Expected Result: You must see two baseline-separated peaks of equal area (a 50:50 ratio).[8] If you do not, your analytical method must be optimized before you can trust any ee values from your synthesis.
-
-
Investigate the Source of Racemization:
-
Starting Material: Confirm the enantiomeric purity of your starting material (e.g., (S)-4-amino-2-hydroxybutyric acid).
-
Reaction Conditions: As mentioned earlier, harsh basic or acidic conditions and elevated temperatures can lead to racemization at the stereocenter. Consider using milder conditions.
-
Purification: Ensure that your purification method does not selectively remove one enantiomer or cause racemization.
-
Standard Operating Protocol: Synthesis from (S)-4-Amino-2-hydroxybutyric Acid
This protocol is adapted from established literature procedures and serves as a reliable baseline for achieving good yields.[1]
Step 1: Esterification & Cyclization
-
Dissolve (S)-4-amino-2-hydroxybutyric acid (1.0 eq) in methanol (approx. 0.5-1.0 M concentration).
-
Carefully add concentrated sulfuric acid (approx. 1.0 eq) dropwise while stirring at 0 °C.
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature. Add water (equivalent to the initial weight of the starting acid) and potassium carbonate (approx. 2.0-3.0 eq) in portions.
-
Stir the resulting suspension at room temperature for 12-18 hours to facilitate lactam cyclization.
Step 2: Work-up and Purification
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Add methanol to the residue, which will cause more inorganic salts to precipitate. Filter the mixture again.
-
Concentrate the final filtrate under reduced pressure to yield crude (S)-3-hydroxy-2-pyrrolidinone.
-
Purify the crude product by recrystallization from hot ethanol or by flash column chromatography (Silica gel, DCM:MeOH gradient 98:2 to 90:10).
Expected Yield: 80-90%.[1]
References
- BenchChem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- BenchChem. (n.d.). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis.
- Valliere-Douglass, J. F., et al. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. Journal of Pharmaceutical Sciences, 108(10), 3194-3200. [Link]
- Valliere-Douglass, J. F., et al. (2019). Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation.
- Google Patents. (n.d.).
- Liao, H., et al. (2018). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 90(11), 6907–6914. [Link]
- Yu, X. C., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Pharmaceutical Research, 23(7), 1-6.
- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- Liu, H., et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry, 286(45), 39470–39476. [Link]
- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Abakumova, A. Y., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]
- Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
- Thieme. (n.d.). 6.7 Pyroglutamic Acid Peptides. Houben-Weyl Methods of Organic Chemistry.
- Wikipedia. (n.d.). Pyroglutamic acid. [Link]
- ResearchGate. (n.d.). Synthesis of (S)-vasicol and (S)-3-hydroxy-2-pyrrolidinone. [Link]
- ResearchGate. (n.d.). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200. [Link]
- Kamal, A., et al. (2001). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 12(1), 129-135. [Link]
- Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
- ResearchGate. (n.d.). Convenient N-Protection of L-Pyroglutamic Acid Esters. [Link]
- Sovaľová, N., et al. (2019). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 24(18), 3362. [Link]
- ResearchGate. (n.d.).
- Mohammadi, F., et al. (2021). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 11, 21873-21882. [Link]
- Marti, M., et al. (2023).
- ResearchGate. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
- Jamieson, C., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 3-Hydroxy-2-pyrrolidinone under different conditions
Welcome to the technical support center for 3-Hydroxy-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound under various experimental conditions. Adhering to the principles of scientific integrity, this document synthesizes technical data with practical, field-proven insights to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs) on the Stability of this compound
This section addresses common questions regarding the stability of this compound, providing concise answers and directing you to more detailed information within this guide.
Q1: What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by pH, temperature, and the presence of oxidizing agents. The lactam ring in its structure is susceptible to hydrolysis, particularly under strong acidic or basic conditions. Elevated temperatures can accelerate degradation, and oxidative conditions can also lead to the formation of impurities.
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
When stored under the recommended conditions of 2-8°C in a tightly sealed container, protected from moisture and light, this compound is expected to remain stable for an extended period.[1] However, for critical applications, it is always recommended to re-test the material if it has been stored for a prolonged time.
Q3: What are the likely degradation products of this compound?
Under hydrolytic conditions, the primary degradation product is expected to be the ring-opened compound, 4-amino-3-hydroxybutanoic acid. Thermal stress may lead to the formation of various smaller molecules, while oxidative stress can result in the formation of oxidized derivatives. For a detailed discussion on potential degradation pathways, please refer to the "Troubleshooting Guide" section.
Q4: How can I monitor the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the purity of this compound and quantify any degradation products. This guide provides a starting point for developing such a method in the "Experimental Protocols" section.
Troubleshooting Guide: Addressing Stability Issues
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments, with a focus on the causality behind the observed problems and their solutions.
Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis After Storage in Solution.
Q: I've prepared a stock solution of this compound in an aqueous buffer and after a few days, I see a decrease in the main peak area and the appearance of new peaks in my HPLC chromatogram. What could be the cause?
A: This is a classic sign of degradation in solution. The primary suspect is hydrolysis of the lactam ring, especially if your buffer is not within the optimal pH range.
-
Causality: The five-membered lactam ring in this compound is susceptible to nucleophilic attack by water, a reaction that is catalyzed by both acid and base. Under acidic conditions (pH < 4), the equilibrium may favor the formation of the ring-opened species, 4-amino-3-hydroxybutanoic acid. Conversely, under basic conditions (pH > 8), the rate of hydrolysis is significantly increased.[2]
-
Troubleshooting Steps:
-
Verify pH of the Solution: Immediately measure the pH of your stock solution.
-
Prepare Fresh Solutions: For critical experiments, it is always best practice to use freshly prepared solutions.
-
Optimize Buffer Conditions: If you need to store the solution, ensure the pH is maintained in a neutral range (pH 6-7.5) using a suitable buffer system.
-
Refrigerate Solutions: Storing aqueous solutions at 2-8°C can significantly slow down the rate of hydrolysis.
-
Issue 2: Discoloration or Physical Change of Solid this compound.
Q: My solid sample of this compound, which was initially a white to off-white solid, has developed a yellowish or brownish tint. What could be the reason?
A: Discoloration of solid this compound is often an indicator of degradation, which can be caused by exposure to heat, light, or moisture.
-
Causality:
-
Thermal Stress: Although this compound is a solid with a melting point of 102-107°C, prolonged exposure to elevated temperatures, even below its melting point, can initiate thermal decomposition.[1] The exact decomposition products can be complex, but even slight degradation can lead to visible changes.
-
Photostability: Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation reactions. While specific data on this compound is limited, related cyclic compounds are known to be light-sensitive.
-
Moisture: The compound is noted to be moisture-sensitive.[3][4] Absorption of water can lead to solid-state hydrolysis, especially in the presence of acidic or basic impurities.
-
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the material has been stored at the recommended 2-8°C, protected from light and in a tightly sealed container to prevent moisture ingress.
-
Perform Purity Analysis: Use a validated analytical method, such as HPLC, to assess the purity of the discolored material and identify any degradation products.
-
Proper Handling: When handling the solid, work in a controlled environment with low humidity and avoid prolonged exposure to ambient light.
-
Issue 3: Inconsistent Results in Experiments Involving Heating.
Q: I am running a reaction with this compound at an elevated temperature, and I'm getting inconsistent yields and multiple byproducts. Could the starting material be degrading?
A: Yes, it is highly probable that this compound is degrading under your reaction conditions. Lactams, in general, are known to be thermally labile.[5][6][7]
-
Causality: At elevated temperatures, the lactam ring can undergo various decomposition reactions. The specific degradation pathway will depend on the temperature, solvent, and other reactants present. It is crucial to understand that even if the reaction temperature is below the compound's melting point, significant degradation can occur over time.
-
Troubleshooting Steps:
-
Run a Control Experiment: Heat a solution of this compound in your reaction solvent at the target temperature without other reactants. Monitor the sample over time by HPLC to quantify the rate of degradation.
-
Lower the Reaction Temperature: If possible, explore if the desired reaction can proceed at a lower temperature to minimize degradation of the starting material.
-
Reduce Reaction Time: Optimize your reaction to proceed to completion in the shortest possible time.
-
Inert Atmosphere: If oxidative degradation is a possibility at elevated temperatures, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
-
Forced Degradation Studies: A Framework for Stability Assessment
To thoroughly understand the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and establish degradation pathways, which is a critical step in the development of a stability-indicating analytical method.[6][8][9]
Summary of Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Ring opening to form 4-amino-3-hydroxybutanoic acid. |
| Basic Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Rapid ring opening to form the sodium salt of 4-amino-3-hydroxybutanoic acid. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the secondary alcohol or other positions on the ring. |
| Thermal Degradation | Solid sample at 80°C for 48 hours | Complex decomposition, potentially involving decarboxylation or fragmentation. |
| Photolytic Degradation | Exposure to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photochemically induced reactions, potentially leading to a variety of degradation products. |
Note: The extent of degradation should ideally be in the range of 5-20% to allow for the detection and characterization of degradation products without completely consuming the parent compound.[8][10]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the stability assessment of this compound.
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating this compound from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
This compound reference standard
-
Stressed samples of this compound (from forced degradation studies)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Method Development and Optimization:
-
Inject a solution of the this compound reference standard to determine its retention time.
-
Inject solutions of the stressed samples (acid, base, peroxide, heat, and light treated).
-
Evaluate the chromatograms for the separation of the parent peak from any new peaks (degradation products).
-
Optimize the mobile phase composition, gradient, and pH to achieve baseline separation of all peaks. A shallow gradient may be necessary to resolve closely eluting impurities.
-
Once satisfactory separation is achieved, the method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][11]
Protocol 2: Sample Preparation for Forced Degradation Studies
1. General Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase for HPLC analysis.
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at appropriate time points (e.g., 1, 2, 4 hours), neutralize with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours) and dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and heat it in an oven at 80°C.
-
At specified time points (e.g., 24, 48 hours), remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.
6. Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in water) and a solid sample to a calibrated light source as per ICH Q1B guidelines.[6]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC at appropriate time intervals.
Visualizing Degradation Pathways and Workflows
To provide a clearer understanding of the processes involved in assessing the stability of this compound, the following diagrams have been generated using Graphviz.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability assessment of this compound.
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003. [Link]
- Hotha, S., et al., Effect of thermal treatments on the degradation of antibiotic residues in food. Comprehensive Reviews in Food Science and Food Safety, 2017. 16(6): p. 1235-1254. [Link]
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996. [Link]
- Zotou, A. and A. Tzanavaras, Thermal degradation of β-lactams in milk. Food Chemistry, 2019. 277: p. 1-7. [Link]
- Alsante, K. M., et al., Forced degradation studies: Regulatory considerations and implementation. Pharmaceutical Technology, 2011. 35(5): p. 50-61. [Link]
- Choudhary, A. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Sop for force degrad
- Klick, S., et al., Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 2016. 40(5). [Link]
- Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor. Industrial & Engineering Chemistry Research, 2011. 50(16): p. 9569-9576. [Link]
- This compound, 95%, Thermo Scientific Chemicals. Fisher Scientific. [Link]
- Dong, M. W., Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Snider, B. B. and B. J. Neubert, A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems. The Journal of Organic Chemistry, 2004. 69(25): p. 8952-8955. [Link]
- Ioele, G., et al., Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 2020. 12(11): p. 1046. [Link]
- Eide, I., et al., Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 2022. 61(32): p. 11677-11690. [Link]
- (R)-3-Hydroxypyrrolidin-2-one. PubChem. [Link]
- This compound. PubChem. [Link]
- Ács, A., et al., Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 2021. 1658: p. 462615. [Link]
- Davidson, J. T., et al., Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging novel psychoactive substances. International Journal of Mass Spectrometry, 2020. 453: p. 116343. [Link]
- G-Stam, I., et al., Comparative photodegradation studies on 3-hydroxyflavone: Influence of different media, pH and light sources. Journal of Photochemistry and Photobiology A: Chemistry, 2018. 356: p. 329-338. [Link]
- Casas, E., et al., 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 2007. 13(29): p. 8294-301. [Link]
- Jalalpure, S., et al., A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 2020. 54(3s): p. s554-s563. [Link]
- Skotnicki, M., et al., Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 2022. 14(2): p. 309. [Link]
- Kumar, P., et al., Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling.
- Al-Sabti, M. A., et al., Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress Degradation Products of Rivaroxaban.
- Wagh, A., et al., STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC DRUGS IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 2020. 5(9): p. 1-15. [Link]
- Görög, S., et al., Estimation of impurity profiles of drugs and related materials Part 18. Impurities and degradation products of mazipredone. Journal of Pharmaceutical and Biomedical Analysis, 2000. 22(5): p. 753-764. [Link]
- Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Forensic Toxicology, 2016. 34(2): p. 336-343. [Link]
- Loría-Bastarrachea, M. I., et al., 1H NMR spectra of the PVP samples: undegraded and degraded at 753 K.
- Thermal Degradation of Polyvinylpyrrolidone on the Surface of Pyrogenic Silica.
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]
- Inactivation of horseradish peroxidase by phenol and hydrogen peroxide: A kinetic investigation.
- Luxenhofer, R., et al., Degradation of high molar mass poly(ethylene glycol), poly(2-ethyl-2-oxazoline) and poly(vinyl pyrrolidone) in the presence of hydrogen peroxide. Biomaterials Science, 2017. 5(9): p. 1827-1838. [Link]
- Optimized Conditions for Extracting Native Type-I Collagen from Discarded Fish Skin Using Hydrochloric Acid to Overcome the Drawbacks of Acetic Acid. MDPI. 2022. [Link]
- Oxidative fragmentation of collagen and prolyl peptide by Cu(II)/H2O2. Conversion of proline residue to 2-pyrrolidone.
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- 8. resolvemass.ca [resolvemass.ca]
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- 10. pharmadekho.com [pharmadekho.com]
- 11. scispace.com [scispace.com]
Avoiding racemization during the synthesis of chiral pyrrolidinones
Welcome to the technical support center for chiral pyrrolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a critical issue in the synthesis of chiral molecules: racemization. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to help you maintain the stereochemical integrity of your compounds.
Fundamental Principles: Understanding Racemization in Pyrrolidinone Synthesis
The primary challenge in synthesizing chiral pyrrolidinones, particularly those derived from pyroglutamic acid, is preventing the loss of stereochemical purity at the α-carbon (C5). This loss, known as racemization or epimerization, occurs when a single enantiomer is converted into a mixture of both enantiomers.[1]
The core of the problem lies in the acidity of the α-proton. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of R and S configurations and a loss of enantiomeric excess (% ee).[1][2] This is especially prevalent during reactions that involve activating the carboxyl group, such as amide bond formation or esterification.[3]
A secondary, and often dominant, mechanism in N-acyl derivatives is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[4][5] The α-proton of this cyclic intermediate is highly acidic and readily removed by a base, leading to a planar, achiral system that rapidly racemizes before being attacked by a nucleophile.[4]
Caption: Base-catalyzed racemization of a chiral pyrrolidinone.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your synthesis in a question-and-answer format.
Q1: I'm observing significant racemization after my amide coupling step using a carbodiimide reagent (like EDC or DIC). What's happening and how can I fix it?
A1: This is a classic problem. Carbodiimides form a highly reactive O-acylisourea intermediate, which is extremely susceptible to intramolecular cyclization to the problematic oxazolone intermediate.[4] The presence of a base, especially a strong and non-hindered one, will then rapidly abstract the α-proton from this oxazolone.
Solutions:
-
Introduce Additives: Never use a carbodiimide alone for coupling chiral N-protected amino acids or their derivatives. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential.[4] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to racemization but still reactive enough for amidation.[4][6] HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[4]
-
Change Your Coupling Reagent: Switch to a phosphonium (e.g., PyBOP®, BOP) or aminium/uronium (e.g., HATU, HBTU) based coupling reagent. These reagents are designed to favor the formation of active esters with additives like HOBt or HOAt, inherently reducing the risk of oxazolone formation.[7][8]
-
Re-evaluate Your Base: If a base is required, avoid strong, unhindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Switch to a more sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4] Steric hindrance makes it more difficult for the base to access the α-proton.[3]
-
Control the Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). Elevated temperatures accelerate the rate of both oxazolone formation and proton abstraction.[9]
Q2: My reaction involves an N-acylation of a pyroglutamate ester, and I'm losing stereochemical purity. What are the best practices?
A2: N-acylation is another high-risk step. The key is to use mild conditions and avoid prolonged exposure to bases.
Solutions:
-
Method of Choice: The use of acyl chlorides or anhydrides in the presence of a non-nucleophilic, hindered base is a common method. However, careful control is needed. A well-regarded alternative is using active esters of the acylating agent, which can react under neutral or mildly basic conditions.[10]
-
Base Selection: As with amide coupling, the choice of base is critical. A hindered base like 2,4,6-collidine is often a better choice than DIPEA.
-
Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Keep the temperature as low as feasible.
Q3: I am performing a reaction at the C5-carboxyl group of N-Boc-pyroglutamic acid and see epimerization. I thought the Boc group was supposed to prevent this?
A3: While N-alkoxycarbonyl protecting groups like Boc and Fmoc are known to reduce the risk of racemization compared to N-acyl groups (like benzoyl), they do not eliminate it entirely.[11] The activation of the carboxyl group still makes the α-proton more acidic and susceptible to abstraction, especially under harsh conditions.
Solutions:
-
Follow Best Practices for Coupling: All the recommendations from Q1 apply here. The combination of a modern coupling reagent (HATU, HCTU) with an additive (HOAt, Oxyma) and a hindered base (NMM, collidine) at low temperature is the gold standard.[11][12]
-
Consider In Situ Activation: Pre-activating the carboxylic acid for an extended period before adding the amine nucleophile can increase the chances of racemization.[13] An in situ activation protocol, where the coupling reagent is added to a mixture of the acid, amine, and base, can minimize the lifetime of the highly reactive intermediate.
-
Use of Copper(II) Salts: Studies have shown that the addition of copper(II) chloride (CuCl₂) in combination with HOBt can be highly effective at suppressing epimerization during carbodiimide-mediated couplings, even with sensitive substrates.[14]
Caption: A decision-making workflow for troubleshooting racemization.
Comparative Data: Impact of Reaction Conditions
The choice of reagents has a quantifiable impact on preserving stereochemical integrity. The following table summarizes the relative effectiveness of different coupling systems in suppressing racemization for sensitive amino acids, which serves as a valuable guide for pyrrolidinone synthesis.[8][15]
| Coupling System | Base | Additive | Relative Racemization Risk | Key Considerations |
| DIC | DIPEA | None | Very High | Prone to oxazolone formation; not recommended for chiral substrates. |
| DIC / DIPEA | HOBt | High | HOBt helps, but the strong base is still problematic. | |
| DIC / NMM | Oxyma | Low | A well-balanced system; Oxyma is highly effective.[11] | |
| HATU | DIPEA | Internal | Low-Medium | HATU is efficient, but a hindered base is still preferable. |
| HATU | 2,4,6-Collidine | Internal | Very Low | Excellent choice for sensitive substrates.[15] |
| PyBOP® | NMM | Internal | Low | Good, reliable phosphonium reagent. Avoid with phosphorylations.[7] |
| DIC / HOBt | CuCl₂ | Low | Copper salts can significantly suppress racemization.[14] |
This table provides a qualitative comparison. The actual extent of racemization is sequence and substrate-dependent.
Key Experimental Protocol: Low-Racemization Amide Coupling
This protocol provides a robust starting point for coupling a carboxylic acid (e.g., an N-protected pyroglutamic acid derivative) to an amine while minimizing epimerization.[15]
Materials:
-
N-protected pyrrolidinone carboxylic acid (1.0 equiv)
-
Amine hydrochloride salt (1.1 equiv)
-
HATU (1.1 equiv)
-
2,4,6-Collidine (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected pyrrolidinone carboxylic acid (1.0 equiv) and the amine hydrochloride salt (1.1 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Base Addition: Add 2,4,6-collidine (3.0 equiv) dropwise to the stirred solution. Stir for 5-10 minutes.
-
Coupling Reagent Addition: Add HATU (1.1 equiv) in one portion.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Chiral Analysis: Analyze the enantiomeric or diastereomeric excess of the purified product by chiral HPLC or SFC to confirm stereochemical integrity.
Frequently Asked Questions (FAQs)
Q: Can my choice of solvent affect the rate of racemization? A: Yes. The polarity of the solvent can influence racemization rates. More polar aprotic solvents like DMF or DMSO can sometimes favor the side reaction compared to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[4] However, solubility often dictates the choice of solvent.
Q: Are there any coupling reagents that are inherently "racemization-free"? A: While no reagent is completely immune to causing racemization under all conditions, some have been specifically designed to minimize it. For example, ynamides have been reported as novel coupling reagents that proceed with no detectable racemization under very mild conditions because they avoid base-induced activation pathways.[16][17]
Q: Does the protecting group on the pyrrolidinone nitrogen matter? A: Absolutely. N-acyl protecting groups (e.g., Benzoyl) significantly increase the acidity of the α-proton and are much more prone to racemization. Urethane-type protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) are far superior for maintaining stereochemical integrity.[11]
Q: I'm working with a pyroglutamic acid derivative. Is it particularly sensitive? A: Yes. Pyroglutamic acid and its derivatives are essentially N-acylated amino acids (the acyl group is part of the lactam ring), making them inherently susceptible to racemization at the α-carbon (C5) under basic conditions or during carboxyl activation.[18][19]
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. URL
- 7.4 Racemization Assays.
- Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem. URL
- Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and Wh
- Technical Support Center: Preventing Racemization in Peptide Synthesis. BenchChem. URL
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. URL
- A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore.
- Role of Additives during Deracemization Using Temper
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. URL
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. URL
- 19.
- Racemiz
- Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection. URL
- Racemization Overview, Mechanism & Examples. Study.com. URL
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. URL
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Effect of coupling reagent on α-C racemization of His, Cys, and Ser....
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. URL
- Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis.... Organic Process Research & Development. URL
- Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity. Journal for ImmunoTherapy of Cancer. URL
- Syntheses of N-acyliminium salts from pyroglutamic acid (1).
- Preventing epimerization during Zelkovamycin analogue synthesis. BenchChem. URL
- Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts.
- Synthesis of a New Chiral Pyrrolidine. Molecules. URL
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. URL
- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive N
- A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin. URL
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. URL
- Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research. URL
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. benthamscience.com [benthamscience.com]
Technical Support Center: Optimizing Solvent Systems for 3-Hydroxy-2-pyrrolidinone Reactions
Welcome to the technical support center for optimizing reactions involving 3-Hydroxy-2-pyrrolidinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common experimental challenges. This compound and its derivatives are valuable building blocks in medicinal chemistry, known for their role in compounds with a range of pharmacological properties.[1] The success of synthesizing these molecules often hinges on the appropriate choice of solvent, which can profoundly influence reaction rates, yields, and impurity profiles.
This document provides in-depth, experience-driven advice in a practical question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and why is solvent choice so critical for them?
A1: this compound has two primary reactive sites: the secondary amine (lactam nitrogen) and the secondary hydroxyl group. The most common transformations are:
-
N-Alkylation/N-Acylation: These reactions modify the lactam nitrogen.[2]
-
O-Alkylation (Williamson Ether Synthesis)/O-Acylation: These reactions target the hydroxyl group.
Solvent choice is paramount because it dictates the solubility of reactants, influences the reactivity of nucleophiles and electrophiles, and can stabilize transition states or intermediates. An inappropriate solvent can lead to sluggish reactions, low yields, or the formation of unwanted byproducts.[2]
Q2: How does the polarity of the solvent affect reactions at the nitrogen versus the oxygen of this compound?
A2: The polarity of the solvent, specifically whether it is protic or aprotic, plays a significant role in dictating the nucleophilicity of the reaction sites.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can act as hydrogen bond donors.[3][4] These solvents can solvate and stabilize both anions and cations. While they can be good for dissolving polar reactants, they can also form a "solvent cage" around anionic nucleophiles (like a deprotonated hydroxyl group), thereby decreasing their reactivity in SN2-type reactions.[5][6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[3] They are excellent at solvating cations but leave anions relatively "naked" and more reactive.[5] This often leads to a significant rate enhancement for SN2 reactions.[5]
For reactions involving this compound, this means that polar aprotic solvents will generally favor SN2 reactions at both the nitrogen and oxygen atoms.
Troubleshooting Guide
Issue 1: Low Yield in N-Alkylation or N-Acylation Reactions
Q: I am attempting an N-alkylation of this compound using an alkyl halide and potassium carbonate in THF, but the yield is consistently low, and I see a lot of unreacted starting material.
A: This is a common issue that can often be resolved by systematically evaluating the reaction parameters. Here are the likely culprits and how to address them:
-
Insufficient Basicity: Potassium carbonate (K₂CO₃) is a relatively weak base.[2] The pKa of the N-H in a 2-pyrrolidone system is roughly 17, meaning a stronger base may be required for efficient deprotonation to form the nucleophilic lactam anion.
-
Poor Solubility: While THF is a good polar aprotic solvent, the reactants, especially the carbonate base, may have limited solubility.
-
Solution: Switch to a more polar aprotic solvent like DMF or DMSO.[8] These solvents are excellent at dissolving a wide range of organic and inorganic reagents, which can improve reaction rates.
-
-
Low Reaction Temperature: The activation energy for the reaction might not be sufficiently overcome at room temperature.
Troubleshooting Workflow for Low N-Alkylation Yield
Caption: Decision tree for troubleshooting low N-alkylation yields.
Issue 2: Side Product Formation in Williamson Ether Synthesis (O-Alkylation)
Q: I am trying to synthesize an ether from this compound via a Williamson ether synthesis. I'm using sodium hydride to deprotonate the hydroxyl group followed by the addition of an alkyl halide in DMF. However, my crude NMR shows a mixture of products, including what appears to be the N-alkylated product.
A: This is a classic chemoselectivity problem. The alkoxide formed from the hydroxyl group and the lactam anion that can form are both nucleophilic. Here's how to favor O-alkylation over N-alkylation:
-
Relative Acidity: The hydroxyl proton is generally more acidic than the lactam N-H proton. Therefore, using a stoichiometric amount of a strong base at low temperatures should selectively deprotonate the hydroxyl group.
-
Solution:
-
Cool your solution of this compound in anhydrous DMF or THF to 0 °C or even -78 °C.
-
Slowly add exactly one equivalent of a strong base like NaH.
-
Allow the deprotonation to proceed at this low temperature for 30-60 minutes before adding the alkyl halide.
-
-
-
Protecting Groups: If chemoselectivity remains an issue, especially with more complex substrates, consider protecting the lactam nitrogen.
-
Solution: A common protecting group for lactams is the Boc group (tert-butyloxycarbonyl). After O-alkylation, the Boc group can be removed under acidic conditions.
-
Solvent Effects on Nucleophilicity in Williamson Ether Synthesis
| Solvent Type | Effect on Alkoxide (RO⁻) Nucleophile | Rationale | Recommended for Williamson Synthesis? |
| Polar Protic (e.g., Ethanol) | Decreased Reactivity | Hydrogen bonding creates a "solvent cage" around the alkoxide, hindering its ability to attack the electrophile.[5][6] | Not ideal, can lead to slow reactions. |
| Polar Aprotic (e.g., DMF, THF) | Increased Reactivity | The solvent solvates the cation (e.g., Na⁺) but leaves the alkoxide anion relatively "naked" and highly nucleophilic.[5][7] | Highly Recommended .[7][10] |
| Nonpolar (e.g., Toluene) | Poor Solubility | Reactants, especially the ionic alkoxide, are often insoluble, leading to a heterogeneous mixture and slow reaction rates. | Not generally recommended. |
Issue 3: Reaction Stalls or Fails to Go to Completion
Q: My reaction (either N- or O-alkylation) starts, as confirmed by TLC, but then seems to stall, leaving a significant amount of starting material even after prolonged reaction times.
A: A stalled reaction can be frustrating. Here are several factors to investigate, drawing on general principles of reaction troubleshooting:[11][12]
-
Reagent Quality:
-
Alkylating Agent: Has your alkyl halide degraded? Consider using a freshly opened bottle or purifying it before use.[2]
-
Base: Is your sodium hydride fresh? NaH can react with atmospheric moisture and lose its activity.
-
Solvent: Is your solvent truly anhydrous? Water can quench the strong bases used and react with electrophiles. Consider using freshly distilled solvent or solvent from a solvent purification system.[12]
-
-
Reaction Concentration: Is the reaction too dilute? Le Chatelier's principle suggests that for bimolecular reactions, higher concentrations can favor product formation.
-
Solution: Try running the reaction at a higher concentration.[12]
-
-
Insufficient Reagent: Was enough of the base or alkylating agent used?
-
Solution: Ensure you are using a slight excess (e.g., 1.1 to 1.5 equivalents) of the alkylating agent and the base.[2]
-
-
Product Inhibition: In some cases, the product itself or a salt byproduct (e.g., NaBr) can inhibit the reaction, sometimes by coating the surface of a solid reagent.
-
Solution: Ensure vigorous stirring to maintain a homogeneous reaction mixture.[11]
-
General Troubleshooting Workflow
Caption: A systematic approach to diagnosing and fixing stalled reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Slowly add the alkyl halide (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress using TLC.
-
Work-up: After the reaction is complete, cool to room temperature and carefully quench by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation (Williamson Ether Synthesis) of this compound
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous THF or DMF (concentration typically 0.1-0.5 M).
-
Base Addition: Cool the solution to 0 °C. Carefully add sodium hydride (1.05 eq., 60% dispersion in mineral oil) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 1 hour to ensure selective deprotonation of the hydroxyl group.
-
Electrophile Addition: While maintaining the temperature at 0 °C, slowly add the alkyl halide (1.1 eq.).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress using TLC.
-
Work-up & Purification: Follow steps 7 and 8 from the N-alkylation protocol.
References
- Kamal, A., et al. (2005). Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. Tetrahedron: Asymmetry, 16(13), 2257-2264. [Link]
- BenchChem. (2025).
- Lyondell Chemical Company. N-Methyl-2-Pyrrolidone.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
- BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. BenchChem Technical Support.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[Link]
- Frontier, A. (2026). Troubleshooting: I Cant Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry.[Link]
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.[Link]
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Chemistry Steps.[Link]
- Wikipedia. (2023). Williamson ether synthesis. Wikipedia.[Link]
- Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts.[Link]
- Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions. Chemistry Stack Exchange.[Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: A Researcher's Guide to Managing 3-Hydroxy-2-pyrrolidinone
Welcome to the comprehensive technical support guide for 3-Hydroxy-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling, storage, and application of this moisture-sensitive compound. Our goal is to provide you with the technical expertise and practical insights necessary to ensure the integrity of your experiments and the quality of your results.
Understanding the Challenge: The Inherent Moisture Sensitivity of this compound
This compound, a valuable building block in pharmaceutical synthesis, possesses a γ-lactam ring and a hydroxyl group.[1][2] This chemical structure, while synthetically useful, also confers a susceptibility to moisture. The primary concern is the hydrolysis of the lactam ring, a reaction catalyzed by the presence of water, especially under acidic or basic conditions, leading to the formation of 4-amino-3-hydroxybutyric acid.[3][4] This degradation compromises the purity of the material, potentially impacting reaction yields, impurity profiles, and the overall success of your research and development efforts.
This guide provides a structured approach to mitigating these risks through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: How can I visually identify if my this compound has been compromised by moisture?
A1: While subtle moisture uptake may not be visually apparent, significant exposure can lead to changes in the physical appearance of the solid material. You might observe clumping, caking, or a change from a crystalline or powdered solid to a more granular or even syrupy consistency. However, relying solely on visual inspection is not recommended for confirming purity.
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to displace moist air.[5] Storage in a desiccator containing an active desiccant like silica gel or molecular sieves is highly recommended. For long-term storage, refrigeration at 2-8°C is also advised to slow down any potential degradation.[6]
Q3: I need to weigh out this compound for my reaction. What precautions should I take?
A3: Minimize the exposure of the compound to ambient atmosphere. If possible, handle the material in a glove box with a controlled, low-humidity environment. If a glove box is not available, work quickly. Have all your necessary equipment ready before opening the main container. Use a fresh, dry spatula and weighing vessel. Once the desired amount is weighed, securely reseal the main container immediately.
Q4: What is the primary degradation product I should be concerned about with moisture exposure?
A4: The primary degradation product resulting from moisture exposure is 4-amino-3-hydroxybutyric acid. This is formed through the hydrolysis of the γ-lactam ring.[3][4] The presence of this impurity can be monitored by analytical techniques such as HPLC, NMR, or Mass Spectrometry.
Q5: Can I dry my this compound if I suspect it has absorbed moisture?
A5: Drying can be attempted with caution. A common laboratory practice for drying solids is to use a vacuum oven at a gentle temperature. However, excessive heat can also promote degradation. It is crucial to determine the melting point of your batch (typically around 102-107 °C) and dry at a temperature well below this, for example, 40-50°C under high vacuum.[6] The most effective approach is to prevent moisture uptake in the first place.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
-
Possible Cause: Your starting material, this compound, may have degraded due to moisture absorption, leading to a lower effective concentration of the active reactant and the introduction of the hydrolysis product into your reaction mixture.
-
Troubleshooting Workflow:
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Caption: Troubleshooting workflow for inconsistent reaction outcomes.
Issue 2: Drifting Analytical Baseline or Emergence of New Peaks in Stability Studies
-
Possible Cause: The compound is degrading on the analytical column or during sample preparation in an aqueous mobile phase.
-
Troubleshooting Steps:
-
Evaluate Sample Diluent: If your sample diluent is aqueous, minimize the time the sample spends in the diluent before injection. Consider using a predominantly organic diluent if the compound's solubility allows.
-
Mobile Phase pH: The stability of the lactam ring is pH-dependent.[3] If using a buffered mobile phase, ensure it is in a neutral or slightly acidic range where the hydrolysis rate is minimized. Highly acidic or basic mobile phases will accelerate degradation.
-
Column Temperature: High column temperatures can accelerate on-column degradation. Try reducing the column temperature to see if the extraneous peaks are minimized.
-
Forced Degradation Study: Perform a forced degradation study (see Protocol 1) to confirm the identity of the degradation products. This will help you to distinguish between impurities in your starting material and those that are artifacts of the analytical method.
-
Data & Protocols
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale & References |
| Storage Temperature | 2-8°C | Reduces the rate of chemical degradation.[6] |
| Storage Atmosphere | Inert Gas (Nitrogen, Argon) | Displaces atmospheric moisture, preventing hydrolysis.[5] |
| Recommended Desiccant | Molecular Sieves or Indicating Silica Gel | Effectively absorbs moisture to maintain a low relative humidity environment. |
| Maximum Recommended Water Content in Solvents | < 50 ppm (for moisture-sensitive reactions) | Minimizes a key reactant for the hydrolysis of the lactam ring. |
| Analytical Technique for Water Content | Karl Fischer Titration | A highly accurate and specific method for determining water content in solids and liquids. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Hydrolysis Products
This protocol is designed to intentionally degrade this compound to generate and identify its potential hydrolysis product, which is crucial for developing a stability-indicating analytical method.[7][8][9]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M hydrochloric acid.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: Mix equal volumes of the stock solution with HPLC-grade water.
-
Control: Keep a sample of the stock solution without any added aqueous solution.
-
-
Incubation: Heat all samples at 60°C for a defined period (e.g., 2, 4, 8, and 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot from each stressed sample. If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
LC-MS Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Chromatography: Use a C18 reverse-phase column with a gradient elution profile, for example, starting with a high aqueous component (e.g., 95% water with 0.1% formic acid) and ramping up the organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Monitor for the parent mass of this compound (m/z [M+H]⁺ ≈ 102.05) and the expected mass of the hydrolysis product, 4-amino-3-hydroxybutyric acid (m/z [M+H]⁺ ≈ 120.06).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of a new peak with the expected mass of the hydrolysis product confirms the degradation pathway.
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start -> stress_conditions; stress_conditions -> incubation; incubation -> sample_prep; sample_prep -> analysis; analysis -> end; }
Caption: Workflow for a forced degradation study.
Protocol 2: Best Practices for Handling and Dispensing this compound
This protocol outlines the recommended procedure for handling the solid material to minimize moisture exposure.
-
Preparation:
-
Ensure the balance is clean, dry, and calibrated.
-
Have clean, dry spatulas and weighing boats ready.
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
-
Inert Atmosphere Handling (Ideal):
-
Place the sealed container, weighing boat, and spatula inside an inert atmosphere glove box.
-
Once inside the glove box, open the container and quickly weigh the desired amount of material.
-
Securely reseal the primary container inside the glove box before removing it.
-
-
Benchtop Handling (When a Glove Box is Unavailable):
-
Minimize the time the container is open.
-
Open the container, quickly remove the required amount of solid, and immediately reseal the container cap tightly.
-
Wrap the cap with parafilm for an extra layer of protection against moisture ingress during storage.
-
-
Storage:
-
Place the resealed container inside a desiccator containing an active desiccant.
-
Store the desiccator in a cool, dry place, and if recommended, in a refrigerator at 2-8°C.
-
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
- MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
- PubMed. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors.
- ACS Publications. (n.d.). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic.
- National Institutes of Health. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights.
- ResearchGate. (n.d.). Synthesis of (S)-vasicol and (S)-3-hydroxy-2-pyrrolidinone.
- ResearchGate. (n.d.).
- R Discovery. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones.
- ChemSynthesis. (n.d.). 3-hydroxy-1-(5-methoxy-2-nitrobenzyl)-2-pyrrolidinone.
- ChemicalBook. (n.d.). (S)-3-HYDROXY-PYRROLIDIN-2-ONE (34368-52-0) 1H NMR.
- Coriolis Pharma. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- National Institutes of Health. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.
- Sigma-Aldrich. (n.d.). This compound sigma-aldrich.
- Sigma-Aldrich. (n.d.). This compound 15116-68-4.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Moisture sorption isotherm.
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- ProUmid. (n.d.). Moisture Sorption Isotherms.
- Biomedical Journal of Scientific & Technical Research. (2022).
- IntechOpen. (2025). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective.
- METER Group. (n.d.). Application Note Fundamentals of Moisture Sorption Isotherms.
- ResearchGate. (2020). Thermodynamic properties and moisture sorption isotherms of two pharmaceutical compounds.
- ChemicalBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1 H NMR.
- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). γ-Butyrolactone.
- BenchChem. (n.d.). Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions.
- Wikipedia. (n.d.). Pyrrolidine.
- Wikipedia. (n.d.). 2-Pyrrolidone.
- CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products.
- Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5).
- National Institutes of Health. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
- Sigma-Aldrich. (n.d.). (S)-3-hydroxy-pyrrolidin-2-one AldrichCPR.
- Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
- RSC Publishing. (n.d.).
- ECHEMI. (n.d.).
- ChemicalBook. (n.d.). 2-Pyrrolidinone(616-45-5) 1H NMR spectrum.
Sources
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound 15116-68-4 [sigmaaldrich.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
Byproduct identification and mitigation in 3-Hydroxy-2-pyrrolidinone synthesis
Technical Support Center: Synthesis of 3-Hydroxy-2-pyrrolidinone
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth, field-proven insights and troubleshooting protocols to help you identify and mitigate byproduct formation, thereby improving yield and purity.
Overview of Synthetic Strategies
This compound is a key building block in medicinal chemistry, often utilized in the development of cognition activators and other pharmacologically active agents.[1][2] Its synthesis can be approached through several pathways, each with its own set of advantages and potential challenges. The most common routes include:
-
Intramolecular Cyclization of 4-Amino-2-hydroxybutyric Acid Derivatives: This is a widely used method, often starting from 4-amino-2-hydroxybutyric acid or its corresponding esters.[2][3] The cyclization is typically induced by heat or specific reaction conditions, such as treatment with ammonia-saturated solvents.[2]
-
Reductive Rearrangement: Certain heterocyclic precursors can be rearranged and reduced to form the this compound core. This can be an efficient way to access derivatives with specific substitutions.[4]
-
Multi-component Reactions (MCRs): MCRs offer an efficient pathway to synthesize polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones by combining several starting materials in a single step.[5]
-
Chemoenzymatic Synthesis: For enantioselective synthesis, enzymatic routes, such as those employing lipases, have been developed to produce chiral this compound with high enantiomeric excess.[1]
The focus of this guide will be on the common challenges associated with the intramolecular cyclization method, as it is a foundational and frequently employed technique.
Frequently Asked Questions (FAQs): Byproduct Identification
This section addresses common issues observed during synthesis and provides a framework for identifying the root cause.
Q1: My reaction yield is significantly lower than expected, and TLC analysis shows multiple spots apart from my product. What are the likely byproducts?
A1: Low yields and multiple TLC spots typically point towards incomplete reaction or the formation of side products. Based on the common cyclization route from an ester of 4-amino-2-hydroxybutyric acid, the primary suspects are:
-
Unreacted Starting Material: The most straightforward impurity is the 4-amino-2-hydroxybutyric acid ester that has failed to cyclize. This is often due to suboptimal reaction conditions (time, temperature, or catalyst).[2]
-
Dehydration Products: The hydroxyl group at the 3-position can be eliminated, especially under harsh acidic or basic conditions or at elevated temperatures, leading to the formation of a double bond within the pyrrolidinone ring (3-pyrrolin-2-one).
-
Dimers or Oligomers: Intermolecular reactions between molecules of the starting amino ester can lead to the formation of linear or cyclic dimers and other oligomers, which are often higher molecular weight and may appear as baseline material or spots with very low Rf on a TLC plate.
Q2: The isolated product has a yellow or brown discoloration, even after initial purification. What is the source of this color?
A2: Discoloration is often indicative of trace impurities that may not be easily detected by TLC or NMR at low concentrations. Potential causes include:
-
Oxidation: The pyrrolidinone ring or other functional groups can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Starting Material Impurities: Impurities present in the initial starting materials or solvents can carry through the synthesis and cause discoloration. For example, some aldehydes can be present as impurities in common excipients and solvents and can react with amine functionalities.[6]
-
Thermal Decomposition: As mentioned, excessive heat can lead to dehydration, but it can also cause more complex decomposition pathways, resulting in colored, often polymeric, byproducts.
Q3: My NMR and Mass Spectrometry data show unexpected signals. How can I tentatively identify these impurities?
A3: Spectroscopic analysis is key to identifying byproducts. Below is a table summarizing the expected characteristics of common impurities versus the desired product.
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (approx. δ, ppm) | Key Mass Spec (EIMS) m/z |
| This compound | 101.10 | 4.2-4.4 (m, 1H, -CHOH), 3.2-3.4 (m, 2H, -CH₂-N), 1.9-2.6 (m, 2H, -CH₂-CHOH)[1] | 101 [M⁺][1] |
| Unreacted Ethyl 4-amino-2-hydroxybutyrate | 147.17 | 4.1-4.3 (q, 2H, O-CH₂-CH₃), 1.2-1.3 (t, 3H, O-CH₂-CH₃), signals for the butyrate backbone | 147 [M⁺] |
| 3-Pyrrolin-2-one (Dehydration Product) | 83.09 | Signals in the alkene region (5.5-7.5 ppm) | 83 [M⁺] |
Troubleshooting Guides and Mitigation Protocols
Effective mitigation of byproducts begins with understanding the causative factors. Here are protocols to optimize your synthesis and purification processes.
Guide 1: Optimizing Reaction Conditions to Minimize Byproducts
The causality behind byproduct formation is often linked directly to the reaction environment. Controlling these parameters is the first line of defense.
Protocol: Optimizing the Cyclization of Ethyl 4-amino-2-hydroxybutyrate
This protocol is adapted from established procedures and focuses on key optimization points.[2]
-
Reagent and Solvent Purity:
-
Rationale: Impurities in starting materials or solvents can act as catalysts for side reactions or introduce contaminants.
-
Action: Ensure the ethyl 4-amino-2-hydroxybutyrate starting material is of high purity. Use anhydrous grade ethanol and methylene chloride for the reaction.
-
-
Establishing the Optimal Reaction Atmosphere:
-
Rationale: The cyclization of the amino ester to the lactam is facilitated by ammonia, which acts as a base catalyst and helps drive the equilibrium towards the cyclic product.[2]
-
Action: Prepare a mixture of absolute ethanol and methylene chloride. Bubble dry ammonia gas through the solvent mixture until saturation is achieved. This creates the necessary basic environment for efficient cyclization.
-
-
Temperature and Reaction Time Control:
-
Rationale: While some heat may be required to initiate cyclization, excessive temperatures can promote dehydration and other side reactions. The reaction should be allowed to proceed to completion at a moderate temperature.
-
Action: Dissolve the ethyl 4-amino-2-hydroxybutyrate in the ammonia-saturated solvent mixture. Stir the reaction at room temperature. Monitor the reaction progress by TLC (e.g., using a mobile phase of CH₃CN:THF:H₂O with 1% NH₄HCO₃).[2] The reaction may take several hours to days to reach completion. Avoid unnecessary heating.
-
-
Work-up and Isolation:
-
Rationale: The work-up procedure should be designed to remove catalysts and unreacted starting materials without degrading the product.
-
Action: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure. The resulting residue contains the desired product along with ammonium salts. Proceed immediately to purification to prevent potential degradation of the crude product.
-
Guide 2: Effective Purification Strategies
Even with optimized reaction conditions, some level of impurity is likely. A robust purification strategy is essential.
Protocol: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds like this compound, provided a suitable solvent system is identified.
-
Solvent Screening:
-
Rationale: The ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below. Impurities should either remain in the mother liquor or be insoluble in the hot solvent.
-
Action: Test small batches of the crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures thereof). Ethanol has been shown to be an effective recrystallization solvent for similar pyrrolidinone structures.[7]
-
-
Recrystallization Procedure:
-
Step 1: Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Step 2: If colored impurities are present that are insoluble, perform a hot filtration to remove them.
-
Step 3: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Step 4: Further cool the solution in an ice bath to maximize the yield of the precipitate.
-
Step 5: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Step 6: Dry the purified crystals under vacuum.
-
Protocol: Purification by Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.
-
Stationary and Mobile Phase Selection:
-
Rationale: The choice of silica gel and the solvent system (mobile phase) is critical for achieving good separation.
-
Action: Use standard silica gel (60 Å, 230-400 mesh). Develop a mobile phase system using TLC. A good starting point could be a gradient of methanol in dichloromethane or ethyl acetate.
-
-
Chromatography Procedure:
-
Step 1: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.
-
Step 2: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent, then adsorb onto a small amount of silica).
-
Step 3: Carefully load the sample onto the top of the column.
-
Step 4: Elute the column with the mobile phase, gradually increasing the polarity if necessary to elute the product.
-
Step 5: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Step 6: Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of Reaction and Troubleshooting
To better illustrate the concepts discussed, the following diagrams outline the synthetic pathway and a general troubleshooting workflow.
Caption: Synthetic pathway to this compound and a common side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Plausible mechanism for the synthesis of 3‐hydroxy‐2‐pyrrolidinone deriv
- Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (n.d.).
- Synthesis of 3-pyrrolin-2-ones. (n.d.). Organic Chemistry Portal. [Link]
- Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. (2002). ScienceDirect. [Link]
- Goel, O. P., Krolls, U., & Lewis, E. P. (1985). AN IMPROVED PREPARATION OF (±) this compound.
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010).
- Synthesis and Reactions of 3-Pyrrolidinones. (2008). Journal of Heterocyclic Chemistry, 45(6), 1549-1575. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).
- Method of purifying 4-hydroxy-2-pyrrolidione. (2003).
- 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. (1991).
- Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (2015).
- A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022). UiTM Institutional Repository. [Link]
- Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. (2022). PubMed Central. [Link]
- Synthesis of 3,4-dihydroxypyrrolidine-2,5-dione and 3,5-dihydroxybenzoic acid derivatives and evaluation of the carbonic anhydrase I and II inhibition. (2013). PubMed. [Link]
- 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. (1990). UKnowledge. [Link]
- This compound. (n.d.). PubChem. [Link]
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). PubMed Central. [Link]
- Photochemical Synthesis of N-Substituted 3Hydroxy2-pyrrolidinones. (2001).
- 2-Pyrrolidinemethanol, α,α-diphenyl-, (±). (n.d.). Organic Syntheses. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. [Link]
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2012). PubMed Central. [Link]
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- 7. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
Technical Support Center: Enhancing Enzymatic Routes to 3-Hydroxy-2-Pyrrolidinones
Welcome to the technical support center for the enzymatic synthesis of 3-hydroxy-2-pyrrolidinones. This valuable class of chiral heterocycles serves as a critical building block in the development of pharmaceuticals, including anticonvulsants and cognition activators.[1][2] The shift towards biocatalytic methods, particularly using enzymes like ketoreductases (KREDs), offers a greener, more selective alternative to traditional chemical synthesis.[3][4][5][6]
This guide is structured to provide direct, experience-based answers to common challenges encountered in the lab. We will move from foundational questions to in-depth troubleshooting of specific experimental hurdles, providing not just the "what" but the critical "why" behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when setting up an enzymatic synthesis of 3-hydroxy-2-pyrrolidinones.
Q1: What are the primary enzymatic routes to synthesize chiral 3-hydroxy-2-pyrrolidinones?
A1: The most prevalent and efficient route is the asymmetric reduction of a prochiral ketone, typically an N-substituted-3-oxo-pyrrolidinone or a related precursor like a γ-amino-β-keto ester which cyclizes post-reduction. This transformation is most effectively catalyzed by ketoreductases (KREDs) , a class of oxidoreductases.[3][7] These enzymes utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group, creating the desired chiral alcohol with high stereoselectivity.[8] An alternative, though less common, approach involves the kinetic resolution of a racemic mixture of 3-hydroxy-2-pyrrolidinones using lipases to selectively acylate one enantiomer.[1]
Q2: How do I select the right ketoreductase (KRED) for my specific substrate?
A2: KRED selection is paramount for success. Commercially available KRED screening kits are the most effective starting point. These kits typically contain a diverse panel of enzymes with varying substrate specificities and stereopreferences (i.e., producing either the (R) or (S)-alcohol). The "best" enzyme is empirically determined by screening this panel against your target ketone substrate under standardized conditions and analyzing for both conversion and enantiomeric excess (e.e.). Structure-guided directed evolution and rational engineering are also powerful techniques used to tailor KREDs for specific, challenging substrates, often improving both activity and stereoselectivity.[9][10]
Q3: Why is cofactor regeneration necessary, and what is the best method to use?
A3: Nicotinamide cofactors (NADPH/NADH) are essential for KRED activity but are prohibitively expensive to use in stoichiometric amounts.[11] Therefore, an efficient in situ regeneration system is required to recycle the cofactor from its oxidized form (NADP+/NAD+) back to its active reduced form (NADPH/NADH). This allows a small, catalytic amount of the cofactor to be used for the entire reaction.[11]
There are two primary regeneration strategies:
-
Coupled-Enzyme System: This is the most common and robust method. A second enzyme, a dehydrogenase, is added to the reaction. This dehydrogenase oxidizes a cheap sacrificial substrate, thereby reducing the cofactor. Common pairings include Glucose Dehydrogenase (GDH) with glucose or Formate Dehydrogenase (FDH) with formate.[11][12][13] The GDH/glucose system is highly efficient and drives the reaction forward effectively.[14]
-
Coupled-Substrate System: A simpler approach using only the primary KRED. A sacrificial alcohol, typically isopropanol (IPA), is added in large excess. The KRED itself catalyzes the oxidation of IPA to acetone, regenerating the NADPH/NADH. While simpler, this method is under thermodynamic control and requires a large excess of the cosubstrate, which can sometimes inhibit or inactivate the primary enzyme.[12][14]
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
Q: I've set up my reaction with the KRED, substrate, and cofactor regeneration system, but after 24 hours, HPLC analysis shows mostly unreacted starting material. What went wrong?
A: Low conversion is a common issue with several potential root causes. Let's diagnose this systematically.
Potential Cause & Solution Workflow
Sources
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- 9. Structure-Guided Directed Evolution of a Carbonyl Reductase Enables the Stereoselective Synthesis of (2 S,3 S)-2,2-Disubstituted-3-hydroxycyclopentanones via Desymmetric Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational engineering of ketoreductase SsSDR1 for stereoselectivity inversion toward 3-N-substituted azacyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 12. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Solubility Challenges of 3-Hydroxy-2-pyrrolidinone Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 3-Hydroxy-2-pyrrolidinone derivatives. The pyrrolidinone scaffold is a valuable pharmacophore found in numerous biologically active compounds.[1] However, its derivatives can often present significant solubility hurdles, complicating in vitro assays, formulation development, and bioavailability studies.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will explore the underlying causes of poor solubility and provide systematic troubleshooting strategies, detailed protocols, and answers to frequently asked questions.
Understanding the Core Challenge: The Physicochemical Landscape
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[2] For this compound derivatives, solubility is influenced by the balance between the polar lactam and hydroxyl groups of the core structure and the often lipophilic nature of the appended substituents. While the parent compound, this compound, is a solid with a melting point between 102-107 °C, its derivatives can vary widely in their physicochemical properties.
Table 1: Physicochemical Properties of this compound (Parent Scaffold)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇NO₂ | [3] |
| Molecular Weight | 101.10 g/mol | [3] |
| XLogP3 | -0.8 to -0.9 | [3][4] |
| Melting Point | 75-107 °C | [4] |
| Boiling Point | ~363 °C at 760 mmHg | [4] |
| Polar Surface Area | 49.3 Ų |[3] |
The negative LogP value of the parent structure indicates hydrophilicity. However, synthetic modifications aimed at enhancing biological activity often involve adding non-polar moieties, which can dramatically increase lipophilicity and decrease aqueous solubility, pushing the derivatives into the challenging Biopharmaceutics Classification System (BCS) Class II or IV categories (low solubility).[5]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental roadblocks in a direct question-and-answer format.
Q1: My this compound derivative won't dissolve in my aqueous buffer. What are my first steps?
A1: This is a common starting problem. A systematic approach is crucial to avoid wasting valuable compound and time. The initial goal is to create a concentrated stock solution in a suitable solvent, which can then be diluted into your aqueous medium.[6]
Causality: The crystalline lattice energy of the solid compound may be too high to be overcome by the hydration energy provided by water alone. An organic solvent is needed to disrupt these crystal forces.
Workflow for Initial Solubility Screening
Caption: Systematic workflow for initial solvent screening.
Step-by-Step Protocol: Preparing a Stock Solution
-
Start Small: Weigh out a small, precise amount of your derivative (e.g., 1 mg).
-
Select Initial Solvent: Begin with Dimethyl Sulfoxide (DMSO), as it is a powerful solvent for many organic molecules.[6] If your assay is sensitive to DMSO, other options like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or ethanol can be tested.[6][7] NMP, in particular, has been shown to be a highly efficient solubilizer for a wide range of poorly soluble drugs.[7][8]
-
Dissolution: Add a small volume of the chosen solvent (e.g., 100 µL for 1 mg to make a 10 mg/mL solution). Vortex gently.
-
Assistance (Use with Caution): If the compound is slow to dissolve, gentle warming (e.g., 37°C water bath) or brief sonication can be applied.[6] Always ensure your compound is thermally stable before applying heat.[6]
-
Observation: Once dissolved, the solution should be clear and free of particulates.
-
Scale-Up & Storage: Once a suitable solvent is identified, prepare a larger, concentrated stock solution (e.g., 10 mM or 20 mM). Store this stock in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6]
Q2: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening and how do I fix it?
A2: This phenomenon is known as "crashing out." It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to precipitate.
Causality: The dramatic change in solvent polarity reduces the solubility of the lipophilic derivative below its final working concentration.
Troubleshooting Decision Tree
Caption: Decision tree for addressing precipitation issues.
Mitigation Strategies:
-
Minimize Final Organic Solvent Concentration: The final concentration of DMSO or DMF in your assay should ideally be below 0.5% to avoid artifacts. Prepare higher concentration stock solutions so that a smaller volume needs to be added.[6]
-
Improve Dilution Technique: Instead of adding the stock directly to the full volume of buffer, add it dropwise to the side of the tube while vigorously vortexing the buffer. This promotes rapid mixing and dispersion.[9]
-
Introduce a Co-solvent: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[10][11]
-
Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Glycerol, Ethanol.
-
Application: Prepare your final aqueous buffer containing a small percentage (e.g., 5-10%) of a co-solvent before adding your compound's stock solution. This creates a more "hospitable" environment for the derivative.
-
Table 2: Common Organic Solvents and Co-solvents for Solubility Screening
| Solvent Type | Examples | Primary Use | Key Considerations |
|---|---|---|---|
| Primary Organic Solvents | DMSO, DMF, NMP | Creating high-concentration stock solutions | Potential for assay interference or toxicity at >1% v/v.[6] |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol, Glycerol | Preventing precipitation in final aqueous solutions | Must be compatible with the experimental system. Can alter protein conformation at high concentrations.[11][12] |
Q3: I've had limited success with co-solvents. Could the pH of my buffer be the issue?
A3: Absolutely. Many this compound derivatives contain ionizable functional groups (acidic or basic moieties) in their side chains. The solubility of such compounds can be highly dependent on the pH of the medium.[13] Basic compounds are more soluble at acidic pH (where they are protonated and charged), while acidic compounds are more soluble at basic pH (where they are deprotonated and charged).
Causality: The charged, ionized form of a molecule is generally more water-soluble than the neutral form. Adjusting the pH to favor ionization can significantly enhance solubility.[14]
Step-by-Step Protocol: Performing a pH-Solubility Profile
-
Prepare Buffers: Make a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add Compound: Add an excess amount of your solid compound to a small, fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting graph will reveal the pH at which your compound is most soluble.
Q4: My compound has poor solubility across the entire physiological pH range. What advanced techniques can I try?
A4: When standard methods are insufficient, more advanced formulation strategies are required. These techniques aim to either alter the compound's physical form or encapsulate it in a hydrophilic carrier.
1. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex that has greatly improved aqueous solubility.[15][17] Beta-cyclodextrins (β-CDs) and their chemically modified, more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are most commonly used.[16][18]
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin encapsulates a hydrophobic drug, presenting a hydrophilic exterior to the water.
2. Use of Surfactants: Surfactants, or surface-active agents, are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles in water. These micelles have a hydrophobic core that can solubilize poorly soluble compounds.[19]
-
Common Surfactants: Sodium Lauryl Sulfate (SLS), Polysorbates (e.g., Tween® 80), Poloxamers.
-
Considerations: Surfactants can interfere with biological assays, particularly those involving cell membranes or proteins.[20] It is crucial to run controls to test for surfactant-induced artifacts. The chemical stability of the drug in the presence of the surfactant must also be confirmed.[19][20]
3. Salt Formation: If your derivative has an ionizable group, forming a salt can be a very effective way to improve solubility and dissolution rate.[5][21] This is a well-established technique in drug development, with approximately 50% of marketed APIs being in salt form.[5] This involves reacting an acidic API with a base, or a basic API with an acid, to form a more soluble salt.[15][21]
Table 3: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| Cyclodextrin Complexation | Encapsulation of the drug in a hydrophilic carrier.[15][17] | High solubilization potential; can improve stability.[18] | Can be expensive; potential for competitive displacement; dilution may cause dissociation.[22] |
| Surfactant Micellization | Incorporation of the drug into the hydrophobic core of micelles.[19] | Effective at low concentrations (above CMC). | High potential for assay interference; can cause cell lysis.[20] |
| Salt Formation | Converts the neutral drug into a more soluble ionized salt form.[15][21] | Well-established, cost-effective, high impact on solubility.[21] | Only applicable to ionizable compounds; risk of disproportionation.[5] |
Frequently Asked Questions (FAQs)
Q: What are the best practices for storing stock solutions of poorly soluble compounds? A: Store concentrated stock solutions in single-use aliquots at -20°C or, for long-term storage, at -80°C.[6] This minimizes freeze-thaw cycles, which can cause the compound to fall out of solution or degrade. Before use, thaw the aliquot completely and vortex gently to ensure any settled compound is redissolved.[6]
Q: How does temperature affect the solubility of my derivative? A: For most solid compounds, solubility increases with increasing temperature.[23][24] This is why gentle warming can help dissolve a compound. However, this relationship is not universal, and some compounds can become less soluble at higher temperatures.[23] It is also critical to ensure that your compound is stable at elevated temperatures and will not degrade.
Q: Are there any potential interferences from these solubilization methods in my biological assay? A: Yes. High concentrations of organic solvents (DMSO, DMF) can be toxic to cells or inhibit enzyme activity. Surfactants can disrupt cell membranes and denature proteins.[20] Co-solvents like PEG can alter protein conformation. It is imperative to run vehicle controls in all experiments. A vehicle control contains all the solubilizing agents (e.g., DMSO, co-solvent, cyclodextrin) at the same final concentration used for the test compound, but without the compound itself. This allows you to subtract any background effects caused by the formulation components.
Q: I see "nanomilling" and "solid dispersions" mentioned in the literature. Are these relevant for my lab-scale experiments? A: These are powerful techniques, but they are generally considered formulation strategies for drug development rather than simple lab-scale solubilization for in vitro screening.[15][25] Nanomilling reduces particle size to increase surface area, while solid dispersions create an amorphous form of the drug within a hydrophilic polymer matrix.[15][25] While highly effective, they require specialized equipment and are typically employed when preparing for in vivo studies or final dosage forms.
References
- Enhanced Solubility through API Processing: Salt and Cocrystal Form
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2024). UBC.com. [Link]
- WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation. (n.d.). Drug Development and Delivery. [Link]
- Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B. [Link]
- This compound. (n.d.). PubChem. [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pro-Drug.com. [Link]
- Cosolvent. (n.d.). Wikipedia. [Link]
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2022).
- Dissolution Method Troubleshooting. (2022). Dissolution Technologies. [Link]
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone. (2008). AAPS PharmSciTech. [Link]
- Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. [Link]
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). Pharmaceutics. [Link]
- The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. (2020). Polymers. [Link]
- Can I use Cyclodextrin to improve the solubility of a compound? (2015).
- β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. (2015). Pharmaceutical Networking. [Link]
- Solubilization of poorly soluble compounds using 2-pyrrolidone. (2007).
- How to tackle compound solubility issue. (2022). Reddit. [Link]
- Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. (2019). Molecular Pharmaceutics. [Link]
- 13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]
- Biochemistry, Dissolution and Solubility. (2023). StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2014). Journal of Pharmaceutical Sciences. [Link]
- 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]
- Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone. (2008).
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone. (2008). Semantic Scholar. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]
- Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. (2019). Journal of Molecular Liquids. [Link]
- Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. (2010).
- Troubleshooting Dissolution Failures in Formulated Tablets. (2025). Pharma.Tips. [Link]
- Factors Affecting Solubility. (2012).
- Pyrrolidine. (n.d.). Wikipedia. [Link]
- pH Dependent Drug Interactions with Acid Reducing Agents. (2021).
- Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Chemlyte.com. [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of (S)-3-hydroxy-2-pyrrolidinone
(S)-3-hydroxy-2-pyrrolidinone is a valuable chiral building block in medicinal chemistry, recognized for its presence in various biologically active compounds and its utility as a precursor for more complex molecules, including ligands for cholinergic and dopamine receptors. The stereocenter at the C3 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides a comparative analysis of three distinct synthetic strategies to obtain this versatile intermediate, offering insights for researchers, chemists, and professionals in drug development. We will explore routes starting from the chiral pool and a chemoenzymatic approach, evaluating them on metrics such as yield, stereoselectivity, and operational simplicity.
Route 1: Chiral Pool Synthesis from (S)-Malic Acid
This strategy leverages a naturally abundant and inexpensive chiral starting material, (S)-malic acid, to transfer its inherent stereochemistry to the final product. This approach is one of the most established methods for synthesizing (S)-3-hydroxy-2-pyrrolidinone. The key principle is the transformation of the di-acid functionality of malic acid into the γ-lactam ring while preserving the original stereocenter.
The synthesis involves converting (S)-malic acid into an intermediate lactone, which is then subjected to aminolysis to form the desired pyrrolidinone ring. One effective method utilizes hexafluoroacetone (HFA) as both a protecting and activating agent for the hydroxyl and adjacent carboxyl groups.[1][2] This protection facilitates the selective transformation of the remaining carboxyl group and subsequent ring-closing aminolysis.
Experimental Protocol: Synthesis from (S)-Malic Acid
This protocol is based on the general strategy described in the literature.[1]
-
Protection/Activation: (S)-Malic acid is reacted with hexafluoroacetone to form a 1,3-dioxolan-4-one intermediate. This step protects the hydroxyl group and one carboxyl group.
-
Amide Formation: The remaining free carboxylic acid is converted into a primary amide.
-
Reduction: The amide is reduced to an amine, yielding a 5-(2-aminoethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one intermediate.
-
Cyclization/Deprotection: Intramolecular aminolytic cleavage of the lactone ring occurs upon heating, which concurrently removes the HFA protecting group and forms the (S)-3-hydroxy-2-pyrrolidinone ring.
Caption: Workflow for Route 1.
Route 2: Chiral Pool Synthesis from 4-Amino-(S)-2-hydroxybutyric Acid
An alternative chiral pool approach begins with 4-amino-(S)-2-hydroxybutyric acid, a derivative of glutamic acid.[3] This starting material already contains the necessary carbon and nitrogen backbone for the target pyrrolidinone. The core of this strategy is an intramolecular cyclization to form the lactam ring. The synthesis is straightforward, typically involving the esterification of the carboxylic acid followed by spontaneous or base-catalyzed lactamization.
This method is advantageous as it often involves fewer steps compared to the malic acid route. The key is the efficient formation of the five-membered ring from the linear amino acid precursor.
Experimental Protocol: Synthesis from 4-Amino-(S)-2-hydroxybutyric Acid
This protocol is adapted from a patented method.[4]
-
Esterification: 4-amino-(S)-2-hydroxybutyric acid (11.91 g, 0.1 mol) is dissolved in a solvent such as methanol (48.06 g, 1.5 mol). The mixture is heated to induce esterification of the carboxylic acid group.
-
Lactam Cyclization: The resulting ester undergoes an intramolecular cyclization to form the lactam. This step can often be performed consecutively in the same pot. The reaction mixture is heated, and the progress is monitored until the starting material is consumed.
-
Purification: Upon completion, the solvent is removed, and the crude product is purified, typically by distillation or recrystallization, to yield (S)-3-hydroxy-2-pyrrolidinone.
Caption: Workflow for Route 2.
Route 3: Chemoenzymatic Synthesis via Kinetic Resolution
Chemoenzymatic methods offer an elegant alternative for producing enantiopure compounds by combining traditional chemical synthesis with highly selective enzymatic reactions. For (S)-3-hydroxy-2-pyrrolidinone, a common strategy is the enzymatic kinetic resolution of a racemic mixture of an appropriate precursor, such as (±)-3-acetoxy-2-pyrrolidinone.
In this approach, an enzyme, typically a lipase, selectively catalyzes the hydrolysis of one enantiomer of the racemic acetate, leaving the other enantiomer unreacted. The lipase from Pseudomonas cepacia has been shown to be effective for this transformation.[5] This process yields the desired (S)-3-hydroxy-2-pyrrolidinone and the unreacted (R)-3-acetoxy-2-pyrrolidinone, which can be easily separated. The efficiency of this method hinges on the high enantioselectivity of the enzyme.
Experimental Protocol: Lipase-Mediated Kinetic Resolution
This protocol is based on a published chemoenzymatic method.[5]
-
Synthesis of Racemic Precursor: Racemic 3-hydroxy-2-pyrrolidinone is first synthesized and then acetylated to produce (±)-3-acetoxy-2-pyrrolidinone.
-
Enzymatic Hydrolysis: The racemic acetate is dissolved in a suitable buffer solution. Immobilized lipase from Pseudomonas cepacia ('Amano' PS-C) is added to the mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature, and the progress of the hydrolysis is monitored (e.g., by TLC or HPLC) until approximately 50% conversion is achieved.
-
Separation and Isolation: The enzyme is filtered off. The aqueous solution is extracted with an organic solvent to separate the product, (S)-3-hydroxy-2-pyrrolidinone, from the unreacted (R)-3-acetoxy-2-pyrrolidinone. The desired product is then purified.
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A Senior Application Scientist's Guide to Chiral Building Blocks: A Comparative Analysis of 3-Hydroxy-2-pyrrolidinone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for efficacy and safety. Chiral molecules are ubiquitous in biological systems, and as such, the interaction between a drug and its target is often highly stereospecific.[] The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern drug development.[2] Among the strategies employed to achieve this, the use of "chiral building blocks"—enantiopure molecules used as starting materials—is one of the most robust and reliable.[]
This guide provides an in-depth comparison of (S)-3-Hydroxy-2-pyrrolidinone, a highly versatile chiral building block, with other seminal classes of chiral synthons. We will move beyond a simple catalog of reactions to explore the causality behind experimental choices, offering field-proven insights into why a chemist might select one building block over another for a specific synthetic challenge. Our focus is on the practical application, performance, and strategic value these molecules bring to a synthetic campaign.
Section 1: The Profile of (S)-3-Hydroxy-2-pyrrolidinone
(S)-3-Hydroxy-2-pyrrolidinone is a γ-lactam that belongs to the pyroglutamic acid family of compounds.[3][4] Its structure is deceptively simple, yet it contains a rich array of functionality that makes it a powerful precursor in complex molecule synthesis. Derived from accessible chiral pool materials like (S)-malic acid or 4-amino-(S)-2-hydroxybutyric acid, it offers a rigid scaffold where the stereocenter at the C3 position profoundly influences the biological properties of its derivatives.[5][6][7]
The strategic value of this building block lies in its three distinct points of reactivity:
-
The C3-Hydroxyl Group: This secondary alcohol can be oxidized to a ketone, inverted, or used as a handle for etherification and esterification, allowing for the introduction of diverse side chains.
-
The Lactam Nitrogen: The N-H bond can be readily alkylated, acylated, or arylated, providing a simple route to a vast library of N-substituted derivatives.[8]
-
The Lactam Carbonyl: The amide bond is stable but can be reduced to form the corresponding chiral 3-hydroxypyrrolidine, a core motif in numerous pharmacologically active agents.[9]
This trifecta of functionality makes it more than just a transient chiral director; it is often incorporated as a core structural element in the final target molecule, as seen in the synthesis of compounds like the Alzheimer's drug candidate Rolipram.[10][11]
Caption: Reactivity map of (S)-3-Hydroxy-2-pyrrolidinone.
Section 2: A Survey of Alternative Chiral Building Blocks
To appreciate the specific advantages of 3-hydroxy-2-pyrrolidinone, we must compare it to other workhorses of asymmetric synthesis.
(S)-Pyroglutamic Acid
Evans-Type Oxazolidinones
Unlike building blocks that are incorporated into the final structure, Evans auxiliaries are transient chiral directors. They are acylated to form a chiral enolate, which then undergoes highly diastereoselective reactions (e.g., alkylations, aldol additions) due to the steric shielding provided by the auxiliary's substituent. The auxiliary is then cleaved under mild conditions, revealing a new chiral center in the product. Their broad applicability and predictable stereochemical outcomes have made them a staple in total synthesis, though their use comes at the cost of atom economy.
Chiral Amino Alcohols
This class, including compounds like (R)-phenylglycinol and (S)-prolinol, serves a dual role. They can act as chiral ligands for metal catalysts, as organocatalysts themselves, or be condensed with carbonyl compounds to form chiral auxiliaries. For instance, (R)-phenylglycinol can be used to stereoselectively synthesize 2-arylpiperidines by forming a bicyclic lactam intermediate that directs subsequent reductions.[12] Their utility often lies in their ability to be easily removed or to form key heterocyclic intermediates.
Section 3: Comparative Analysis: Strategic Selection of a Chiral Synthon
The choice of a chiral building block is a strategic decision dictated by the synthetic target, desired efficiency, and overall cost. The following table provides a comparative overview to guide this selection process.
| Feature | (S)-3-Hydroxy-2-pyrrolidinone | (S)-Pyroglutamic Acid | Evans-Type Oxazolidinones | Chiral Amino Alcohols (e.g., Phenylglycinol) |
| Primary Role | Core Scaffold / Precursor | Core Scaffold / Precursor | Transient Chiral Auxiliary | Auxiliary / Ligand / Catalyst |
| Source / Cost | Derived from chiral pool; moderate cost.[6][7] | Direct from L-glutamic acid; low cost.[4] | Synthetically derived; moderate to high cost. | Derived from amino acids; moderate cost. |
| Key Applications | Synthesis of chiral pyrrolidines, alkaloids, and enzyme inhibitors.[9][13] | Synthesis of ACE inhibitors, kainoids, and other natural products.[4] | Asymmetric alkylation, aldol, acylation, and conjugate addition reactions. | Synthesis of chiral piperidines, ligands for catalysis, and organocatalysis.[12] |
| Mechanism | Substrate control; inherent chirality directs further transformations. | Substrate control; inherent chirality directs further transformations. | Reagent control; auxiliary directs stereochemistry of a reaction on an attached substrate. | Can act as an auxiliary (reagent control) or a catalyst. |
| Advantages | Part of the final structure (good atom economy); multiple, orthogonal functional handles. | Very low cost; readily available; carboxylic acid handle for diverse couplings. | High and predictable diastereoselectivity for a wide range of C-C bond formations. | Versatile roles; often easily cleaved or removed. |
| Limitations | Less general for creating acyclic stereocenters compared to auxiliaries. | Ring is highly stable; requires specific conditions for cleavage if needed. | Poor atom economy (auxiliary is removed); requires extra steps for attachment and cleavage. | Stoichiometric use as an auxiliary reduces atom economy. |
Discussion: A researcher would choose (S)-3-Hydroxy-2-pyrrolidinone when the target molecule contains a pyrrolidinone or pyrrolidine ring, making it a highly atom-economic choice. Its pre-existing stereocenter and functional handles are ideal for elaborating the core structure. In contrast, an Evans auxiliary is the superior choice for creating a specific chiral center in an acyclic chain, where the directing group is not needed in the final product. Pyroglutamic acid is the go-to starting point when cost is a primary driver and a C5-carboxy functional group is desired. Chiral amino alcohols bridge the gap, offering utility as removable auxiliaries or as integral components of heterocyclic targets.
Section 4: Experimental Protocols and Case Studies
To illustrate the practical differences in methodology, we present two representative protocols. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Case Study 1: Chemoenzymatic Synthesis of (S)-3-Hydroxy-1-benzyl-2-pyrrolidinone
This protocol demonstrates how a racemic intermediate can be resolved using enzymatic catalysis to yield the desired enantiopure building block. This method is powerful because it leverages the exquisite stereoselectivity of enzymes.
Rationale: The synthesis begins with inexpensive starting materials to create a racemic N-substituted 3-acetoxy-2-pyrrolidinone. The key step is the enantioselective hydrolysis of the acetate group catalyzed by a lipase. The enzyme preferentially hydrolyzes one enantiomer, allowing for the separation of the chiral alcohol from the unreacted chiral acetate.
Caption: Workflow for the chemoenzymatic synthesis of a chiral 3-hydroxypyrrolidinone.
Step-by-Step Protocol (Adapted from Sharma et al.[5]):
-
Synthesis of Racemic 3-Acetoxy-1-benzyl-2-pyrrolidinone:
-
Causality: This multi-step sequence first activates the γ-butyrolactone via bromination. Benzylamine is used as the nitrogen source, and subsequent base-mediated cyclization forms the lactam ring. Finally, the bromide is displaced with acetate to install the necessary functional group for enzymatic resolution.
-
To a solution of 3-bromo-1-benzyl-2-pyrrolidinone (2.5 g, 10 mmol) in a suitable solvent, add potassium acetate (3.9 g, 39.6 mmol) and a catalytic amount of 18-crown-6 (0.05 g, 0.20 mmol).[5]
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify by column chromatography to yield racemic 3-acetoxy-1-benzyl-2-pyrrolidinone.
-
-
Enzymatic Resolution:
-
Causality:Pseudomonas cepacia lipase is chosen for its known ability to selectively hydrolyze ester bonds in a chiral environment. A phosphate buffer is used to maintain the optimal pH for enzyme activity.
-
Suspend the racemic acetate (1.0 g) in a phosphate buffer (pH 7.0).
-
Add immobilized lipase from Pseudomonas cepacia (e.g., 200 mg).
-
Stir the suspension at room temperature (e.g., 25-30 °C) and monitor the reaction progress by chiral HPLC or TLC. The reaction should be stopped at ~50% conversion to ensure high enantiomeric excess for both the product and the remaining starting material.
-
Filter off the enzyme and extract the aqueous solution with ethyl acetate.
-
Separate the resulting (S)-3-hydroxy-1-benzyl-2-pyrrolidinone from the unreacted (R)-3-acetoxy-1-benzyl-2-pyrrolidinone by column chromatography. High enantiomeric excess (>95% ee) can typically be achieved.[5]
-
Case Study 2: Asymmetric Alkylation using an Evans Auxiliary
This protocol illustrates the power of a transient auxiliary to control the formation of an acyclic stereocenter with high fidelity.
Rationale: The chiral oxazolidinone auxiliary is first acylated. Treatment with a strong, non-nucleophilic base generates a specific Z-enolate, whose conformation is locked by chelation with the lithium ion. One face of the enolate is blocked by the auxiliary's bulky substituent (e.g., benzyl or isopropyl), forcing the incoming electrophile (an alkyl halide) to approach from the less hindered face. This results in a highly diastereoselective alkylation.
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Comparative analysis of catalytic systems for pyrrolidinone synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the pyrrolidinone scaffold—a privileged structural motif in a myriad of biologically active compounds and pharmaceuticals—is a critical endeavor. The choice of catalytic system is paramount, directly influencing reaction efficiency, selectivity, cost-effectiveness, and environmental impact. This guide provides an in-depth comparative analysis of the primary catalytic systems for pyrrolidinone synthesis: homogeneous, heterogeneous, organocatalytic, and biocatalytic approaches. We will delve into the mechanistic nuances, performance metrics, and practical considerations of each, supported by experimental data to empower you in selecting the optimal strategy for your synthetic challenges.
The Landscape of Pyrrolidinone Synthesis: A Mechanistic Overview
The synthesis of pyrrolidinones, also known as γ-lactams, typically involves the formation of a five-membered ring containing a nitrogen atom and a carbonyl group. A prevalent and sustainable route is the reductive amination of levulinic acid, a biomass-derived platform chemical. This transformation exemplifies the core challenges and opportunities in pyrrolidinone synthesis, where the catalyst's role is to facilitate the sequential formation of an imine or enamine intermediate followed by cyclization and reduction.
Below is a generalized workflow for the catalytic synthesis of N-substituted pyrrolidinones from levulinic acid and a primary amine.
Caption: Generalized workflow for the catalytic synthesis of N-substituted pyrrolidinones.
Homogeneous Catalysis: Precision and High Activity
Homogeneous catalysts, being in the same phase as the reactants, offer excellent activity and selectivity due to well-defined active sites and high accessibility.[1] Transition metal complexes of ruthenium, rhodium, iridium, and copper are prominent in this category.
A notable example is the use of a RuCl3 catalyst for the reductive amination/cyclization of levulinic acid with phenylsilane as the reductant.[2] This system can be tuned to selectively produce either pyrrolidones or pyrrolidines by simply switching the catalyst.[2] For instance, using AlCl3 as the catalyst at room temperature exclusively yields pyrrolidones.[2] In contrast, RuCl3 at 45°C selectively affords pyrrolidines.[2]
Advantages:
-
High Activity and Selectivity: Well-defined catalytic centers allow for precise control over the reaction, often leading to high yields and selectivities.[1]
-
Mild Reaction Conditions: Many homogeneous catalysts operate under relatively mild temperatures and pressures.
-
Mechanistic Understanding: The soluble nature of these catalysts facilitates mechanistic studies through techniques like NMR spectroscopy, leading to a deeper understanding of the reaction pathways.[1]
Limitations:
-
Catalyst Separation and Recycling: The primary drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss, impacting cost and sustainability.[1][3]
-
Catalyst Stability: Homogeneous catalysts can be sensitive to air, moisture, and high temperatures, potentially leading to deactivation.[1]
Heterogeneous Catalysis: Robustness and Recyclability
Heterogeneous catalysts, typically solid materials, offer significant practical advantages, particularly in industrial settings.[3] These catalysts, often precious or base metals dispersed on a solid support (e.g., Pd/C, PdAu/TiHMS, Cu-based catalysts), are easily separated from the reaction mixture, facilitating reuse and continuous flow processes.[4][5]
The reductive amination of levulinic acid to N-substituted pyrrolidones is a well-studied application of heterogeneous catalysis. For instance, Pd/C has been shown to be a highly efficient catalyst for this transformation, achieving up to 92% yield under relatively mild conditions.[6] Bimetallic catalysts, such as PdAu supported on titania-doped highly mesoporous silica (PdAu/TiHMS), have also demonstrated excellent performance and stability over multiple cycles.[4] Non-noble metal catalysts, like a bimetallic Cu15Pr3/Al2O3, have been developed as a cost-effective alternative, also showing high yields.[5]
Advantages:
-
Ease of Separation and Reusability: Simple filtration or centrifugation allows for straightforward catalyst recovery and reuse, enhancing the economic and environmental viability of the process.[3]
-
High Stability: Heterogeneous catalysts are generally more robust and can withstand harsher reaction conditions compared to their homogeneous counterparts.[1]
-
Suitability for Continuous Flow: Their solid nature makes them ideal for packed-bed reactors in continuous flow systems, enabling large-scale production.[5]
Limitations:
-
Lower Selectivity: The presence of multiple types of active sites on the catalyst surface can sometimes lead to lower selectivity compared to homogeneous catalysts.[1]
-
Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the catalyst surface.[1]
-
Harsh Reaction Conditions: Often, higher temperatures and pressures are required to achieve high conversion rates.
Organocatalysis: Metal-Free and Enantioselective Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations.[7] For pyrrolidinone synthesis, proline and its derivatives are prominent organocatalysts, often employed in reactions that proceed through enamine or iminium ion intermediates.[7] These catalysts are particularly valuable for constructing chiral pyrrolidinones with high enantioselectivity.
A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines has been achieved using a Cinchona alkaloid-derived carbamate organocatalyst, with reported enantiomeric excesses (ee) of over 90%.[6] Organocatalytic multi-component reactions also provide efficient routes to highly functionalized pyrrolidine derivatives with excellent diastereoselectivity and enantioselectivity.[1]
Advantages:
-
Metal-Free: Avoids contamination of the final product with toxic heavy metals, a crucial consideration in pharmaceutical synthesis.
-
High Enantioselectivity: Enables the synthesis of chiral molecules with high optical purity.
-
Mild Reaction Conditions: Organocatalytic reactions are often performed under mild, ambient conditions.
-
Availability and Low Toxicity: Many organocatalysts are derived from readily available natural products and are generally less toxic than metal-based catalysts.[7]
Limitations:
-
Catalyst Loading: Higher catalyst loadings (often 5-20 mol%) are typically required compared to metal-based catalysts.
-
Substrate Scope: The substrate scope can sometimes be limited compared to transition metal catalysis.
Biocatalysis: The Green and Highly Selective Approach
Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity and under environmentally benign conditions.[8] For pyrrolidinone synthesis, enzymes like lipases, hydrolases, and engineered cytochrome P450s are being explored.[8][9]
A multi-enzyme cascade has been developed for the efficient production of pyrrolidone from L-glutamate, achieving a 95.2% conversion.[4] Furthermore, engineered cytochrome P411 variants have been shown to catalyze the intramolecular C(sp3)–H amination of organic azides to construct chiral pyrrolidine derivatives with good enantioselectivity.[9]
Advantages:
-
Exceptional Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often leading to optically pure products without the need for protecting groups.[8]
-
Mild and Green Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure.
-
Sustainability: Enzymes are biodegradable and derived from renewable resources.
Limitations:
-
Enzyme Stability: Enzymes can be sensitive to temperature, pH, and organic solvents, which can limit their operational stability.
-
Substrate Scope: The high specificity of enzymes can also be a limitation, as they may only accept a narrow range of substrates.
-
Product Inhibition: The accumulation of the product can sometimes inhibit the enzyme, limiting the achievable product concentration.
Comparative Performance Data
The following table summarizes key performance metrics for representative catalytic systems in pyrrolidinone synthesis. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and reporting standards across different studies.
| Catalytic System | Catalyst | Substrate(s) | Product | Yield (%) | Selectivity (%) | TON | TOF (h⁻¹) | Conditions | Reference |
| Homogeneous | RuCl₃ | Levulinic acid, Aniline | N-phenyl-5-methylpyrrolidin-2-one | 95 | >99 | - | - | 45 °C, Phenylsilane | [4] |
| Homogeneous | [Tpⁱᵖʳ²Cu(NCMe)] | N-fluoro-2-phenylethyl-N-tosylamide | 1-tosyl-5-phenylpyrrolidine | 99 | - | - | - | Toluene, 90°C | |
| Heterogeneous | 5% Pd/C | Levulinic acid, Benzylamine | N-benzyl-5-methylpyrrolidin-2-one | 92 | >99 | - | - | 80 °C, 1.6 MPa H₂, THF | [6] |
| Heterogeneous | PdAu/TiHMS | Levulinic acid, 4-Methoxyaniline | N-(4-methoxyphenyl)-5-methylpyrrolidin-2-one | 99 | >99 | - | - | 150 °C, 5 bar H₂, Solvent-free (MW) | [4] |
| Heterogeneous | Ni/Al₂O₃(111) | Furfural, NH₃ | Furfurylamine | - | - | - | 30.4 | - | [7] |
| Organocatalytic | Cinchona Alkaloid Deriv. | Nitroalkene, Aldehyde | Polysubstituted Pyrrolidine | 50-95 | >90 (ee) | - | - | - | [6] |
| Organocatalytic | Proline-based dipeptide | Ketone, Aldehyde | Aldol Adduct | up to 99 | up to 80 (ee) | - | - | -35 °C, Acetone | |
| Biocatalytic | Engineered P411 | 1-azido-4-phenylbutane | 2-phenylpyrrolidine | - | 91:9 (er) | - | - | Whole-cell | [9] |
| Biocatalytic | Multi-enzyme cascade | L-glutamate | Pyrrolidone | 95.2 (conversion) | - | - | 0.69 g/L/h (productivity) | In vivo | [4] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. 'ee' refers to enantiomeric excess, and 'er' refers to enantiomeric ratio.
Experimental Protocols
To provide practical guidance, we outline representative experimental protocols for two distinct catalytic systems.
Protocol 1: Heterogeneous Catalysis - Reductive Amination of Levulinic Acid using Pd/C
This protocol is adapted from a procedure for the synthesis of N-substituted-5-methyl-2-pyrrolidones.[6]
Materials:
-
Levulinic acid
-
Amine (e.g., benzylamine)
-
5% Palladium on carbon (Pd/C) catalyst
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Autoclave reactor with magnetic stirring
Procedure:
-
In a typical experiment, charge the autoclave reactor with levulinic acid (1.0 mmol), the desired amine (1.2 mmol), 5% Pd/C catalyst (e.g., 50 mg), and THF (10 mL).
-
Seal the reactor and purge it with H₂ gas three times to remove air.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 1.6 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction for the required time (e.g., 8 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully release the H₂ pressure.
-
Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be washed with THF, dried, and stored for reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-substituted-5-methyl-2-pyrrolidone.
Protocol 2: Organocatalytic Asymmetric Michael Addition
This protocol is a general representation of an organocatalytic reaction for the synthesis of chiral pyrrolidine precursors.
Materials:
-
Aldehyde
-
Nitroalkene
-
Organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%)
-
Solvent (e.g., dichloromethane, DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dried reaction vial under an inert atmosphere, add the aldehyde (1.0 mmol), the nitroalkene (1.2 mmol), and the organocatalyst (0.1 mmol).
-
Add the solvent (e.g., 2 mL of DCM).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled in an ice bath) for the required duration (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).[2]
Analytical Methods for Product Characterization
The successful synthesis of pyrrolidinones requires robust analytical methods for product identification, purity assessment, and, in the case of chiral synthesis, determination of enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the synthesized pyrrolidinone.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary techniques for determining the purity of the product and quantifying the yield. For chiral pyrrolidinones, chiral HPLC or chiral GC with a suitable chiral stationary phase is employed to separate and quantify the enantiomers, allowing for the determination of enantiomeric excess.[2] Capillary electrophoresis (CE) is another powerful technique for chiral separations.[2]
Caption: Workflow for the analysis and characterization of synthesized pyrrolidinones.
Conclusion and Future Outlook
The synthesis of pyrrolidinones is a dynamic field with a diverse array of catalytic tools at the disposal of the modern chemist.
-
Homogeneous catalysis offers unparalleled activity and selectivity, making it a powerful tool for intricate syntheses where catalyst recovery is a secondary concern.
-
Heterogeneous catalysis provides a robust and scalable solution, particularly for industrial applications where catalyst reusability and continuous processing are paramount.
-
Organocatalysis shines in the realm of asymmetric synthesis, delivering chiral pyrrolidinones with high enantiopurity in a metal-free manner.
-
Biocatalysis represents the pinnacle of green chemistry, offering exceptional selectivity under mild, aqueous conditions.
The choice of the optimal catalytic system is a multifactorial decision, weighing the desired product specifications (e.g., chirality), economic constraints, scalability, and environmental considerations. Future advancements will likely focus on bridging the gaps between these systems, such as the development of recyclable homogeneous catalysts and more versatile and stable enzymes. The continued exploration of catalysts derived from abundant, non-precious metals and the integration of flow chemistry with all catalytic types will undoubtedly pave the way for more efficient, sustainable, and innovative routes to this vital class of heterocyclic compounds.
References
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Batch and Flow Green Microwave‐Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. ChemSusChem. [Link]
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amin
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Conversion of levulinic acid to N -substituted pyrrolidinones over a nonnoble bimetallic catalyst Cu 15 Pr 3 /Al 2 O 3.
- One-pot synthesis of pyrrolidone derivatives via reductive amination of levulinic acid/ester with nitriles over Pd/C c
- A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Benchchem.
- Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen‐Containing Chemicals.
- Batch and Flow Green Microwave‐Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones.
- Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry. [Link]
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amin
- Reported homogeneous catalysts for the synthesis of pyrrolidinones
- Homogeneous vs Heterogeneous C
- Pyrrolidine synthesis. Organic Chemistry Portal.
- HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies.
- Synergy between homogeneous and heterogeneous c
- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- A Multi-Enzyme Cascade for Efficient Production of Pyrrolidone
- Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed.
- Biocatalysis: Enzymatic Synthesis for Industrial Applic
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A Comparative Guide to the Biological Activity of 3-Hydroxy-2-pyrrolidinone and Its Analogs
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1] Its prevalence in natural products and synthetic drugs underscores its significance as a "privileged structure."[2] At the core of this family lies 3-Hydroxy-2-pyrrolidinone, a simple yet versatile molecule. While direct and extensive biological data on this specific compound is nascent, a comparative analysis of its structural analogs provides critical insights into its potential and illuminates the pathways for developing novel therapeutics.
This guide offers an in-depth comparison of the biological activities associated with the pyrrolidinone core, focusing on antimicrobial, anticonvulsant, and nootropic potentials. By examining the structure-activity relationships (SAR) of its more complex analogs, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and validated experimental protocols to explore this promising chemical space.
Antimicrobial Activity: A Scaffold for Combating Resistance
Bacterial infections, particularly those caused by resistant strains, pose a significant global health threat, driving the search for novel antimicrobial agents.[3][4] Pyrrolidine derivatives have emerged as a promising class of compounds in this arena, with various substitutions on the core ring leading to potent antibacterial and antifungal activity.[3][4]
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of pyrrolidinone analogs is highly dependent on the nature and position of their substituents. While the parent this compound serves as a foundational structure, its analogs, such as pyrrolidine-2,3-diones and spiropyrrolidines, have demonstrated significant activity against a range of pathogens.[5][6] For instance, studies on pyrrolidine-2,3-dione derivatives revealed that halogen-substituted benzoyl and phenyl groups at specific positions are crucial for activity.[7]
| Compound Class | Analog Example | Target Organism | MIC (μg/mL) | Source |
| Pyrrolidine-2,3-diones | Dimer with trans-cyclohexyl linker | S. aureus (MSSA) | 8-16 | [5] |
| Pyrrolidine-2,3-diones | Monomer with 5-chloro substitution | P. aeruginosa (efflux pump mutant) | 3 (IC50) | [7] |
| Spiropyrrolidines | Spiropyrrolidine-thiochroman-4-one | B. subtilis | Moderate-Excellent | [6][8] |
| Spiropyrrolidines | Spiropyrrolidine-oxindole | S. aureus | Moderate-Excellent | [6][8] |
Expert Insights on Structure-Activity Relationship (SAR): The data consistently indicates that lipophilic and electron-withdrawing groups enhance the antimicrobial properties of the pyrrolidinone scaffold. The hydroxyl group at the 3-position, as seen in our base compound, is also suggested to play a vital role in interacting with bacterial targets, potentially penicillin-binding proteins (PBPs).[7] The development of dimeric structures, as seen with certain pyrrolidine-2,3-diones, represents an innovative strategy to improve potency and overcome solubility challenges.[5]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality Behind Experimental Choice: The broth microdilution method is the gold standard for determining the MIC of a novel antimicrobial agent.[9][10] It provides a quantitative measure of a compound's potency (the lowest concentration that inhibits visible growth), which is essential for comparative analysis and SAR studies. Its 96-well plate format allows for efficient, simultaneous testing of multiple concentrations and compounds, ensuring high throughput and reproducibility.[11]
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the test compound (e.g., this compound analog).
-
Dissolve the compound in a suitable solvent (e.g., DMSO, sterile deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL).[10]
-
Ensure complete dissolution. If the solvent is not inherently sterile, sterilize the stock solution by filtration through a 0.22 µm syringe filter.[10]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, add 100 µL of the compound stock solution, diluted in CAMHB to twice the highest desired final concentration.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (containing only broth and inoculum) and well 12 as the sterility control (containing only broth).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance 0.08-0.13).[10]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.[11]
-
-
Result Interpretation:
Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Anticonvulsant Activity: Targeting Neurological Disorders
Epilepsy is a chronic neurological disorder affecting millions worldwide, and the need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains urgent.[13] The pyrrolidinone scaffold is of particular interest due to its structural similarity to the nootropic drug piracetam, which has shown some anticonvulsant properties. This has spurred investigation into various analogs for their potential in seizure management.
Comparative Analysis of Anticonvulsant Efficacy
Preclinical screening of anticonvulsant activity often relies on a battery of in vivo rodent models that represent different seizure types.[14] The maximal electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) test models absence seizures.[13][15] The 6 Hz psychomotor seizure test is considered a model for therapy-resistant partial seizures.[16]
| Compound Class | Analog Example | Seizure Model | ED50 (mg/kg) | Source |
| Dibromophenyl Enaminones | AK6 | MES (rat) | < 10 | [16] |
| Dibromophenyl Enaminones | AK6 | 6 Hz (rat) | < 10 | [16] |
| Pyrrolidine-2,5-diones | Compound 33 (benzo[b]thiophen derivative) | MES (mouse) | 27.4 | [17] |
| Pyrrolidine-2,5-diones | Compound 33 (benzo[b]thiophen derivative) | 6 Hz (mouse) | 30.8 | [17] |
Expert Insights on Structure-Activity Relationship (SAR): The development of potent anticonvulsant activity from the pyrrolidinone core appears to require significant substitution to modulate interaction with neuronal targets, such as voltage-sensitive sodium channels.[17] The success of the 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione series highlights the importance of an aromatic moiety at the 3-position.[17] Furthermore, the enaminone analogs demonstrate that modifications extending from the core ring can produce highly potent compounds, suggesting that this compound is a viable starting point for derivatization.[16]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice
Causality Behind Experimental Choice: The MES test is a fundamental and widely used primary screening model for anticonvulsants.[13][16] It is highly predictive of clinical efficacy against generalized tonic-clonic seizures. The endpoint—abolition of the hind limb tonic extensor component of the seizure—is clear, objective, and easily reproducible, making it an excellent choice for the initial evaluation of novel compounds.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use adult male mice (e.g., CD-1 strain) weighing 20-30 g.
-
Allow animals to acclimate for at least one week before the experiment. House them with free access to food and water.
-
On the day of the experiment, weigh the animals and randomly assign them to control and test groups (n=8-10 per group).
-
-
Compound Administration:
-
Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle only.
-
Allow for a predetermined period for drug absorption (e.g., 30-60 minutes for i.p. administration).
-
-
Induction of Seizure:
-
Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.
-
Place the corneal electrodes on the eyes of the mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a constant-current shock generator.
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the mouse for the characteristic seizure pattern: a tonic phase followed by a clonic phase.
-
The key endpoint is the presence or absence of the tonic hind limb extension (the hind limbs are extended backward in a rigid, tonic state).
-
A compound is considered to have provided protection if it prevents the tonic hind limb extension phase of the seizure.
-
-
Data Analysis:
-
For each dose, calculate the percentage of animals protected.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
-
Preclinical Anticonvulsant Screening Workflow
Caption: A typical workflow for in vivo anticonvulsant drug screening.
Nootropic Activity: Enhancing Cognitive Function
Nootropics, or "smart drugs," are compounds that enhance mental functions like memory and attention.[18] The pyrrolidinone ring is central to the racetam class of nootropics, with piracetam being the prototypical agent. This historical link strongly suggests that this compound and its analogs could possess cognitive-enhancing properties.
Comparative Analysis of Nootropic Potential
The mechanisms of nootropic action are diverse, but many involve the modulation of neurotransmitter systems, particularly the cholinergic system.[18] One common in vitro screening method is to assess a compound's ability to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. Other research focuses on mitochondrial function and neuroprotection.[19]
| Compound Class | Analog Example | Assay Type | IC50 / Effect | Source |
| Racetams | Piracetam | Mitochondrial Respiration | Minimal effect; considered safe | [19] |
| Racetams | Aniracetam | P-gp ATPase activity | Low interaction (predicts good BBB penetration) | [20][21] |
| Cognitives | Donepezil (for comparison) | MAO-A Inhibition | Potent inhibitor | [19] |
| Pyrrolidinones | Piracetam | BBB Penetration (in silico) | Predicted to penetrate BBB | [20][22] |
Expert Insights on Structure-Activity Relationship (SAR): While direct AChE inhibition data for simple pyrrolidinones is limited, the broader class of cognitive enhancers often includes this mechanism. For the racetam analogs, favorable physicochemical properties that allow for blood-brain barrier (BBB) penetration are critical.[21][22] Computational and in vitro HTS assays that predict BBB permeability, such as P-gp interaction assays, are therefore invaluable.[20] The safety profile of piracetam with respect to mitochondrial function suggests that the core pyrrolidinone scaffold is well-tolerated by cellular energy machinery, which is a crucial aspect of a potential nootropic.[19]
Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Causality Behind Experimental Choice: The cholinergic hypothesis of memory function posits that enhancing cholinergic neurotransmission can improve cognition.[18] The AChE inhibition assay is a direct, mechanism-based in vitro screen to identify compounds that can achieve this by preventing acetylcholine degradation. It is a rapid, cost-effective, and colorimetric assay based on the Ellman method, making it ideal for screening a library of this compound analogs.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Substrate Solution: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the phosphate buffer.
-
Enzyme Solution: Prepare a solution of Acetylcholinesterase (e.g., from electric eel) in the buffer.
-
Test Compound Solutions: Prepare serial dilutions of the test compounds in the buffer. Donepezil or galantamine can be used as a positive control.[19]
-
-
Assay Procedure (96-Well Plate):
-
To each well, add:
-
25 µL of the test compound solution (or buffer for control).
-
50 µL of the DTNB solution.
-
25 µL of the AChE enzyme solution.
-
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate, acetylthiocholine iodide (ATCI), to each well.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every minute) for 10-15 minutes to determine the reaction rate.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected at 412 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Simplified Cholinergic Synapse Mechanism
Caption: Action of an AChE inhibitor in a cholinergic synapse.
Conclusion and Future Directions
The comparative analysis of analogs reveals that the this compound core is a highly adaptable scaffold with significant therapeutic potential across multiple biological domains. The key to unlocking this potential lies in strategic derivatization.
-
For antimicrobial activity , future efforts should focus on introducing lipophilic and aromatic moieties, potentially exploring dimeric structures to enhance potency.
-
In the realm of anticonvulsants , substitutions at the 3-position with complex aromatic systems appear crucial for achieving meaningful interaction with neuronal ion channels.
-
For nootropic applications , modifications that optimize blood-brain barrier permeability while maintaining a favorable safety profile, particularly concerning mitochondrial function, will be paramount.
This guide provides the foundational data and validated protocols necessary for researchers to systematically explore the derivatization of this compound. By understanding the structure-activity relationships of its more complex cousins, we can rationally design the next generation of pyrrolidinone-based therapeutics.
References
- Scilit. (2008).
- Springer Nature Experiments. (n.d.).
- Taylor & Francis Online. (n.d.).
- ResearchGate. (n.d.). (PDF)
- RSC Publishing. (2024).
- NIH. (n.d.).
- International Journal of Newgen Research in Pharmacy & Healthcare. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
- International Journal of Pharmacy. (n.d.).
- PubMed. (2022).
- MDPI. (n.d.). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds.
- BenchChem. (n.d.).
- ScienceOpen. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents.
- NIH. (n.d.). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds.
- International Journal of Newgen Research in Pharmacy & Healthcare. (n.d.). View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
- ResearchGate. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents.
- Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models.
- PLOS One. (n.d.). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models.
- Taylor & Francis Online. (n.d.). Full article: In silico and in vitro evaluation of brain penetration properties of selected nootropic agents.
- PubMed. (2016).
- NIH. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (2025). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
- MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
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A Senior Application Scientist's Guide to Chiral HPLC Method Development for 3-Hydroxy-2-pyrrolidinone Enantiomers
In the landscape of pharmaceutical development and stereoselective synthesis, the precise analysis of enantiomers is not merely a regulatory hurdle but a fundamental necessity for understanding stereospecific bioactivity and ensuring patient safety. 3-Hydroxy-2-pyrrolidinone, a chiral lactam, serves as a valuable building block for a variety of pharmacologically active compounds. Its stereocenter dictates the three-dimensional arrangement of its functional groups, which in turn governs its interaction with chiral biological targets. Consequently, the ability to resolve and quantify its enantiomers is paramount.
This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of this compound. Moving beyond a simple listing of columns and mobile phases, we will delve into the causality behind methodological choices, offering a practical framework for developing a robust, reliable, and efficient chiral separation method from the ground up.
The Foundation: Principles of Chiral Recognition
The direct separation of enantiomers by HPLC is most commonly achieved using a Chiral Stationary Phase (CSP).[1][2] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For a successful separation, there must be a sufficient difference in the stability of these diastereomeric complexes. This stability difference arises from what is often described as a "three-point interaction model," where multiple simultaneous interactions (e.g., hydrogen bonds, π-π interactions, dipole-dipole interactions, steric hindrance) are required to differentiate between the two enantiomers.[3][4]
Given the structure of this compound, which features a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor/dipole (amide group), and a stereocenter, polysaccharide-based CSPs represent the most promising starting point for method development.[4][5] These phases, typically derivatives of cellulose or amylose, possess a complex chiral architecture of grooves and cavities that can engage in multiple interactions, offering broad enantiorecognition capabilities.[4][6]
Comparative Analysis of Promising Chiral HPLC Methods
While no single CSP can be deemed universal, experience with structurally similar compounds allows us to select a few high-probability candidates for initial screening.[3][7] The following table compares three primary approaches for the separation of this compound enantiomers, focusing on polysaccharide-based CSPs under different chromatographic modes.
| Chiral Stationary Phase (CSP) | Chromatographic Mode | Typical Mobile Phase | Principle of Chiral Recognition | Advantages | Disadvantages |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | Normal Phase (NP) | Hexane / Isopropanol (IPA) or Ethanol (EtOH) (e.g., 90:10 v/v) with optional acidic/basic additive (0.1% TFA or DEA) | Combination of hydrogen bonding with the carbamate groups and inclusion into chiral grooves of the polysaccharide backbone.[4] | High efficiency and selectivity are often observed in NP mode. Good solubility of the analyte. | Use of flammable and more toxic solvents. Sensitive to water content in the mobile phase. |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | Polar Organic Mode (PO) | Acetonitrile / Methanol or Ethanol (e.g., 99:1 v/v) with optional additive. | Primarily driven by dipole-dipole interactions and hydrogen bonding. The helical structure of amylose provides a different steric environment compared to cellulose.[5] | Utilizes MS-compatible solvents. Often provides complementary selectivity to cellulose-based CSPs. Faster equilibration times than NP. | Selectivity can be lower than in Normal Phase for some compounds. |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) (e.g., Lux® Cellulose-2) | Reversed-Phase (RP) | Water / Acetonitrile or Methanol (e.g., 60:40 v/v) with optional buffer (e.g., 20 mM Ammonium Bicarbonate) | Hydrophobic interactions play a larger role, alongside hydrogen bonding and dipole-dipole interactions with the chlorinated carbamate groups. | Directly compatible with aqueous samples. Uses less hazardous solvents. Robust and reproducible. | Enantioselectivity can be lower in RP mode. The analyte may have low retention on a C18 column, but the chiral phase provides unique interactions. |
Workflow for Chiral Method Development
A systematic approach is crucial to efficiently develop a successful chiral separation method. The following workflow outlines the logical steps from initial screening to final optimization.
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocols: Recommended Starting Points
The following protocols are designed as robust starting points for your method development. They are based on the principles discussed above and successful separations of analogous compounds.[7]
Protocol 1: Normal Phase Separation on Chiralcel® OD-H
This method is often the first choice due to the high probability of success for compounds with hydrogen bonding capabilities.
1. System Preparation:
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the pyrrolidinone ring lacks a strong chromophore)
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
3. Experimental Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the elution of two separate peaks corresponding to the enantiomers.
4. Causality and Optimization:
-
Rationale: The non-polar hexane forces the analyte to interact strongly with the polar CSP. The IPA acts as a polar modifier, competing for interaction sites on the CSP.
-
If resolution is poor: Decrease the percentage of IPA (e.g., to 95:5). This increases retention and allows more time for chiral recognition to occur.
-
If retention is too long: Increase the percentage of IPA (e.g., to 80:20).
-
For peak tailing: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. This can suppress unwanted ionic interactions with residual silanols on the silica support.
Protocol 2: Polar Organic Mode on Chiralpak® AD-H
This method provides an excellent, often complementary, alternative to the Normal Phase method and uses solvents that are more amenable to mass spectrometry.
1. System Preparation:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile / Methanol (99:1, v/v)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
2. Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in Acetonitrile.
-
Filter the sample through a 0.45 µm PTFE syringe filter.
3. Experimental Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
4. Causality and Optimization:
-
Rationale: In this mode, dipole-dipole and hydrogen bonding interactions are the primary drivers of chiral recognition. The amylose backbone of the AD phase offers a different steric and electronic environment than the cellulose of the OD phase.
-
If resolution is poor: Try changing the alcohol modifier from Methanol to Ethanol at the same concentration. Different alcohols can subtly alter the conformation of the polysaccharide and the nature of the interactions.
-
If retention is too low: Decrease the column temperature. Lower temperatures often enhance the stability differences between the diastereomeric complexes, improving resolution.
Visualizing the Chiral Recognition Mechanism
The separation on a polysaccharide phase is predicated on the differential fit of the enantiomers into the chiral grooves of the CSP. The diagram below illustrates a plausible three-point interaction model for one enantiomer of this compound.
Caption: Proposed interaction model for chiral recognition.
For the other enantiomer, this precise three-point fit is not possible due to its different spatial arrangement, leading to a less stable complex and a different retention time on the column.
Conclusion
The enantioseparation of this compound is most effectively approached using polysaccharide-based chiral stationary phases. A systematic screening process beginning with Chiralcel® OD-H in Normal Phase and Chiralpak® AD-H in Polar Organic Mode provides the highest probability of achieving a successful separation. By understanding the principles of chiral recognition and methodically optimizing the mobile phase composition and temperature, a robust and reliable HPLC method can be developed. This guide serves as a foundational blueprint, empowering researchers to confidently tackle this chiral separation challenge with a clear, scientifically-grounded strategy.
References
- Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones. ScienceDirect.
- Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate.
- Chiral HPLC Separations. Phenomenex.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Chiral Drug Separation.
- Chiral HPLC separation: strategy and approaches. Chiralpedia.
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC.
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
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- 5. content.e-bookshelf.de [content.e-bookshelf.de]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-Hydroxy-2-pyrrolidinone Derivatives
Welcome to an in-depth exploration of the spectroscopic characteristics of 3-hydroxy-2-pyrrolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or interested in this versatile class of heterocyclic compounds. The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for efficient synthesis, purification, and characterization.
In this guide, we will move beyond a simple cataloging of spectral data. Instead, we will dissect the nuances of how substitutions on the pyrrolidinone ring influence the signals observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding these structure-spectra relationships, you will be better equipped to elucidate the structures of novel derivatives, identify impurities, and monitor reaction progress with confidence.
The Logic of Spectroscopic Analysis: A Self-Validating Approach
Our approach to spectroscopic analysis is rooted in the principle of self-validation. Each piece of spectral data should corroborate the others, painting a cohesive and unambiguous picture of the molecule's structure. For instance, the presence of a hydroxyl group suggested by an IR stretch should be confirmed by a corresponding signal in the ¹H NMR spectrum. Similarly, the molecular weight determined by mass spectrometry must be consistent with the molecular formula derived from NMR and elemental analysis. This integrated approach minimizes ambiguity and enhances the reliability of structural assignments.
Experimental Protocols: Acquiring High-Quality Spectral Data
The foundation of any robust spectroscopic analysis is the acquisition of high-quality data. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms and the chemical environment of protons and carbons within the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; for instance, the hydroxyl proton is often observable in DMSO-d₆ but may exchange with residual water in other solvents.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is present.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm, DMSO at δ 2.50 ppm).
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.
-
A sufficient number of scans is crucial to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm, DMSO-d₆ at δ 39.52 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition.
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization, depending on the nature of the analyte.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph.
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode, depending on which mode provides a better signal for the compound of interest.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
Spectroscopic Comparison of this compound Derivatives
To illustrate the impact of substitution on the spectroscopic properties of the this compound core, we will compare the parent compound with a representative N-substituted and a C5-substituted derivative.
Core Structure and Numbering:
Caption: Core structure and numbering of the this compound ring.
Compound 1: this compound (Parent Compound)
Compound 2: 1-Benzyl-3-hydroxy-2-pyrrolidinone (N-Substituted)
Compound 3: 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one (C4, C5, and N-Substituted)
A notable derivative, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, showcases significant spectral shifts due to its extensive substitution and conjugation.[1]
| Spectroscopic Data | 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 8.34 (t, J = 2.16 Hz, 1H, Ar-H), 7.97-7.95 (m, 2H, Ar-H), 7.46 (t, J = 8.23 Hz, 1H, Ar-H), 7.25–7.32 (m, 5H, Ar-H), 5.88 (s, 1H), 2.17 (s, 3H, CH₃) |
| ¹³C NMR (150 MHz, CDCl₃) δ (ppm) | 195.88, 163.86, 148.55, 137.29, 134.25, 130.10, 129.54, 129.50, 127.93, 127.82, 120.64, 120.32, 116.77, 62.17, 28.81 |
| HRMS (ESI-TOF MS/MS) m/z | Found: 339.0982 [M+H]⁺, 361.0802 [M+Na]⁺ (Calculated: 339.0981 [M+H]⁺, 361.0800 [M+Na]⁺) |
Analysis of Spectroscopic Trends
¹H NMR Spectroscopy
The chemical shifts of the protons on the pyrrolidinone ring are highly sensitive to the nature and position of substituents.
-
H3 Proton: The proton attached to the carbon bearing the hydroxyl group (C3) typically appears as a multiplet. Its chemical shift is influenced by the electronic environment.
-
H4 and H5 Protons: These methylene protons often exhibit complex splitting patterns due to diastereotopicity, especially in chiral environments. N-substitution can significantly alter the chemical shifts of the adjacent C5 protons.
-
N-H Proton: In the parent compound, the N-H proton of the lactam is typically observed as a broad singlet. In N-substituted derivatives, this signal is absent and replaced by signals corresponding to the substituent's protons.
-
Substituent Protons: The signals for the substituent protons will appear in their characteristic regions of the spectrum. For example, the aromatic protons of a benzyl group will be found in the downfield region (typically δ 7-8 ppm).
Caption: A streamlined workflow for the interpretation of ¹H NMR spectra.
¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR provide valuable information about the carbon skeleton.
-
Carbonyl Carbon (C2): The lactam carbonyl carbon is typically observed in the downfield region of the spectrum, often around 170-180 ppm.
-
C3 Carbon: The carbon attached to the hydroxyl group appears in the range of 60-80 ppm.
-
C4 and C5 Carbons: These carbons are found in the aliphatic region of the spectrum. N-substitution has a pronounced effect on the chemical shift of the C5 carbon.
-
Substituent Carbons: The carbons of the substituents will have their characteristic chemical shifts. For instance, aromatic carbons appear between 110 and 150 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
N-H Stretch: For the parent compound, a medium to sharp absorption band around 3200-3400 cm⁻¹ corresponds to the N-H stretch of the lactam. This band is absent in N-substituted derivatives.
-
C=O Stretch: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is indicative of the lactam carbonyl group. The exact position of this band can be influenced by ring strain and the electronic nature of substituents.
-
C-N Stretch: This vibration typically appears in the 1100-1300 cm⁻¹ region.
Caption: Correlation of key functional groups with their characteristic IR absorption frequencies.
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the structure and identifying unknown compounds.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule provides the molecular weight. High-resolution mass spectrometry can yield the elemental composition.
-
Fragmentation Patterns: The fragmentation of this compound derivatives is often initiated by the loss of small, stable molecules such as water (from the hydroxyl group) or carbon monoxide (from the carbonyl group). The substituents on the ring will also influence the fragmentation pathways, leading to characteristic fragment ions. For example, N-benzyl derivatives often show a prominent peak at m/z 91, corresponding to the tropylium ion.
Conclusion
The spectroscopic analysis of this compound derivatives is a powerful tool for structural elucidation and characterization. By systematically evaluating the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, and by understanding how different substituents influence the spectral features, researchers can confidently identify and characterize these important molecules. The principles and methodologies outlined in this guide provide a robust framework for the spectroscopic investigation of this versatile class of compounds, ultimately accelerating the pace of research and development in medicinal chemistry and related fields.
References
- Mermer, A., Keles, T., & Sirin, Y. (2021). Recent studies of nitrogen containing heterocyclic compounds as novel antiviral agents: A review. Bioorganic Chemistry, 114, 105076. [Link]
- Kumari, S., Maddeboina, K., Bachu, R. D., Boddu, S. H., Trippier, P. C., & Tiwari, A. K. (2022). Pivotal role of nitrogen heterocycles in Alzheimer's disease drug discovery. Drug Discovery Today, 27(10), 103322. [Link]
- Feling, R. H., Buchanan, G. O., Mincer, T. J., Kauffman, C. A., Jensen, P. R., & Fenical, W. (2003). Salinosporamide A: A Highly Cytotoxic Proteasome Inhibitor from a Novel Microbial Source, a Marine Bacterium of the New Genus Salinospora.
- Cheng, J., Wu, F.-H., Wang, P., Ke, J.-P., Wan, X.-C., Qiu, M.-H., & Bao, G.-H. (2018). Flavoalkaloids with a Pyrrolidinone Ring from Chinese Ancient Cultivated Tea Xi-Gui. Journal of Agricultural and Food Chemistry, 66(30), 7948-7957. [Link]
- Nguyen, N. T., & Dai, V. V. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Vietnam Journal of Chemistry, 61(5), 61-66. [Link]
Sources
A Comparative Guide to the Efficacy of 3-Hydroxy-2-pyrrolidinone Based Inhibitors
The five-membered pyrrolidinone ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in both natural products and FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and capacity for stereospecific substitutions allow it to effectively explore the three-dimensional space of protein binding pockets, making it a versatile starting point for drug design.[3][4] This guide focuses on a specific, functionalized variant: the 3-Hydroxy-2-pyrrolidinone core. We will provide an in-depth, evidence-based assessment of its efficacy as an inhibitor across diverse biological targets, comparing its performance to established alternatives. Through a series of case studies, we will explore the causality behind experimental design and present the data that underpins the therapeutic potential of this remarkable scaffold.
Case Study 1: Targeting Glucoregulation in Type 2 Diabetes
The management of type 2 diabetes often involves modulating the body's own glucose-regulating systems. Two key enzymatic targets in this arena are Dipeptidyl Peptidase IV (DPP-IV), which degrades incretin hormones that stimulate insulin release, and α-glucosidase, which breaks down complex carbohydrates in the intestine.[5]
This compound Based Inhibitors in Focus
The pyrrolidinone scaffold has proven highly effective in the design of DPP-IV inhibitors. A prominent example is 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (NVP-LAF237, Vildagliptin) . This compound is a potent and selective DPP-IV inhibitor that demonstrates excellent oral bioavailability and significant antihyperglycemic activity in preclinical models.[5]
Additionally, derivatives of 3-hydroxypyrrolidine have been investigated as inhibitors of intestinal α-glucosidase. Studies on a series of N-benzylated 3-hydroxypyrrolidines and their dihydroxy counterparts have shown moderate inhibitory activity, with kinetic studies revealing a mixed but predominantly competitive mode of inhibition.[6]
Comparative Alternatives
For DPP-IV inhibition, the primary competitors include other "gliptins" such as Sitagliptin , which acts through competitive enzyme inhibition.[7] While both Vildagliptin and Sitagliptin are effective, they exhibit different binding kinetics; Vildagliptin engages in a substrate-like binding to the enzyme's active site for an extended duration.[7] For α-glucosidase inhibition, established drugs like Acarbose and Miglitol serve as the benchmark. These agents are known to delay carbohydrate digestion and reduce post-meal hyperglycemia.
Comparative Efficacy Data
| Inhibitor Class | Compound Example | Target | Potency (IC50) | Mechanism of Action | Key Findings |
| Pyrrolidinone-Based | Vildagliptin (NVP-LAF237) | DPP-IV | Potent (specific value proprietary) | Substrate-like binding, slow dissociation[7] | Excellent oral bioavailability and potent antihyperglycemic activity in rats.[5] |
| Pyrrolidinone-Based | trans-3,4-dihydroxypyrrolidine | α-glucosidase | 2.97 mM[6] | Mixed, predominantly competitive[6] | Moderate inhibitor, serves as a molecular tool for probing enzyme structure.[6] |
| Alternative | Sitagliptin | DPP-IV | 15.97 µM (in live cells)[8] | Competitive enzyme inhibition[7] | Similar overall HbA1c lowering effect to Vildagliptin in patients with renal impairment.[7] |
| Alternative | Acarbose | α-glucosidase | Standard reference | Competitive inhibition | Delays carbohydrate digestion, reducing postprandial hyperglycemia. |
Experimental Protocols & Methodologies
Protocol 1: In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human recombinant DPP-IV. The assay relies on the cleavage of a fluorogenic substrate, releasing a fluorescent molecule that can be quantified.
Causality: A fluorometric assay is chosen for its high sensitivity and continuous monitoring capability, allowing for precise determination of enzyme kinetics and inhibition. The use of a purified enzyme isolates the interaction to the specific target, eliminating confounding variables from a cellular environment.
Materials:
-
Human recombinant DPP-IV enzyme[9]
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[9]
-
Fluorogenic Substrate: H-Gly-Pro-Aminomethylcoumarin (AMC)[9]
-
Test Inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Positive Control Inhibitor (e.g., Sitagliptin)[9]
-
Black 96-well microplate[10]
-
Fluorescence plate reader (Ex: 350-360 nm, Em: 450-465 nm)[9]
Procedure:
-
Reagent Preparation:
-
Dilute the 10X Assay Buffer to 1X with HPLC-grade water.[9]
-
Thaw the DPP-IV enzyme on ice and dilute it to the working concentration in 1X Assay Buffer. Keep on ice.[9]
-
Prepare a serial dilution of the test inhibitor in the solvent.
-
Dilute the substrate stock solution in 1X Assay Buffer to the final working concentration.[9]
-
-
Assay Plate Setup (in triplicate):
-
100% Activity Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of solvent.[11]
-
Background Wells: Add 40 µL of 1X Assay Buffer and 10 µL of solvent.[11]
-
Inhibitor Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of each inhibitor dilution.[11]
-
Positive Control Wells: Add 30 µL of 1X Assay Buffer, 10 µL of diluted DPP-IV, and 10 µL of Sitagliptin.[11]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted Substrate Solution to all wells.[9]
-
-
Incubation and Measurement:
-
Cover the plate and incubate for 30 minutes at 37°C.[9]
-
Measure the fluorescence intensity using the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the Background Wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% Activity Wells.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.
-
Case Study 2: Targeting Inflammation
Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis and cancer. Key mediators of the inflammatory cascade include Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2). The release of active, soluble TNF-α is catalyzed by the enzyme TACE (TNF-α Converting Enzyme), while PGE2 is produced via the cyclooxygenase (COX) pathway, with mPGES-1 being a critical terminal synthase.[12][13]
This compound Based Inhibitors in Focus
Researchers have successfully used the this compound scaffold to develop potent inhibitors for both targets. A series of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides were found to be potent TACE inhibitors, with IC50 values typically below 5 nM and high selectivity (>300-fold) against related matrix metalloproteinases (MMPs).[12] More recently, a virtual screening campaign identified the 3-hydroxy-3-pyrrolin-2-one nucleus as a novel and promising template for developing mPGES-1 inhibitors with low micromolar activity.[13]
Comparative Alternatives
The development of small-molecule TACE inhibitors has been challenging, with several candidates like BMS-561392 and apratastat entering clinical trials but ultimately being withdrawn due to side effects or lack of selectivity.[12] The primary alternative anti-inflammatory strategy involves targeting the COX enzymes with Nonsteroidal Anti-inflammatory Drugs (NSAIDs) . However, NSAIDs are associated with significant cardiovascular and gastrointestinal side effects, making a selective mPGES-1 inhibitor an attractive alternative.[13]
Comparative Efficacy Data
| Inhibitor Class | Compound Example | Target | Potency (IC50) | Selectivity | Key Findings |
| Pyrrolidinone-Based | 2o (pyrrolidinyl)acetamide | TACE | < 5 nM (enzymatic)[12] | >300-fold vs. MMP-1, -2, -9[12] | Potent inhibition of TNFα in human whole blood assay (IC50 = 0.42 µM).[12] |
| Pyrrolidinone-Based | Compound 2 (pyrrolin-2-one) | mPGES-1 | ~10 µM (cell-free)[13] | Not reported | Novel scaffold identified via virtual screening; promising anti-inflammatory lead.[13] |
| Alternative | BMS-561392 | TACE | Potent | Withdrawn from clinical trials[12] | Highlights challenges in developing selective and safe TACE inhibitors. |
| Alternative | NSAIDs (e.g., Ibuprofen) | COX-1/COX-2 | Varies | Often non-selective | Effective anti-inflammatory agents but with known side effects.[13] |
Experimental Protocols & Methodologies
Protocol 2: Cell-Free TACE Inhibition Assay (FRET)
This protocol measures the ability of a compound to inhibit TACE activity using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate. In its intact state, the substrate's fluorescence is quenched. Upon cleavage by TACE, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
Causality: A FRET-based assay is a continuous and highly sensitive method for quantifying protease activity.[14] Using a specific peptide sequence cleaved by TACE ensures target-specific measurement and allows for the screening of inhibitors that directly block the enzyme's catalytic site.[15]
Materials:
-
Recombinant human TACE (ADAM17)[16]
-
TACE Assay Buffer (e.g., 25 mM HEPES, 0.1% Brij-35, pH 7.5)
-
FRET Peptide Substrate (e.g., Dabcyl-LAQAVRSSSR-EDANS)[15]
-
Test Inhibitor (dissolved in DMSO)
-
Positive Control (a known TACE inhibitor)
-
Black 96-well microplate[10]
-
Fluorescence plate reader (e.g., Ex: 365 nm, Em: 490 nm for EDANS)[15]
Procedure:
-
Plate Setup:
-
Add 50 µL of TACE Assay Buffer to each well.
-
Add 2 µL of the test inhibitor dilutions (or DMSO for control) to the appropriate wells.
-
-
Enzyme Addition:
-
Dilute the TACE enzyme in Assay Buffer to the desired concentration.
-
Add 25 µL of the diluted enzyme to all wells except the substrate control wells. Add 25 µL of Assay Buffer to the substrate control wells.
-
Mix gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Dilute the FRET substrate in Assay Buffer.
-
Add 25 µL of the diluted substrate to all wells to start the reaction. The final volume is 102 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence reader, pre-set to 37°C.
-
Measure the fluorescence every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each well, determine the reaction rate (slope) of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the substrate control (no enzyme) from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting percent inhibition against the log of inhibitor concentration.
-
Case Study 3: Targeting Neurological Disorders
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, but its overactivation can lead to excitotoxicity. Modulating its activity is a key strategy for various neurological conditions. Epilepsy, characterized by recurrent seizures, is often treated with drugs that suppress excessive neuronal firing.[7]
This compound Based Inhibitors in Focus
An early but important example is 3-amino-1-hydroxy-2-pyrrolidone (HA-966) , which inhibits NMDA receptors by acting at the glycine co-agonist binding site.[7] While structurally distinct from the core topic, related pyrrolidine-2,5-diones (succinimides) are a well-established class of anticonvulsants. Novel derivatives of this class have shown potent, broad-spectrum anticonvulsant activity in preclinical seizure models like the maximal electroshock (MES) and 6-Hz tests.[17]
Comparative Alternatives
The action of HA-966 at the NMDA receptor can be compared to other glycine-site antagonists like 7-chlorokynurenic acid (Cl-KYN) . However, studies show they act at distinct but overlapping sites, with HA-966 being a partial inhibitor of NMDA receptor activation compared to the complete inhibition by Cl-KYN.[7] For seizure control, pyrrolidine-2,5-diones are compared against established antiepileptic drugs (AEDs) such as Ethosuximide , which blocks T-type calcium channels, and Levetiracetam , which modulates synaptic vesicle protein 2A (SV2A).[6][18]
Comparative Efficacy Data
| Inhibitor Class | Compound Example | Target | Potency | Key Findings |
| Pyrrolidinone-Based | HA-966 | NMDA Receptor (Glycine site) | Inhibits [3H]glycine binding[7] | Partial antagonist; differs from Cl-KYN by increasing antagonist binding.[7] |
| Pyrrolidinone-Based | Compound 33 (pyrrolidine-2,5-dione) | Unknown (Anticonvulsant) | ED50 (MES) = 27.4 mg/kg[17] | Effective in models of generalized and focal seizures with a good safety profile.[17] |
| Alternative | 7-chlorokynurenic acid | NMDA Receptor (Glycine site) | Inhibits [3H]glycine binding[7] | Complete antagonist of NMDA receptor activation.[7] |
| Alternative | Ethosuximide | T-type Ca2+ channels | Clinically effective | Primarily used for absence seizures.[6] |
| Alternative | Levetiracetam | SV2A | Clinically effective | Broad-spectrum anticonvulsant activity.[18][19] |
Experimental Protocols & Methodologies
Protocol 3: In Vivo Maximal Electroshock (MES) Seizure Test
The MES test is a gold-standard preclinical model for identifying compounds that can prevent the spread of generalized tonic-clonic seizures. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[2][4]
Causality: This in vivo model provides a higher-level assessment of a compound's efficacy, integrating its pharmacokinetic and pharmacodynamic properties within a whole biological system. It is highly predictive of clinical efficacy for generalized tonic-clonic seizures.[4][20]
Materials:
-
Male CF-1 mice or Sprague-Dawley rats[4]
-
Electroconvulsive shock apparatus with corneal electrodes[2]
-
Topical anesthetic (0.5% tetracaine hydrochloride)[2]
-
Saline solution (0.9%)[2]
-
Test compound and vehicle control
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize animals to the laboratory environment.
-
Administer the test compound or vehicle to groups of animals (N=8-12 per group) via the desired route (e.g., intraperitoneal or oral).[21] Dosing is typically done at a predetermined time before the test to coincide with the compound's peak effect.
-
-
Electrode Application:
-
Stimulation:
-
Deliver a single, brief electrical stimulus. Standard parameters are 50 mA for 0.2 seconds in mice and 150 mA for 0.2 seconds in rats, using a 60 Hz alternating current.[4]
-
-
Observation:
-
Immediately after stimulation, observe the animal's behavior. The seizure typically progresses through tonic flexion and then tonic extension of the hindlimbs.
-
An animal is considered "protected" if the tonic hindlimb extension is abolished.[4]
-
-
Data Analysis:
-
Record the number of animals protected in each dose group.
-
Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis or a similar statistical method.
-
Conclusion and Future Outlook
Across diverse therapeutic areas—from metabolic disorders and inflammation to neurological diseases—the this compound scaffold demonstrates remarkable versatility and efficacy. Its utility is evident in the development of potent and selective inhibitors for enzymes like DPP-IV and TACE, as well as modulators of complex ion channels like the NMDA receptor. The structure-activity relationship (SAR) insights gained from these studies highlight the importance of the hydroxyl group and the stereochemistry of the pyrrolidinone ring in achieving high-affinity binding and desired pharmacological profiles.
The success of compounds derived from this core structure validates its status as a privileged scaffold in drug discovery. Future research will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects, improving their pharmacokinetic properties for optimal in vivo performance, and exploring their potential against new and emerging biological targets. The continued application of advanced techniques like structure-based design and virtual screening will undoubtedly accelerate the journey of new this compound-based candidates from the laboratory to the clinic.
References
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- Góra, J., et al. (2021). Studied the anticonvulsant properties of two new series of pyrrolidine-2,5-dione-acetamides. As cited in Li Petri et al. (2021).
- Fadda, E., et al. (1989). Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors. Molecular Pharmacology, 36(6), 912-916. [Link]
- Li Petri, G., et al. (2021). Abstract of "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". Molecules. [Link]
- Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
- Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. [Link]
- ResearchGate. (n.d.). Mechanism of action of sitagliptin, vildagliptin, and exenatide.
- Wang, Y., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(21), 7490. [Link]
- Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research.
- Grimwood, S. (1992). A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid. Journal of Pharmacy and Pharmacology, 44(10), 812-816. [Link]
- Lauer-Fields, J. L., et al. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Protein Science, Chapter 21, Unit 21.4. [Link]
- Levin, J. I., et al. (2003). Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Bioorganic & Medicinal Chemistry Letters, 13(12), 2035-2040. [Link]
- Shrivastava, A., & Pradhan, D. (2009). Current perspective of TACE inhibitors: a review.
- Ma, L., & Ye, L. (2013). Measurement of TACE Activity in Extracts from Cultured Cells. Bio-protocol, 3(12), e798. [Link]
- Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 7, 101416. [Link]
- Black, R. A. (2002). Biology of TACE inhibition. Annals of the Rheumatic Diseases, 61(suppl 2), ii63-ii66. [Link]
- Bruno, G., et al. (2018). Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. RSC Advances, 8(2), 859-866. [Link]
- Brodie, M. J. (2010). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]
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A Senior Application Scientist’s Guide to Benchmarking Synthetic Methods for 3-Hydroxy-2-pyrrolidinone
Introduction: The Versatile Chiral Scaffold
3-Hydroxy-2-pyrrolidinone, a γ-lactam, is a deceptively simple heterocyclic compound that holds significant value as a chiral building block in modern medicinal chemistry and drug development. Its rigid, five-membered ring structure, adorned with a hydroxyl group at the C3 position, makes it a privileged scaffold for introducing stereochemical complexity. The absolute configuration at this stereocenter can profoundly influence the biological activity of the final therapeutic agent[1]. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to access enantiomerically pure this compound is a topic of paramount importance for researchers and process chemists.
This guide provides an in-depth comparison of established and novel synthetic methodologies. We will move beyond a simple recitation of reaction schemes to dissect the underlying chemical logic, evaluate key performance metrics, and provide field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific application, whether it be for rapid library synthesis in early-stage discovery or for robust, large-scale manufacturing.
Visualizing the Synthetic Landscape
To begin, let's visualize the primary strategic disconnections for the synthesis of this compound. The main approaches can be broadly categorized by their starting materials and the key bond-forming or transformation steps.
Caption: High-level overview of primary synthetic strategies for this compound.
Part 1: Classical Synthetic Approaches
Traditional methods often rely on readily available starting materials, forming the bedrock upon which newer methods are benchmarked.
The Chiral Pool Approach: Synthesis from (S)-Malic Acid
This is arguably the most common and reliable laboratory-scale method for producing enantiopure (S)-3-hydroxy-2-pyrrolidinone. The strategy leverages the innate chirality of (S)-malic acid, a relatively inexpensive starting material from the chiral pool.
-
Causality Behind Experimental Choices: The core logic is to transform the two carboxylic acid moieties of malic acid into the amine and amide functionalities of the target lactam while preserving the C2 stereocenter (which becomes the C3 stereocenter in the product). A common route involves converting malic acid into an intermediate lactone, which is then subjected to aminolysis to form the pyrrolidinone ring. Using hexafluoroacetone as a protecting and activating agent is one documented approach. Chemoenzymatic variations, where malic acid is selectively hydrogenated and then subjected to lipase-catalyzed hydrolysis, have also proven highly effective for large-scale synthesis[2].
-
Advantages:
-
Disadvantages:
-
Multiple Steps: Often requires several protection, activation, and transformation steps, which can lower the overall yield.
-
Reagent Stoichiometry: Some protocols require strong, hazardous reducing agents.
-
The Industrial Workhorse: Ammonolysis of γ-Butyrolactone (GBL)
For the synthesis of racemic or N-substituted 3-hydroxy-2-pyrrolidinones, direct functionalization of γ-butyrolactone (GBL) or its derivatives is a common industrial approach. The parent compound, 2-pyrrolidinone, is produced on a massive scale by reacting GBL with ammonia at high temperatures and pressures[4]. To produce the 3-hydroxy variant, a GBL derivative with a leaving group at the α-position (e.g., 3-bromo-γ-butyrolactone) is typically required, followed by amination and hydrolysis.
-
Causality Behind Experimental Choices: GBL is a bulk chemical produced from the dehydrogenation of 1,4-butanediol[5]. Its low cost makes it an attractive starting point for industrial synthesis. The high-pressure and high-temperature conditions are necessary to drive the ring-opening of the relatively stable lactone by ammonia, followed by dehydration to form the lactam[4].
-
Advantages:
-
Cost-Effective: Utilizes inexpensive, readily available bulk chemicals.
-
Scalable: The process is well-suited for continuous flow reactors and large-scale production[4].
-
-
Disadvantages:
-
Harsh Conditions: Requires specialized high-pressure equipment and significant energy input.
-
Lack of Stereocontrol: Produces a racemic mixture unless a chiral resolution step is introduced, adding cost and complexity.
-
Potential for Side Products: High temperatures can lead to side reactions and impurities.
-
Part 2: Modern Synthetic Methods
Recent advancements have focused on improving efficiency, stereoselectivity, and sustainability, leading to the development of powerful catalytic and biocatalytic methods.
Chemoenzymatic and Biocatalytic Strategies
Biocatalysis offers an elegant solution to the challenge of stereoselectivity, often under mild, environmentally benign conditions. Enzymes like lipases, proteases, and keto reductases (KREDs) are exquisite chiral catalysts.
-
Causality Behind Experimental Choices: These methods introduce chirality in one of two ways:
-
Kinetic Resolution: An enzyme selectively reacts with one enantiomer of a racemic mixture (e.g., racemic 3-acetoxy-2-pyrrolidinone), allowing for the separation of the unreacted enantiomer or the transformed product[1].
-
Asymmetric Reduction: A prochiral substrate, such as N-protected-3-pyrrolidinone, is reduced by a KRED to yield a specific enantiomer of the 3-hydroxy product[6]. This approach is highly atom-economical. The choice of enzyme, solvent system (often aqueous or biphasic), and reaction conditions are critical for achieving high conversion and enantiomeric excess (ee)[1][2].
-
-
Advantages:
-
Exceptional Enantioselectivity: Often achieves >99% ee.[6]
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous media.
-
High Sustainability: Reduces reliance on heavy metals and hazardous solvents.
-
-
Disadvantages:
-
Enzyme Cost and Stability: While becoming more accessible, specialized enzymes can be expensive, and their stability can be a concern for process scale-up.
-
Substrate Scope: An enzyme optimized for one substrate may not work well for others (e.g., different N-substituents).
-
Downstream Processing: Separation of the product from the aqueous, protein-containing medium can be challenging.
-
Palladium-Catalyzed Deconstructive Aminolysis
A novel and powerful strategy involves the skeletal remodeling of more complex heterocyclic systems. One such example is the palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones to form highly substituted 3-hydroxy-2-piperidinone carboxamides[7]. While this specific example yields a six-membered ring, the underlying principle of catalytic acyl C-O bond activation of a γ-lactone and subsequent trapping with an amine is a cutting-edge approach that could be adapted for pyrrolidinone synthesis.
-
Causality Behind Experimental Choices: This method leverages the ability of a low-valent palladium catalyst to undergo oxidative addition into the strained acyl C–O bond of a lactone. The resulting metallacyclic intermediate is then intercepted by an amine nucleophile, leading to a ring-opened amide product in a stereocontrolled fashion. The choice of ligand on the palladium center is crucial for modulating reactivity and selectivity.
-
Advantages:
-
High Modularity and Diversity: Allows for the rapid introduction of various amine fragments, creating a library of derivatives from a common intermediate.[7]
-
Stereocontrolled: The reaction proceeds with high diastereoselectivity.
-
Novelty: Represents a new bond activation strategy, opening doors for further methods development.
-
-
Disadvantages:
-
Catalyst Cost and Toxicity: Palladium is a precious metal, and residual metal contamination is a major concern for pharmaceutical applications.
-
Substrate Synthesis: The starting bridged lactone is complex and requires its own multi-step synthesis.
-
Process Optimization: As a newer method, it may require significant process development to be viable on a large scale.
-
Part 3: Head-to-Head Performance Benchmarking
To facilitate direct comparison, the following table summarizes the key performance indicators for the discussed synthetic strategies.
| Metric | Chiral Pool (from Malic Acid) | GBL Ammonolysis (Derivative) | Chemoenzymatic (Asymmetric Reduction) | Pd-Catalyzed Aminolysis (Analogous) |
| Starting Material | (S)-Malic Acid | α-Halo-γ-butyrolactone | N-Boc-pyrrolidin-3-one | Bridged δ-lactam-γ-lactone |
| Cost / Availability | Low / High | Moderate / Moderate | High / Specialized | High / Requires Synthesis |
| Typical Overall Yield | 40-60% | 70-90% (racemic) | 80-95% | 70-90% |
| Stereoselectivity | Excellent (>98% ee) | None (Racemic) | Excellent (>99% ee)[6] | Excellent (High dr)[7] |
| Number of Steps | 3-5 | 2-3 | 1-2 (from precursor) | 1 (from precursor) |
| Reaction Conditions | Varied, can use harsh reagents | High Temp (250°C+), High P (10 MPa+)[4] | Mild (25-40°C, 1 atm) | Mild (50-80°C, 1 atm) |
| Key Reagents | LiAlH₄ or B₂H₆, protecting groups | Ammonia, Base | KRED enzyme, NADPH cofactor | Pd catalyst, Ligand, Amine |
| Scalability | Moderate | Excellent | Moderate to Good | Low to Moderate |
| Sustainability | Poor to Moderate | Poor | Excellent | Poor |
Part 4: Detailed Experimental Protocols
To provide actionable insights, we present detailed protocols for two distinct and representative synthetic methods.
Protocol 1: Stereoselective Synthesis from (S)-4-Amino-2-hydroxybutyric Acid
This protocol is based on a direct cyclization method, which offers high atom economy starting from a derivative of malic or glutamic acid.[8]
Caption: Workflow for the cyclization of (S)-4-Amino-2-hydroxybutyric acid.
-
Self-Validating System: This protocol's success hinges on the complete consumption of the starting material and the formation of the five-membered lactam ring. The reaction can be monitored by TLC or LC-MS. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and chiral HPLC to validate the stereochemical integrity. The expected NMR shifts are well-documented[8].
-
Materials:
-
(S)-4-Amino-2-hydroxybutyric acid (1.0 eq)
-
Methanol (Anhydrous, ~10 vol)
-
Concentrated Sulfuric Acid (Catalytic, ~0.1 eq)
-
Potassium Carbonate (Base, ~1.5 eq)
-
Deionized Water
-
Diatomaceous Earth (for filtration)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (S)-4-amino-2-hydroxybutyric acid (e.g., 11.9 g, 0.1 mol) and methanol (48 g, 1.5 mol).
-
Carefully add concentrated sulfuric acid dropwise while stirring.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the esterification by TLC.
-
Cool the reaction mixture to room temperature.
-
Slowly add deionized water (12 mL) followed by the portion-wise addition of potassium carbonate. Caution: Gas evolution (CO₂).
-
Stir the resulting suspension vigorously at room temperature for 12 hours to facilitate the intramolecular cyclization.
-
Upon completion, filter the mixture through a pad of diatomaceous earth to remove inorganic salts.
-
Wash the filter cake with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure (S)-3-hydroxy-2-pyrrolidinone.
-
Protocol 2: Chemoenzymatic Synthesis via Lipase-Catalyzed Deacetylation
This protocol outlines a typical kinetic resolution process to obtain the enantiopure target compound from its racemic acetate precursor.[1]
-
Self-Validating System: The success of this resolution is determined by reaching ~50% conversion, at which point one enantiomer of the starting material will be consumed, yielding one enantiomer of the product. The reaction is monitored by chiral HPLC, which can simultaneously track the concentrations of all four components (R/S-acetate and R/S-alcohol). The process is stopped when the enantiomeric excess of the product is maximized.
-
Materials:
-
(±)-3-Acetoxy-1-benzyl-2-pyrrolidinone (1.0 eq)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.0)
-
Lipase (e.g., from Candida antarctica B, immobilized)
-
Ethyl Acetate (for extraction)
-
Brine Solution
-
-
Step-by-Step Procedure:
-
In a temperature-controlled vessel, suspend (±)-3-acetoxy-1-benzyl-2-pyrrolidinone (e.g., 1.0 g, 4.3 mmol) in phosphate buffer (20 mL).
-
Add the immobilized lipase (e.g., 100 mg).
-
Stir the suspension at a constant temperature (e.g., 30°C).
-
Monitor the reaction progress by taking aliquots at regular intervals, extracting with ethyl acetate, and analyzing by chiral HPLC.
-
When the conversion reaches approximately 50% (typically after 12-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Saturate the aqueous filtrate with NaCl and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude mixture contains the desired (S)-3-hydroxy-1-benzyl-2-pyrrolidinone and the unreacted (R)-3-acetoxy-1-benzyl-2-pyrrolidinone.
-
Separate the two compounds by column chromatography to yield the pure enantiomeric product.
-
Conclusion and Future Outlook
The synthesis of this compound is a mature field that continues to evolve.
-
For laboratory-scale synthesis requiring high enantiopurity , the chiral pool approach starting from (S)-malic acid remains a reliable and cost-effective standard.
-
For large-scale industrial production of racemic mixtures , the high-temperature ammonolysis of GBL derivatives is the dominant method due to its scalability and low starting material cost.
-
The future, however, clearly points toward catalytic and biocatalytic methods . Asymmetric reduction using keto reductases represents the state-of-the-art in terms of elegance, efficiency, and sustainability. While the initial investment in enzyme development and screening can be significant, the benefits of mild conditions, exceptional stereoselectivity, and reduced environmental impact are driving their adoption in the pharmaceutical industry.
Emerging strategies like the deconstructive functionalization of complex lactones, while currently more academic, showcase the power of modern organometallic chemistry to unlock novel synthetic pathways. We anticipate that continued innovation in catalyst design—both enzymatic and metallic—will further refine the synthesis of this critical chiral building block, making it more accessible, affordable, and sustainable for the next generation of therapeutics.
References
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- Comprehensive Review of Dihydro‐2H‐pyrrol‐2‐one Derivatives. (2025). Journal of Structural Chemistry. [Link]
- Ghaffari, M., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(39), 25259-25270. [Link]
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- Kim, D. W., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S.
- Lee, K., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Sustainable Chemistry & Engineering. [Link]
- Appiah, C., et al. (2023). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances, 13(23), 15682-15687. [Link]
- Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. (2021). Organic & Biomolecular Chemistry. [Link]
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- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. (2009). Applied Microbiology and Biotechnology. [Link]
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A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways: The Case of Ibuprofen
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, cost, and environmental impact. This guide provides an in-depth, objective comparison of two prominent industrial syntheses of the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen: the traditional Boots synthesis and the modern, greener BHC (Boots-Hoechst-Celanese) process. By examining key performance metrics, experimental data, and cost factors, this document aims to equip you with the insights necessary to evaluate and select more cost-effective and sustainable synthetic pathways in your own work.
Introduction: The Evolution of Industrial Ibuprofen Synthesis
Ibuprofen is a cornerstone of pain management, with a global demand in the tens of thousands of metric tons annually. The efficiency of its synthesis is therefore of immense economic and environmental significance. The original commercial route, developed by the Boots Company in the 1960s, was a six-step process. While a landmark achievement, it was characterized by low atom economy and the generation of substantial waste.[1] In response to growing environmental concerns and the pursuit of more efficient manufacturing, the BHC Company developed a streamlined, three-step synthesis in the 1980s. This "green" approach dramatically improved efficiency and reduced the environmental footprint of ibuprofen production, earning it a Presidential Green Chemistry Challenge Award.[2]
This guide will dissect and compare these two pathways, providing a quantitative and qualitative analysis to illustrate the principles of cost-effective and sustainable synthetic design.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative differences between the two synthetic routes, highlighting the superior efficiency of the BHC process.
| Metric | Boots Synthesis ("Brown" Process) | BHC Synthesis ("Green" Process) | Significance in Cost-Effectiveness |
| Number of Steps | 6[1] | 3[1] | Fewer steps lead to reduced capital costs, lower energy consumption, and shorter production cycles. |
| Overall Yield | ~40%[1] | ~77-80%[1] | Higher yield directly translates to greater product output from the same quantity of starting materials. |
| Atom Economy | ~40%[3] | ~77% (approaching 99% with acetic acid recovery)[1][3] | A higher atom economy indicates that a larger proportion of the reactants' atoms are incorporated into the final product, minimizing waste. |
| Key Catalyst | Aluminum Chloride (stoichiometric)[2] | Anhydrous Hydrogen Fluoride (catalytic, recyclable), Raney Nickel (catalytic), Palladium complex (catalytic)[1] | Catalytic processes are more cost-effective and sustainable as the catalyst can be used in small amounts and often recycled, unlike stoichiometric reagents which are consumed in the reaction. |
| Primary Byproducts | Large amounts of aluminum trichloride hydrate and other inorganic salts[2] | Acetic acid (recyclable) and water[1] | Recyclable byproducts can be sold or reused, turning a waste stream into a revenue stream or a cost-saving opportunity. |
| E-Factor (Waste/Product Ratio) | High | Low | A lower E-factor signifies less waste generated per kilogram of product, reducing disposal costs and environmental impact. |
Deep Dive: A Step-by-Step Comparative Analysis
A thorough understanding of the experimental conditions and material flows is essential for a comprehensive cost-effectiveness analysis.
The Traditional Boots Synthesis of Ibuprofen
The original Boots process is a six-step sequence starting from the Friedel-Crafts acylation of isobutylbenzene.
Experimental Protocol: Boots Synthesis of Ibuprofen
-
Step 1: Friedel-Crafts Acylation. Isobutylbenzene is reacted with acetyl chloride using a stoichiometric amount of aluminum chloride (AlCl₃) as a Lewis acid catalyst to form 4'-isobutylacetophenone. This step generates a large amount of aluminum-containing waste.
-
Step 2: Darzens Condensation. The resulting ketone is reacted with ethyl chloroacetate in the presence of a strong base like sodium ethoxide to form an α,β-epoxy ester.
-
Step 3: Hydrolysis and Decarboxylation. The epoxy ester is hydrolyzed and then decarboxylated to yield an aldehyde.
-
Step 4: Oxime Formation. The aldehyde is reacted with hydroxylamine to form an aldoxime.
-
Step 5: Dehydration to Nitrile. The aldoxime is dehydrated to the corresponding nitrile.
-
Step 6: Hydrolysis to Carboxylic Acid. The nitrile is hydrolyzed under acidic or basic conditions to afford the final product, ibuprofen.
The BHC "Green" Synthesis of Ibuprofen
The BHC process is a more elegant and efficient three-step synthesis that exemplifies the principles of green chemistry.
Experimental Protocol: BHC Synthesis of Ibuprofen
-
Step 1: Friedel-Crafts Acylation. Isobutylbenzene is acylated with acetic anhydride using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent. The HF can be efficiently recovered and reused.[3] The acetic acid byproduct can also be recovered.[3]
-
Step 2: Hydrogenation. The ketone produced in the first step is reduced to an alcohol via catalytic hydrogenation using a Raney Nickel catalyst.[4] This step has a 100% atom economy.[3]
-
Step 3: Carbonylation. The alcohol is then carbonylated using carbon monoxide in the presence of a palladium catalyst to yield ibuprofen.[4] This step also boasts a 100% atom economy.[3]
Cost-Effectiveness Analysis
While a precise, real-time cost analysis is subject to market fluctuations, a comparative analysis based on available data reveals the economic advantages of the BHC process.
Raw Material and Catalyst Costs
The following table provides an estimated cost comparison for the key reagents and catalysts in both syntheses. Prices are indicative and based on available bulk and semi-bulk listings, and are subject to change.
| Chemical | Indicative Price (USD/kg) | Boots Process | BHC Process | Comments |
| Isobutylbenzene | 2.00 - 2.50[5][6][7] | ✓ | ✓ | Common starting material for both routes. |
| Acetyl Chloride | 2.50 - 3.50[8][9][10][11] | ✓ | Used in the Boots process. | |
| Acetic Anhydride | ~1.00[12] | ✓ | A less expensive acylating agent used in the BHC process. | |
| Aluminum Chloride (anhydrous) | 0.50 - 1.00[13][14][15] | ✓ (Stoichiometric) | A significant cost and waste contributor in the Boots process. | |
| Hydrogen Fluoride (anhydrous) | ~1.50 - 2.00 | ✓ (Catalytic, Recyclable) | Although a hazardous material requiring specialized handling, its catalytic nature and recyclability make it cost-effective in the long run. | |
| Ethyl Chloroacetate | 1.50 - 2.50[16][17][18] | ✓ | ||
| Sodium Ethoxide | 2.00 - 3.00 | ✓ | ||
| Hydroxylamine Hydrochloride | 2.50 - 4.50[19][20][21] | ✓ | ||
| Raney Nickel | 20.00 - 30.00[22][23][24] | ✓ (Catalytic) | A common hydrogenation catalyst. | |
| Palladium Catalyst | Varies widely | ✓ (Catalytic) | The cost can be high, but it is used in very small quantities and can often be recovered and recycled. |
The BHC process demonstrates superior economic viability due to its significantly higher atom economy and fewer synthetic steps.[1] This translates to less raw material consumption and reduced waste management expenses. While the initial investment in catalytic and high-pressure technologies for the BHC process might be higher, the long-term operational costs are considerably lower than those of the Boots process.
Energy Consumption
The BHC process, despite involving high-pressure reactions, is generally considered more energy-efficient overall. The reduction in the number of steps from six to three significantly cuts down on the energy required for heating, cooling, and separation processes.[25] A study on the carbon footprint of ibuprofen production estimated that the cradle-to-gate carbon footprint of the BHC process is approximately 13.2 kg CO₂eq per kg of ibuprofen, whereas the original Boots process is estimated to be around 114 kg CO₂eq per kg of ibuprofen, underscoring the substantial energy and environmental savings of the greener route.[26]
Waste Disposal
A major cost associated with the Boots process is the disposal of the large quantities of aluminum-containing waste. In contrast, the BHC process's main byproduct, acetic acid, can be recovered and sold or reused, turning a potential waste stream into a valuable co-product.[3] The cost of solvent disposal in the pharmaceutical industry can be significant, often exceeding $2.00 per gallon when factoring in handling, transportation, and incineration.[27] The BHC process's use of HF as both a catalyst and solvent, with high recovery rates, further minimizes waste disposal costs.[25]
Conclusion and Future Outlook
The evolution of ibuprofen synthesis from the Boots process to the BHC process serves as a powerful case study in the successful application of green chemistry principles to achieve greater cost-effectiveness and sustainability in pharmaceutical manufacturing. The BHC process is not only more environmentally friendly but also more economically viable due to its higher efficiency, reduced waste, and lower energy consumption.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering the entire lifecycle of a synthetic pathway, from raw material sourcing to waste disposal. By prioritizing routes with higher atom economy, catalytic processes, and opportunities for solvent and byproduct recycling, it is possible to develop manufacturing processes that are not only greener but also more profitable. As the pharmaceutical industry continues to face pressure to reduce costs and environmental impact, the principles demonstrated by the BHC synthesis of ibuprofen will undoubtedly play an increasingly critical role in the development of future medicines.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Hydroxy-2-pyrrolidinone Detection
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds is the bedrock of reliable data. This guide provides an in-depth comparison of analytical methodologies for the detection of 3-Hydroxy-2-pyrrolidinone, a key chemical entity. We will delve into the validation of these methods, moving beyond mere procedural steps to explain the scientific rationale behind experimental choices, ensuring that every protocol is a self-validating system.
The Importance of Validated Analytical Methods
This compound (C₄H₇NO₂) is a polar, solid compound with a molecular weight of 101.10 g/mol .[1][2] Its accurate detection is crucial in various stages of pharmaceutical development and research. The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][4] This is not merely a regulatory hurdle but a fundamental aspect of scientific integrity, ensuring the reliability and consistency of experimental results. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will reference throughout this guide.[3][4][5][6]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical in selecting and developing an appropriate analytical method.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [1][7] |
| Molecular Weight | 101.10 g/mol | [1] |
| Melting Point | 75-107 °C | [7][8] |
| Form | Solid | [8] |
| Storage Temperature | 2-8°C | [8] |
| XLogP3 | -0.8 to -0.9 | [1][7] |
The high polarity, indicated by the negative XLogP3 value, suggests that chromatographic separation will be most effective using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a highly aqueous mobile phase.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a balance of required sensitivity, selectivity, and the complexity of the sample matrix. Here, we compare three common and powerful techniques for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique. For a molecule like this compound, which lacks a strong chromophore, UV detection might be limited to the low wavelength region (around 200-210 nm), which can be prone to interference. However, for relatively clean sample matrices and for assay and impurity determination at higher concentrations, it can be a cost-effective and reliable option.
Causality Behind Experimental Choices:
-
Column: A C18 column is a common starting point for reversed-phase HPLC. Given the analyte's polarity, a column with enhanced polar retention or a HILIC column would be a logical alternative to improve retention and peak shape.
-
Mobile Phase: A mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol is standard. The addition of a buffer is often necessary to control the ionization state of the analyte and ensure reproducible retention times.
-
Detection: UV detection at a low wavelength is necessary due to the absence of a significant chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and the specificity of mass spectrometric detection. However, the low volatility and polar nature of this compound make it unsuitable for direct GC analysis. Derivatization to a more volatile and thermally stable compound is a necessary prerequisite. This adds a step to the sample preparation but can significantly improve chromatographic performance.
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for compounds with hydroxyl groups, replacing the active hydrogen with a trimethylsilyl (TMS) group, thereby increasing volatility.
-
Column: A non-polar or mid-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is typically used for the separation of derivatized compounds.[9]
-
Detection: Mass spectrometry provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the derivatized analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in complex matrices due to its exceptional sensitivity and selectivity.[10][11] It combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry. For this compound, this technique would allow for detection at very low concentrations, making it ideal for pharmacokinetic studies or trace impurity analysis.
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) in positive mode is a suitable choice for this molecule, as the pyrrolidinone nitrogen can be readily protonated.
-
Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive detection mode where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This minimizes interference from matrix components.[12]
-
Sample Preparation: Solid-phase extraction (SPE) can be employed to clean up complex samples and concentrate the analyte prior to LC-MS/MS analysis, improving method robustness and sensitivity.[13][14][15]
Comparison of Potential Method Performance
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Moderate; susceptible to co-eluting impurities with similar UV spectra. | High; mass spectral data provides structural confirmation. | Very High; MRM transitions are highly specific to the analyte. |
| Sensitivity (LOD/LOQ) | µg/mL range | ng/mL range | pg/mL to low ng/mL range[16] |
| Linearity | Good over 1-2 orders of magnitude. | Good over 2-3 orders of magnitude. | Excellent over 3-4 orders of magnitude. |
| Precision | Excellent (RSD < 2%) | Good (RSD < 10%) | Excellent (RSD < 5%) |
| Accuracy | Good | Good | Excellent |
| Throughput | Moderate | Lower due to derivatization step. | High, especially with modern UHPLC systems.[10] |
| Robustness | High | Moderate; derivatization can be a source of variability. | High, but susceptible to matrix effects if sample cleanup is inadequate. |
Experimental Protocols & Workflows
The following are detailed, step-by-step methodologies for the analysis of this compound. These are proposed methods and must be validated in the user's laboratory for their specific application.
HPLC-UV Method Protocol
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 95:5 (v/v) Water:Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 205 nm
-
-
Data Analysis: Quantify the analyte by comparing the peak area of the sample to the calibration curve.
Caption: HPLC-UV workflow for this compound analysis.
GC-MS Method Protocol
-
Standard and Sample Preparation: Prepare standards and samples in a suitable solvent (e.g., acetonitrile).
-
Derivatization: a. Evaporate a known volume of the standard or sample to dryness under a stream of nitrogen. b. Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). c. Heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.
-
GC-MS Conditions:
-
Column: HP-5MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.0 mL/min
-
Injection: Splitless, 1 µL at 250 °C
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 300 or use Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Data Analysis: Identify the derivatized analyte by its retention time and mass spectrum. Quantify using the peak area of a characteristic ion.
Caption: GC-MS with derivatization workflow.
LC-MS/MS Method Protocol
-
Standard and Sample Preparation: Prepare standards in a solvent matching the initial mobile phase. For complex matrices, perform a solid-phase extraction (SPE) cleanup. A validated method for a related compound, 2-pyrrolidinone, in swine liver utilized a mixed-mode SPE cartridge.[14][15]
-
LC-MS/MS Conditions:
-
Column: HILIC, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: ESI Positive
-
MRM Transitions: (To be determined by direct infusion of a standard solution) e.g., Precursor ion m/z 102.1 -> Product ion m/z [fragment].
-
-
Data Analysis: Integrate the peak areas from the MRM chromatograms and quantify against the calibration curve.
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A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of 3-Hydroxy-2-pyrrolidinone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The 3-hydroxy-2-pyrrolidinone scaffold, a derivative of the γ-lactam heterocyclic ring, represents a privileged structure in medicinal chemistry.[1] Its inherent stereochemistry and capacity for diverse functionalization have made it a cornerstone in the development of novel therapeutics targeting a wide array of conditions, from neurodegenerative diseases to epilepsy and microbial infections.[2][3][4] This guide provides an in-depth comparison of the in vitro and in vivo methodologies used to characterize these promising compounds. Moving beyond a simple recitation of protocols, we will explore the strategic rationale behind experimental choices, bridging the critical gap between benchtop data and whole-organism efficacy.
The Foundational Stage: In Vitro Characterization
In vitro studies are the bedrock of drug discovery, offering a controlled environment to dissect the specific biological activities of a compound at the molecular and cellular level. These assays are designed to be rapid, cost-effective, and high-throughput, allowing for the efficient screening of numerous derivatives to identify lead candidates. The primary goal is to establish a direct interaction between the compound and its putative biological target.
Common In Vitro Assays for this compound Derivatives
The versatility of the pyrrolidinone scaffold necessitates a broad range of in vitro tests. Key examples from recent literature include:
-
Enzyme Inhibition Assays: Many derivatives are designed as enzyme inhibitors. For neurodegenerative diseases like Alzheimer's, this involves targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][5] For bacterial infections, enzymes like penicillin-binding proteins (PBPs) are targeted.[4] These assays directly measure the compound's ability to reduce the catalytic activity of a purified enzyme, typically yielding an IC₅₀ (half-maximal inhibitory concentration) value.
-
Antioxidant Activity Assays: Oxidative stress is a key pathological factor in many diseases. The radical scavenging properties of pyrrolidinone derivatives are often assessed using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test.[1][6] This assay measures the compound's ability to donate a hydrogen atom and neutralize the stable DPPH radical.
-
Cell-Based Assays: These assays provide a more biologically relevant context than cell-free enzyme assays. For neuroprotective candidates, human neuroblastoma cell lines like SH-SY5Y are used to assess the compound's ability to protect against toxins (e.g., Aβ₁₋₄₂) or oxidative stress.[2] Cytotoxicity assays are also crucial to ensure the compound is not broadly toxic to cells.
-
Receptor Binding Assays: For derivatives targeting specific neuronal receptors or channels, radioligand binding assays are employed to determine the compound's affinity and selectivity for its target, providing critical information on its potential mechanism of action.[7][8]
Data Presentation: In Vitro Bioactivity
Quantitative data from these assays are best summarized for comparative analysis.
| Derivative Example | Assay Type | Target/Model | Result (IC₅₀) | Reference |
| VA10 | Enzyme Inhibition | Acetylcholinesterase (AChE) | 1.87 µM | [2] |
| VA10 | Cell-Based | Aβ₁₋₄₂ plaque reduction | N/A (Qualitative) | [2] |
| Compound 4b | Antioxidant | DPPH Radical Scavenging | N/A (Identified as most promising) | [1][6] |
| Compound 14d | Enzyme Inhibition | Lipoxygenase (LOX) | 0.08 mM | [9] |
| Compound 14e | Enzyme Inhibition | Lipoxygenase (LOX) | 0.0705 mM | [9] |
Workflow Visualization: From Synthesis to In Vivo Candidate
The progression from initial compound design to a viable candidate for animal studies follows a logical, multi-stage screening funnel. This workflow ensures that resources are focused on the most promising molecules.
Caption: Drug discovery workflow for this compound derivatives.
Protocol Spotlight: Acetylcholinesterase (AChE) Inhibition Assay
This protocol, based on the Ellman method, is a self-validating system for assessing a key activity for Alzheimer's disease candidates.[10]
Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve AChE enzyme in the buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 10 mM solution of ATCI in the buffer.
-
Dissolve test compounds (e.g., VA10) in a suitable solvent (like DMSO) and create serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of sodium phosphate buffer.
-
20 µL of the test compound solution at various concentrations.
-
20 µL of the AChE enzyme solution.
-
-
For the positive control, add 20 µL of a known AChE inhibitor (e.g., Donepezil).
-
For the negative control (100% activity), add 20 µL of the solvent (DMSO).
-
Incubate the plate at 25°C for 15 minutes.
-
-
Initiating the Reaction & Measurement:
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
The Proving Ground: In Vivo Evaluation
While in vitro assays confirm a compound's biological activity, in vivo studies are essential to determine if that activity translates into therapeutic efficacy within a complex living system. These studies evaluate not only the compound's effect on a disease model but also its absorption, distribution, metabolism, and excretion (ADME) profile—collectively known as pharmacokinetics.
Common In Vivo Models for Pyrrolidinone Derivatives
-
Anticonvulsant Models: The anticonvulsant properties of pyrrolidinone derivatives are frequently assessed in rodent models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) and 6 Hz tests are models for absence and drug-resistant focal seizures, respectively.[7][8][11] Key endpoints are the dose required to protect 50% of animals (ED₅₀) and acute neurological toxicity, often measured using the rotarod test (TD₅₀).
-
Neurodegenerative Disease Models: To test compounds for Alzheimer's disease, researchers use models of cognitive impairment. The scopolamine-induced amnesia model in rats or mice is a common choice to assess effects on memory and learning.[2] More complex models may involve the administration of Aβ₁₋₄₂ to induce Alzheimer-like pathology.[2]
-
Analgesic and Anti-inflammatory Models: The formalin test is used to assess both acute neurogenic and chronic inflammatory pain responses.[7][11] The carrageenan-induced paw edema model in rats is a standard method to evaluate a compound's acute anti-inflammatory activity.[9][12]
Data Presentation: In Vivo Efficacy and Safety
A crucial aspect of in vivo analysis is comparing efficacy (ED₅₀) to toxicity (TD₅₀) to calculate the Protective Index (PI = TD₅₀ / ED₅₀). A higher PI indicates a wider therapeutic window.
| Derivative Example | Animal Model | Efficacy (ED₅₀) | Toxicity (TD₅₀) | Protective Index (PI) | Reference |
| Compound 33 | MES Test (mice) | 27.4 mg/kg | > 200 mg/kg | > 7.3 | [7] |
| Compound 33 | 6 Hz Test (32 mA, mice) | 30.8 mg/kg | > 200 mg/kg | > 6.5 | [7] |
| Compound 14 | MES Test (mice) | 49.6 mg/kg | N/A | N/A | [11] |
| Compound 14 | 6 Hz Test (32 mA, mice) | 31.3 mg/kg | N/A | N/A | [11] |
| VA10 | Scopolamine Amnesia (rats) | 10 mg/kg (p.o) | Safe (Acute) | N/A | [2] |
Mechanism Visualization: Anticonvulsant Action
Many anticonvulsant pyrrolidinone derivatives are believed to exert their effects by modulating voltage-sensitive sodium channels (VSSC) in neurons, preventing the rapid, repetitive firing associated with seizures.
Caption: Proposed mechanism of action for anticonvulsant pyrrolidinone derivatives.
Protocol Spotlight: Maximal Electroshock (MES) Seizure Test
This protocol is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
Principle: A supramaximal electrical stimulus is applied to the cornea of a rodent, inducing a characteristic tonic hindlimb extension (THE). An effective anticonvulsant will prevent or reduce the duration of THE.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use adult male mice (e.g., CD-1 strain), weighing 20-25 g. Allow them to acclimate for at least one week.
-
House animals with free access to food and water, maintaining a 12-hour light/dark cycle.
-
-
Compound Administration:
-
Prepare a suspension of the test compound in a vehicle (e.g., 0.5% methylcellulose in water).
-
Divide mice into groups (n=8-10 per group), including a vehicle control group and multiple dose groups for the test compound.
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection at a specific time before the test (e.g., 30 or 60 minutes), which should be determined by preliminary pharmacokinetic data.
-
-
MES Induction:
-
Apply a drop of anesthetic solution (e.g., 0.5% tetracaine) to the eyes of the mouse to minimize discomfort.
-
Place corneal electrodes on the eyes.
-
Deliver a constant current electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the mouse for the presence or absence of tonic hindlimb extension (THE). The full extension of the hindlimbs in a straight line with the torso is the endpoint.
-
An animal is considered "protected" if it does not exhibit THE.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected.
-
Use probit analysis to calculate the ED₅₀ value, which is the dose that protects 50% of the animals from THE. This provides a quantitative measure of the compound's anticonvulsant potency.
-
Conclusion: A Symbiotic Relationship
The journey of a this compound derivative from a concept to a potential therapeutic is a testament to the symbiotic relationship between in vitro and in vivo studies. In vitro assays provide the essential, high-resolution data on a compound's specific biological activity and mechanism, allowing for rapid and rational lead identification. In vivo models then serve as the ultimate proving ground, challenging these leads in a complex physiological environment to assess true therapeutic efficacy and safety. A thorough understanding and strategic application of both methodologies are indispensable for any researcher aiming to unlock the full potential of this versatile chemical scaffold.
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The Symbiotic Relationship: A Guide to Cross-Validating Experimental Results with Computational Models in Drug Discovery
Introduction: Bridging the Digital and Biological Realms
In the contemporary landscape of drug discovery, the convergence of computational modeling and experimental validation has become a cornerstone of efficient and rational therapeutic development.[1] Gone are the days of relying solely on serendipity and exhaustive high-throughput screening. Today, a synergistic interplay between in silico predictions and in vitro/in vivo experimentation accelerates the identification and optimization of lead compounds, ultimately de-risking the lengthy and expensive journey to clinical trials.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust cross-validation of experimental findings with computational models, ensuring a higher degree of confidence in preclinical candidates.
The core principle of this integrated approach is to leverage computational methods to navigate the vast chemical space and prioritize compounds with a higher probability of desired biological activity and favorable pharmacokinetic properties.[2] These predictions, however, are hypotheses that must be rigorously tested at the bench. Experimental validation serves not only to confirm or refute these computational hypotheses but also to generate new data that can be fed back into the models to refine their predictive power in an iterative cycle of discovery.[3]
This guide will delve into the practicalities of this process, from the selection of appropriate computational models and experimental assays to the detailed protocols and data interpretation that underpin this critical cross-validation workflow.
Caption: A diagram illustrating the iterative workflow between computational modeling and experimental validation in drug discovery.
Part 1: The Computational Foundation: Generating Testable Hypotheses
The journey begins with the construction of computational models that generate specific, testable hypotheses about the behavior of small molecules. The choice of modeling technique is dictated by the available data and the biological question at hand.
Structure-Based Approaches: The Power of 3D
When the three-dimensional structure of the biological target is known, structure-based methods like molecular docking can predict the binding pose and affinity of a ligand within the target's active site.[4] This allows for the virtual screening of large compound libraries to identify molecules that are sterically and electrostatically complementary to the target.[4]
Ligand-Based Approaches: Learning from Known Actives
In the absence of a target structure, ligand-based methods come to the fore. Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the physicochemical properties of a set of molecules and their biological activity.[5] These models are then used to predict the activity of new, untested compounds.[5] Machine learning and deep learning algorithms have further enhanced the predictive power of these models, enabling the prediction of complex endpoints like toxicity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[2]
Part 2: The Experimental Arbiter: From Prediction to Biological Reality
The hypotheses generated by computational models must be tested in the laboratory. The selection of the appropriate experimental assay is crucial and should be directly linked to the prediction being validated.
The Rationale for Assay Selection
The choice of an experimental assay is not arbitrary; it is a logical consequence of the computational prediction. For instance, a molecular docking study predicting high binding affinity of a compound to a specific enzyme should be validated using an assay that directly measures that interaction. A cell-based assay measuring cell death would be a secondary, functional validation. This hierarchical approach to validation, moving from direct molecular interactions to cellular and then potentially in vivo effects, provides a robust and comprehensive picture of a compound's activity.
Comparison of Key Experimental Validation Methods
| Experimental Method | Measures | Strengths | Weaknesses | Best Suited to Validate |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Protein-ligand binding | High throughput, sensitive, well-established.[2] | Indirect measurement, potential for false positives/negatives. | Molecular docking, pharmacophore models. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (on/off rates) and affinity | Real-time, label-free, provides kinetic data.[6] | Requires specialized equipment, can be sensitive to buffer conditions. | Molecular docking, free energy calculations. |
| MTT/Cell Viability Assays | Cellular metabolic activity (proxy for viability/cytotoxicity) | High throughput, inexpensive, reflects cellular response.[7] | Indirect measure of cell death, can be confounded by metabolic changes. | QSAR models of cytotoxicity, virtual screens for toxicophores. |
| Western Blot | Changes in protein expression/signaling pathways | Specific, provides mechanistic insights. | Lower throughput, semi-quantitative. | Models predicting pathway modulation. |
Experimental Protocols
A self-validating system relies on meticulously executed and well-documented protocols. Below are step-by-step methodologies for key validation assays.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[7] It is a workhorse for validating computational predictions of compound cytotoxicity.
Materials:
-
96-well plates
-
Cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to measure the binding of a small molecule to a target protein.
Materials:
-
High-binding 96-well plates
-
Target protein
-
Test compound
-
Primary antibody against the target protein or a tag
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% skim milk in PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the target protein by incubating overnight at 4°C.[10]
-
Washing: Wash the plate three times with wash buffer to remove unbound protein.[10]
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.[10]
-
Compound Incubation: Add serial dilutions of the test compound to the wells and incubate for 1-2 hours.
-
Washing: Wash the plate to remove unbound compound.
-
Primary Antibody Incubation: Add the primary antibody to each well and incubate for 1-2 hours.[11]
-
Washing: Wash the plate to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour.[11]
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Signal Development: Add the substrate solution and incubate until sufficient color develops.[11]
-
Stopping the Reaction: Add the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[10]
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[1]
Materials:
-
SPR instrument and sensor chips
-
Ligand (e.g., target protein) for immobilization
-
Analyte (e.g., test compound)
-
Immobilization buffers (e.g., sodium acetate at various pH values)
-
Running buffer
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize the ligand onto the sensor chip surface using standard amine coupling chemistry or other appropriate methods.[5]
-
Analyte Injection: Inject a series of concentrations of the analyte over the ligand-immobilized surface and a reference surface.[5]
-
Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time to generate a sensorgram. The association phase occurs during analyte injection, and the dissociation phase begins when the injection is stopped.[1]
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.[9]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Part 3: A Case Study: From In Silico Prediction to In Vitro Validation of a Novel Kinase Inhibitor
This case study illustrates the practical application of the cross-validation workflow.
The Challenge: To identify novel inhibitors of a kinase implicated in a specific cancer signaling pathway.
Computational Approach: A structure-based virtual screen was performed using a homology model of the kinase's ATP-binding site. A library of 1 million commercially available compounds was docked, and the top 1000 compounds based on their predicted binding energy were selected for further analysis. These compounds were then clustered based on chemical similarity, and a diverse set of 50 representative compounds were prioritized for experimental validation.
Caption: A simplified diagram of a kinase signaling pathway targeted by a computationally predicted inhibitor.
Experimental Validation:
-
Primary Screen (Biochemical Assay): The 50 prioritized compounds were first tested in an in vitro kinase activity assay to confirm direct inhibition of the target enzyme. This provided a rapid and direct measure of target engagement.
-
Dose-Response and IC50 Determination: The 10 most potent compounds from the primary screen were then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50).
-
Cell-Based Assay: The top 3 compounds with the lowest IC50 values were then tested in a cell-based assay using a cancer cell line known to be dependent on the target kinase's signaling pathway. An MTT assay was used to assess the compounds' effect on cell proliferation.
-
Mechanism of Action: To confirm that the observed reduction in cell proliferation was due to the inhibition of the target kinase, a Western blot was performed to measure the phosphorylation status of a known downstream substrate of the kinase. A decrease in phosphorylation in the presence of the compound would provide strong evidence for on-target activity.
Results and Interpretation: One compound, "Compound X," demonstrated a low nanomolar IC50 in the biochemical assay, significantly inhibited cell proliferation in the MTT assay, and reduced the phosphorylation of the downstream substrate in the Western blot analysis. This multi-layered validation provided strong evidence that Compound X is a potent and on-target inhibitor of the kinase. The experimental data was then used to refine the initial docking model to improve its predictive accuracy for future virtual screening campaigns.
Conclusion: A Self-Validating System for Drug Discovery
The cross-validation of experimental results with computational models is not merely a confirmatory step; it is a dynamic and iterative process that forms a self-validating system for modern drug discovery.[3] By embracing this symbiotic relationship between the digital and biological realms, researchers can enhance the efficiency and success rate of their endeavors, bringing novel and effective therapeutics to patients faster. The principles and protocols outlined in this guide provide a robust framework for achieving this crucial integration.
References
- Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025).
- Comparison of various methods for validity evaluation of QSAR models. (2022). Chemistry Central Journal.
- Full article: Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery.
- Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart.
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
- Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories.
- MTT Assay Protocol for Cell Viability and Proliferation.
- Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs.
- MTT Cell Assay Protocol.
- Guide to Running an SPR Experiment. (2022).
- Enzyme-Linked ImmunoSorbent Assay (ELISA) Protocol. Aviva Systems Biology.
- Validation of computational models in biomechanics. (2012). Journal of the Royal Society Interface.
- An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2016). Journal of Visualized Experiments.
- Computational Strategies Reshaping Modern Drug Discovery. (2026). MDPI.
- Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects. (2022). Toxicological Sciences.
- Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer. (2022). International Journal of Molecular Sciences.
- Computational Methods in Drug Discovery. (2012). Comprehensive Biophysics.
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A Comparative Guide to the Bioactivity of 3-Hydroxy-2-pyrrolidinone and Its Derivatives
This guide provides an in-depth analysis of the bioactivity of 3-Hydroxy-2-pyrrolidinone and its derivatives, offering a comparative perspective for researchers, scientists, and professionals in drug development. We will delve into the experimental validation of its biological activities, compare its performance with relevant alternatives, and provide detailed protocols to ensure scientific rigor and reproducibility.
Introduction to the Pyrrolidinone Scaffold
The pyrrolidinone ring, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its structural features, including the ability to form hydrogen bonds and its conformational flexibility, make it an attractive starting point for the design of novel therapeutic agents.[1] this compound, a specific derivative, has garnered interest for its potential bioactivities, which are often enhanced through further chemical modifications.
Comparative Bioactivity Analysis: this compound Derivatives
While data on the bioactivity of the parent this compound is limited in the peer-reviewed literature, several studies have explored the therapeutic potential of its derivatives, particularly 3-hydroxy-3-pyrroline-2-ones. These studies provide a valuable framework for understanding the structure-activity relationships (SAR) and for comparing the efficacy of different substitutions on the pyrrolidinone core.
Antioxidant Activity
Oxidative stress is a key pathological feature in numerous diseases. The ability of a compound to scavenge reactive oxygen species (ROS) is a critical measure of its antioxidant potential.
A study on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives demonstrated their potential as radical scavengers.[3] The antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common and reliable method for screening antioxidant capacity.
Comparative Antioxidant Activity of 3-Hydroxy-3-pyrroline-2-one Derivatives
| Compound | Substitution Pattern | Radical Scavenging Activity (DPPH Assay) | Reference |
| 4b | 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | Most promising radical scavenger among the tested compounds.[3] | [3] |
| Other Derivatives | Varied substitutions at the 1, 4, and 5 positions. | Exhibited varying degrees of radical scavenging activity.[3] | [3] |
The superior activity of compound 4b suggests that the specific combination of ethoxycarbonyl, methylphenyl, and phenyl groups at positions 4, 5, and 1, respectively, is crucial for enhancing its radical scavenging properties.[3] This highlights the importance of substituent effects on the bioactivity of the this compound core.
Anti-inflammatory Activity: mPGES-1 Inhibition
Chronic inflammation is another hallmark of many diseases, including cancer. Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, making it an attractive target for anti-inflammatory drug development.[4][5]
A virtual screening study identified 3-hydroxy-3-pyrrolin-2-one derivatives as novel inhibitors of mPGES-1.[4][5] The inhibitory activity of these compounds was confirmed through in vitro enzymatic assays.
Comparative mPGES-1 Inhibitory Activity
| Compound | Nucleus | % Inhibition of mPGES-1 (at 10 µM) | IC50 | Reference |
| Compound 2 | 3-hydroxy-3-pyrrolin-2-one | ~70-80% | Low micromolar range | [4] |
| Compound 3 | 3-hydroxy-3-pyrrolin-2-one | ~70-80% | Low micromolar range | [4] |
These findings underscore the potential of the 3-hydroxy-3-pyrrolin-2-one scaffold as a template for developing novel anti-inflammatory agents.[4] The specific substitutions on compounds 2 and 3, though not detailed in the abstract, were key to their potent inhibitory activity.
Experimental Protocols for Bioactivity Validation
To ensure the trustworthiness and reproducibility of research findings, it is imperative to follow well-validated experimental protocols. Below are detailed methodologies for assessing the antioxidant and anti-inflammatory activities of this compound and its derivatives.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is adapted from a study on 3-hydroxy-3-pyrroline-2-one derivatives.[3]
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (e.g., this compound derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 1 mM solution of DPPH in methanol.
-
Preparation of Test Compound Solutions: Prepare stock solutions of the test compounds in DMSO. From the stock solutions, prepare serial dilutions to achieve a range of concentrations (e.g., 8, 32, 128 µg/mL).[3]
-
Assay:
-
Incubation: Incubate the plate at 37 °C for 30 minutes in the dark.[3]
-
Measurement: Measure the absorbance at 517 nm using a microplate spectrophotometer.[3]
-
Calculation of Scavenging Activity:
-
The percentage of radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Experimental Workflow for DPPH Assay
Caption: Workflow for DPPH radical scavenging assay.
mPGES-1 Inhibition Assay for Anti-inflammatory Activity
This protocol is based on the methodology described for the evaluation of 3-hydroxy-3-pyrrolin-2-one-based inhibitors.[4]
Principle: This cell-free enzymatic assay measures the ability of a compound to inhibit the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2) by mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2)
-
Test compounds
-
DMSO (vehicle)
-
Stop solution (e.g., 40 mM FeCl2, 80 mM citric acid)[4]
-
Buffer solution
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification
Procedure:
-
Preparation of Reagents: Prepare solutions of recombinant mPGES-1, PGH2, and test compounds in appropriate buffers.
-
Assay Reaction:
-
Reaction Termination: After 1 minute at 4 °C, stop the reaction by adding 100 µL of the stop solution.[4]
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Calculation of Inhibition:
-
The percentage of mPGES-1 inhibition is calculated using the following formula:
where PGE2_sample is the concentration of PGE2 produced in the presence of the test compound, and PGE2_control is the concentration of PGE2 produced in the absence of the test compound.
-
The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
mPGES-1 Inhibition Pathway and Assay Logic
Caption: Inhibition of the mPGES-1 pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available peer-reviewed literature, particularly on 3-hydroxy-3-pyrroline-2-one derivatives, demonstrates their potential as antioxidant and anti-inflammatory agents.[3][4]
Future research should focus on:
-
A more comprehensive evaluation of the parent this compound to establish its baseline bioactivity.
-
Systematic structure-activity relationship (SAR) studies to optimize the substitutions on the pyrrolidinone ring for enhanced potency and selectivity.
-
In vivo studies to validate the therapeutic efficacy and safety of the most promising derivatives in relevant disease models.
By leveraging the methodologies and comparative data presented in this guide, researchers can accelerate the discovery and development of next-generation drugs based on the versatile this compound scaffold.
References
- PubChem. This compound. [Link]
- Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. National Institutes of Health (NIH). [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). [Link]
- Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. National Institutes of Health (NIH). [Link]
- An Overview on Chemistry and Biological Importance of Pyrrolidinone.
- Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. National Institutes of Health (NIH). [Link]
- Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. PubMed. [Link]
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- 5. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-2-pyrrolidinone
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Hydroxy-2-pyrrolidinone, moving beyond mere instruction to explain the causality behind each procedural choice.
Hazard Identification and Risk Assessment: The "Why"
Before handling any disposal procedure, a thorough understanding of the compound's intrinsic risks is paramount. This compound, while a valuable building block, possesses hazards that dictate its handling and disposal pathway.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
The causality here is direct: these classifications mean the compound cannot be disposed of via standard sanitary sewers. Ingestion hazards pose a significant risk to public health if it enters the water supply, and its severe eye irritant properties necessitate specific personal protective equipment to prevent debilitating injury during handling and disposal. Furthermore, related pyrrolidinone compounds can cause skin and respiratory irritation and may decompose upon heating to produce toxic nitrogen oxide fumes[2][3][4]. Therefore, all waste streams containing this compound must be treated as hazardous.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper PPE protocols is the first line of defense against chemical exposure. All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation risk[5].
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes and aerosols, directly mitigating the "serious eye irritation" hazard[1][2][6]. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Flame-retardant lab coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped containers. |
Waste Characterization, Segregation, and Containment
The foundation of compliant chemical disposal lies in the principles of the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[7] The first step is to formally characterize the waste.
Causality of Characterization: Any waste containing this compound must be managed as hazardous chemical waste due to its GHS toxicity profile. This classification legally prohibits its disposal down the drain or in regular trash[5][8].
Segregation Protocol:
-
Identify Incompatibles: Safety Data Sheets for related compounds identify strong oxidizing agents, strong acids, and strong bases as incompatible[9][10][11]. Co-mingling this compound waste with these materials could lead to vigorous, exothermic, and potentially dangerous reactions.
-
Establish a Dedicated Waste Stream: Designate a specific, clearly labeled waste container solely for this compound and compatible solvent waste (e.g., from reaction workups).
Containment Protocol:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap[8]. The original product container is often an ideal choice if it is in good condition[8]. Never use foodstuff containers[8].
-
Ensure Proper Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills[7].
-
Maintain Closure: Keep the waste container tightly closed at all times, except when adding waste[8]. This minimizes the release of vapors and prevents spills.
Step-by-Step Disposal Procedures
The following protocols provide clear, actionable steps for managing different waste scenarios involving this compound.
Protocol 4.1: Routine Laboratory Waste Disposal
This procedure applies to small quantities generated during routine research and development.
-
Designate a Satellite Accumulation Area (SAA): Establish an SAA in the laboratory where the waste is generated. This area must be under the direct control of laboratory personnel[7][8].
-
Label the Waste Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
Collect Waste: Carefully transfer waste into the labeled container, ensuring the exterior of the container remains clean.
-
Storage in SAA: Store the container in the designated SAA, ensuring it is away from incompatible materials. Partially filled containers can remain in the SAA for up to one year[8].
-
Full Container Procedure: Once the container is full (90% capacity), it must be moved from the SAA to your institution's central accumulation area (CAA) within three days for pickup by a licensed hazardous waste disposal contractor[8]. Contact your institution's Environmental Health & Safety (EHS) department to arrange the transfer.
Protocol 4.2: Spill and Decontamination Waste Disposal
This procedure addresses the cleanup of spills and the disposal of contaminated materials.
-
Ensure Safety: Evacuate non-essential personnel. Ensure proper ventilation and wear the appropriate PPE as outlined in Section 2.
-
Contain the Spill: Cover drains to prevent environmental release.
-
Absorb the Material: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[3].
-
Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris (e.g., paper towels, gloves) into a designated, sealable container for disposal[14][15].
-
Label and Dispose: Label the container as "Hazardous Waste: Debris contaminated with this compound" and manage it according to the full container procedure in Protocol 4.1.
-
Decontaminate: Clean the affected area thoroughly. The cleaning materials must also be disposed of as hazardous waste.
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper management and disposal of waste containing this compound.
Sources
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Mastering Safety: A Guide to Personal Protective Equipment for 3-Hydroxy-2-pyrrolidinone
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the bedrock of scientific integrity and personal well-being. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with 3-Hydroxy-2-pyrrolidinone, a compound demanding meticulous safety protocols. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each step is critical, thereby fostering a proactive safety culture in your laboratory.
Hazard Analysis: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 15166-68-4) is classified under the Globally Harmonized System (GHS) with the following primary hazards[1][2]:
-
H302: Harmful if swallowed: This indicates acute oral toxicity (Category 4)[1][2][3]. Ingestion can lead to adverse health effects.
-
H319: Causes serious eye irritation: Direct contact with the eyes can result in significant irritation[1][2][4].
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), signaling that attention to its harmful and irritant properties is required[2].
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2][4] |
| Skin Corrosion/Irritation | Category 2 | May cause skin irritation[5][6][7] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation[5][7] |
The Core Defense: Selecting the Right PPE
Your personal protective equipment is the essential barrier between you and the potential hazards of this compound. The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision grounded in the specific tasks you will be performing.
Eye and Face Protection: The Non-Negotiable First Line
Given that this compound causes serious eye irritation, robust eye protection is mandatory.
-
Recommendation: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement for handling small quantities of solids. However, for any procedure with a risk of splashing (e.g., preparing solutions) or handling larger quantities, chemical splash goggles are essential[6]. For tasks with a significant splash risk, a face shield worn over safety goggles provides the highest level of protection[8].
-
The Rationale: Safety glasses with side shields protect from projectiles, but do not form a seal around the eyes. Goggles provide this seal, offering superior protection against splashes and airborne particles. A face shield adds another layer of protection for the entire face.
Hand Protection: Choosing the Right Glove Material
Gloves are your primary defense against dermal exposure. The choice of glove material is critical and should be based on chemical compatibility.
-
Primary Recommendation: Nitrile Gloves. Nitrile is a synthetic rubber that provides excellent resistance to a wide range of chemicals, including oils, greases, and some acids and caustics[9][10][11]. For handling this compound, nitrile gloves offer a robust and reliable barrier for incidental contact.
-
Alternative: Neoprene Gloves. Neoprene is another synthetic rubber that offers good resistance to acids, alkalis, and alcohols[11][12]. It can be a suitable alternative to nitrile.
-
Glove Thickness and Practice: A standard thickness for laboratory use (e.g., 4-8 mil) is generally sufficient for handling this compound in solid form or in solution. For prolonged handling or in situations with a higher risk of exposure, consider using thicker gloves. It is best practice to double-glove, especially when compounding or handling hazardous drugs[10][11]. The outer glove can be removed and disposed of immediately if contamination is suspected, protecting the inner glove and your skin[10]. Always inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking, before and during use.
Body Protection: The Laboratory Coat
A clean, buttoned lab coat serves to protect your street clothes and skin from accidental spills.
-
Recommendation: A standard cotton or polyester/cotton blend lab coat is suitable for handling this compound. For tasks with a higher splash potential, consider a lab coat with a chemical-resistant treatment. Ensure the sleeves are full-length and the coat is fully buttoned.
Respiratory Protection: When is it Necessary?
While this compound is a solid with low vapor pressure at room temperature, certain operations may generate dust or aerosols, necessitating respiratory protection.
-
Recommendation: If you are weighing out large quantities of the powder or performing any operation that could generate dust, work in a certified chemical fume hood. If a fume hood is not available for such tasks, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) should be worn[9].
-
The Rationale: A chemical fume hood is an engineering control that captures contaminants at the source, providing the highest level of respiratory protection. When this is not feasible, a respirator acts as a personal barrier to prevent the inhalation of harmful particles.
Procedural Integrity: Donning, Doffing, and Disposal
The effectiveness of your PPE is only as good as your procedure for using it. Cross-contamination during the removal of PPE is a common and preventable cause of exposure.
Donning (Putting On) PPE Workflow
A systematic approach to donning PPE ensures complete protection before you begin your work.
Diagram 1: Step-by-step PPE donning sequence.
Doffing (Removing) PPE: The Critical Decontamination Step
The doffing process is designed to prevent contact with the potentially contaminated exterior of your PPE.
Diagram 2: Safe PPE doffing procedure to prevent cross-contamination.
Disposal Plan: Managing Contaminated Waste
Proper disposal of contaminated PPE is crucial to protect your colleagues and the environment.
-
Segregation is Key: All PPE contaminated with this compound must be treated as hazardous waste[1][2].
-
Designated Waste Containers: Dispose of contaminated gloves, wipes, and other disposable items in a clearly labeled, leak-proof hazardous waste container[1][2]. These are often yellow or red bags designated for chemical waste.
-
Follow Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves collection by a licensed hazardous waste management company[2]. Never dispose of chemically contaminated PPE in the regular trash.
Emergency Preparedness: Immediate Actions
In the event of an exposure, immediate and correct action can significantly mitigate harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6]. Eyewash stations should be readily accessible in any laboratory where this chemical is handled.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
-
Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Ensure you are wearing the appropriate PPE during cleanup. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
By integrating these principles and procedures into your daily laboratory work, you can handle this compound with the confidence that comes from a deep-seated commitment to safety. This guide serves as a foundation; always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet before commencing any work.
References
- PubChem. This compound.
- LIFEMEDZ. PPE Disposal Procedures. [Link]
- Hazmat School.
- International Safety Components Ltd. Donning and Doffing Chemical PPE: Step-by-Step for Maximum Safety. [Link]
- WellBefore.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- Trihydro Corpor
- Occupational Safety and Health Administration. Personal Protective Equipment (PPE). U.S. Department of Labor. [Link]
- Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves. [Link]
- Environmental Health and Safety, University of Colorado Colorado Springs. Glove Selection. [Link]
- Droppe. Choosing the Right Glove Material: Guide to Chemical Protection. [Link]
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- 1. lifemedz.com [lifemedz.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. sbnsoftware.com [sbnsoftware.com]
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- 5. houseclearancecole.co.uk [houseclearancecole.co.uk]
- 6. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 7. lakeland.com [lakeland.com]
- 8. osha.gov [osha.gov]
- 9. yourglovesource.com [yourglovesource.com]
- 10. wellbefore.com [wellbefore.com]
- 11. envirosafetyproducts.com [envirosafetyproducts.com]
- 12. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
